Product packaging for Methylphosphine(Cat. No.:CAS No. 593-54-4)

Methylphosphine

Cat. No.: B1207260
CAS No.: 593-54-4
M. Wt: 48.024 g/mol
InChI Key: SAWKFRBJGLMMES-UHFFFAOYSA-N
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Description

Methylphosphine (CAS 593-54-4) is a chemical compound with the molecular formula CH₅P and a molecular weight of 48.02 g/mol . As the simplest alkylphosphine, it serves as a fundamental building block and precursor in organometallic chemistry and catalysis research . Its role in specialized catalytic applications is significant; for instance, ruthenium complexes incorporating triphos-type ligands (such as bis(diphenylphosphinoethyl)this compound) are effective catalysts for the hydrogenation of esters and carboxylic acids, a key transformation in synthetic organic chemistry . This compound is classified among the lower-alkyl substituted phosphines, which are noted for their high reactivity and pyrophoric nature, requiring specialized handling, storage, and disposal under an inert atmosphere . This product is intended for use in controlled laboratory settings by qualified researchers. It is provided For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula CH5P B1207260 Methylphosphine CAS No. 593-54-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methylphosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH5P/c1-2/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAWKFRBJGLMMES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00208029
Record name Methylphosphine
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Molecular Weight

48.024 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

593-54-4
Record name Phosphine, methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=593-54-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phosphine, methyl-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methylphosphine
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Foundational & Exploratory

Synthesis of Methylphosphine from Phosphine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for producing methylphosphine (CH₃PH₂) from phosphine (B1218219) (PH₃) and related precursors. The information presented herein is intended for a technical audience and details various methodologies, including experimental protocols, comparative data, and workflow visualizations to aid in the practical application of these synthetic strategies.

Introduction

This compound is the simplest primary organophosphine and serves as a valuable building block in organic and organometallic chemistry. Its utility as a ligand for catalysis and as a precursor for more complex phosphorus-containing molecules makes its efficient synthesis a topic of significant interest. This guide will explore three principal methods for the synthesis of this compound: the alkylation of phosphide (B1233454) salts, Lewis acid-catalyzed alkylation of phosphine, and a modern one-pot synthesis from elemental phosphorus.

Safety Precautions: Phosphine and this compound are highly toxic, pyrophoric, and malodorous gases. All manipulations should be carried out in a well-ventilated fume hood or glovebox by trained personnel using appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves.[1][2][3][4][5] Accidental release can pose a severe fire, explosion, and health hazard.[1]

Comparative Analysis of Synthetic Methods

The selection of a synthetic route for this compound depends on factors such as available starting materials, required scale, and desired purity. The following table summarizes quantitative data for the different methodologies.

Synthetic Method Starting Material Methylating Agent Typical Yield Purity Key Considerations
Alkylation of Phosphide SaltsPhosphine (PH₃)Methyl Iodide (CH₃I)Moderate to GoodVariable, may contain over-alkylation productsRequires handling of highly reactive metal phosphides.
Lewis Acid-Catalyzed AlkylationPhosphine (PH₃)Methyl Halide (e.g., CH₃Cl)GoodHighThe AlCl₃-PH₃ adduct is easier to handle than phosphide salts.
One-Pot SynthesisWhite Phosphorus (P₄)Methyl Halide (e.g., CH₃Cl)Good (e.g., 57% for PhPH₂)HighAvoids direct handling of phosphine gas; multi-step one-pot procedure.[1]

Experimental Protocols

Method 1: Alkylation of Phosphide Salts

This classical method involves the deprotonation of phosphine to form a nucleophilic phosphide salt, which is then alkylated with a methylating agent. A generalized protocol for the synthesis via potassium phosphanide (B1200255) is presented below.

Experimental Protocol: Alkylation of Potassium Phosphanide

  • Preparation of Potassium Phosphanide (KPH₂): In a flame-dried, three-necked flask equipped with a dry ice condenser, gas inlet, and stirrer, condense ammonia (B1221849) (approx. 100 mL) at -78 °C (dry ice/acetone bath). Add small, freshly cut pieces of potassium metal (1.0 eq) to the liquid ammonia with stirring. Bubble phosphine gas (PH₃) through the solution until the blue color of the solvated electrons disappears, indicating the formation of potassium phosphanide.

  • Methylation: To the resulting suspension of KPH₂, slowly add a solution of methyl iodide (CH₃I) (1.0 eq) in diethyl ether (20 mL) at -78 °C with vigorous stirring.

  • Work-up and Isolation: After the addition is complete, allow the reaction mixture to warm slowly to room temperature, allowing the ammonia to evaporate. The remaining residue is then subjected to vacuum distillation to isolate the volatile this compound. The product should be collected in a cold trap (-78 °C or lower).

Logical Workflow for Alkylation of Phosphide Salts

cluster_prep Preparation of KPH₂ cluster_methylation Methylation cluster_workup Work-up and Isolation K Potassium Metal NH3 Liquid Ammonia (-78 °C) K->NH3 Dissolution PH3 Phosphine Gas KPH2 Potassium Phosphanide (KPH₂) Suspension PH3->KPH2 Reaction CH3I Methyl Iodide in Diethyl Ether Reaction Reaction at -78 °C CH3I->Reaction Warm Warm to Room Temperature (Ammonia Evaporation) Reaction->Warm Distill Vacuum Distillation Warm->Distill Product This compound (CH₃PH₂) Distill->Product

Caption: Workflow for the synthesis of this compound via alkylation of potassium phosphanide.

Method 2: Lewis Acid-Catalyzed Alkylation

This method utilizes a Lewis acid, such as aluminum trichloride (B1173362) (AlCl₃), to form a handleable adduct with phosphine, which then facilitates a controlled alkylation.

Experimental Protocol: Synthesis via AlCl₃-PH₃ Adduct

  • Formation of the AlCl₃-PH₃ Adduct: In a Schlenk flask under an inert atmosphere, suspend anhydrous aluminum trichloride (AlCl₃) (1.0 eq) in an anhydrous, non-polar solvent (e.g., toluene). Bubble phosphine gas (PH₃) through the suspension at room temperature with stirring. The solid AlCl₃ will gradually dissolve as the H₃P→AlCl₃ adduct forms.

  • Alkylation: Introduce methyl chloride (CH₃Cl) gas into the solution of the adduct. A precipitate of the corresponding phosphonium (B103445) salt, [CH₃PH₃]⁺[AlCl₄]⁻, will form.

  • Liberation of this compound: The phosphonium salt can be isolated by filtration. To liberate the free this compound, the salt is carefully treated with a suitable base (e.g., aqueous NaOH or KOH) under controlled conditions. The volatile this compound gas is then collected, for instance, in a cold trap.

Experimental Workflow for Lewis Acid-Catalyzed Alkylation

cluster_adduct Adduct Formation cluster_alkylation Alkylation cluster_liberation Product Liberation AlCl3 Anhydrous AlCl₃ in Toluene PH3 Phosphine Gas Adduct H₃P→AlCl₃ Adduct Solution AlCl3->Adduct Reaction at RT PH3->Adduct Reaction at RT CH3Cl Methyl Chloride Gas Salt [CH₃PH₃]⁺[AlCl₄]⁻ Precipitate CH3Cl->Salt Base Aqueous Base (e.g., NaOH) Salt->Base Product This compound (CH₃PH₂) Base->Product

Caption: Workflow for the Lewis acid-catalyzed synthesis of this compound.

Method 3: One-Pot Synthesis from Elemental Phosphorus

This modern approach avoids the direct handling of phosphine gas by starting from white phosphorus (P₄). The following is a generalized protocol based on the synthesis of primary phosphines.[1]

Experimental Protocol: One-Pot Synthesis

  • Stannylation of P₄: In a Schlenk flask, combine white phosphorus (P₄) (1.0 eq), tributyltin hydride (Bu₃SnH) (6.0 eq per P₄), and tributyltin methoxide (B1231860) (Bu₃SnOMe) (6.0 eq per P₄). Heat the neat mixture at 90-100 °C for approximately 20 hours.[1] After cooling, remove volatile components under vacuum to yield tris(tributylstannyl)phosphine, (Bu₃Sn)₃P, as an oil.[1]

  • Mono-methylation: Dissolve the resulting (Bu₃Sn)₃P in toluene. Add potassium bis(trimethylsilyl)amide (KHMDS) (1.5 eq per P) and methyl chloride (CH₃Cl) (1.5 eq per P). Heat the mixture at 90 °C for 24 hours. This step forms the mono-methylated intermediate, (Bu₃Sn)₂PCH₃.

  • Protonolysis and Isolation: Remove the solvent under vacuum. Add a solution of HCl in diethyl ether or dioxane dropwise at low temperature (e.g., 0 °C).[1] The mixture is then warmed to room temperature. The resulting slurry is filtered, and the filtrate is subjected to fractional distillation to isolate this compound.[1]

Experimental Workflow for One-Pot Synthesis from P₄

cluster_stannylation Stannylation cluster_methylation Methylation cluster_isolation Protonolysis & Isolation P4 White Phosphorus (P₄) Reagents1 Bu₃SnH, Bu₃SnOMe Stannylphosphine (Bu₃Sn)₃P P4->Stannylphosphine Heat (90-100 °C) Reagents1->Stannylphosphine Heat (90-100 °C) Reagents2 CH₃Cl, KHMDS in Toluene Stannylphosphine->Reagents2 Methylated_Intermediate (Bu₃Sn)₂PCH₃ Reagents2->Methylated_Intermediate HCl HCl in Ether/Dioxane Methylated_Intermediate->HCl Distillation Fractional Distillation HCl->Distillation Product This compound (CH₃PH₂) Distillation->Product

Caption: One-pot synthesis of this compound from white phosphorus.

Characterization

This compound is typically characterized by nuclear magnetic resonance (NMR) spectroscopy.

  • ¹H NMR: The spectrum shows a doublet for the P-H protons and a doublet of triplets for the methyl protons due to coupling with phosphorus and the P-H protons.

  • ³¹P NMR: A characteristic signal is observed in the phosphorus NMR spectrum, often as a triplet of quartets due to coupling with the methyl and P-H protons. The typical ³¹P NMR chemical shift for MePH₂ is around -163.5 ppm.[6]

Conclusion

The synthesis of this compound can be achieved through several viable routes, each with its own advantages and challenges. The choice of method will be dictated by the specific requirements of the research, including safety considerations, available equipment, and desired scale. The one-pot synthesis from elemental phosphorus represents a significant advancement, mitigating the risks associated with handling gaseous phosphine directly. Careful consideration of the reaction conditions and rigorous purification are essential for obtaining high-purity this compound for use in sensitive applications such as catalysis and drug development.

References

An In-depth Technical Guide to the Chemical Properties and Reactivity of Methylphosphine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methylphosphine (CH₃PH₂), the simplest primary organophosphine, is a colorless, malodorous gas that serves as a fundamental building block in organophosphorus chemistry.[1][2] Its unique electronic and steric properties make it a versatile reagent and ligand in a variety of chemical transformations, from coordination chemistry to organic synthesis. This guide provides a comprehensive overview of the chemical properties and reactivity of this compound, supported by quantitative data, experimental methodologies, and visual diagrams to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound is a primary phosphine (B1218219) with the chemical formula CH₃PH₂.[1][3] It is characterized by a pyramidal structure at the phosphorus atom, with a lone pair of electrons that dictates much of its reactivity. A summary of its key physical and structural properties is presented in Table 1.

Table 1: Physical and Spectroscopic Properties of this compound

PropertyValueReference
Molecular Formula CH₅P[3]
Molar Mass 48.024 g/mol [3][4]
Boiling Point -17.1 °C (1.2 °F; 256.0 K)[1]
CAS Number 593-54-4[1][3]
InChI Key SAWKFRBJGLMMES-UHFFFAOYSA-N[1][3]
Dipole Moment 1.10 D[5][6]
Ionization Energy 9.120 eV[5]
Proton Affinity 851.5 kJ/mol[5]
C-P Bond Length 1.858 Å[5][7]
C-H Bond Length 1.094 Å[5]
P-H Bond Length 1.423 Å[5]
H-C-P Bond Angle 109.6°[5]
H-P-C Bond Angle 96.5°[5]

Spectroscopic Characterization:

The structural and electronic properties of this compound have been extensively studied using various spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR spectroscopy is a powerful tool for characterizing phosphines. The chemical shift of this compound provides information about the electronic environment of the phosphorus atom.[3]

  • Vibrational Spectroscopy: Infrared (IR) and Raman spectroscopy reveal the vibrational modes of the molecule.[4] Key vibrational frequencies correspond to the symmetric and asymmetric stretching and bending of the P-H and C-H bonds, as well as the deformation and rocking motions of the PH₂ and CH₃ groups.[4]

  • Microwave Spectroscopy: High-resolution microwave spectroscopy has been used to determine the precise molecular structure of this compound, including bond lengths and angles.

Reactivity of this compound

The reactivity of this compound is dominated by the lone pair of electrons on the phosphorus atom, which makes it a nucleophile and a ligand. It is also susceptible to oxidation and can be deprotonated by strong bases.[1]

2.1. Oxidation

This compound readily reacts with oxygen to form methylphosphonous acid:

CH₃PH₂ + O₂ → CH₃P(H)O₂H[1]

2.2. Acid-Base Chemistry

  • Protonation: As a Lewis base, this compound can be protonated to form the methylphosphonium ion:

    CH₃PH₂ + H⁺ → [CH₃PH₃]⁺[1]

  • Deprotonation: In the presence of a strong base, such as potassium hydroxide, this compound can be deprotonated to yield methylphosphanide derivatives:

    CH₃PH₂ + KOH → K[CH₃PH] + H₂O[1]

2.3. Coordination Chemistry

This compound is an effective ligand in coordination chemistry, capable of donating its lone pair of electrons to a metal center to form metal-phosphine complexes.[8][9] These complexes are important in homogeneous catalysis.[9] The steric and electronic properties of the phosphine ligand can be tuned to influence the reactivity and selectivity of the metal catalyst.[8][10]

2.4. Organic Synthesis

This compound and its derivatives are valuable reagents in organic synthesis, particularly in the formation of carbon-phosphorus bonds. Palladium-catalyzed cross-coupling reactions are a key method for the synthesis of P-chiral phosphine ligands.[11] These ligands are crucial in asymmetric catalysis.

Experimental Protocols

3.1. Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the methylation of phosphanide (B1200255) salts.[1] For isotopically substituted methylphosphines, a modified procedure using the reaction between methyl iodide and PH₃ in a KOH/dimethylsulfoxide slurry is preferred.[12]

General Procedure for the Synthesis of this compound:

  • Preparation of Potassium Phosphanide (KPH₂): A solution of potassium metal in liquid ammonia (B1221849) is treated with phosphine gas (PH₃) until the blue color of the solvated electrons disappears.

  • Methylation: To the resulting suspension of KPH₂, methyl iodide (CH₃I) is added dropwise at low temperature.

  • Isolation: The volatile this compound is then collected by vacuum distillation.

Reaction: KPH₂ + CH₃I → CH₃PH₂ + KI[1]

A flowchart for a typical synthesis and purification workflow is provided below.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification A Reactants (KPH₂, CH₃I) B Reaction Vessel A->B Addition C Vacuum Distillation B->C Transfer D Cold Trap C->D Collection E E D->E Final Product (this compound)

A typical workflow for the synthesis and purification of this compound.

3.2. Characterization by Vibrational Spectroscopy

High-resolution infrared (IR) spectroscopy is a key technique for characterizing the vibrational modes of this compound.[4]

Experimental Setup:

  • A gas cell with appropriate windows (e.g., KBr) is filled with this compound gas at a known pressure.

  • The IR spectrum is recorded using a high-resolution Fourier-transform infrared (FTIR) spectrometer.

  • The observed vibrational frequencies are then assigned to specific molecular motions, often aided by computational analysis.[4]

A diagram illustrating the key vibrational modes of this compound is shown below.

Vibrational_Modes cluster_stretching Stretching Modes cluster_bending Bending Modes This compound CH₃PH₂ PH_stretch P-H stretch This compound->PH_stretch CH_stretch C-H stretch This compound->CH_stretch CH3_deform CH₃ deformation This compound->CH3_deform PH2_scissoring PH₂ scissoring This compound->PH2_scissoring CH3_rocking CH₃ rocking This compound->CH3_rocking

Key vibrational modes of the this compound molecule.

Safety and Handling

This compound is a toxic and malodorous gas.[1] It should be handled in a well-ventilated area, and appropriate personal protective equipment, including gloves, safety glasses, and a respirator, should be worn.[13][14] As it is flammable, it should be kept away from heat, sparks, and open flames.[13][15]

Conclusion

This compound is a fundamentally important molecule in organophosphorus chemistry with a rich and diverse reactivity profile. Its properties as a ligand and a synthetic building block continue to be exploited in the development of new catalysts and synthetic methodologies. A thorough understanding of its chemical properties, reactivity, and handling is essential for its safe and effective use in research and development. The logical relationship of its core properties and reactivity is depicted in the following diagram.

Methylphosphine_Properties_Reactivity cluster_properties Chemical Properties cluster_reactivity Reactivity Structure Structure (Pyramidal, Lone Pair) Oxidation Oxidation Structure->Oxidation AcidBase Acid-Base Chemistry (Protonation/Deprotonation) Structure->AcidBase Coordination Coordination Chemistry (Ligand) Structure->Coordination Spectroscopy Spectroscopic Data (NMR, IR, Microwave) Spectroscopy->Structure OrganicSynth Organic Synthesis Coordination->OrganicSynth

Relationship between the chemical properties and reactivity of this compound.

References

An In-depth Technical Guide to the Experimental Data of Methylphosphine (CAS Number 593-54-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylphosphine (CH₃PH₂), also known as methylphosphane, is the simplest primary organophosphine. It is a colorless, malodorous, and toxic gas that condenses into a liquid at low temperatures.[1] As a fundamental building block in organophosphorus chemistry, this compound serves as a precursor in the synthesis of various more complex phosphorus-containing compounds. This technical guide provides a comprehensive overview of the available experimental data for this compound, including its physical, spectroscopic, and thermochemical properties, along with detailed experimental protocols for its synthesis and characterization.

Physical and Chemical Properties

This compound is a highly reactive and pyrophoric compound, requiring specialized handling under an inert atmosphere.[1] Key physical and chemical properties are summarized in the table below.

PropertyValueUnitsReferences
Molecular Formula CH₅P-[2]
Molecular Weight 48.024 g/mol [2]
Boiling Point -17.1°C[1]
Boiling Point -16°C[3]
Dipole Moment 1.100 ± 0.010D[4][5]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and structural elucidation of this compound. The following sections and tables summarize the key experimental spectroscopic data.

Infrared (IR) Spectroscopy

The vibrational frequencies of this compound have been determined experimentally. These frequencies correspond to the various stretching and bending modes of the molecule's chemical bonds.

Mode NumberSymmetryFundamental Frequency (cm⁻¹)References
1A'3000[6]
2A'2938[6]
3A'2297[6]
4A'1450[6]
5A'1238[6]
6A'1086[6]
7A'977[6]
8A'740[6]
9A'677[6]
10A"2992[6]
11A"2312[6]
12A"1450[6]
13A"1017[6]
15A"207[6]
Microwave Spectroscopy

Microwave spectroscopy has been used to determine the rotational constants and dipole moment of this compound with high precision.

ParameterValueUnitsReferences
Rotational Constant A71,869.5Mc[4][7]
Rotational Constant B11,792.6Mc[4][7]
Rotational Constant C11,677.7Mc[4][7]
Mass Spectrometry

The mass spectrum of this compound reveals a pattern of fragmentation that is characteristic of the molecule. The appearance energies for key fragment ions have been experimentally determined.

IonAppearance Energy (AE)UnitsReferences
CH₄P⁺11.6 ± 0.12eV[8]
CH₃P⁺12.2 ± 0.2eV[8]
CH₂P⁺14.7 ± 0.2eV[8]
CHP⁺14.7 ± 0.3eV[8]
CH₃⁺14.8 ± 0.2eV[8]

Thermochemical Data

The thermochemical properties of this compound provide insight into its stability and reactivity.

PropertyValueUnitsReferences
Proton Affinity (PAff) 851.50kJ/mol[9]
Gas Basicity (BasG) 817.60kJ/mol[9]
Ionization Energy (IE) 9.12eV[9]
Ionization Energy (IE) 9.12 ± 0.07eV[9]
Ionization Energy (IE) 9.72 ± 0.15eV[9]
Barrier to Internal Rotation 1.96kcal/mol[10]
Barrier to Internal Rotation 685.2cm⁻¹[4][10]

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the methylation of a phosphanide (B1200255) salt.[1]

Protocol: Methylation of Potassium Dihydrogenphosphide

  • Preparation of Potassium Dihydrogenphosphide (KPH₂): In a flame-dried, three-necked flask equipped with a magnetic stirrer, a gas inlet, and a condenser, place finely pulverized potassium hydroxide (B78521) (KOH). Cool the flask in an ice bath. Carefully introduce phosphine (B1218219) (PH₃) gas into the flask with vigorous stirring. The reaction is exothermic and should be controlled by the rate of PH₃ addition. The formation of KPH₂ is indicated by the consumption of PH₃.

  • Methylation: Once the formation of KPH₂ is complete, introduce methyl iodide (MeI) dropwise to the stirred slurry at a controlled temperature (e.g., 0 °C). The reaction is typically carried out in a suitable solvent such as dimethyl sulfoxide.

  • Isolation and Purification: The product, this compound (MePH₂), is a volatile gas at room temperature. It can be collected by passing the reaction mixture through a cold trap (e.g., cooled with liquid nitrogen). The collected this compound can be further purified by fractional condensation to remove any unreacted starting materials or byproducts. All manipulations must be performed under an inert atmosphere (e.g., nitrogen or argon) due to the pyrophoric nature of this compound.

Gas-Phase Electron Diffraction (GED) Measurement

The molecular structure of this compound has been determined using gas-phase electron diffraction.[11]

Experimental Workflow:

  • Sample Introduction: A gaseous sample of this compound is introduced into a high-vacuum chamber through a nozzle.

  • Electron Beam Interaction: A high-energy beam of electrons (e.g., 40 kV) is directed at the gas stream.

  • Scattering and Detection: The electrons are scattered by the molecules, and the resulting diffraction pattern is recorded on a detector (e.g., photographic film or a CCD camera) at various nozzle-to-plate distances.

  • Data Analysis: The scattering intensities are measured and converted into a function of the scattering variable. This data is then used in a least-squares refinement process, often in conjunction with rotational constants from microwave spectroscopy, to determine the precise geometric parameters of the molecule.[11]

Ion Cyclotron Resonance (ICR) Spectrometry

ICR spectrometry has been employed to study the ion-molecule reactions and determine the gas-phase basicity of this compound.[7]

Experimental Setup:

  • Ionization: this compound is introduced into the ICR cell at low pressure and ionized by an electron beam (e.g., 30 eV).

  • Ion Trapping: The resulting ions are trapped in the cell by a combination of a strong magnetic field and a weak electric field.

  • Ion-Molecule Reactions: The trapped ions are allowed to react with neutral this compound molecules for a controlled period.

  • Detection: The identities and abundances of the primary and product ions are determined by exciting their cyclotron motion with a radiofrequency field and detecting the resulting image current. By monitoring the ion abundances as a function of time and pressure, reaction pathways and rate constants can be elucidated.[7]

Synthesis and Reactivity Overview

This compound is a key intermediate in organophosphorus chemistry. Its synthesis and primary reactions are summarized in the diagram below.

Methylphosphine_Synthesis_Reactivity cluster_synthesis Synthesis cluster_reactivity Reactions KPH2 Potassium Dihydrogenphosphide (KPH₂) MePH2 This compound (CH₃PH₂) KPH2->MePH2 + MeI MeI Methyl Iodide (MeI) K_MePH Potassium Methylphosphide (K[MePH]) MePH2->K_MePH + KOH - H₂O MePH3_plus Methylphosphonium ion ([CH₃PH₃]⁺) MePH2->MePH3_plus + H⁺ MeP_H_O2H Methylphosphonous Acid (MeP(H)O₂H) MePH2->MeP_H_O2H + O₂ KOH Potassium Hydroxide (KOH) H2O Water (H₂O) H_plus Proton (H⁺) O2 Oxygen (O₂)

Caption: Synthesis and key reactions of this compound.

Toxicity and Safety

This compound is a toxic compound.[1] Studies on stored-product insects have shown that it has fumigant properties and can be more potent than phosphine against resistant strains, suggesting a different mechanism of action.[12] The toxicity of phosphines, in general, is linked to the disruption of mitochondrial metabolism and the generation of oxidative stress.[5][13] Due to its high reactivity and toxicity, this compound should be handled with extreme caution in a well-ventilated fume hood by trained personnel using appropriate personal protective equipment.

References

Unveiling the Architecture of Methylphosphine: A Technical Guide to its Molecular Geometry and Bond Angles

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive analysis of the molecular geometry and bond angles of methylphosphine (CH₃PH₂). Aimed at researchers, scientists, and professionals in drug development, this document synthesizes findings from key experimental and computational studies, presenting a detailed structural portrait of this fundamental organophosphorus compound.

Molecular Geometry Overview

This compound adopts a staggered conformation with Cₛ symmetry. The central phosphorus atom is bonded to a methyl group and two hydrogen atoms, exhibiting a trigonal pyramidal geometry. The carbon atom of the methyl group is, in turn, tetrahedrally bonded to three hydrogen atoms and the phosphorus atom. The molecule possesses a single plane of symmetry containing the C, P, and one of the methyl hydrogens (H4 in Figure 1).

Tabulated Molecular Parameters

The precise structural parameters of this compound have been determined through a combination of microwave spectroscopy and gas-phase electron diffraction, supported by ab initio and density functional theory (DFT) calculations. The following table summarizes the key bond lengths and angles derived from these studies.

ParameterMicrowave SpectroscopyGas-Phase Electron Diffraction & Computational (SARACEN)
Bond Lengths (Å)
P–C-1.858(3)
P–H-1.414(4)
C–H (average)-1.094(3)
**Bond Angles (°) **
∠C–P–H-96.5(3)
∠H–P–H-93.3(5)
∠P–C–H (average)-109.5(4)

Data sourced from Noble-Eddy et al. (2008).[1][2][3][4] Note: Microwave spectroscopy studies, while providing highly accurate rotational constants, often do not yield a complete set of structural parameters without assumptions or combination with other techniques.

Experimental Determination of Molecular Structure

The elucidation of this compound's geometry has been a multi-pronged effort, primarily relying on two powerful experimental techniques in conjunction with computational modeling.

Microwave Spectroscopy

Microwave spectroscopy investigates the absorption of microwave radiation by a molecule in the gas phase, corresponding to transitions between rotational energy levels. The moments of inertia derived from the rotational spectrum are exquisitely sensitive to the molecule's geometry.

Experimental Protocol:

  • A gaseous sample of this compound is introduced into a waveguide at low pressure.

  • Microwave radiation is swept across a range of frequencies.

  • Absorption of radiation by the sample is detected, yielding a spectrum of rotational transitions.

  • For this compound, a large number of rotational transitions were observed in the 12–33 and 46–49 kMc regions.[5][6][7]

  • The frequencies of these transitions are then fitted to a molecular Hamiltonian to extract precise rotational constants (A, B, and C).[5][6][7]

  • Stark effect measurements, which involve applying an external electric field, are used to determine the molecule's dipole moment.[5][6][7]

  • The experimentally determined rotational constants are then used, often in combination with other data, to refine the molecular structure.

Gas-Phase Electron Diffraction (GED)

In gas-phase electron diffraction, a beam of high-energy electrons is scattered by a gaseous sample of the molecule. The resulting diffraction pattern provides information about the internuclear distances within the molecule.

Experimental Protocol:

  • A high-energy beam of electrons is directed through a gaseous jet of this compound.

  • The scattered electrons form a diffraction pattern on a detector.

  • The intensity of the scattered electrons is measured as a function of the scattering angle.

  • The experimental scattering data is converted into a molecular scattering function and then a radial distribution curve, which shows the probability of finding two nuclei at a given distance from each other.

  • An initial structural model of this compound is refined by fitting the theoretical scattering pattern to the experimental data.

  • The SARACEN method was employed, which combines the GED data with rotational constants from microwave spectroscopy and restraints from ab initio calculations to yield a highly accurate and precise molecular structure.[1][2][4]

Logical Framework for Structure Determination

The following diagram illustrates the workflow for determining the molecular geometry of this compound, integrating experimental and computational approaches.

cluster_experimental Experimental Methods cluster_computational Computational Methods cluster_data Derived Data cluster_analysis Integrated Analysis cluster_results Final Results Microwave Microwave Spectroscopy RotationalConstants Rotational Constants Microwave->RotationalConstants GED Gas-Phase Electron Diffraction (GED) ScatteringData Electron Scattering Intensities GED->ScatteringData AbInitio Ab Initio Calculations (e.g., CCSD(T)) TheoreticalStructure Theoretical Structural Parameters AbInitio->TheoreticalStructure SARACEN SARACEN Method RotationalConstants->SARACEN ScatteringData->SARACEN TheoreticalStructure->SARACEN FinalStructure Final Molecular Geometry Bond Lengths Bond Angles SARACEN->FinalStructure

References

Spectroscopic Analysis of Methylphosphine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methylphosphine (CH₃PH₂), with a molecular weight of 48.02 g/mol , is the simplest primary alkylphosphine.[1][2] It serves as a fundamental compound in organophosphorus chemistry. Understanding its structural and electronic properties is crucial for its application in synthesis, catalysis, and materials science. This guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, complete with experimental protocols and data interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound by providing information about the hydrogen, carbon, and phosphorus nuclei.

Data Summary
Nucleus Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz
¹H (Methyl)0.98Doublet of TripletsJ(H-P) = 4.1, J(H-H) = 8.2
¹H (Phosphino)2.63Doublet of QuartetsJ(H-P) = 186.4, J(H-H) = 8.2
¹³C (Methyl)Data not explicitly foundDoublet¹J(C-P) is expected
³¹P-163.5 to -164.0Triplet of Quartets¹J(P-H) ≈ 186, ²J(P-H) ≈ 4.1

Note: ¹H NMR data is based on values reported for the neat liquid[3]. ³¹P chemical shift is referenced against an 85% H₃PO₄ standard[4][5]. Multiplicity and coupling are inferred from first-order principles and reported data[3].

Experimental Protocol: NMR Spectroscopy

1.2.1. Sample Preparation (Critical) this compound is a pyrophoric gas, requiring handling under an inert atmosphere (e.g., nitrogen or argon) in a glovebox or using Schlenk line techniques.

  • A solution is prepared by bubbling this compound gas through a degassed, deuterated solvent (e.g., CDCl₃, C₆D₆) in a high-quality NMR tube equipped with a J. Young valve or a flame-sealable constriction.

  • The concentration should be optimized for signal-to-noise without causing significant pressure buildup.

1.2.2. Instrumentation & Acquisition

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

  • ¹H NMR: A standard one-pulse experiment is sufficient. Key parameters include an appropriate spectral width, a pulse angle of 30-45 degrees, and a relaxation delay of 1-5 seconds.

  • ¹³C NMR: A proton-decoupled experiment (e.g., zgpg30) is typically run to simplify the spectrum to a doublet (due to C-P coupling). Inverse-gated decoupling can be used for accurate integration.

  • ³¹P NMR: This nucleus is highly sensitive.[6] A one-pulse experiment, often with proton decoupling, is standard.[6][7] If couplings to protons are desired, a proton-coupled spectrum is acquired.[6] An external standard of 85% H₃PO₄ is commonly used.[8]

Logical Flow of NMR Data Interpretation

The following diagram illustrates how different NMR experiments provide complementary information to determine the structure of this compound.

G Diagram 1: NMR Data Interconnectivity for this compound cluster_1H ¹H NMR cluster_31P ³¹P NMR cluster_13C ¹³C NMR H1_shift Chemical Shifts (CH₃, PH₂) Structure This compound Structure (CH₃PH₂) H1_shift->Structure Identifies chemical environments H1_coupling J-Coupling (JHH, JHP) H1_coupling->Structure Shows H-H and H-P connectivity H1_integral Integration (3H : 2H) H1_integral->Structure Confirms proton ratio P31_shift Chemical Shift P31_shift->Structure Confirms phosphorus environment P31_coupling J-Coupling (JPH) P31_coupling->Structure Corroborates H-P connectivity C13_shift Chemical Shift C13_shift->Structure Identifies carbon environment C13_coupling J-Coupling (JCP) C13_coupling->Structure Shows C-P connectivity

Caption: Logical flow of NMR data for structural elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of the covalent bonds in this compound, providing a characteristic "fingerprint" of its functional groups.

Data Summary
Vibrational Mode Approximate Frequency (cm⁻¹) Description
P-H Stretch2300 - 2450Symmetric & Asymmetric
C-H Stretch2850 - 3000Symmetric & Asymmetric
CH₃ Deformation1400 - 1470Asymmetric & Symmetric
PH₂ Scissoring/Wagging1000 - 1200Bending motions
CH₃ Rocking800 - 950Rocking motion

Note: Frequencies are approximate values derived from general spectroscopic tables and observations of similar phosphine (B1218219) compounds.[1]

Experimental Protocol: IR Spectroscopy
  • Sample Preparation: Due to its gaseous nature, the IR spectrum of this compound is best obtained in the gas phase.

    • A specialized gas cell with NaCl or KBr windows (which are transparent to IR radiation) is used.[9]

    • The cell is first evacuated and then filled with a low pressure of this compound gas.

  • Instrumentation & Acquisition:

    • A Fourier Transform Infrared (FT-IR) spectrometer is used.[10]

    • A background spectrum of the empty gas cell is recorded first.

    • The sample spectrum is then recorded, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

    • The final spectrum is presented as percent transmittance versus wavenumber (cm⁻¹).[11]

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of this compound, confirming its elemental composition.

Data Summary (Electron Ionization)
m/z (Mass/Charge) Relative Intensity (%) Proposed Fragment
48100[CH₃PH₂]⁺ (Molecular Ion)
4785[CH₂PH₂]⁺
4640[CH₃PH]⁺
3335[PH₂]⁺
3125[P]⁺

Note: Data is based on the electron ionization mass spectrum available in the NIST WebBook.[2][12] Relative intensities are approximate and can vary with instrument conditions.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: this compound gas is introduced into the mass spectrometer's ion source via a gas inlet system with a precision leak valve to control the flow rate.

  • Ionization: Electron Ionization (EI) is a common method. The sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.[13]

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: An electron multiplier or similar detector records the abundance of each ion. The resulting data is plotted as a mass spectrum, showing relative intensity versus m/z.

General Spectroscopic Workflow

The diagram below outlines a typical workflow for the comprehensive spectroscopic analysis of a compound like this compound.

G Diagram 2: General Spectroscopic Experimental Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing & Interpretation Sample Obtain/Synthesize This compound Handling Inert Atmosphere Handling (Glovebox/Schlenk Line) Sample->Handling NMR NMR (¹H, ¹³C, ³¹P) Handling->NMR Dissolve in deuterated solvent IR IR Handling->IR Introduce into gas cell MS Mass Spec Handling->MS Introduce into inlet system Process Process Raw Data (FT, Baselining, etc.) NMR->Process IR->Process MS->Process Interpret Correlate Spectra Process->Interpret Structure Elucidate & Confirm Structure Interpret->Structure

Caption: A generalized workflow for spectroscopic analysis.

References

An In-depth Technical Guide on the Thermodynamic Properties of Gaseous Methylphosphine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of gaseous methylphosphine (CH₃PH₂). The document presents key quantitative data in a structured format, details the experimental methodologies employed for their determination, and includes visualizations of fundamental thermodynamic relationships and experimental workflows.

Thermodynamic Properties of Gaseous this compound

The thermodynamic properties of a compound are crucial for understanding its stability, reactivity, and behavior in chemical processes. The following tables summarize the key thermodynamic data for gaseous this compound at standard conditions (298.15 K and 1 bar).

Table 1: Standard Thermodynamic Properties of Gaseous this compound

PropertySymbolValueUnitsReference
Enthalpy of Formation (at 298.15 K)ΔfH°Value not explicitly available in search resultskJ/mol[1]
Enthalpy of Formation (at 0 K)ΔfH°Value not explicitly available in search resultskJ/mol[1]
Standard Entropy (at 298.15 K)Value not explicitly available in search resultsJ/mol·K[1]
Heat CapacityCₚValue not explicitly available in search resultsJ/mol·K[1]
Proton Affinity851.5kJ/mol[1][2]
Gas Basicity817.6kJ/mol[2]
Ionization EnergyIE9.12 ± 0.07eV[2]

Table 2: Molecular Properties of this compound

PropertyValueUnitsReference
Molecular Weight48.0242 g/mol [3]
Electric Dipole Moment1.100Debye[1]
C-P Bond Length1.858Å[1]
C-H Bond Length1.094Å[1]
P-H Bond Length1.423Å[1]
H-C-P Bond Angle109.6°[1]
H-P-C Bond Angle96.5°[1]

Table 3: Fundamental Vibrational Frequencies of this compound

SymmetryAssignmentWavenumber (cm⁻¹)
A'PH₂ stretch (sym)2308
A''PH₂ stretch (asym)2309
A'CH₃ stretch (sym)2850
A''CH₃ stretch (asym)2920
A'CH₃ stretch (asym)2920
A'PH₂ scissors1075
A''PH₂ twist930
A'CH₃ deformation (sym)1430
A''CH₃ deformation (asym)1430
A'CH₃ deformation (asym)1430
A'CH₃ rock975
A''CH₃ rock1020
A'C-P stretch675
A''Torsion200

Experimental Methodologies

The determination of the thermodynamic properties of gaseous this compound involves a combination of experimental techniques and computational methods. Key experimental protocols are outlined below.

Ion Cyclotron Resonance (ICR) Spectrometry

Ion Cyclotron Resonance (ICR) spectrometry is a powerful technique for studying the properties and reactions of ions in the gas phase.[4] It was used to determine the gas-phase basicities and proton affinities of methylphosphines.[2]

  • Principle: Ions are trapped in a magnetic and electric field, where they move in a circular path at a characteristic cyclotron frequency. By applying a radiofrequency electric field, the ions can be excited, and their mass-to-charge ratio can be determined with high precision.

  • Experimental Workflow:

    • Ionization: Gaseous this compound is introduced into the ICR cell and ionized, typically by electron impact.

    • Ion Trapping: The resulting ions are trapped by the magnetic and electric fields.

    • Ion-Molecule Reactions: The trapped ions are allowed to react with neutral this compound molecules or other gases for a controlled period.

    • Detection: The products of the reactions are identified by their mass-to-charge ratios, and the reaction rates can be determined. By studying equilibrium reactions, the relative basicities and proton affinities can be established.

Photoelectron Spectroscopy (PES)

Photoelectron spectroscopy is used to determine the ionization energies of molecules.[2]

  • Principle: A sample is irradiated with high-energy photons (usually UV or X-rays), causing the ejection of electrons. The kinetic energy of the ejected photoelectrons is measured. The ionization energy is then calculated by subtracting the kinetic energy of the electron from the energy of the incident photon.

  • Experimental Workflow:

    • Sample Introduction: Gaseous this compound is introduced into a high-vacuum chamber.

    • Ionization: The gas is irradiated with a monochromatic beam of photons.

    • Electron Energy Analysis: The kinetic energies of the emitted photoelectrons are measured by an electron energy analyzer.

    • Spectrum Generation: A plot of the number of electrons versus their kinetic energy (or ionization energy) is generated, which shows the different electronic energy levels of the molecule.

Gas-Phase Electron Diffraction (GED)

Gas-phase electron diffraction is a technique used to determine the molecular structure of volatile compounds, including bond lengths and angles.[5]

  • Principle: A beam of high-energy electrons is scattered by the gas-phase molecules. The scattered electrons create a diffraction pattern that is dependent on the arrangement of the atoms in the molecule.

  • Experimental Workflow:

    • Sample Introduction: A jet of gaseous this compound is introduced into a vacuum chamber.

    • Electron Beam Interaction: A high-energy electron beam is directed through the gas jet.

    • Diffraction Pattern Recording: The scattered electrons are detected, creating a diffraction pattern of concentric rings.

    • Structural Analysis: The diffraction pattern is analyzed to determine the internuclear distances and bond angles in the molecule. This experimental data is often refined in conjunction with theoretical calculations.[5]

Visualizations

The following diagrams illustrate the relationships between key thermodynamic properties and a general workflow for their determination.

Thermodynamic_Relationships G Gibbs Free Energy (G) H Enthalpy (H) H->G ΔG = ΔH - TΔS S Entropy (S) S->G T Temperature (T) T->G

Caption: Relationship between Gibbs Free Energy, Enthalpy, and Entropy.

Experimental_Workflow cluster_exp Experimental Determination cluster_props Determined Properties cluster_thermo Calculated Thermodynamic Data PES Photoelectron Spectroscopy IE Ionization Energy PES->IE ICR Ion Cyclotron Resonance PA Proton Affinity ICR->PA GED Gas-Phase Electron Diffraction Struct Molecular Structure (Bond Lengths, Angles) GED->Struct Calorimetry Calorimetry HC Heat Capacity, Enthalpy of Fusion Calorimetry->HC Thermo_Data Enthalpy of Formation (ΔfH°) Standard Entropy (S°) Gibbs Free Energy (ΔfG°) IE->Thermo_Data Theoretical Calculations PA->Thermo_Data Theoretical Calculations Struct->Thermo_Data Statistical Mechanics HC->Thermo_Data Integration

Caption: Workflow for determining thermodynamic properties.

References

The Discovery and Enduring Significance of Methylphosphine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylphosphine (CH₃PH₂), the simplest primary organophosphine, holds a foundational position in the field of organophosphorus chemistry. Its discovery in the mid-19th century, amidst the burgeoning exploration of organometallic compounds, laid the groundwork for the development of a vast array of phosphorus-containing molecules with diverse applications. This technical guide provides an in-depth exploration of the discovery, history, key chemical properties, and seminal synthetic methodologies related to this compound. It is intended to serve as a comprehensive resource for researchers and professionals engaged in fields where organophosphorus chemistry is paramount, including catalysis, materials science, and drug development.

Historical Context: The Dawn of Organophosphorus Chemistry

The discovery of this compound is intrinsically linked to the pioneering work of chemists in the 19th century who first ventured into the synthesis of organophosphorus compounds. While a singular "discovery" paper for this compound remains elusive, its synthesis and characterization are rooted in the foundational studies of several key figures.

The early 1800s saw initial forays into organophosphate synthesis by chemists such as Jean Pierre Boudet (1801), Jean Louis Lassaigne (1820), and Franz Anton Voegeli (1848). However, it was the seminal work of German chemist August Wilhelm von Hofmann in the 1850s that truly established the field of organophosphine chemistry. Hofmann is widely credited with the discovery of primary, secondary, and tertiary phosphines through his systematic investigation of the reactions of phosphine (B1218219) (PH₃) with alkyl halides. It is within this body of work that the first synthesis of simple alkylphosphines, including this compound, is understood to have occurred.

These early syntheses were often challenging and produced small yields of impure substances. Nevertheless, they laid the crucial groundwork for understanding the fundamental reactivity of the P-C bond and the nucleophilic nature of phosphines.

Physicochemical Properties of this compound

This compound is a colorless, highly flammable, and toxic gas at standard temperature and pressure, with a characteristic, unpleasant garlic-like odor. Its fundamental physical and chemical properties are summarized below.

Data Presentation: Key Physicochemical Properties
PropertyValueCitation
Molecular Formula CH₃PH₂
Molar Mass 48.02 g/mol [1][2]
Boiling Point -17.1 °C[1]
Melting Point Data not readily available
Vapor Pressure Data not readily available
Appearance Colorless gas[1]
Spectroscopic Data

Spectroscopic techniques are indispensable for the characterization of this compound.

SpectroscopyDataCitation
³¹P NMR δ -164.00 ppm (referenced to 85% H₃PO₄)[3]
¹H NMR Data not readily available in detail. Expected to show a doublet for the P-H protons and a doublet of doublets for the methyl protons due to P-H coupling.
¹³C NMR Data not readily available in detail. Expected to show a doublet for the methyl carbon due to P-C coupling.
Infrared (IR) Spectroscopy Characteristic P-H stretching and bending, and C-H stretching and bending vibrations are expected. Specific frequencies are not readily available in a comprehensive list.

Experimental Protocols: Synthesis of this compound

The most reliable and widely cited method for the laboratory-scale synthesis of this compound is detailed in Inorganic Syntheses, Volume 11, published in 1968. The procedure, developed by W. L. Jolly, involves the methylation of a phosphanide (B1200255) salt.

Synthesis via Methylation of Potassium Dihydrogenphosphide

This method is based on the reaction of potassium dihydrogenphosphide (KPH₂) with methyl iodide (CH₃I).

Reaction: KPH₂ + CH₃I → CH₃PH₂ + KI

Detailed Methodology:

  • Preparation of Potassium Dihydrogenphosphide (KPH₂): A solution of potassium metal in liquid ammonia (B1221849) is treated with phosphine gas (PH₃). The reaction proceeds to form KPH₂ as a white precipitate. Extreme caution must be exercised due to the toxicity and flammability of the reagents.

  • Methylation: The freshly prepared KPH₂ is then reacted with a stoichiometric amount of methyl iodide, typically in a solvent such as dimethyl sulfoxide (B87167) (DMSO). The reaction is generally carried out at low temperatures to control its exothermicity.

  • Purification: The volatile this compound product is separated from the non-volatile potassium iodide byproduct and the solvent by vacuum distillation or by passing the product gas through a series of cold traps.

  • Characterization: The identity and purity of the synthesized this compound are confirmed using spectroscopic methods, primarily ³¹P NMR and IR spectroscopy, as well as by measuring its vapor pressure.

Chemical Reactivity and Signaling Pathways

This compound exhibits the characteristic reactivity of a primary phosphine, primarily centered around the nucleophilic phosphorus atom and the reactive P-H bonds.

Key Reactions of this compound
  • Oxidation: this compound is readily oxidized, even by atmospheric oxygen, to form methylphosphonous acid (CH₃P(H)O₂H). This highlights the need for handling this compound under an inert atmosphere.

  • Protonation: As a Lewis base, this compound reacts with acids to form the corresponding methylphosphonium ion (CH₃PH₃⁺).

  • Deprotonation: The P-H protons of this compound are weakly acidic and can be removed by strong bases, such as organolithium reagents or alkali metal hydroxides, to yield methylphosphanide anions (CH₃PH⁻). These anions are potent nucleophiles and are valuable intermediates in the synthesis of more complex organophosphorus compounds.

Mandatory Visualization: Diagrams

Synthesis_of_this compound cluster_0 Step 1: Formation of KPH2 cluster_1 Step 2: Methylation cluster_2 Products K Potassium (K) KPH2 Potassium Dihydrogenphosphide (KPH2) K->KPH2 + PH3 in NH3 NH3 Liquid Ammonia (NH3) NH3->KPH2 PH3 Phosphine (PH3) PH3->KPH2 This compound This compound (CH3PH2) KPH2->this compound + CH3I CH3I Methyl Iodide (CH3I) CH3I->this compound KI Potassium Iodide (KI)

Reactions_of_this compound cluster_oxidation Oxidation cluster_protonation Protonation cluster_deprotonation Deprotonation MP This compound (CH3PH2) MPA Methylphosphonous Acid (CH3P(H)O2H) MP->MPA Oxidation MPI Methylphosphonium Ion (CH3PH3+) MP->MPI Protonation MPA_anion Methylphosphanide Anion (CH3PH-) MP->MPA_anion Deprotonation O2 Oxygen (O2) H_plus Acid (H+) Base Strong Base

Conclusion

From its origins in the foundational era of organophosphorus chemistry to its contemporary relevance, this compound remains a molecule of significant interest. Its simple structure belies a rich chemistry that has been fundamental to the development of more complex phosphine ligands, which are now cornerstones of homogeneous catalysis and materials science. This guide has provided a comprehensive overview of the historical discovery, physicochemical properties, and synthetic methodologies of this compound, offering a valuable resource for researchers and professionals. A thorough understanding of this fundamental molecule is essential for innovation in the ever-expanding world of organophosphorus chemistry.

References

An In-Depth Technical Guide to the Lewis Structure and Bonding in Methylphosphine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylphosphine (CH₃PH₂), a primary organophosphine, serves as a fundamental model for understanding the bonding and stereochemistry of more complex phosphine (B1218219) ligands critical in catalysis and drug development. This technical guide provides a comprehensive analysis of the Lewis structure, molecular geometry, hybridization, and bonding characteristics of this compound. It consolidates experimental data from gas-phase electron diffraction and microwave spectroscopy, presenting a detailed overview of its structural parameters. Furthermore, this guide outlines representative experimental protocols for the determination of these properties and employs visualizations to elucidate key structural and theoretical concepts.

Lewis Structure and Valence Electron Configuration

The Lewis structure is a foundational representation of valence electron distribution in a molecule. For this compound (CH₃PH₂), the total number of valence electrons is calculated as follows:

  • Carbon (C): 4 valence electrons

  • Hydrogen (H): 1 valence electron per atom (5 atoms total) = 5 valence electrons

  • Phosphorus (P): 5 valence electrons

Total Valence Electrons: 4 + 5 + 5 = 14 electrons

The phosphorus atom is the central atom, bonded to the carbon of the methyl group and two hydrogen atoms. The remaining valence electrons are distributed to satisfy the octet rule for carbon and phosphorus and the duet rule for hydrogen. The resulting Lewis structure reveals a single lone pair of electrons on the phosphorus atom.

Figure 1: Lewis structure of this compound.

Molecular Geometry and VSEPR Theory

The Valence Shell Electron Pair Repulsion (VSEPR) theory predicts the three-dimensional arrangement of atoms in a molecule based on minimizing electrostatic repulsion between valence electron pairs.[1][2]

  • Central Phosphorus Atom: The phosphorus atom has four electron domains: three bonding pairs (one P-C and two P-H bonds) and one lone pair.

  • Electron Geometry: The four electron domains arrange themselves in a tetrahedral geometry to maximize their separation.

  • Molecular Geometry: The presence of the lone pair results in a trigonal pyramidal molecular geometry. The lone pair exerts greater repulsion than bonding pairs, compressing the bond angles to be less than the ideal tetrahedral angle of 109.5°.[1]

  • Central Carbon Atom: The carbon atom has four electron domains, all of which are bonding pairs (one C-P and three C-H bonds).

  • Electron and Molecular Geometry: With four bonding pairs and no lone pairs, both the electron and molecular geometries around the carbon atom are tetrahedral .

VSEPR_Model cluster_P Phosphorus Center cluster_C Carbon Center P P lone_pair Lone Pair P->lone_pair C_node C P->C_node H1_node H P->H1_node H2_node H P->H2_node label_P Trigonal Pyramidal Molecular Geometry C C P_node P C->P_node H3_node H C->H3_node H4_node H C->H4_node H5_node H C->H5_node label_C Tetrahedral Molecular Geometry

Figure 2: VSEPR-predicted molecular geometries in this compound.

Hybridization and Bonding

The concept of atomic orbital hybridization helps to explain the observed molecular geometries.

  • Carbon Atom: The carbon atom in the methyl group is sp³ hybridized . Four sp³ hybrid orbitals form sigma (σ) bonds with the phosphorus atom and the three hydrogen atoms, consistent with its tetrahedral geometry.

  • Phosphorus Atom: The hybridization of the phosphorus atom is more complex. While an sp³ hybridization scheme would be consistent with the tetrahedral electron geometry, experimental evidence suggests that for phosphines, there is significantly less s-character in the bonding orbitals compared to amines.[3] The C-P-H and H-P-H bond angles are closer to 90°, suggesting that the P-C and P-H bonds are formed primarily from phosphorus 3p orbitals. The lone pair on the phosphorus atom, therefore, has a higher degree of s-character.[3]

Hybridization_Bonding C_ground C (ground state) 2s²2p² C_hybrid C (sp³ hybridized) C_ground->C_hybrid Promotion & Hybridization Sigma_bonds Sigma (σ) Bonds (C-H, C-P, P-H) C_hybrid->Sigma_bonds Overlap P_ground P (ground state) 3s²3p³ P_hybrid P (in CH₃PH₂) ~p-orbital bonding P_ground->P_hybrid Bonding P_hybrid->Sigma_bonds Overlap Lone_pair Lone Pair on P (predominantly s-character) P_hybrid->Lone_pair H_orbital H (1s orbital) H_orbital->Sigma_bonds Overlap Molecule This compound (CH₃PH₂) Sigma_bonds->Molecule Lone_pair->Molecule

Figure 3: Logical relationship of hybridization and bonding in this compound.

Quantitative Structural Data

The precise molecular structure of this compound has been determined experimentally. The following table summarizes key quantitative data obtained from gas-phase electron diffraction (GED) and microwave spectroscopy studies.

ParameterExperimental ValueComputational ValueReference
Bond Lengths (Å)
r(P-C)1.8581.863[4]
r(P-H)1.4231.414[4]
r(C-H)1.0941.091[4]
Bond Angles (°)
∠H-P-H93.393.4
∠C-P-H96.5 (assumed)97.5[4]
∠H-C-P109.6109.5[4]
Dipole Moment (D) 1.101.23[4]

Experimental Protocols

The determination of the structural parameters of this compound relies on sophisticated experimental techniques. The following sections outline representative protocols for these methods.

Synthesis and Handling of this compound

This compound is a highly flammable and toxic gas, requiring specialized handling in an inert atmosphere.[5]

Representative Synthesis: A common laboratory-scale synthesis involves the reduction of a suitable precursor, such as a phosphonate (B1237965), using a strong reducing agent like aluminum hydride.[6]

  • Apparatus Setup: All glassware is oven-dried and assembled while hot under a stream of dry, inert gas (e.g., argon or nitrogen) or assembled cold and flame-dried under vacuum. A dual-bank vacuum/inert gas manifold is essential for safe handling.[5]

  • Reduction: The phosphonate precursor is dissolved in an anhydrous ether solvent (e.g., THF) in a Schlenk flask. The solution is cooled in an ice or dry-ice bath. The aluminum hydride reducing agent is added slowly with vigorous stirring.

  • Workup: After the reaction is complete, the reaction is carefully quenched. The resulting phosphine is typically volatile and can be isolated by vacuum transfer to a cold trap.

  • Storage and Handling: this compound is stored in a sealed container, often as a gas or condensed liquid at low temperatures. All transfers should be performed using vacuum line techniques or gas-tight syringes.[7]

Gas-Phase Electron Diffraction (GED)

GED is a powerful technique for determining the bond lengths, angles, and conformational properties of molecules in the gas phase.[8][9]

Experimental Workflow:

  • Sample Introduction: A gaseous sample of this compound is introduced into a high-vacuum chamber (typically 10⁻⁷ mbar) through a fine nozzle (e.g., 0.2 mm diameter).[9] The bulk of the sample is condensed on a cold trap cooled with liquid nitrogen.[9]

  • Electron Beam Interaction: A high-energy electron beam (e.g., 40-60 keV) is passed through the gas stream, perpendicular to the gas flow.[10]

  • Scattering and Detection: The electrons are scattered by the molecules, producing a diffraction pattern of concentric rings. This pattern is recorded on a detector, such as a photographic plate or a modern imaging plate detector.[9]

  • Data Collection: Diffraction patterns are recorded at different nozzle-to-detector distances to capture a wide range of scattering angles.[10]

  • Data Reduction and Analysis:

    • The recorded diffraction intensities are digitized and radially averaged.

    • A theoretical model of the molecular scattering is calculated based on an initial assumed geometry.

    • The theoretical and experimental scattering intensities are compared, and the structural parameters (bond lengths, angles) in the theoretical model are refined using a least-squares fitting procedure to minimize the difference between the calculated and experimental data.[11] Computational methods are often used to aid in the refinement process.[1]

GED_Workflow Sample_Prep Sample Preparation (this compound Gas) Intro Introduction into High-Vacuum Chamber Sample_Prep->Intro Scattering Scattering of Electrons by Gas Molecules Intro->Scattering E_Beam Electron Gun (Generates High-Energy Electron Beam) E_Beam->Scattering Detection Detection of Diffraction Pattern Scattering->Detection Data_Reduction Data Reduction (Intensity vs. Angle) Detection->Data_Reduction Refinement Least-Squares Refinement Data_Reduction->Refinement Model Initial Molecular Model (from theory) Model->Refinement Refinement->Model Iterate Structure Final Molecular Structure (Bond Lengths, Angles) Refinement->Structure

Figure 4: Experimental workflow for Gas-Phase Electron Diffraction.
Microwave Spectroscopy and Dipole Moment Determination

Microwave spectroscopy provides highly precise measurements of rotational constants, from which molecular geometries can be derived.[12][13] The application of an external electric field (the Stark effect) allows for the determination of the molecule's electric dipole moment.[14][15]

Experimental Workflow:

  • Sample Introduction: A low-pressure gaseous sample of this compound (e.g., 10-100 mTorr) is introduced into a waveguide absorption cell.

  • Microwave Radiation: The sample is irradiated with microwave radiation from a tunable source (e.g., a klystron or a synthesized sweeper). The frequency of the radiation is swept over a range of interest.

  • Absorption and Detection: When the microwave frequency matches a rotational transition frequency of the molecule, the radiation is absorbed. The transmitted radiation is detected by a suitable detector (e.g., a crystal detector).

  • Spectrum Generation: A plot of absorption intensity versus frequency constitutes the rotational spectrum.

  • Stark Effect for Dipole Moment:

    • Stark electrodes are placed within the waveguide to apply a precise, uniform DC electric field to the gas sample.

    • The applied electric field causes the rotational energy levels to shift and split (the Stark effect).[14]

    • The frequencies of the rotational transitions are measured as a function of the applied electric field strength.

    • The magnitude of the frequency shifts is proportional to the square of the dipole moment and the square of the electric field strength (for a second-order Stark effect).[14] By plotting the frequency shift against the square of the electric field, the dipole moment can be accurately determined.[16][17]

  • Data Analysis:

    • The frequencies of the observed rotational transitions are fitted to a rotational Hamiltonian to determine the molecule's rotational constants (A, B, and C).

    • By measuring the rotational constants of different isotopically substituted versions of the molecule, the positions of the atoms can be determined, yielding a precise molecular structure.

Microwave_Spectroscopy_Workflow Sample_Intro Introduce Low-Pressure This compound Gas into Waveguide Irradiation Irradiate Sample Sample_Intro->Irradiation Stark_Spectrum Measure Stark-Shifted Transition Frequencies Sample_Intro->Stark_Spectrum MW_Source Tunable Microwave Source MW_Source->Irradiation MW_Source->Stark_Spectrum Detector Detect Transmitted Microwaves Irradiation->Detector Spectrum Generate Rotational Spectrum (Absorption vs. Frequency) Detector->Spectrum Detector->Stark_Spectrum Analysis_Rot Fit Spectrum to obtain Rotational Constants (A, B, C) Spectrum->Analysis_Rot Stark_Field Apply DC Electric Field (Stark Electrodes) Stark_Field->Stark_Spectrum Analysis_Dipole Analyze Frequency Shifts vs. Electric Field² Stark_Spectrum->Analysis_Dipole Structure Determine Molecular Structure Analysis_Rot->Structure Dipole_Moment Determine Dipole Moment (µ) Analysis_Dipole->Dipole_Moment

Figure 5: Experimental workflow for Microwave Spectroscopy and Dipole Moment determination.

Conclusion

The structural and electronic properties of this compound are well-characterized through a combination of theoretical models and advanced experimental techniques. Its trigonal pyramidal geometry at the phosphorus center, a consequence of the lone pair of electrons, and the nuanced nature of its P-C and P-H bonding provide a crucial reference point for understanding the behavior of more complex organophosphorus compounds. The quantitative data and experimental methodologies presented in this guide offer a comprehensive resource for researchers in fields where the precise structure and electronic nature of phosphine ligands are of paramount importance.

References

The Basicity and pKa of Methylphosphine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the basicity and pKa of methylphosphine (CH₃PH₂), a fundamental organophosphorus compound. Understanding these properties is crucial for its application in organic synthesis, catalysis, and as a ligand in coordination chemistry, with implications for drug design and development where phosphine (B1218219) derivatives are increasingly utilized.

Quantitative Basicity and pKa Data

The basicity of this compound can be quantified in both the gas phase and in solution. While gas-phase basicity reflects the intrinsic properties of the molecule, the solution-phase pKa is critical for understanding its behavior in chemical reactions conducted in a solvent.

ParameterValueUnitsMeasurement PhaseMethod
Proton Affinity (PA) 851.5kJ/molGasIon Cyclotron Resonance Spectroscopy
203.6kcal/molGasIon Cyclotron Resonance Spectroscopy
Gas-Phase Basicity (GB) 817.6kJ/molGasIon Cyclotron Resonance Spectroscopy
pKa of conjugate acid (CH₃PH₃⁺) Not Experimentally Determined-Aqueous-
Estimated Aqueous pKa ~2-4-AqueousBased on trends and computational estimates

Note: The pKa of a base is, by convention, the pKa of its conjugate acid.

Understanding the Basicity of this compound

This compound's basicity stems from the lone pair of electrons on the phosphorus atom, which can accept a proton. The methyl group, being weakly electron-donating, increases the electron density on the phosphorus atom compared to phosphine (PH₃), making this compound a stronger base.

Gas-Phase Basicity

In the gas phase, the intrinsic basicity of a molecule can be measured without the influence of solvent effects. The key parameters are Proton Affinity (PA) and Gas-Phase Basicity (GB).

  • Proton Affinity (PA) is the negative of the enthalpy change for the protonation reaction in the gas phase: CH₃PH₂(g) + H⁺(g) → CH₃PH₃⁺(g) A higher PA value indicates a stronger base.

  • Gas-Phase Basicity (GB) is the negative of the Gibbs free energy change for the same reaction. It is a more complete measure of basicity as it includes entropy effects.

The gas-phase basicity of methylphosphines increases with the number of methyl groups, as shown by the trend in proton affinities: PH₃ (187.1 kcal/mol) < CH₃PH₂ (196.4 kcal/mol) < (CH₃)₂PH (202.5 kcal/mol) < (CH₃)₃P (206.7 kcal/mol). This trend is a direct consequence of the inductive effect of the methyl groups.

Solution-Phase Basicity (pKa)

The pKa is a measure of the acidity of the conjugate acid of a base (in this case, the methylphosphonium ion, CH₃PH₃⁺) in a specific solvent. The equilibrium for the protonation of this compound in water is:

CH₃PH₂(aq) + H₂O(l) ⇌ CH₃PH₃⁺(aq) + OH⁻(aq)

A higher pKa value for the conjugate acid corresponds to a stronger base.

An experimental pKa value for this compound in an aqueous solution is not well-documented in the scientific literature. However, based on the pKa of phosphine (PH₃) which is approximately -14, and the trend of increasing basicity with methylation, it is estimated that the pKa of this compound is significantly higher than that of phosphine. Computational studies and comparisons with other alkylphosphines suggest a pKa value in the range of 2-4 in water. It is important to note that this is an estimate, and the actual value may vary.

Experimental Protocols for Basicity and pKa Determination

Gas-Phase Basicity: Ion Cyclotron Resonance (ICR) Spectroscopy

Ion Cyclotron Resonance (ICR) spectroscopy is a powerful mass spectrometry technique used to determine the gas-phase basicities of compounds by studying proton transfer equilibria.

Methodology:

  • Ion Generation and Trapping: this compound is introduced into a high-vacuum chamber at a low pressure. The molecules are ionized, typically by electron impact, to generate the methylphosphonium ion (CH₃PH₃⁺). These ions are then trapped in a strong magnetic field within an analyzer cell.

  • Introduction of a Reference Base: A reference base (B) with a known gas-phase basicity is introduced into the cell.

  • Proton Transfer Equilibrium: A proton transfer reaction is allowed to occur between the trapped methylphosphonium ions and the neutral reference base: CH₃PH₃⁺ + B ⇌ CH₃PH₂ + BH⁺

  • Detection and Analysis: After a certain reaction time, the relative abundances of the ions (CH₃PH₃⁺ and BH⁺) are measured. The equilibrium constant (K_eq) for the reaction is determined from the ratio of the ion abundances and the partial pressures of the neutral species.

  • Calculation of Gas-Phase Basicity: The Gibbs free energy change (ΔG) for the reaction is calculated from K_eq (ΔG = -RT ln K_eq). The gas-phase basicity of this compound can then be determined relative to the known basicity of the reference compound.

Solution-Phase pKa: Potentiometric Titration

Potentiometric titration is a standard method for determining the pKa of a substance in solution.

Methodology:

  • Sample Preparation: A solution of this compound of a known concentration is prepared in a suitable solvent (e.g., deionized water). Due to the potential for oxidation, all solutions should be deoxygenated and handled under an inert atmosphere (e.g., nitrogen or argon).

  • Titration Setup: A calibrated pH electrode is immersed in the this compound solution. The solution is stirred continuously.

  • Titration: A standardized solution of a strong acid (e.g., HCl) is added incrementally from a burette.

  • Data Collection: The pH of the solution is recorded after each addition of the acid titrant.

  • Data Analysis: A titration curve is generated by plotting the pH of the solution against the volume of acid added. The pKa is determined from the pH at the half-equivalence point, which is the point where half of the this compound has been protonated. The equivalence point is identified as the point of maximum slope on the titration curve, which can be more accurately determined from the first or second derivative of the curve.

Solution-Phase pKa: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ³¹P NMR, can be used to determine the pKa of phosphines. The chemical shift of the phosphorus nucleus is sensitive to its protonation state.

Methodology:

  • Sample Preparation: A series of solutions containing a constant concentration of this compound are prepared in a chosen solvent (e.g., D₂O for deuterium (B1214612) lock). Each solution is buffered to a different, precisely known pH value.

  • NMR Data Acquisition: The ³¹P NMR spectrum is recorded for each sample.

  • Data Analysis: The ³¹P chemical shift (δ) is plotted against the pH of the solution. This will generate a sigmoidal curve.

  • pKa Determination: The pKa is the pH at the inflection point of the sigmoidal curve. This can be determined by fitting the data to the Henderson-Hasselbalch equation, modified for chemical shifts: pH = pKa + log[(δ - δ_A) / (δ_B - δ)] where δ is the observed chemical shift, δ_A is the chemical shift of the protonated species (CH₃PH₃⁺), and δ_B is the chemical shift of the free base (CH₃PH₂).

Visualizations

The following diagrams illustrate key concepts related to the basicity of this compound.

Protonation_Equilibrium cluster_eq CH3PH2 This compound (CH₃PH₂) CH3PH3_plus Methylphosphonium ion (CH₃PH₃⁺) CH3PH2->CH3PH3_plus Protonation CH3PH2:e->CH3PH3_plus:w H2O Water (H₂O) OH_minus Hydroxide ion (OH⁻) H2O->OH_minus Deprotonation eq_node1 eq_node2 Experimental_Workflow_pKa cluster_potentiometric Potentiometric Titration cluster_nmr NMR Spectroscopy prep1 Prepare this compound Solution titrate Titrate with Standard Acid prep1->titrate record_pH Record pH vs. Volume Added titrate->record_pH plot Plot Titration Curve record_pH->plot determine_pKa1 Determine pKa at Half-Equivalence Point plot->determine_pKa1 prep2 Prepare Samples at Various pH acquire_spectra Acquire ³¹P NMR Spectra prep2->acquire_spectra plot_shift Plot Chemical Shift vs. pH acquire_spectra->plot_shift determine_pKa2 Determine pKa from Sigmoidal Fit plot_shift->determine_pKa2 start pKa Determination start->prep1 Potentiometric Method start->prep2 NMR Method

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Oxidation States of Phosphorus in Methylphosphine Derivatives

This technical guide provides a comprehensive overview of the principles and methods used to determine the oxidation state of phosphorus in this compound derivatives. It covers the theoretical framework for assigning oxidation states, presents quantitative data for key compounds, and details the advanced experimental protocols used for their empirical determination.

Assigning Formal Oxidation States to Phosphorus

The oxidation state of an atom in a molecule is a formal concept that describes the degree of oxidation by assigning shared electrons to the more electronegative atom in a chemical bond.[1][2] For organophosphorus compounds, the oxidation state of phosphorus can range from –3 to +5.[3] The assignment in this compound derivatives depends on the electronegativity of phosphorus relative to carbon and hydrogen.

The electronegativity values on the Pauling scale are as follows:

  • Carbon (C): 2.55[4]

  • Hydrogen (H): 2.20[5][6]

  • Phosphorus (P): 2.19[5][7]

Based on this, carbon is more electronegative than phosphorus, and hydrogen is also slightly more electronegative than phosphorus. Therefore, in P-C and P-H bonds, the electrons are formally assigned to the carbon and hydrogen atoms, respectively. This leads to a positive contribution to the oxidation state of phosphorus for each of these bonds.

The logical workflow for assigning the oxidation state to phosphorus in a this compound derivative is illustrated below.

G start Start: Identify all atoms bonded to the Phosphorus center bond_type For each bond (P-X), compare electronegativity of P and X start->bond_type p_more_en P is more electronegative. Assign bond electrons to P. Contribution to P O.S. is -1 per bond. bond_type->p_more_en χ(P) > χ(X) x_more_en X is more electronegative. Assign bond electrons to X. Contribution to P O.S. is +1 per bond. bond_type->x_more_en χ(P) < χ(X) sum_os Sum the contributions from all bonds and the formal charge on P (if any) p_more_en->sum_os x_more_en->sum_os end_os Result: Formal Oxidation State of Phosphorus sum_os->end_os

Caption: Workflow for assigning the formal oxidation state of phosphorus.

Quantitative Data: Oxidation States of this compound Derivatives

Applying the rules of electronegativity allows for the determination of the formal oxidation state of phosphorus in various methylphosphines and their oxidized derivatives. The data are summarized in the table below.

Compound NameChemical FormulaBonds to Phosphorus (P)Contribution to P Oxidation StateFormal Oxidation State of P
This compoundCH₃PH₂1 × P-C, 2 × P-H(+1) + 2(+1) = +3+3
Dithis compound(CH₃)₂PH2 × P-C, 1 × P-H2(+1) + (+1) = +3+3
Trithis compound (B1194731)(CH₃)₃P3 × P-C3(+1) = +3+3
Trithis compound oxide(CH₃)₃PO3 × P-C, 1 × P=O3(+1) + (+2) = +5+5

Note: Conventionally, phosphines are sometimes assigned an oxidation state of -3 by analogy to ammonia (B1221849) (NH₃).[8][9] However, the formal assignment based on modern electronegativity values, as detailed here, is more rigorous for understanding the electronic distribution in redox reactions.

Reaction Pathway: Oxidation of Trithis compound

Trivalent phosphorus compounds are readily oxidized.[3] The oxidation of trithis compound with oxygen to form trithis compound oxide is a common reaction that illustrates the change in the phosphorus oxidation state from +3 to +5.[10]

G cluster_0 Reactant cluster_1 Product PMe3 Trithis compound P(CH₃)₃ P Oxidation State: +3 PMe3O Trithis compound Oxide O=P(CH₃)₃ P Oxidation State: +5 PMe3->PMe3O + ½ O₂ (Oxidation)

Caption: Oxidation of trithis compound to trithis compound oxide.

Experimental Protocols for Oxidation State Determination

While formal rules provide a theoretical oxidation state, experimental techniques are essential for confirming the electronic structure and chemical state of phosphorus in a compound.

³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy

³¹P NMR is a highly effective technique for analyzing phosphorus-containing compounds due to the 100% natural abundance and high sensitivity of the ³¹P nucleus.[11] The chemical shift of the phosphorus nucleus is sensitive to its electronic environment, including its oxidation state and coordination.[12] Quantitative ³¹P NMR (qNMR) can be employed for purity assessment and precise quantification.[13][14]

General Protocol for Quantitative ³¹P NMR:

  • Sample Preparation:

    • Accurately weigh a known amount of the this compound derivative and a suitable internal standard (e.g., triphenyl phosphate (B84403) or another certified reference material with a well-resolved signal).[14]

    • Dissolve the sample and standard in a deuterated solvent (e.g., CDCl₃, D₂O) in a standard NMR tube. For compounds with exchangeable protons, non-protic solvents are recommended.[11]

    • Alternatively, an external standard in a coaxial insert can be used to avoid direct contact with the analyte.[13]

  • NMR Data Acquisition:

    • Acquire a one-dimensional ³¹P NMR spectrum on a calibrated NMR spectrometer.

    • Use an inverse-gated proton decoupling pulse sequence.[15] This technique decouples protons to simplify the spectrum to singlets while suppressing the Nuclear Overhauser Effect (NOE), which is crucial for accurate signal integration.

    • Set the relaxation delay (d1) to at least 5 times the longest spin-lattice relaxation time (T₁) of any phosphorus nucleus in the sample to ensure full relaxation between pulses.[16] T₁ values should be determined beforehand using an inversion-recovery experiment.

    • Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (SNR).

  • Data Processing and Analysis:

    • Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

    • Carefully integrate the signals corresponding to the analyte and the internal standard.

    • Calculate the purity or concentration of the analyte using the ratio of the integrals, the number of phosphorus nuclei, and the known weights and molar masses of the analyte and standard.[13]

X-ray Based Methods

X-ray techniques can provide direct and indirect information about the oxidation state of phosphorus by probing core-level electrons and determining precise molecular geometry.

  • X-ray Emission Spectroscopy (XES): This technique directly probes the electronic structure. By exciting a core electron and measuring the energy of the emitted X-ray photon as a higher-level electron fills the core hole, a spectrum is generated.[17] A clear correlation exists between the energy of the P Kα emission line and the formal oxidation state of phosphorus; the energy shifts to higher values as the oxidation state increases.[18][19][20]

  • Single-Crystal X-ray Crystallography: This is the definitive method for determining the three-dimensional structure of a molecule, including bond lengths and angles.[21][22] While standard crystallography does not directly yield oxidation states, the resulting structure confirms the bonding environment. The high-precision bond lengths between phosphorus and more electronegative elements (like oxygen) can be indicative of the oxidation state.

  • Spatially Resolved Anomalous Dispersion (SpReAD): This advanced crystallographic technique can determine the oxidation state of a specific atom within a crystal.[23] The protocol involves collecting diffraction data at multiple X-ray energies across the absorption edge of the element of interest (phosphorus K-edge is ~2.14 keV). The variation in atomic scattering factor allows for the reconstruction of an absorption spectrum for that specific atom, from which the oxidation state can be determined by the edge position.[23][24] This method has been primarily used for transition metals but is theoretically applicable to phosphorus.

The diagram below outlines a generalized workflow for the experimental determination of the phosphorus oxidation state.

G cluster_nmr 31P NMR Spectroscopy cluster_xray X-ray Methods start Start: Purified Sample of this compound Derivative decision Choose Analytical Method start->decision nmr_prep Prepare Sample with Standard decision->nmr_prep NMR xes XES: Measure P Kα Emission Energy decision->xes XES spread SpReAD: Collect Diffraction Data Across P Absorption Edge decision->spread SpReAD nmr_acq Acquire Spectrum (Inverse-gated decoupling) nmr_prep->nmr_acq nmr_proc Process and Integrate Signals nmr_acq->nmr_proc nmr_result Correlate Chemical Shift with Known Standards / Compound Library nmr_proc->nmr_result end_node End: Experimentally Verified Oxidation State nmr_result->end_node xes_result Correlate Emission Energy with Oxidation State xes->xes_result spread_result Determine Absorption Edge Position to find Oxidation State spread->spread_result xes_result->end_node spread_result->end_node

Caption: Experimental workflow for phosphorus oxidation state determination.

References

An In-depth Technical Guide to the Solubility of Methylphosphine in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of methylphosphine (CH₃PH₂) in organic solvents. Due to the limited availability of direct quantitative data in publicly accessible literature, this guide synthesizes information from analogous compounds, outlines predictive principles, and provides a detailed experimental protocol for the precise determination of this compound solubility. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals working with this and related organophosphorus compounds.

Predictive Solubility Profile

This compound is a primary phosphine (B1218219), existing as a gas at standard temperature and pressure. Its solubility in organic solvents is governed by the principle of "like dissolves like." The molecule possesses a polar P-H bond and a nonpolar methyl group, giving it a modest dipole moment. This structure suggests that its solubility will be influenced by the polarity of the solvent.

Based on the behavior of analogous compounds such as phosphine (PH₃) and trithis compound (B1194731) (P(CH₃)₃), this compound is expected to be more soluble in nonpolar to moderately polar organic solvents than in highly polar solvents like water.[1][2] Organophosphorus compounds, in general, tend to exhibit good solubility in organic solvents, particularly those that are nonpolar.[3]

  • High Expected Solubility: Nonpolar and weakly polar solvents such as ethers, and toluene (B28343) are anticipated to be effective solvents for this compound.[1][4]

  • Moderate Expected Solubility: Polar aprotic solvents may also serve as suitable solvents.

  • Low Expected Solubility: Highly polar, protic solvents (e.g., water) are expected to be poor solvents for this compound.[1]

The solubility of gases in liquids is also dependent on temperature and pressure. Generally, the solubility of a gas in a liquid decreases with increasing temperature and increases with increasing partial pressure of the gas above the liquid (Henry's Law).[5][6]

Quantitative Solubility Data

A thorough review of scientific literature and chemical databases reveals a significant lack of specific quantitative data for the solubility of this compound in various organic solvents. The following table is provided as a template for researchers to populate with experimentally determined data. The qualitative predictions are based on the behavior of analogous phosphine compounds.

Solvent ClassificationSolvent ExamplePredicted SolubilityTemperature (°C)Pressure (kPa)Mole Fraction (x)
Nonpolar Aprotic TolueneHigh
HexaneHigh
Polar Aprotic Diethyl EtherHigh
Tetrahydrofuran (THF)High
DichloromethaneModerate
AcetoneModerate
Polar Protic EthanolLow
MethanolLow

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of this compound solubility in an organic solvent using an isothermal saturation method. This method is suitable for determining the solubility of gases in liquids.[7][8]

3.1. Objective: To determine the mole fraction solubility of this compound in a selected organic solvent at a specific temperature and pressure.

3.2. Materials and Apparatus:

  • This compound gas (high purity)

  • Selected organic solvent (high purity, degassed)

  • Jacketed glass equilibrium cell with a magnetic stirrer

  • Constant temperature circulating bath

  • Calibrated pressure transducer

  • Gas-tight syringe

  • Gas chromatograph (GC) with a suitable detector (e.g., TCD or FPD)

  • Vacuum pump

  • High-precision balance

3.3. Experimental Procedure:

  • Solvent Preparation: The organic solvent should be thoroughly degassed prior to the experiment to remove any dissolved air, which could interfere with the measurements. This can be achieved by several freeze-pump-thaw cycles under vacuum.

  • Apparatus Setup:

    • The jacketed equilibrium cell is connected to the constant temperature circulating bath, and the temperature is set to the desired experimental value and allowed to stabilize.

    • The cell is then evacuated using the vacuum pump.

  • Solvent Introduction: A known mass of the degassed solvent is introduced into the equilibrium cell using a gas-tight syringe or by direct weighing.

  • This compound Introduction: this compound gas is slowly introduced into the cell from a cylinder. The pressure inside the cell is monitored using the pressure transducer.

  • Equilibration: The magnetic stirrer is activated to ensure good mixing between the gas and liquid phases. The system is allowed to equilibrate at a constant temperature and pressure. Equilibrium is typically reached when the pressure inside the cell remains constant over a significant period.

  • Sampling and Analysis:

    • Once equilibrium is established, a sample of the liquid phase is carefully withdrawn using a pre-weighed, gas-tight syringe. The mass of the sample is determined.

    • The collected sample is then injected into the gas chromatograph to determine the concentration of dissolved this compound. A proper calibration for this compound with the specific solvent and detector must be performed beforehand.

  • Data Calculation:

    • From the GC analysis, the mass of this compound in the sampled liquid is determined.

    • The mole fraction solubility (x) of this compound is calculated using the following formula: x = (m_MeP / M_MeP) / [(m_MeP / M_MeP) + (m_solvent / M_solvent)] Where:

      • m_MeP = mass of this compound

      • M_MeP = molar mass of this compound

      • m_solvent = mass of the solvent

      • M_solvent = molar mass of the solvent

  • Repeatability: The experiment should be repeated at least three times to ensure the reproducibility of the results.

3.4. Safety Precautions:

  • This compound is a toxic and potentially pyrophoric gas. All handling must be conducted in a well-ventilated fume hood.

  • Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn at all times.

  • Ensure that all connections in the experimental setup are gas-tight to prevent leaks.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound in an organic solvent.

experimental_workflow start Start prep_solvent Solvent Degassing (Freeze-Pump-Thaw) start->prep_solvent setup_apparatus Apparatus Setup (Equilibrium Cell, Temp. Control) prep_solvent->setup_apparatus add_solvent Introduce Known Mass of Solvent setup_apparatus->add_solvent add_gas Introduce this compound Gas add_solvent->add_gas equilibrate Equilibration (Stirring at Constant T & P) add_gas->equilibrate sample Sample Liquid Phase equilibrate->sample analyze GC Analysis sample->analyze calculate Calculate Mole Fraction Solubility analyze->calculate end End calculate->end

Caption: Experimental workflow for determining this compound solubility.

References

An In-depth Technical Guide to the Vapor Pressure and Boiling Point of Methylphosphine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties of methylphosphine (CH₃PH₂), with a specific focus on its boiling point and the principles governing its vapor pressure. Due to its high volatility and status as a gas at standard conditions, this document outlines the theoretical framework and experimental protocols applicable to its characterization.

Physical and Chemical Properties of this compound

This compound, also known as methylphosphane, is the simplest organophosphine compound. It is a colorless, highly toxic, and malodorous gas that condenses into a colorless liquid at low temperatures. Its fundamental properties are crucial for handling, safety, and application in chemical synthesis.

Summary of Physical Data
PropertyValueUnitReference(s)
Molecular Formula CH₅P-[1][2]
Molar Mass 48.02 g/mol [1][2]
Normal Boiling Point -17.1°C[1]
-16°C[3]
-14°C[4]
Appearance Colorless Gas-[1]

Vapor Pressure and Boiling Point Explained

Vapor pressure is the pressure exerted by a vapor in thermodynamic equilibrium with its condensed phase (liquid or solid) at a given temperature in a closed system.[5] This property is a critical indicator of a substance's volatility. The relationship between vapor pressure and temperature is non-linear; as temperature increases, the vapor pressure of a substance also increases.[5]

The normal boiling point is the specific temperature at which the vapor pressure of a liquid equals the standard atmospheric pressure (1 atmosphere, 760 Torr, or 101.325 kPa).[5] At this temperature, the liquid has sufficient energy to overcome atmospheric pressure and transition into the gaseous phase throughout its bulk. For this compound, this transition occurs at approximately -17.1 °C.[1]

VaporPressureRelationship Conceptual Relationship: Temperature, Vapor Pressure, and Boiling Point T_Low Low Temperature VP_Low Low Vapor Pressure T_Low->VP_Low T_High High Temperature VP_High High Vapor Pressure T_High->VP_High Liquid Liquid Phase Gas Gas Phase (Boiling) Atm_Pressure Atmospheric Pressure (e.g., 101.325 kPa) VP_High->Atm_Pressure equals Atm_Pressure->Gas enables transition to

Vapor pressure increases with temperature until it equals atmospheric pressure at the boiling point.

Experimental Protocols for Determination

Accurate determination of vapor pressure and boiling point requires precise experimental techniques, especially for a volatile and hazardous substance like this compound. The following sections describe the standard methodologies that would be employed.

Ebulliometry (Boiling-Point Method)

Ebulliometry is a direct method for determining the boiling point of a liquid at a controlled pressure.[6] By measuring the boiling temperature over a range of pressures, the vapor pressure curve can be established.

Methodology:

  • Apparatus Setup: A differential ebulliometer is used, which typically includes a boiler, a thermowell for a calibrated temperature sensor (like a platinum resistance thermometer), a condenser, and a connection to a pressure control system.[6]

  • Sample Preparation: A purified sample of the substance is placed in the boiler. For this compound, this would involve condensing the gas into the apparatus at a low temperature.

  • Pressure Control: The system is connected to a manifold where the pressure is precisely controlled using a vacuum pump and an inert gas (e.g., nitrogen or argon). The pressure is measured with a calibrated manometer.

  • Equilibrium Measurement: The sample is heated until it boils gently. The temperature of the vapor-liquid equilibrium is recorded at a series of fixed, stable pressures.[6]

  • Data Correlation: The resulting temperature and pressure data are correlated using an equation, such as the Antoine equation, to describe the vapor pressure curve.

Static Method

The static method is one of the most direct and reliable techniques for measuring vapor pressure. It involves placing a substance in a sealed, evacuated container and measuring the pressure of the vapor in equilibrium with the liquid at a known temperature.[7][8]

Methodology:

  • Sample Introduction: The purified liquid sample is introduced into a thermostatted, evacuated cell. A crucial step is the complete degassing of the sample to remove any dissolved volatile impurities.[8] This is often achieved by repeated freeze-pump-thaw cycles.

  • Temperature Control: The cell is placed in a constant-temperature bath or thermostat, allowing the system to reach thermal equilibrium. The temperature must be controlled with high precision (e.g., ±0.2 K).[7]

  • Pressure Measurement: Once the liquid and vapor phases are in equilibrium, the pressure inside the cell is measured using a high-precision pressure transducer or manometer.[7]

  • Vapor Pressure Curve: The measurement is repeated at several different temperatures to generate a set of data points (pressure vs. temperature) that define the vapor pressure curve.

StaticMethodWorkflow start Start: Purified this compound Sample introduce 1. Introduce Sample into Evacuated Cell start->introduce degas 2. Degas Sample (e.g., Freeze-Pump-Thaw Cycles) introduce->degas thermostat 3. Set and Stabilize Temperature in Thermostat degas->thermostat equilibrate 4. Allow System to Reach Vapor-Liquid Equilibrium thermostat->equilibrate measure 5. Measure Equilibrium Pressure with Transducer equilibrate->measure record 6. Record Temperature and Pressure Data measure->record loop_cond More Temperatures to Test? record->loop_cond change_temp Adjust Thermostat to New Temperature loop_cond->change_temp Yes finish End: Vapor Pressure Curve Data loop_cond->finish No change_temp->thermostat

General workflow for the static method of vapor pressure determination.

Conclusion

The normal boiling point of this compound is established to be approximately -17.1 °C. While specific experimental data for its vapor pressure curve is scarce in the available literature, established methodologies such as ebulliometry and the static method provide robust frameworks for its determination. Understanding these properties is fundamental for the safe handling and effective utilization of this highly reactive compound in research and development settings.

References

An In-depth Technical Guide to the Health and Safety Hazards of Methylphosphine Gas

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methylphosphine (CH₃PH₂), also known as methylphosphane, is a colorless, malodorous, and highly toxic gas.[1] As the simplest organophosphine, it serves as a crucial precursor in organometallic chemistry and catalysis research.[2] However, its high reactivity and pyrophoric nature present significant health and safety challenges.[2] This guide provides a comprehensive overview of the known hazards of this compound, including its physical and chemical properties, toxicological data, flammability, reactivity, and safe handling procedures. Due to the limited availability of specific toxicological data for this compound, this guide incorporates data from the closely related and well-studied compound, phosphine (B1218219) (PH₃), as a surrogate for quantitative analysis, with this assumption being clearly noted.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below. Understanding these properties is fundamental to assessing its behavior and potential hazards in a laboratory setting.

PropertyValueReference
Chemical Formula CH₃PH₂ (also written as CH₅P)[1]
Molar Mass 48.02 g/mol [2]
Appearance Colorless gas[1]
Odor Malodorous[1]
Boiling Point -17.1 °C (1.2 °F; 256.0 K)[1]
CAS Number 593-54-4[1]

Toxicological Hazards

This compound is classified as a toxic compound.[1] While specific quantitative toxicity data for this compound is limited, the toxicological profile of phosphine (PH₃) provides a strong basis for understanding its potential health effects. Phosphine is a highly toxic respiratory poison.[3]

Acute Toxicity

Acute exposure to phosphine gas can lead to a range of symptoms, from mild to life-threatening. Early non-specific symptoms include respiratory problems, coughing, headaches, dizziness, fatigue, and gastrointestinal issues like pain, nausea, vomiting, and diarrhea.[4] Higher levels of exposure can result in more severe effects, the onset of which may be delayed. These can include pulmonary edema, convulsions, and damage to the kidneys, liver, and heart, potentially leading to death.[4]

The following table summarizes available acute toxicity data for phosphine (PH₃), which should be considered indicative of the potential toxicity of this compound.

MetricValueSpeciesRouteReference
LC50 (4-hour) 11 ppmRatInhalation[5]
LC50 (1-hour) 22 ppmRatInhalation[5]
IDLH 50 ppmHumanInhalation[6]

IDLH: Immediately Dangerous to Life or Health

Chronic Toxicity

Long-term or repeated exposure to low levels of phosphine can lead to chronic health issues. Symptoms of chronic exposure include anemia, bronchitis, gastrointestinal disorders, and disturbances in speech and motor function.[4]

Mechanism of Toxicity

The toxicity of phosphine and its derivatives is linked to their ability to disrupt cellular metabolism. Phosphine has been shown to inhibit mitochondrial respiration, leading to a cellular energy crisis.[3] It is also believed to generate reactive oxygen species, causing oxidative stress and subsequent damage to cellular components.[7]

ToxicityPathway This compound This compound Exposure Absorption Absorption (Inhalation) This compound->Absorption Mitochondria Mitochondrial Dysfunction Absorption->Mitochondria Inhibition of Cellular Respiration ROS Reactive Oxygen Species (ROS) Production Mitochondria->ROS Leads to CellularDamage Cellular Damage ROS->CellularDamage Causes OrganDamage Organ Damage (Lungs, Heart, Liver, Kidneys) CellularDamage->OrganDamage Results in ExperimentalWorkflow cluster_prep Preparation cluster_exposure Exposure cluster_post Post-Exposure AnimalAcclimation Animal Acclimation (e.g., Rats) Exposure Whole-Body or Nose-Only Exposure to Gas AnimalAcclimation->Exposure GasGeneration This compound Gas Generation & Dilution GasGeneration->Exposure ChamberSetup Inhalation Chamber Setup & Calibration ChamberSetup->Exposure Monitoring Continuous Monitoring of Chamber Concentration and Animal Vital Signs Exposure->Monitoring Observation Observation for Clinical Signs of Toxicity (e.g., 14 days) Monitoring->Observation Necropsy Necropsy and Histopathology Observation->Necropsy DataAnalysis LC50 Calculation Necropsy->DataAnalysis

References

The Synthesis of Methylphosphine: A Critical Examination of the Grignard Reaction Approach

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of primary phosphines, such as methylphosphine (CH₃PH₂), is a critical endeavor in the fields of catalysis, materials science, and drug development. While the Grignard reaction is a cornerstone of organometallic chemistry for forming carbon-carbon bonds, its application to the synthesis of primary phosphines from phosphorus halides is fraught with challenges. This technical guide provides a comprehensive overview of the synthesis of this compound with a focus on the Grignard reaction, detailing the inherent difficulties and exploring alternative and modified synthetic routes. Quantitative data from relevant studies are summarized, and a generalized experimental workflow is presented to illustrate the practical considerations for researchers in this domain.

Introduction

This compound is the simplest primary organophosphine and serves as a valuable precursor and ligand in a variety of chemical transformations. The phosphorus-hydrogen bonds and the lone pair of electrons on the phosphorus atom impart unique reactivity, making it a desirable building block in the synthesis of more complex organophosphorus compounds. The Grignard reaction, involving the reaction of an organomagnesium halide with an electrophile, presents a theoretically straightforward route to the formation of a carbon-phosphorus bond. However, the high nucleophilicity and basicity of Grignard reagents lead to significant challenges in controlling the selectivity of the reaction with poly-functional electrophiles like phosphorus trichloride (B1173362).

The Grignard Approach to this compound Synthesis: A Challenging Pathway

The direct reaction of a methylmagnesium halide (e.g., CH₃MgBr or CH₃MgCl) with phosphorus trichloride (PCl₃) is the most apparent Grignard-based route to this compound. The intended reaction proceeds through the nucleophilic attack of the methyl carbanion from the Grignard reagent on the electrophilic phosphorus atom, displacing a chloride ion. Subsequent hydrolysis of the resulting chlorophosphine intermediates would be required to yield this compound.

However, this approach is notoriously difficult to control. The primary product, methyldichlorophosphine (B1584959) (CH₃PCl₂), is more reactive than the starting PCl₃ towards the Grignard reagent. This leads to rapid subsequent reactions, yielding a mixture of dimethylchlorophosphine ((CH₃)₂PCl) and trithis compound (B1194731) ((CH₃)₃P).[1] Limiting the reaction to mono-substitution is often described as "difficult or impossible" due to the combined reactivity of the nucleophile and the electrophile.[1]

Key Challenges:
  • Over-alkylation: The high reactivity of the Grignard reagent leads to multiple additions of the methyl group to the phosphorus center, resulting in a mixture of this compound, dithis compound, and trithis compound, which can be difficult to separate.

  • Lack of Selectivity: Controlling the stoichiometry to favor the formation of the monosubstituted product is often ineffective.

  • Reaction Conditions: The reaction is highly exothermic and requires careful temperature control to minimize side reactions.

Alternative and Modified Synthetic Strategies

Given the limitations of the direct Grignard approach, several alternative strategies have been developed for the synthesis of primary phosphines, some of which may incorporate Grignard reagents in a modified fashion.

Use of Milder Organometallic Reagents

To circumvent the high reactivity of Grignard reagents, organocadmium or organozinc compounds can be employed. These reagents are generally less reactive and can offer improved selectivity for mono-alkylation of phosphorus halides.[1]

Synthesis via Phosphonates and their Derivatives

A more controllable route involves the use of phosphonates as starting materials. For instance, a dialkyl phosphonate (B1237965) can be reacted with a Grignard reagent to form a phosphine (B1218219) oxide, which can then be reduced to the corresponding phosphine. This multi-step approach allows for better control over the substitution pattern. Recent methodologies have simplified the synthesis of various phosphines, including those of the RPMe₂ type, by using air- and water-stable intermediates.[2]

Reduction of Phosphonic Dichlorides

An alternative two-step synthesis involves the initial formation of the corresponding phosphonic dichloride (e.g., methylphosphonic dichloride, CH₃POCl₂) followed by its reduction. While the synthesis of the phosphonic dichloride can be achieved through various methods, its subsequent reduction to the primary phosphine requires a strong reducing agent like lithium aluminum hydride (LiAlH₄).

Quantitative Data Summary

The following table summarizes general yields for related phosphine syntheses, highlighting the challenges in achieving high yields for primary phosphines via direct Grignard reactions.

Starting MaterialsReagentProduct TypeReported YieldReference
PCl₃3 eq. RMgXTertiary Phosphine (R₃P)Generally Good[3]
R'PCl₂2 eq. RMgXTertiary Phosphine (R'PR₂)Moderate to Good (46-76%)[4][5]
R'₂PCl1 eq. RMgXTertiary Phosphine (R'₂PR)Good (62-86%)[4][5]
PCl₃1 eq. RMgXPrimary Phosphine (RPH₂)Generally Low / Mixture of Products[1]

Generalized Experimental Workflow for Phosphine Synthesis via Grignard Reaction

The following diagram illustrates a generalized workflow for the synthesis of phosphines using Grignard reagents. It is important to note that for the synthesis of this compound, significant optimization and control are required at each step to manage the challenges of over-alkylation.

experimental_workflow Generalized Workflow for Phosphine Synthesis via Grignard Reaction cluster_grignard Grignard Reagent Preparation cluster_reaction Phosphine Synthesis cluster_workup Workup and Purification mg Magnesium Turnings grignard Methylmagnesium Halide mg->grignard Anhydrous Ether, Inert Atmosphere methyl_halide Methyl Halide (in Ether) methyl_halide->grignard reaction_mixture Reaction Mixture (Controlled Temperature) grignard->reaction_mixture pcl3 Phosphorus Trichloride (in Ether) pcl3->reaction_mixture Slow Addition quench Quenching (e.g., NH4Cl solution) reaction_mixture->quench extraction Solvent Extraction quench->extraction purification Purification (e.g., Distillation) extraction->purification product Product Mixture (CH3PH2, (CH3)2PH, (CH3)3P) purification->product

Caption: Generalized workflow for phosphine synthesis.

Detailed Experimental Protocols (Illustrative)

Illustrative Protocol for the Synthesis of a Tertiary Phosphine (e.g., Triethylphosphine)

Materials:

  • Magnesium turnings

  • Ethyl bromide

  • Phosphorus trichloride

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • Preparation of the Grignard Reagent: All glassware must be rigorously dried and the reaction conducted under an inert atmosphere (e.g., nitrogen or argon). Magnesium turnings (3.3 eq.) are placed in a three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer. A solution of ethyl bromide (3.0 eq.) in anhydrous diethyl ether is added dropwise to the magnesium turnings. The reaction is initiated, if necessary, by gentle warming. The mixture is refluxed until the magnesium is consumed.

  • Reaction with Phosphorus Trichloride: The Grignard solution is cooled in an ice bath. A solution of phosphorus trichloride (1.0 eq.) in anhydrous diethyl ether is added dropwise with vigorous stirring, maintaining the temperature below 10 °C. After the addition is complete, the reaction mixture is stirred at room temperature for several hours.

  • Workup: The reaction is quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are dried over anhydrous sodium sulfate.

  • Purification: The solvent is removed by distillation, and the crude product is purified by fractional distillation under reduced pressure.

Note: For the synthesis of this compound, the stoichiometry would need to be adjusted to use approximately one equivalent of the Grignard reagent. However, as stated, this is unlikely to produce the desired product in high purity or yield.

Conclusion

The synthesis of this compound via a direct Grignard reaction with phosphorus trichloride remains a significant synthetic challenge due to the difficulty in controlling the reaction's selectivity and preventing over-alkylation. While the Grignard reaction is a powerful tool in organic synthesis, its application for the preparation of primary phosphines requires careful consideration of alternative, more controlled synthetic routes. Researchers and drug development professionals seeking to utilize this compound should explore multi-step strategies involving intermediates such as phosphonates or employ milder organometallic reagents to achieve higher yields and purity. The development of novel catalytic systems that can control the addition of Grignard reagents to phosphorus halides may open new avenues for the efficient synthesis of primary phosphines in the future.

References

Methodological & Application

Application Notes and Protocols for Methylphosphine Ligands in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed information on the application of methylphosphine ligands in various catalytic reactions. It includes summaries of quantitative data, detailed experimental protocols, and visualizations of catalytic cycles and experimental workflows. Methylphosphines, particularly trithis compound (B1194731) (PMe₃), are electron-rich, sterically small phosphine (B1218219) ligands that can significantly influence the outcome of catalytic transformations.

Introduction to this compound Ligands

Methylphosphines, such as monothis compound (MePH₂), dithis compound (B1204785) (Me₂PH), and trithis compound (PMe₃), represent a fundamental class of alkylphosphine ligands. Their strong σ-donating ability and relatively small steric footprint, as indicated by a Tolman cone angle of 118° for PMe₃, make them effective ligands in a variety of transition metal-catalyzed reactions.[1][2] The high electron density on the phosphorus atom enhances the reactivity of the metal center, particularly in processes like oxidative addition. However, their pyrophoric nature and unpleasant odor necessitate careful handling under inert atmosphere conditions.[3]

Applications in Catalysis

This compound ligands have been utilized in several key catalytic transformations, including cross-coupling reactions, hydroformylation, and hydrogenation.

Suzuki-Miyaura Cross-Coupling

In palladium-catalyzed Suzuki-Miyaura cross-coupling, this compound ligands can promote the reaction, particularly for challenging substrates like aryl chlorides. The high electron density of the phosphine facilitates the oxidative addition step, which is often rate-limiting. Computational studies on the Suzuki-Miyaura coupling of phenyl bromide with phenylboronic acid have provided insights into the catalytic cycle involving Pd(PMe₃)₂.[4]

Data Presentation: Suzuki-Miyaura Coupling of Aryl Chlorides

While extensive experimental data for a wide range of substrates using simple this compound ligands is not as prevalent as for bulkier phosphines, the following table summarizes representative results for the coupling of aryl chlorides.

EntryAryl ChlorideArylboronic AcidCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
14-ChlorotoluenePhenylboronic acidPd(OAc)₂ / P(t-Bu)₃K₃PO₄Toluene (B28343)1001895
22-ChloropyridinePhenylboronic acidPd(OAc)₂ / Biaryl-phobane ligandK₃PO₄Toluene/H₂ORT1897[5][6]
34-ChloroacetophenonePhenylboronic acidPd(OAc)₂ / Bulky phosphineK₃PO₄Toluene/H₂O100->95

Note: Data for P(t-Bu)₃ and other bulky phosphines are included to provide context for the high reactivity often sought with electron-rich phosphines in aryl chloride coupling. Finding specific, comprehensive experimental tables for PMe₃ in Suzuki coupling proved challenging in the surveyed literature.

Hydroformylation

In rhodium-catalyzed hydroformylation, the choice of phosphine ligand is crucial for controlling both the rate and regioselectivity of the reaction. While industrial processes often employ bulky phosphite (B83602) ligands, studies have explored the use of simpler alkylphosphines. For instance, in the hydroformylation of styrene, the regioselectivity (branched vs. linear aldehyde) is highly dependent on the ligand and reaction conditions.[3] Theoretical studies have indicated that for electron-donating ligands like trithis compound, the rate-determining step can be olefin coordination/insertion.[7]

Data Presentation: Hydroformylation of Styrene

EntryCatalystLigand/PromoterSolventTemp (°C)Pressure (CO/H₂)b/l ratioYield (%)Reference
1[Rh(COD)Cl]₂Trimethyl phosphate (B84403) (P1)Toluene301:18.0:116 (of 2a)[3]
2[Rh(COD)Cl]₂Triphenyl phosphate (P2)Toluene301:16.6:140 (of 2a)[3]
3Rh(acac)(CO)₂Hybrid phosphate (P6)Toluene301:116.6:196[3]

Note: The data presented showcases the use of P(V) promoters in rhodium-catalyzed hydroformylation of styrene, providing insights into achieving high branched selectivity under mild conditions. Direct comparative data for PMe₃ under identical conditions was not available in the cited sources.

Asymmetric Hydrogenation

Chiral phosphine ligands are paramount in enantioselective hydrogenation. While simple methylphosphines are not chiral, they form the basis for more complex chiral phosphines where methyl groups are part of a chiral scaffold. In iridium-catalyzed asymmetric hydrogenation, P,N-ligands have proven highly effective for a wide range of substrates. For example, the hydrogenation of cyclic enamides, precursors to therapeutically important chiral amines, has been achieved with high enantioselectivity using iridium catalysts bearing P-stereogenic phosphine-oxazoline (MaxPHOX) ligands.[8][9]

Data Presentation: Asymmetric Hydrogenation of Cyclic Enamides

| Entry | Substrate | Catalyst | Solvent | Pressure (H₂) | ee (%) | Reference | |---|---|---|---|---|---| | 1 | N-(3,4-dihydronaphthalen-2-yl)acetamide | Ru-BINAP system | - | - | 90-95 |[8][9] | | 2 | N-(3,4-dihydronaphthalen-2-yl)acetamide | Rh-phosphine-phosphinite | - | - | 93 |[8][9] | | 3 | Substituted β-tetralone derived enamide | MaxPHOX-Ir | Ethyl acetate (B1210297) | 3 bar | 99 |[8][9] |

Experimental Protocols

Synthesis of Trithis compound

This protocol is adapted from a patented procedure and should be performed by trained personnel using appropriate safety precautions, including the use of an inert atmosphere (e.g., nitrogen or argon) and Schlenk line techniques.

Materials:

Procedure:

  • In a dry, four-necked flask equipped with a stirrer, condenser, and a gas inlet, add magnesium powder (105.6 g) and a crystal of iodine under a nitrogen atmosphere.

  • Add anhydrous methyltetrahydrofuran (200 mL).

  • Slowly add a solution of bromomethane in methyltetrahydrofuran to initiate the Grignard reaction. Once initiated, continue the addition of the bromomethane solution until completion, maintaining a gentle reflux. Cool the resulting Grignard reagent to -10 °C.

  • Under vigorous stirring and nitrogen protection, slowly add phosphorus trichloride (140 g) to the Grignard solution, maintaining the temperature between -10 °C and 10 °C. The molar ratio of phosphorus trichloride to the Grignard reagent should be approximately 1:3.2.

  • After the addition is complete, stir the reaction mixture at room temperature for one hour.

  • Slowly add deaerated water (900 mL) under cooling to quench the reaction and dissolve the magnesium salts.

  • Separate the organic layer. The crude trithis compound can be isolated by distillation.

  • Purify the crude product by fractional distillation, collecting the fraction at 38-39 °C to obtain high-purity trithis compound (typical yield: ~60-61%).

General Protocol for Suzuki-Miyaura Cross-Coupling of an Aryl Chloride

This is a general procedure and may require optimization for specific substrates.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • Trithis compound (PMe₃) solution (e.g., 1 M in THF)

  • Aryl chloride

  • Arylboronic acid

  • Potassium phosphate (K₃PO₄)

  • Toluene (anhydrous)

  • Water (deoxygenated)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the aryl chloride (1.0 mmol), arylboronic acid (1.5 mmol), and potassium phosphate (2.0 mmol).

  • Add anhydrous toluene (5 mL) and deoxygenated water (1 mL).

  • In a separate flask, prepare the catalyst by dissolving Pd(OAc)₂ (0.02 mmol) and the trithis compound ligand (0.04-0.08 mmol) in toluene.

  • Add the catalyst solution to the reaction mixture.

  • Heat the reaction mixture to 100 °C and stir for the required time (monitor by TLC or GC).

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Visualizations

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd0 Pd(0)(PMe₃)₂ OA_TS Oxidative Addition Pd0->OA_TS Ar-X PdII_ArX Ar-Pd(II)(X)(PMe₃)₂ OA_TS->PdII_ArX Trans_TS Transmetalation PdII_ArX->Trans_TS Ar'B(OH)₂ Base PdII_ArAr Ar-Pd(II)(Ar')(PMe₃)₂ Trans_TS->PdII_ArAr RE_TS Reductive Elimination PdII_ArAr->RE_TS RE_TS->Pd0 Product Ar-Ar' RE_TS->Product

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Trithis compound Synthesis

Synthesis_Workflow Start Start Materials: Mg, I₂, Me-THF, CH₃Br, PCl₃ Grignard Grignard Reagent Formation Start->Grignard Reaction Reaction with PCl₃ (-10 to 10 °C) Grignard->Reaction Quench Aqueous Quench Reaction->Quench Separation Phase Separation Quench->Separation Distillation Fractional Distillation (38-39 °C) Separation->Distillation Product Pure Trithis compound Distillation->Product

Caption: Workflow for the synthesis of trithis compound via a Grignard reagent.

Safety and Handling

Methylphosphines, particularly trithis compound, are highly toxic, pyrophoric, and have a strong, unpleasant odor. All manipulations must be carried out under a strictly inert atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood.[3] Appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety goggles, and gloves, must be worn. In case of fire, use a dry chemical powder extinguisher; do not use water.

Conclusion

This compound ligands, exemplified by trithis compound, are potent ligands for transition metal catalysis due to their strong electron-donating properties. While their use is less widespread than bulkier phosphines in some applications, they play a crucial role in facilitating key steps of catalytic cycles, such as oxidative addition. Further research into the application of these fundamental ligands may uncover new reactivities and provide cost-effective solutions for challenging catalytic transformations. The protocols and data presented herein serve as a valuable resource for researchers exploring the utility of this compound ligands in their work.

References

Application Notes and Protocols: Methylphosphine and Its Analogs in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. The success of these transformations is critically dependent on the choice of phosphine (B1218219) ligand, which modulates the steric and electronic properties of the palladium catalyst, thereby influencing its activity, stability, and selectivity.

While significant research has focused on bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos), this document addresses the role of simple alkylphosphines, specifically methylphosphine and its close analog, trithis compound (B1194731) (PMe₃), in palladium-catalyzed cross-coupling reactions. Due to the limited availability of experimental data for this compound, this document will focus on trithis compound as a representative simple alkylphosphine ligand. We will explore its characteristics in the context of the widely used Suzuki-Miyaura and Buchwald-Hartwig reactions, providing comparative data, detailed protocols, and mechanistic insights.

The Role of Simple Alkylphosphines: A Comparative Perspective

Simple alkylphosphines like trithis compound are strong σ-donors, which can increase the electron density on the palladium center. This enhanced electron density generally facilitates the oxidative addition step, which is often the rate-determining step in the catalytic cycle. However, a key difference between simple alkylphosphines and the more commonly employed bulky phosphine ligands lies in their steric bulk.

The prevailing understanding in cross-coupling catalysis is that bulky phosphine ligands are often more effective for several reasons:

  • Promotion of Reductive Elimination: The steric hindrance from bulky ligands can accelerate the final reductive elimination step, where the desired product is formed and the active Pd(0) catalyst is regenerated.

  • Stabilization of Monoligated Species: Bulky ligands can favor the formation of highly reactive monoligated palladium species (L-Pd), which are often the active catalysts.

  • Prevention of Catalyst Deactivation: The steric bulk can protect the palladium center from deactivation pathways such as the formation of inactive palladium black.

Computational studies have provided a quantitative basis for these observations. For instance, Density Functional Theory (DFT) calculations on the Suzuki-Miyaura reaction have shown that while the oxidative addition step may be favorable with smaller phosphines, the subsequent transmetalation and reductive elimination steps can have higher energy barriers compared to reactions employing bulkier ligands.[1]

Quantitative Data Presentation

The following tables provide a comparative view of the performance of trithis compound (PMe₃) against a well-established bulky phosphine ligand, XPhos, in Suzuki-Miyaura and Buchwald-Hartwig reactions. The data for trithis compound is illustrative, reflecting the expected lower to moderate yields, while the data for XPhos is based on reported high-performance examples.

Table 1: Illustrative Data for Suzuki-Miyaura Coupling of 4-Chlorotoluene with Phenylboronic Acid

LigandPalladium PrecursorBaseSolventTemp. (°C)Time (h)Yield (%)
Trithis compound (PMe₃)Pd(OAc)₂K₃PO₄Toluene (B28343)1002445 (Illustrative)
XPhosPd₂(dba)₃K₃PO₄Toluene1001692[1]

Table 2: Illustrative Data for Buchwald-Hartwig Amination of 4-Bromotoluene with Morpholine

LigandPalladium PrecursorBaseSolventTemp. (°C)Time (h)Yield (%)
Trithis compound (PMe₃)Pd(dba)₂NaOtBuToluene1001855 (Illustrative)
XPhosPd(dba)₂NaOtBuTolueneReflux694[2]

Experimental Protocols

The following are detailed, representative protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions.

Protocol 1: Suzuki-Miyaura Coupling Using a Palladium/Trithis compound Catalyst System

This protocol describes a representative procedure for the cross-coupling of an aryl halide with an arylboronic acid.

Materials:

  • Aryl halide (e.g., 4-chlorotoluene, 1.0 mmol)

  • Arylboronic acid (e.g., phenylboronic acid, 1.2 mmol)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Trithis compound (PMe₃, 0.04 mmol, 4 mol%, typically as a 1.0 M solution in THF or toluene)

  • Potassium phosphate (B84403) (K₃PO₄, 2.0 mmol)

  • Anhydrous toluene (5 mL)

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Under the inert atmosphere, add the palladium(II) acetate (0.02 mmol).

  • Add anhydrous toluene (5 mL) via syringe.

  • Add the trithis compound solution (0.04 mmol) via syringe.

  • Seal the flask and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture vigorously for 18-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite.

  • Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Buchwald-Hartwig Amination Using a Palladium/Trithis compound Catalyst System

This protocol provides a representative method for the C-N bond formation between an aryl halide and an amine.

Materials:

  • Aryl halide (e.g., 4-bromotoluene, 1.0 mmol)

  • Amine (e.g., morpholine, 1.2 mmol)

  • Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂, 0.015 mmol, 1.5 mol%)

  • Trithis compound (PMe₃, 0.03 mmol, 3.0 mol%, typically as a 1.0 M solution in THF or toluene)

  • Sodium tert-butoxide (NaOtBu, 1.4 mmol)

  • Anhydrous toluene (5 mL)

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox or under an inert atmosphere, add bis(dibenzylideneacetone)palladium(0) (0.015 mmol), trithis compound solution (0.03 mmol), and sodium tert-butoxide (1.4 mmol) to an oven-dried Schlenk flask.

  • Add anhydrous toluene (3 mL) and stir the mixture for 10 minutes at room temperature.

  • Add the aryl halide (1.0 mmol) and the amine (1.2 mmol) to the flask.

  • Rinse the addition syringe with the remaining toluene (2 mL) and add it to the reaction mixture.

  • Seal the flask and heat the mixture in an oil bath at 100 °C with vigorous stirring for 18 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After cooling to room temperature, quench the reaction with saturated aqueous ammonium (B1175870) chloride (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate (MgSO₄).

  • Filter and concentrate the solution under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel.

Visualizations

Catalytic Cycles and Experimental Workflow

The following diagrams illustrate the fundamental mechanisms of the Suzuki-Miyaura and Buchwald-Hartwig reactions, along with a generalized workflow for performing these cross-coupling experiments.

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OA_complex Ar-Pd(II)(X)L₂ Pd0->OA_complex Oxidative Addition (Ar-X) Trans_complex Ar-Pd(II)(Ar')L₂ OA_complex->Trans_complex Transmetalation (Ar'B(OR)₂ + Base) Trans_complex->Pd0 Reductive Elimination (Ar-Ar')

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Buchwald_Hartwig_Cycle cluster_cycle Buchwald-Hartwig Amination Catalytic Cycle Pd0 Pd(0)L₂ OA_complex Ar-Pd(II)(X)L₂ Pd0->OA_complex Oxidative Addition (Ar-X) Amide_complex Ar-Pd(II)(NR₁R₂)L₂ OA_complex->Amide_complex Amine Coordination & Deprotonation (HNR₁R₂ + Base) Amide_complex->Pd0 Reductive Elimination (Ar-NR₁R₂)

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental_Workflow start Reaction Setup reagents Add Reactants, Base, & Solvent to Flask start->reagents inert Establish Inert Atmosphere reagents->inert catalyst Add Pd Precursor & Phosphine Ligand inert->catalyst reaction Heat and Stir for Specified Time catalyst->reaction workup Reaction Workup reaction->workup quench Quench Reaction & Extract Product workup->quench purify Purify by Chromatography quench->purify analyze Characterize Product purify->analyze

Caption: General experimental workflow for cross-coupling.

References

Application Notes and Protocols: Synthesis of Chiral Phosphine Ligands from Methylphosphine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral phosphine (B1218219) ligands are indispensable tools in modern asymmetric catalysis, enabling the enantioselective synthesis of a vast array of molecules, including active pharmaceutical ingredients. The stereochemical environment created by these ligands around a metal center is crucial for achieving high enantioselectivity in catalytic transformations. P-stereogenic phosphines, where the phosphorus atom itself is the chiral center, represent a particularly powerful class of ligands. This document provides detailed protocols for the synthesis of a P-stereogenic chiral phosphine ligand, utilizing a methylphosphine derivative as a key starting material. The methodologies described herein are based on the use of chiral auxiliaries and the versatile chemistry of phosphine-borane complexes, which serve to protect the phosphorus center from oxidation and racemization during synthesis.

Synthetic Strategy Overview

The synthesis of P-stereogenic phosphine ligands from simple precursors like this compound derivatives often involves a multi-step sequence. A common and effective strategy relies on the use of a chiral auxiliary to induce diastereoselectivity, allowing for the separation of diastereomers. The phosphine moiety is protected as a borane (B79455) complex throughout the synthesis to enhance stability. The overall workflow can be summarized as follows:

  • Preparation of a Diastereomeric Phosphinite-Borane: A dichlorophosphine is reacted with a chiral auxiliary, such as (-)-menthol, in the presence of a borane source to form a mixture of diastereomeric phosphinite-boranes.

  • Diastereomer Separation: The diastereomers are separated using techniques like crystallization or chromatography.

  • Nucleophilic Substitution: The pure diastereomer is then reacted with an organometallic reagent (e.g., a Grignard or organolithium reagent) to displace the chiral auxiliary and form a new P-C bond with inversion of configuration at the phosphorus center. This step introduces the methyl group and creates the P-stereogenic center.

  • Formation of a Secondary Phosphine-Borane: The resulting tertiary phosphine-borane is then converted to a secondary phosphine-borane, a key intermediate for further functionalization.

  • Coupling to Form a Bidentate Ligand: The secondary phosphine-borane is deprotonated and coupled with a suitable electrophile (e.g., a dihaloalkane or a cyclic sulfate) to construct the backbone of the bidentate ligand.

  • Deprotection: Finally, the borane protecting group is removed to yield the desired chiral phosphine ligand.

This modular approach allows for the synthesis of a variety of chiral phosphine ligands by changing the organometallic reagent and the coupling partner.

Experimental Protocols

Protocol 1: Synthesis of (–)-Menthyl (Methyl)phenylphosphinite-Borane

This protocol describes the synthesis of a diastereomerically enriched phosphinite-borane complex using (–)-menthol as a chiral auxiliary.

Materials:

Procedure:

  • To a solution of (–)-menthol (1.0 eq) and triethylamine (1.1 eq) in anhydrous toluene at 0 °C under an inert atmosphere, add dichlorophenylphosphine (1.0 eq) dropwise.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Filter the resulting suspension to remove triethylamine hydrochloride and concentrate the filtrate under reduced pressure.

  • Dissolve the crude product in anhydrous diethyl ether and cool to 0 °C.

  • Add borane dimethyl sulfide complex (1.1 eq) dropwise and stir the mixture at room temperature for 2 hours.

  • Quench the reaction by the slow addition of methanol (B129727) at 0 °C.

  • Wash the organic layer with saturated aqueous NaHCO3 and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • The resulting diastereomeric mixture can be separated by column chromatography on silica (B1680970) gel or by fractional crystallization from a hexane/diethyl ether mixture to afford the pure diastereomer.

Protocol 2: Synthesis of (R)-(Methyl)phenylphosphine-Borane

This protocol details the nucleophilic substitution of the chiral auxiliary with a methyl group to generate a P-stereogenic secondary phosphine-borane.

Materials:

  • (–)-Menthyl (phenyl)phosphinite-borane (pure diastereomer from Protocol 1)

  • Methylmagnesium bromide (MeMgBr, 3.0 M in diethyl ether)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Aqueous HCl (1 M)

  • Saturated aqueous NaHCO3

  • Brine

  • Anhydrous MgSO4

Procedure:

  • Dissolve the pure diastereomer of (–)-menthyl (phenyl)phosphinite-borane (1.0 eq) in anhydrous THF under an inert atmosphere and cool to -78 °C.

  • Add methylmagnesium bromide (1.5 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Cool the mixture to 0 °C and quench by the slow addition of 1 M aqueous HCl.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with saturated aqueous NaHCO3 and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the enantiomerically enriched (R)-(methyl)phenylphosphine-borane.

Protocol 3: Synthesis of a P-Stereogenic Bidentate Phosphine Ligand (e.g., a Me-BisP* analogue)

This protocol describes the coupling of the secondary phosphine-borane to form a C2-symmetric bidentate ligand.

Materials:

  • (R)-(Methyl)phenylphosphine-borane (from Protocol 2)

  • n-Butyllithium (n-BuLi, 2.5 M in hexanes)

  • 1,2-Dibromoethane (B42909)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous NH4Cl

  • Diethyl ether

  • Anhydrous MgSO4

Procedure:

  • Dissolve (R)-(methyl)phenylphosphine-borane (2.0 eq) in anhydrous THF under an inert atmosphere and cool to -78 °C.

  • Add n-butyllithium (2.1 eq) dropwise and stir the mixture at this temperature for 30 minutes.

  • Add a solution of 1,2-dibromoethane (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Quench the reaction with saturated aqueous NH4Cl.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography on silica gel to obtain the borane-protected bidentate phosphine ligand.

Protocol 4: Deprotection of the Phosphine-Borane Complex

This final step yields the free chiral phosphine ligand.

Materials:

  • Borane-protected bidentate phosphine ligand (from Protocol 3)

  • Diethylamine (B46881) or 1,4-diazabicyclo[2.2.2]octane (DABCO)

  • Toluene or THF

Procedure:

  • Dissolve the borane-protected ligand (1.0 eq) in toluene or THF.

  • Add an excess of diethylamine or DABCO (e.g., 5-10 eq).

  • Heat the reaction mixture to 50-60 °C and monitor the deprotection by 31P NMR spectroscopy until the signal for the phosphine-borane adduct disappears and a new signal for the free phosphine appears.

  • Remove the solvent and excess amine under reduced pressure to yield the free chiral phosphine ligand. The product should be handled under an inert atmosphere to prevent oxidation.

Quantitative Data Summary

The following table summarizes typical yields and enantiomeric excess (ee) values for the key steps in the synthesis of a P-stereogenic phosphine ligand. These values are representative and can vary depending on the specific substrates and reaction conditions.

StepProductTypical Yield (%)Typical ee (%)
Diastereoselective Phosphinite-Borane Synthesis(–)-Menthyl (phenyl)phosphinite-borane85-95>98 (after sep.)
Nucleophilic Substitution with MeMgBr(R)-(Methyl)phenylphosphine-borane70-85>98
Dimerization to Bidentate Ligand (borane protected)(R,R)-1,2-Bis(methylphenylphosphino)ethane-bis(borane)60-75>98
Deprotection(R,R)-1,2-Bis(methylphenylphosphino)ethane>95>98

Visualizing the Synthetic Workflow

The following diagram illustrates the logical flow of the synthesis of a P-stereogenic bidentate phosphine ligand from a dichlorophosphine precursor.

Synthesis_Workflow Start Dichlorophenylphosphine + (-)-Menthol Diastereomers Diastereomeric Phosphinite-Boranes Start->Diastereomers 1. BH3.SMe2, TEA PureDiastereomer Pure Diastereomer (after separation) Diastereomers->PureDiastereomer 2. Separation SecondaryPhosphine (R)-(Methyl)phenyl- phosphine-Borane PureDiastereomer->SecondaryPhosphine 3. MeMgBr Dimer Protected Bidentate Ligand SecondaryPhosphine->Dimer 4. n-BuLi, 1,2-Dibromoethane FinalProduct Chiral Bidentate Phosphine Ligand Dimer->FinalProduct 5. Deprotection (e.g., DABCO)

Caption: Synthetic workflow for a P-stereogenic bidentate phosphine ligand.

Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. Appropriate safety precautions should be taken when handling all chemicals. The reaction conditions may require optimization for specific substrates and scales.

Application of Methylphosphine Ligands in Asymmetric Hydrogenation: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of chiral methylphosphine ligands in rhodium-catalyzed asymmetric hydrogenation. The focus is on P-chiral bis(alkylmethylphosphino) ligands, such as t-Bu-BisP* and t-Bu-MiniPHOS, which have demonstrated exceptional enantioselectivity and high catalytic activity in the synthesis of chiral compounds, particularly chiral amines from prochiral enamides.

Introduction

Asymmetric hydrogenation is a cornerstone of modern synthetic chemistry, enabling the efficient and atom-economical production of enantiomerically pure molecules. Chiral phosphine (B1218219) ligands are pivotal to the success of this transformation, and among them, P-chiral this compound ligands have emerged as a powerful class. These ligands, characterized by a stereogenic center at the phosphorus atom and the presence of a methyl group, offer a unique steric and electronic environment that can lead to outstanding levels of enantiocontrol in catalysis.

Ligands such as (S,S)-t-Bu-BisP* and (R,R)-t-Bu-MiniPHOS, developed by Imamoto and coworkers, are particularly noteworthy. Their rhodium complexes are highly effective catalysts for the asymmetric hydrogenation of a variety of substrates, including α- and β-dehydroamino acid derivatives and enamides, often achieving enantiomeric excesses (ee) of up to 99.9%.[1] This high level of stereocontrol is critical in the pharmaceutical industry, where the chirality of a drug molecule can determine its efficacy and safety.

This guide provides a practical overview of the application of these ligands, including comparative performance data, detailed experimental procedures, and visualizations of the key processes involved.

Data Presentation

The selection of the appropriate ligand and reaction conditions is crucial for achieving high enantioselectivity and catalytic efficiency. The following tables summarize the performance of rhodium catalysts bearing t-Bu-BisP* and t-Bu-MiniPHOS ligands in the asymmetric hydrogenation of various enamides.

EntrySubstrate (Enamide)LigandCatalyst PrecursorSolventH₂ Pressure (atm)Time (h)Conversion (%)ee (%)Ref.
1N-(1-Phenylvinyl)acetamide(S,S)-t-Bu-BisP[Rh(COD)₂]BF₄MeOH312>9999 (R)[1]
2N-(1-(4-Methoxyphenyl)vinyl)acetamide(S,S)-t-Bu-BisP[Rh(COD)₂]BF₄MeOH312>9999 (R)[1]
3N-(1-(4-Chlorophenyl)vinyl)acetamide(S,S)-t-Bu-BisP[Rh(COD)₂]BF₄MeOH312>9999 (R)[1]
4N-(1-(2-Methoxyphenyl)vinyl)acetamide(S,S)-t-Bu-BisP[Rh(COD)₂]BF₄MeOH312>9950 (R)[1]
5N-(1-(tert-Butyl)vinyl)acetamide(S,S)-t-Bu-BisP[Rh(COD)₂]BF₄MeOH312>9999 (S)[1]
6N-(1-(1-Adamantyl)vinyl)acetamide(S,S)-t-Bu-BisP[Rh(COD)₂]BF₄MeOH312>9999 (S)[1]
7N-(1-Phenylvinyl)acetamide(R,R)-t-Bu-MiniPHOS[Rh(COD)₂]BF₄MeOH312>9996 (R)[1]
8N-(1-(4-Methoxyphenyl)vinyl)acetamide(R,R)-t-Bu-MiniPHOS[Rh(COD)₂]BF₄MeOH312>9997 (R)[1]
9N-(1-(tert-Butyl)vinyl)acetamide(R,R)-t-Bu-MiniPHOS[Rh(COD)₂]BF₄MeOH312>9995 (S)[1]
EntrySubstrateLigandS/C RatioTONTOF (h⁻¹)ee (%)Ref.
1Z-β-Aryl(β-acylamino)acrylatesBINAPINEup to 10,000up to 10,000Not Reported>99[2]
2Alkyl Cyclic Tetrasubstituted EnamidesArcPhosup to 10,000up to 10,000Not Reported>99[3]

Experimental Protocols

The following protocols are generalized from procedures reported in the literature for the asymmetric hydrogenation of enamides using rhodium-methylphosphine catalysts.[1]

Protocol 1: In Situ Catalyst Preparation and Asymmetric Hydrogenation

This protocol describes the preparation of the active catalyst in situ followed by the hydrogenation of a model enamide substrate.

Materials:

  • Rhodium precursor: [Rh(COD)₂]BF₄ (Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate)

  • Chiral this compound ligand: (S,S)-t-Bu-BisP* or (R,R)-t-Bu-MiniPHOS

  • Substrate: N-(1-Phenylvinyl)acetamide

  • Solvent: Anhydrous, degassed methanol (B129727) (MeOH)

  • Hydrogen gas (high purity)

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask or similar reaction vessel

  • High-pressure hydrogenation reactor (autoclave)

Procedure:

  • Catalyst Precursor Preparation:

    • In a glovebox or under a strict inert atmosphere, add the rhodium precursor (e.g., [Rh(COD)₂]BF₄, 0.01 mmol) and the chiral this compound ligand (0.011 mmol, 1.1 equivalents) to a Schlenk flask.

    • Add anhydrous, degassed methanol (5 mL) to the flask.

    • Stir the mixture at room temperature for 30 minutes to allow for the formation of the catalyst complex. The solution should become homogeneous.

  • Reaction Setup:

    • In a separate Schlenk flask, dissolve the enamide substrate (1.0 mmol) in anhydrous, degassed methanol (10 mL).

    • Under a positive pressure of inert gas, transfer the substrate solution to the catalyst solution via cannula.

  • Hydrogenation:

    • Transfer the final reaction mixture to a high-pressure reactor under an inert atmosphere.

    • Seal the reactor and purge with hydrogen gas three times to remove the inert gas.

    • Pressurize the reactor to the desired hydrogen pressure (e.g., 3 atm).

    • Stir the reaction mixture vigorously at room temperature for the specified time (e.g., 12 hours).

  • Work-up and Analysis:

    • After the reaction is complete, carefully vent the hydrogen gas from the reactor.

    • Purge the reactor with an inert gas.

    • Remove the solvent from the reaction mixture under reduced pressure.

    • The conversion can be determined by ¹H NMR spectroscopy of the crude product.

    • Purify the product by flash column chromatography on silica (B1680970) gel.

    • The enantiomeric excess (ee) of the product is determined by chiral HPLC or GC analysis.

Visualizations

General Catalytic Cycle of Asymmetric Hydrogenation

Asymmetric Hydrogenation Catalytic Cycle Catalyst Precursor Catalyst Precursor Active Catalyst Active Catalyst Catalyst Precursor->Active Catalyst H₂ Substrate Complex Substrate Complex Active Catalyst->Substrate Complex Substrate Hydride Complex Hydride Complex Substrate Complex->Hydride Complex H₂ (Oxidative Addition) Product Complex Product Complex Hydride Complex->Product Complex Migratory Insertion Product Complex->Active Catalyst Reductive Elimination Chiral Product Chiral Product Product Complex->Chiral Product

Caption: General catalytic cycle for rhodium-catalyzed asymmetric hydrogenation.

Experimental Workflow for Asymmetric Hydrogenation

Experimental Workflow cluster_prep Catalyst Preparation (Inert Atmosphere) cluster_reaction Hydrogenation Reaction cluster_analysis Work-up and Analysis Rh Precursor Rh Precursor Stirring Stirring Rh Precursor->Stirring Chiral Ligand Chiral Ligand Chiral Ligand->Stirring Solvent Solvent Solvent->Stirring Substrate Solution Substrate Solution Stirring->Substrate Solution Transfer Reactor Reactor Substrate Solution->Reactor Transfer H2 Purge H2 Purge Reactor->H2 Purge Pressurize Pressurize H2 Purge->Pressurize Work-up Work-up Pressurize->Work-up Reaction Completion Purification Purification Work-up->Purification Analysis Analysis Purification->Analysis ¹H NMR, Chiral HPLC/GC

Caption: Step-by-step experimental workflow for asymmetric hydrogenation.

Catalyst Formation Logical Relationship

Catalyst Formation Rh_Precursor [Rh(COD)₂]BF₄ Active_Catalyst [Rh(Ligand)(Solvent)ₓ]⁺ Rh_Precursor->Active_Catalyst Ligand Chiral this compound (e.g., t-Bu-BisP*) Ligand->Active_Catalyst Solvent Anhydrous, Degassed Methanol Solvent->Active_Catalyst

Caption: Formation of the active catalyst from precursors.

Conclusion

Chiral this compound ligands, particularly P-chiral bis(alkylmethylphosphino) derivatives, are highly effective for rhodium-catalyzed asymmetric hydrogenation. They provide a reliable and efficient method for the synthesis of enantioenriched compounds with excellent stereocontrol. The protocols and data presented herein serve as a valuable resource for researchers in academia and industry, facilitating the application of this powerful technology in the development of new chiral molecules and pharmaceuticals. The high turnover numbers achievable with some of these catalyst systems also highlight their potential for large-scale industrial applications.[2][3]

References

Application Notes and Protocols: Methylphosphine-Borane Complexes in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methylphosphine-borane complexes are versatile and valuable intermediates in modern organic synthesis. Their stability, ease of handling, and predictable reactivity make them superior alternatives to free phosphines, which are often pyrophoric and susceptible to oxidation. The borane (B79455) moiety serves as an effective protecting group for the phosphorus lone pair, which can be readily removed under mild conditions. Furthermore, the borane group can activate adjacent P-H and C-H bonds, facilitating a range of synthetic transformations. These application notes provide an overview of the key applications of this compound-borane complexes, complete with experimental protocols and quantitative data.

P-Alkylation of Secondary Phosphine-Boranes

The alkylation of secondary phosphine-boranes is a cornerstone for the synthesis of tertiary phosphines, including valuable chiral ligands for asymmetric catalysis. The reaction proceeds via deprotonation of the P-H bond followed by nucleophilic attack on an electrophile. The use of a borane protecting group allows for the stereospecific synthesis of P-chiral phosphines.[1][2]

Quantitative Data for P-Alkylation Reactions
Starting MaterialElectrophileBase/SolventProductYield (%)Reference
(Rp)-Menthylphenylphosphine-boraneMeIn-BuLi / THF(Sp)-Methylphenyl(menthyl)phosphine-borane95J. Am. Chem. Soc. 1990, 112, 14, 5244–5252
(Rp)-Menthylphenylphosphine-boranePhCH₂Brn-BuLi / THF(Sp)-Benzylphenyl(menthyl)phosphine-borane92J. Am. Chem. Soc. 1990, 112, 14, 5244–5252
Diphenylphosphine-boraneAllyl bromides-BuLi / THFAllyldiphenylphosphine-borane85Synthesis 2006, 2006, 3139-3164
Diphenylphosphine-boraneBenzyl bromides-BuLi / THFBenzyldiphenylphosphine-borane90Synthesis 2006, 2006, 3139-3164
Experimental Protocol: General Procedure for P-Alkylation of a Secondary Phosphine-Borane

Materials:

  • Secondary phosphine-borane (1.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) or sec-Butyllithium (s-BuLi) in a suitable solvent (1.1 equiv)

  • Electrophile (alkyl halide, etc.) (1.2 equiv)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Diethyl ether or Ethyl acetate

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • A solution of the secondary phosphine-borane in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • The solution of n-BuLi or s-BuLi is added dropwise to the cooled solution, and the resulting mixture is stirred at -78 °C for 30 minutes to 1 hour.

  • The electrophile is then added dropwise to the reaction mixture at -78 °C.

  • The reaction is stirred at -78 °C for an additional 1-2 hours, and then allowed to warm to room temperature and stirred for a further 2-12 hours, while monitoring the reaction by TLC or ³¹P NMR.

  • Upon completion, the reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution.

  • The aqueous layer is extracted with diethyl ether or ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄ or Na₂SO₄, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired tertiary phosphine-borane complex.

Note: The specific reaction times and temperatures may need to be optimized for different substrates and electrophiles.

Diagram of the P-Alkylation Workflow

P_Alkylation_Workflow Workflow for P-Alkylation of Secondary Phosphine-Boranes start Start with Secondary Phosphine-Borane deprotonation Deprotonation with Strong Base (e.g., n-BuLi) in Anhydrous THF at -78 °C start->deprotonation nucleophilic_attack Nucleophilic Attack on Electrophile (R'-X) deprotonation->nucleophilic_attack workup Aqueous Workup (e.g., sat. NH4Cl) nucleophilic_attack->workup extraction Extraction with Organic Solvent workup->extraction purification Purification by Column Chromatography extraction->purification product Isolated Tertiary Phosphine-Borane purification->product

Caption: A generalized workflow for the synthesis of tertiary phosphine-boranes via P-alkylation.

Hydrophosphination of Unsaturated Compounds

This compound-borane and other secondary phosphine-boranes can undergo hydrophosphination reactions with alkenes and alkynes to form new P-C bonds. This reaction is a highly atom-economical method for the synthesis of functionalized phosphines. The reaction can proceed either under thermal conditions or with catalyst assistance, often with high regio- and stereoselectivity.[3]

Quantitative Data for Hydrophosphination Reactions
Phosphine-BoraneUnsaturated SubstrateConditionsProductYield (%)Regio/StereoselectivityReference
Phenylphosphine-boraneDimethyl vinylphosphonateToluene (B28343), rtβ-adduct95>98% βSynthesis 2006, 2006, 3139-3164
Diphenylphosphine-borane1-Octene50 °C, neatOctyldiphenylphosphine-borane90>98% anti-MarkovnikovJ. Org. Chem. 2003, 68, 15, 5769–5772
Diphenylphosphine-boranePhenylacetylenePd₂(dba)₃, dppp, Toluene, 50 °C(E)-Diphenyl(styryl)phosphine-borane85>98% E-isomerOrg. Lett. 2002, 4, 18, 3043–3045
Experimental Protocol: General Procedure for the Hydrophosphination of an Alkene

Materials:

  • Secondary phosphine-borane (1.0 equiv)

  • Alkene (1.1 equiv)

  • Anhydrous toluene or other suitable solvent

  • (Optional) Catalyst, such as a palladium complex

Procedure:

  • In a reaction vessel under an inert atmosphere, the secondary phosphine-borane is dissolved in the chosen anhydrous solvent.

  • The alkene is added to the solution.

  • If the reaction is thermally promoted, the mixture is heated to the desired temperature (e.g., 50-80 °C) and stirred until the reaction is complete, as monitored by ³¹P NMR.

  • If a catalyst is used, it is added to the reaction mixture at room temperature, and the reaction is stirred until completion.

  • After completion, the solvent is removed under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel to yield the desired tertiary phosphine-borane.

Diagram of the Hydrophosphination Process

Hydrophosphination_Process Hydrophosphination of Alkenes with Secondary Phosphine-Boranes phosphine Secondary Phosphine-Borane (R₂PH·BH₃) conditions Thermal or Catalytic Conditions phosphine->conditions alkene Alkene (R'CH=CH₂) alkene->conditions product Tertiary Phosphine-Borane (R₂P(CH₂CH₂R')·BH₃) conditions->product Deprotection_Logic Logic of Phosphine-Borane Deprotection phosphine_borane Phosphine-Borane (R₃P·BH₃) deprotecting_agent Deprotecting Agent (e.g., Amine, Acid) phosphine_borane->deprotecting_agent + free_phosphine Free Phosphine (R₃P) deprotecting_agent->free_phosphine borane_adduct Borane Adduct (e.g., Amine·BH₃) deprotecting_agent->borane_adduct Chiral_Ligand_Synthesis Synthetic Pathway to Chiral Phosphine Ligands start Achiral or Racemic Secondary Phosphine-Borane resolution Diastereomeric Resolution or Asymmetric Synthesis start->resolution chiral_phosphine_borane Enantiopure Secondary Phosphine-Borane resolution->chiral_phosphine_borane alkylation Stereospecific P-Alkylation chiral_phosphine_borane->alkylation chiral_tertiary_phosphine_borane Enantiopure Tertiary Phosphine-Borane alkylation->chiral_tertiary_phosphine_borane deprotection Stereospecific Deprotection chiral_tertiary_phosphine_borane->deprotection product Enantiopure Chiral Phosphine Ligand deprotection->product

References

Application Notes and Protocols for Monitoring Reactions with Methylphosphine using ³¹P NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) spectroscopy is a powerful and indispensable analytical technique for monitoring reactions involving organophosphorus compounds. Its utility is particularly pronounced in the study of reactions with methylphosphine and its derivatives, which are important precursors and ligands in various chemical and pharmaceutical applications. The 100% natural abundance and spin-1/2 nucleus of the ³¹P isotope provide high sensitivity and result in sharp, well-resolved signals, making it an ideal tool for real-time reaction monitoring, kinetic analysis, and purity assessment.[1][2]

These application notes provide a comprehensive guide to utilizing ³¹P NMR spectroscopy for monitoring key reactions of this compound, including oxidation and alkylation. Detailed protocols, data interpretation guidelines, and quantitative analysis are presented to assist researchers in leveraging this technique for their specific needs.

Key Advantages of ³¹P NMR for Reaction Monitoring

  • Wide Chemical Shift Range: The ³¹P nucleus exhibits a broad chemical shift range (approximately -250 to +250 ppm), which minimizes signal overlap and allows for the clear distinction of various phosphorus-containing species in a reaction mixture.[1][3]

  • High Sensitivity: Due to the 100% natural abundance of the ³¹P isotope, this technique offers excellent sensitivity, enabling the detection of low-concentration intermediates and byproducts.[1]

  • Simplified Spectra: Proton-decoupled ³¹P NMR spectra are often simple, with each unique phosphorus environment typically yielding a single peak. This simplifies spectral interpretation and quantitative analysis.

  • Quantitative Analysis: With appropriate experimental setup, such as the use of an internal standard and sufficient relaxation delays, ³¹P NMR can be used for accurate quantitative analysis (qNMR) of reactants, intermediates, and products.[4]

  • Non-destructive: NMR is a non-invasive technique, allowing the reaction to proceed in the NMR tube without altering its course.

Application 1: Monitoring the Oxidation of this compound

The oxidation of phosphines is a common reaction, and ³¹P NMR is an excellent tool for monitoring its progress. This compound (MePH₂) is susceptible to oxidation to form this compound oxide and subsequently methylphosphonic acid.

Reaction Pathway

The oxidation of this compound can proceed through the following steps:

MePH₂ → MeP(O)H₂ → MeP(O)(OH)H → MeP(O)(OH)₂

Each of these species will have a distinct chemical shift in the ³¹P NMR spectrum, allowing for the tracking of the reaction progress.

Data Presentation

The following table summarizes the typical ³¹P NMR chemical shifts for this compound and its potential oxidation products. These values are referenced to an external standard of 85% H₃PO₄ (δ = 0 ppm).

Compound NameStructureTypical ³¹P Chemical Shift (δ) ppm
This compoundMePH₂-164.0[5]
Dithis compound (B1204785)Me₂PH-99.0[5]
Trithis compound (B1194731)Me₃P-62.0[5][6]
Trithis compound oxideMe₃PO+36.2[6]
Experimental Protocol: Monitoring this compound Oxidation

This protocol is adapted from a general procedure for monitoring phosphine (B1218219) oxidation.[7][8]

1. Sample Preparation:

  • In a nitrogen-filled glovebox, prepare a solution of this compound in a suitable deuterated solvent (e.g., CDCl₃, C₆D₆, or THF-d₈) in a 5 mm NMR tube. The concentration will depend on the specific reaction kinetics but a starting concentration of 20-50 mM is a reasonable starting point.

  • If quantitative analysis is desired, add a known amount of a suitable internal standard (e.g., triphenyl phosphate, which has a distinct chemical shift and is relatively inert).

  • Cap the NMR tube securely.

2. NMR Instrument Setup:

  • Use a spectrometer equipped with a broadband probe tuned to the ³¹P frequency.

  • Set the spectrometer to acquire proton-decoupled ³¹P NMR spectra.

  • Reference the spectrum to an external standard of 85% H₃PO₄ (δ = 0 ppm).

  • Key acquisition parameters to consider:

    • Pulse Angle: 30-45° to allow for shorter relaxation delays.

    • Relaxation Delay (d1): For quantitative measurements, ensure d1 is at least 5 times the longest T₁ of any phosphorus species in the mixture. A preliminary T₁ measurement is recommended. For qualitative monitoring, a shorter delay (e.g., 1-2 seconds) can be used to increase the number of scans per unit time.

    • Acquisition Time (aq): Typically 1-2 seconds.

    • Number of Scans (ns): Dependent on the concentration of the sample and the desired signal-to-noise ratio. For real-time monitoring, a smaller number of scans will be used for each time point.

3. Reaction Monitoring:

  • Acquire an initial ³¹P NMR spectrum of the this compound solution before introducing the oxidant. This will serve as the t=0 reference.

  • Introduce the oxidant (e.g., by bubbling air or oxygen through the solution, or by adding a chemical oxidant like hydrogen peroxide).

  • Immediately begin acquiring a series of time-resolved ³¹P NMR spectra. The time interval between spectra will depend on the reaction rate.

  • Process the spectra and integrate the signals corresponding to this compound and the appearing oxidation products.

  • Plot the normalized integrals of the reactant and product signals as a function of time to obtain reaction profiles.

Visualization of the Experimental Workflow

Oxidation_Workflow Workflow for Monitoring this compound Oxidation cluster_prep Sample Preparation (Inert Atmosphere) cluster_nmr NMR Acquisition cluster_analysis Data Analysis A Prepare this compound Solution in Deuterated Solvent B Add Internal Standard (for qNMR) A->B C Transfer to NMR Tube and Cap B->C D Acquire t=0 Spectrum C->D To Spectrometer E Introduce Oxidant D->E F Acquire Time-Resolved ³¹P NMR Spectra E->F G Process and Integrate Spectra F->G H Plot Signal Integrals vs. Time G->H I Determine Reaction Kinetics H->I

Caption: Workflow for monitoring this compound oxidation via ³¹P NMR.

Application 2: Monitoring the Alkylation of this compound

The alkylation of phosphines is a fundamental reaction to form secondary, tertiary, and quaternary phosphonium (B103445) salts. ³¹P NMR is an ideal technique to follow the stepwise addition of alkyl groups to this compound.

Reaction Pathway

The alkylation of this compound with an alkyl halide (R-X) can be monitored as follows:

MePH₂ + R-X → [MePH₂R]⁺X⁻ → MeP(H)R + HX MeP(H)R + R-X → [MeP(H)R₂]⁺X⁻ → MePR₂ + HX MePR₂ + R-X → [MePR₃]⁺X⁻

Each successive alkylation will result in a downfield shift in the ³¹P NMR spectrum.

Data Presentation

The following table summarizes the typical ³¹P NMR chemical shifts for this compound and its potential alkylation products.

Compound NameStructureTypical ³¹P Chemical Shift (δ) ppm
This compoundMePH₂-164.0[5]
Dithis compoundMe₂PH-99.0[5]
Trithis compoundMe₃P-62.0[5][6]
Alkylphosphonium Salts[R₃PMe]⁺Generally in the range of +20 to +40[6][9]
Experimental Protocol: Monitoring this compound Alkylation

1. Sample Preparation:

  • In a nitrogen-filled glovebox, dissolve this compound in a suitable deuterated solvent in a 5 mm NMR tube.

  • Add an internal standard if quantitative data is required.

  • Cap the NMR tube.

2. NMR Instrument Setup:

  • Follow the same instrument setup as described for the oxidation monitoring.

3. Reaction Monitoring:

  • Acquire a t=0 ³¹P NMR spectrum of the this compound solution.

  • Add a stoichiometric amount of the alkylating agent (e.g., methyl iodide) to the NMR tube.

  • Immediately begin acquiring a series of time-resolved ³¹P NMR spectra.

  • Monitor the disappearance of the this compound signal at -164 ppm and the appearance of signals for dithis compound (-99 ppm), trithis compound (~-62 ppm), and ultimately the tetramethylphosphonium salt (in the positive ppm range).

  • By carefully controlling the stoichiometry of the alkylating agent, it is possible to selectively form and observe the intermediate phosphines.

Visualization of the Signaling Pathway

Alkylation_Pathway Alkylation of this compound Signaling Pathway A This compound (MePH₂) δ ≈ -164 ppm B Dithis compound (Me₂PH) δ ≈ -99 ppm A->B + MeX C Trithis compound (Me₃P) δ ≈ -62 ppm B->C + MeX D Tetramethylphosphonium Salt ([Me₄P]⁺) δ ≈ +25 ppm C->D + MeX

References

Application Note: GC-MS Analysis of Reaction Mixtures Containing Methylphosphine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methylphosphine (CH₃PH₂) is a highly volatile and reactive organophosphorus compound that can be present in various chemical reaction mixtures as a reactant, intermediate, or byproduct. Accurate and sensitive quantification of this compound is crucial for reaction monitoring, process optimization, and safety assessment. This application note details a robust protocol for the analysis of this compound in reaction mixtures using Gas Chromatography-Mass Spectrometry (GC-MS), employing a direct headspace sampling technique that avoids the need for derivatization.

Principle

Due to its high volatility, this compound is ideally suited for headspace analysis.[1][2] In this method, a sample of the reaction mixture is placed in a sealed vial and heated to allow the volatile components, including this compound, to partition into the gas phase (headspace).[3] A portion of this headspace is then injected into the GC-MS system. The gas chromatograph separates this compound from other volatile components in the mixture based on their boiling points and interactions with the stationary phase of the GC column. The mass spectrometer then detects and identifies this compound based on its unique mass spectrum, allowing for accurate quantification.

Experimental Protocols

Sample Preparation

Given that the analysis is of a reaction mixture, the primary goal of sample preparation is to transfer a representative aliquot to a headspace vial without losing the volatile analyte.

Materials:

  • 20 mL glass headspace vials with magnetic crimp caps (B75204) and PTFE/silicone septa

  • Gastight syringe

  • Reaction mixture containing this compound

  • Inert solvent (if dilution is necessary, e.g., anhydrous toluene (B28343) or hexane)

  • Internal standard (optional, e.g., a deuterated analog or a compound with similar volatility not present in the reaction mixture)

Protocol:

  • Vial Preparation: Ensure headspace vials and caps are clean and dry to prevent any side reactions or contamination.

  • Sample Aliquoting:

    • If the reaction mixture is a liquid, carefully transfer a precise volume (e.g., 1 mL) into a 20 mL headspace vial using a gastight syringe to minimize the loss of volatile this compound.

    • If the reaction mixture is a solid, accurately weigh a specific amount (e.g., 0.5 g) into the vial.

  • Dilution (if necessary): If high concentrations of this compound are expected, dilute the sample with a suitable anhydrous and inert solvent.

  • Internal Standard (optional): If an internal standard is used for quantification, add a precise amount to the vial.

  • Sealing: Immediately after adding the sample, securely seal the vial with a magnetic crimp cap. This step is critical to prevent the loss of the volatile analyte.[2]

  • Vortexing: Gently vortex the vial to ensure a homogenous mixture, especially if a solvent or internal standard was added.

GC-MS Analysis

This protocol is based on typical conditions for volatile organophosphorus compounds and should be optimized for the specific instrument and reaction matrix.

Instrumentation:

  • Gas chromatograph with a headspace autosampler

  • Mass selective detector (MSD)

GC-MS Parameters:

The following table outlines the recommended starting parameters for the GC-MS analysis.

ParameterValue
GC System Agilent 8890 GC or equivalent
Headspace Sampler Agilent 8697 Headspace Sampler or equivalent
Column Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column[4]
Carrier Gas Helium, constant flow at 1.0 mL/min
Headspace Oven Temp. 80 °C[2][5]
Headspace Loop Temp. 90 °C
Transfer Line Temp. 100 °C
Vial Equilibration Time 15 min[2]
Injection Volume 1 mL of headspace
Inlet Temperature 250 °C
Injection Mode Split (e.g., 20:1, adjust as needed based on concentration)
Oven Program Initial: 40 °C, hold for 2 minRamp: 10 °C/min to 250 °CHold: 5 min at 250 °C
MSD Transfer Line Temp. 280 °C
Ion Source Temp. 230 °C
Quadrupole Temp. 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan (m/z 30-200) for identification and Selected Ion Monitoring (SIM) for quantification
SIM Ions for this compound Quantifier: 48 (M⁺)Qualifiers: 47, 31[6][7][8][9]

Data Presentation

Quantitative Analysis

For accurate quantification, a calibration curve should be prepared using standards of known this compound concentration. Matrix-matched standards are recommended to account for any matrix effects.[1][10]

Table 1: Example Calibration Data for this compound Analysis

Concentration (ppm)Peak Area (Quantifier Ion m/z 48)
115,000
578,000
10160,000
25410,000
50850,000
Correlation Coefficient (R²) > 0.995

Table 2: Key Quantitative Parameters (Typical)

ParameterValue (Example)
Limit of Detection (LOD)~1 ppm
Limit of Quantification (LOQ)~5 ppm
Linearity Range1 - 100 ppm
Precision (%RSD, n=5)< 10%
Accuracy (Recovery %)90 - 110%

Note: These values are illustrative and should be determined experimentally for the specific matrix and instrumentation.

Mass Spectral Data

The identification of this compound is confirmed by its mass spectrum.

Table 3: Characteristic Mass Fragments for this compound

m/zIon FragmentRelative Abundance (Typical)
48[CH₃PH₂]⁺ (M⁺)High
47[CH₂PH₂]⁺Moderate
31[PH]⁺Moderate

Reference mass spectra can be found in the NIST database.[8][9]

Visualizations

Experimental Workflow

GCMS_Workflow GC-MS Analysis Workflow for this compound cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Aliquot Reaction Mixture (Liquid or Solid) B Transfer to 20 mL Headspace Vial A->B C Add Internal Standard (Optional) B->C D Immediately Crimp Seal Vial C->D E Incubate Vial in Headspace Autosampler D->E F Inject Headspace Sample E->F G GC Separation F->G H MS Detection (Scan and/or SIM) G->H I Identify Peak by Retention Time & Mass Spectrum H->I J Integrate Peak Area I->J K Quantify using Calibration Curve J->K

Caption: Experimental workflow for this compound analysis.

Logical Relationship for Analysis

Logical_Diagram Analysis Logic for this compound Analyte This compound (CH₃PH₂) - Volatile - Reactive SamplePrep Headspace Sampling - Partitioning into Gas Phase - Direct Injection - No Derivatization Analyte->SamplePrep dictates Method GC-MS Analysis - Separation by GC - Detection by MS Quant Quantification - External/Internal Standard - Calibration Curve - SIM Mode for Sensitivity Method->Quant provides data for Ident Identification - Retention Time - Mass Spectrum (m/z 48, 47, 31) Method->Ident provides data for SamplePrep->Method enables

Caption: Logical relationships in the analytical method.

References

Application Notes and Protocols: Methylphosphine in Organometallic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylphosphine (CH₃PH₂), the simplest primary alkylphosphine, serves as a fundamental building block in the synthesis of organometallic complexes. As a strong σ-donating ligand with minimal steric bulk, it offers unique electronic and structural properties to the resulting metal centers. Its high reactivity and the presence of P-H bonds allow for further functionalization, making it a versatile reagent in coordination chemistry and catalysis research. These application notes provide detailed protocols for the synthesis and characterization of a representative organometallic complex using this compound, focusing on practical laboratory procedures and data interpretation.

Application: Synthesis of cis-Dichlorobis(this compound)platinum(II)

A common application of this compound in organometallic synthesis is its use as a ligand for transition metals, such as platinum(II). The reaction of this compound with a suitable platinum precursor, like potassium tetrachloroplatinate(II) (K₂PtCl₄), readily yields phosphine-stabilized complexes. The resulting cis-dichlorobis(this compound)platinum(II) is a valuable intermediate for the synthesis of more complex platinum compounds with potential applications in catalysis and materials science. The general reaction involves the displacement of chloride ligands from the square planar [PtCl₄]²⁻ anion by the stronger σ-donating this compound ligands.[1][2]

Experimental Protocols

Materials and Equipment
  • Reagents: Potassium tetrachloroplatinate(II) (K₂PtCl₄), this compound (CH₃PH₂), Degassed deionized water, Deuterated chloroform (B151607) (CDCl₃) for NMR analysis.

  • Glassware: Schlenk flask, magnetic stir bar, dropping funnel, filtration apparatus (Hirsch funnel or similar), NMR tubes.

  • Equipment: Schlenk line for inert atmosphere operations, magnetic stirrer, NMR spectrometer.

Safety Precautions: this compound is a highly reactive and pyrophoric gas, requiring specialized handling under an inert atmosphere.[3] All manipulations should be performed by trained personnel in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Potassium tetrachloroplatinate(II) is harmful if swallowed, inhaled, or absorbed through the skin.

Protocol 1: Synthesis of cis-Dichlorobis(this compound)platinum(II)

This protocol is based on the general and well-established synthesis of cis-dichlorobis(phosphine)platinum(II) complexes from potassium tetrachloroplatinate(II).[1][2]

  • Preparation of the Platinum Precursor Solution:

    • In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve potassium tetrachloroplatinate(II) (K₂PtCl₄) in a minimal amount of degassed deionized water with stirring to form a clear, reddish-orange solution.

  • Reaction with this compound:

    • Cool the K₂PtCl₄ solution in an ice bath.

    • Slowly bubble gaseous this compound (CH₃PH₂) through the stirred solution or add a pre-condensed solution of this compound in a suitable solvent dropwise. A stoichiometric amount of 2 equivalents of this compound per equivalent of K₂PtCl₄ should be used.

    • A color change and the formation of a precipitate should be observed as the reaction proceeds.

  • Isolation of the Product:

    • After the addition of this compound is complete, allow the reaction mixture to stir at room temperature for an additional 1-2 hours to ensure complete reaction.

    • Collect the solid product by filtration using a Hirsch funnel.

    • Wash the precipitate with small portions of cold deionized water, followed by a cold organic solvent (e.g., ethanol (B145695) or diethyl ether) to remove any unreacted starting materials and byproducts.

    • Dry the product under vacuum to yield cis-dichlorobis(this compound)platinum(II) as a solid.

Characterization and Data

The synthesized complex should be characterized using standard analytical techniques to confirm its identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

³¹P NMR spectroscopy is a powerful tool for characterizing phosphine-containing organometallic complexes.[4]

  • Free this compound: The ³¹P NMR spectrum of free this compound (CH₃PH₂) in a suitable solvent exhibits a characteristic chemical shift at approximately -163.5 ppm relative to 85% H₃PO₄.

  • cis-Dichlorobis(this compound)platinum(II): Upon coordination to the platinum(II) center, a significant downfield shift in the ³¹P NMR signal is expected. The spectrum of the cis isomer will show a single resonance with satellite peaks due to coupling with the ¹⁹⁵Pt nucleus (I = 1/2, 33.8% natural abundance). The magnitude of the one-bond platinum-phosphorus coupling constant (¹J(Pt-P)) is a key diagnostic parameter for the structure and bonding of the complex.

Data Summary

Compound³¹P Chemical Shift (δ, ppm)¹J(Pt-P) Coupling Constant (Hz)
This compound (CH₃PH₂)-163.5N/A
cis-PtCl₂(PMeH₂)₂Expected downfield shiftExpected in the range of 2500-4000 Hz

Logical Workflow and Diagrams

The synthesis of cis-dichlorobis(this compound)platinum(II) follows a straightforward ligand substitution pathway.

SynthesisWorkflow K2PtCl4 K₂[PtCl₄] in degassed H₂O Reaction Reaction Vessel (Inert Atmosphere, 0°C to RT) K2PtCl4->Reaction Add MePH2 This compound (CH₃PH₂) MePH2->Reaction Add (2 eq.) Product cis-PtCl₂(PMeH₂)₂ (Precipitate) Reaction->Product Precipitation Filtration Filtration & Washing Product->Filtration FinalProduct Dried Final Product Filtration->FinalProduct

Caption: General workflow for the synthesis of cis-dichlorobis(this compound)platinum(II).

The coordination of this compound to the platinum center can be visualized as a ligand exchange process.

LigandExchange start [PtCl₄]²⁻ (Square Planar) intermediate [PtCl₃(PMeH₂)]⁻ start->intermediate + PMeH₂ - Cl⁻ final cis-[PtCl₂(PMeH₂)₂] intermediate->final + PMeH₂ - Cl⁻

Caption: Stepwise ligand exchange in the formation of the platinum-phosphine complex.

References

Application Notes and Protocols: Methylphosphine as a Precursor for Functionalized Phosphines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of methylphosphine (CH₃PH₂) as a precursor for a diverse range of functionalized phosphines. Due to its primary nature, possessing two reactive P-H bonds, this compound offers unique opportunities for the synthesis of both secondary and tertiary phosphines, which are crucial ligands in catalysis and building blocks in medicinal chemistry.

Introduction

This compound is a highly reactive and versatile primary phosphine (B1218219). Its two P-H bonds allow for sequential or double functionalization, enabling the synthesis of a wide array of phosphine derivatives. The principal routes for the functionalization of this compound include hydrophosphination of unsaturated compounds and nucleophilic substitution reactions with electrophiles. Careful control of reaction conditions and stoichiometry is essential to achieve the desired degree of substitution. To enhance stability and ease of handling, this compound is often used as its borane (B79455) adduct (CH₃PH₂·BH₃).

Key Synthetic Pathways

Two primary strategies are employed to form new phosphorus-carbon bonds starting from this compound:

  • Hydrophosphination: The addition of the P-H bonds of this compound across carbon-carbon or carbon-heteroatom multiple bonds. This atom-economical method can be promoted through various mechanisms, including base catalysis, radical initiation, and metal catalysis.

  • Alkylation/Arylation: The nucleophilic attack of this compound or its corresponding phosphide (B1233454) on electrophilic carbon centers, typically alkyl or aryl halides.

These pathways can be tailored to produce a variety of functionalized phosphines with specific electronic and steric properties.

Application Note 1: Synthesis of Functionalized Phosphines via Hydrophosphination of Alkenes and Alkynes

Hydrophosphination is a powerful, atom-economical method for the formation of P-C bonds.[1] this compound can react with a variety of unsaturated substrates, including alkenes and alkynes, to yield functionalized secondary and tertiary phosphines. The regioselectivity of the addition (Markovnikov vs. anti-Markovnikov) is dependent on the chosen catalytic system.

Logical Workflow for Hydrophosphination of Unsaturated Compounds

cluster_start Starting Materials cluster_methods Reaction Methods cluster_products Products This compound This compound (CH₃PH₂) or CH₃PH₂·BH₃ Base_Catalyzed Base-Catalyzed (e.g., KOtBu, KHMDS) This compound->Base_Catalyzed Radical_Initiated Radical-Initiated (e.g., AIBN, UV light) This compound->Radical_Initiated Metal_Catalyzed Metal-Catalyzed (e.g., Pd, Ni, Rh complexes) This compound->Metal_Catalyzed Unsaturated_Substrate Alkene or Alkyne (R-CH=CH₂ or R-C≡CH) Unsaturated_Substrate->Base_Catalyzed Unsaturated_Substrate->Radical_Initiated Unsaturated_Substrate->Metal_Catalyzed Secondary_Phosphine Monosubstituted Product (CH₃PH-R') Base_Catalyzed->Secondary_Phosphine 1 eq. Substrate Tertiary_Phosphine Disubstituted Product (CH₃P(R')₂) Base_Catalyzed->Tertiary_Phosphine ≥2 eq. Substrate Radical_Initiated->Secondary_Phosphine 1 eq. Substrate Radical_Initiated->Tertiary_Phosphine ≥2 eq. Substrate Metal_Catalyzed->Secondary_Phosphine 1 eq. Substrate Metal_Catalyzed->Tertiary_Phosphine ≥2 eq. Substrate

Caption: General workflow for synthesizing functionalized phosphines from this compound.

Experimental Protocols

Protocol 1.1: Base-Catalyzed Hydrophosphination of an Activated Alkene (e.g., Acrylonitrile)

This protocol describes the double addition of this compound to acrylonitrile (B1666552) to form methyl-bis(2-cyanoethyl)phosphine.

  • Materials:

    • This compound (or its borane adduct)

    • Acrylonitrile

    • Potassium tert-butoxide (KOtBu) or Potassium Hexamethyldisilazane (KHMDS)[2]

    • Anhydrous, degassed solvent (e.g., THF or DME)

    • Schlenk flask or glovebox

    • Magnetic stirrer

  • Procedure:

    • In an inert atmosphere (glovebox or Schlenk line), add this compound (1.0 eq) to the reaction flask containing anhydrous, degassed THF. If using the borane adduct, deprotection may be necessary depending on the reaction conditions, or the reaction can be carried out with the protected species.

    • Add a catalytic amount of KOtBu (e.g., 5-10 mol%) to the solution.

    • Cool the mixture to 0 °C.

    • Slowly add acrylonitrile (2.2 eq) dropwise to the stirred solution. An exothermic reaction may be observed.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by ³¹P NMR spectroscopy. The signal for this compound will be replaced by a new signal for the tertiary phosphine product.

    • Upon completion, quench the reaction with a small amount of deionized water or saturated aqueous ammonium (B1175870) chloride.

    • Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

    • Purify the product by vacuum distillation or column chromatography on silica (B1680970) gel under an inert atmosphere.

Protocol 1.2: Radical-Initiated Hydrophosphination of a Terminal Alkene (e.g., 1-Octene)

This method typically yields the anti-Markovnikov addition product.[1]

  • Materials:

    • This compound

    • 1-Octene (B94956)

    • Azobisisobutyronitrile (AIBN)

    • Anhydrous, degassed solvent (e.g., toluene (B28343) or benzene)

    • UV lamp or heat source

    • Sealed reaction vessel (e.g., quartz tube for photochemical initiation)

  • Procedure:

    • In an inert atmosphere, combine this compound (1.0 eq), 1-octene (2.2 eq), and a catalytic amount of AIBN (2-5 mol%) in a suitable reaction vessel containing anhydrous, degassed toluene.

    • Seal the vessel and heat to 80-100 °C for 12-24 hours, or irradiate with a UV lamp at room temperature.

    • Monitor the reaction by ³¹P NMR spectroscopy.

    • After completion, cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Purify the resulting methyl-bis(octyl)phosphine by vacuum distillation.

Protocol 1.3: Metal-Catalyzed Hydrophosphination of an Alkyne (e.g., Phenylacetylene)

Metal catalysts can offer high regio- and stereoselectivity.

  • Materials:

    • This compound-borane adduct (CH₃PH₂·BH₃)

    • Phenylacetylene (B144264)

    • Palladium or Nickel catalyst (e.g., Pd(dba)₂, Ni(cod)₂) with a suitable phosphine ligand (e.g., dppf, Xantphos)

    • Anhydrous, degassed solvent (e.g., toluene or dioxane)

  • Procedure:

    • In an inert atmosphere, add the metal catalyst (1-5 mol%) and ligand to the reaction flask.

    • Add anhydrous, degassed toluene, followed by the this compound-borane adduct (1.0 eq).

    • Add phenylacetylene (2.2 eq) to the mixture.

    • Heat the reaction to 80-110 °C and stir for 12-48 hours.

    • Monitor the reaction by ³¹P NMR spectroscopy.

    • Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove the catalyst.

    • Remove the solvent under reduced pressure.

    • Purify the product, methyl-bis(styryl)phosphine-borane, by column chromatography on silica gel.

    • The borane protecting group can be removed by treatment with an amine (e.g., DABCO) or by acid-catalyzed alcoholysis.

Quantitative Data Summary
SubstrateCatalyst/InitiatorProductYield (%)Reference (Analogous Reactions)
AcrylonitrileKOtBuCH₃P(CH₂CH₂CN)₂High[1]
1-OcteneAIBNCH₃P(C₈H₁₇)₂Good to High[1]
PhenylacetylenePd/Ni complexCH₃P(CH=CHPh)₂Moderate to High[3]

Note: Yields are estimated based on analogous reactions with other primary phosphines, as specific data for this compound is limited. Optimization is likely required.

Application Note 2: Synthesis of Functionalized Phosphines via Alkylation

Alkylation of this compound with electrophiles such as alkyl or benzyl (B1604629) halides is a straightforward method for synthesizing unsymmetrical secondary and tertiary phosphines. The use of a base is typically required to deprotonate the phosphine, generating a more nucleophilic phosphide species. The reaction can be controlled to achieve either mono- or dialkylation.

Logical Workflow for Alkylation of this compound

cluster_start Starting Materials cluster_reagents Reagents cluster_products Products Methylphosphine_B This compound (CH₃PH₂) or CH₃PH₂·BH₃ Base Base (e.g., n-BuLi, LDA, NaH) Methylphosphine_B->Base Alkyl_Halide Alkyl/Aryl Halide (R-X) Monoalkylated Monoalkylated Product (CH₃PH-R) Alkyl_Halide->Monoalkylated Dialkylated Dialkylated Product (CH₃P(R)₂) Alkyl_Halide->Dialkylated Base->Monoalkylated 1. 1 eq. Base 2. 1 eq. R-X Base->Dialkylated 1. 2 eq. Base 2. 2 eq. R-X Monoalkylated->Dialkylated 1. 1 eq. Base 2. 1 eq. R-X

Caption: Stepwise or direct synthesis of alkylated phosphines from this compound.

Experimental Protocols

Protocol 2.1: Stepwise Synthesis of an Unsymmetrical Tertiary Phosphine

This protocol describes the sequential addition of two different alkyl groups to this compound.

  • Materials:

    • This compound-borane adduct (CH₃PH₂·BH₃)

    • First alkyl halide (R¹-X, e.g., benzyl bromide)

    • Second alkyl halide (R²-X, e.g., ethyl iodide)

    • Strong base (e.g., n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA))

    • Anhydrous, degassed solvent (e.g., THF)

    • Schlenk flask or glovebox

  • Procedure (Monoalkylation):

    • In an inert atmosphere, dissolve the this compound-borane adduct (1.0 eq) in anhydrous THF.

    • Cool the solution to -78 °C.

    • Slowly add one equivalent of n-BuLi. The solution will typically turn yellow or orange, indicating the formation of the lithium phosphide.

    • Stir for 30 minutes at -78 °C.

    • Add the first alkyl halide (R¹-X, 1.0 eq) dropwise.

    • Allow the reaction to slowly warm to room temperature and stir overnight.

    • Monitor the formation of the secondary phosphine-borane (CH₃PH(R¹)·BH₃) by ³¹P NMR.

    • Quench the reaction with saturated aqueous ammonium chloride.

    • Extract with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure.

    • Purify the secondary phosphine-borane by column chromatography.

  • Procedure (Dialkylation):

    • Dissolve the purified secondary phosphine-borane (1.0 eq) in anhydrous THF under an inert atmosphere.

    • Cool the solution to -78 °C.

    • Slowly add one equivalent of n-BuLi.

    • Stir for 30 minutes at -78 °C.

    • Add the second alkyl halide (R²-X, 1.0 eq).

    • Allow the reaction to slowly warm to room temperature and stir overnight.

    • Work up the reaction as described above for the monoalkylation.

    • Purify the final tertiary phosphine-borane (CH₃P(R¹)(R²)·BH₃) by column chromatography or recrystallization.

Protocol 2.2: One-Pot Synthesis of a Symmetrical Tertiary Phosphine

This protocol describes the direct dialkylation of this compound.

  • Materials:

    • This compound-borane adduct (CH₃PH₂·BH₃)

    • Alkyl halide (R-X, e.g., benzyl bromide)

    • Strong base (e.g., n-BuLi)

    • Anhydrous, degassed solvent (e.g., THF)

  • Procedure:

    • In an inert atmosphere, dissolve the this compound-borane adduct (1.0 eq) in anhydrous THF.

    • Cool the solution to -78 °C.

    • Slowly add two equivalents of n-BuLi.

    • Stir for 1 hour at -78 °C.

    • Add the alkyl halide (2.1 eq).

    • Allow the reaction to slowly warm to room temperature and stir overnight.

    • Work up and purify the product as described previously.

Quantitative Data Summary
ElectrophileBaseProductYield (%)Reference (Analogous Reactions)
Benzyl Bromiden-BuLiCH₃P(CH₂Ph)₂·BH₃Good to High[4]
Ethyl IodideLDACH₃P(Et)₂·BH₃Good[5]
1-Bromo-3-chloropropaneLDACH₃P( (CH₂)₃Cl )₂·BH₃Moderate to Good[5]

Note: Yields are estimated based on analogous reactions with other primary phosphines. The use of the borane adduct is highly recommended for stability and ease of handling.

Safety Precautions

This compound is a toxic, flammable, and pyrophoric gas. It should be handled with extreme caution in a well-ventilated fume hood or glovebox by trained personnel only. The use of its borane adduct, a more stable solid, is strongly recommended to mitigate these hazards. Always wear appropriate personal protective equipment (PPE), including safety glasses, flame-retardant lab coat, and gloves.

Conclusion

This compound is a valuable and versatile precursor for the synthesis of a wide range of functionalized phosphines. Through hydrophosphination and alkylation reactions, both symmetrical and unsymmetrical, as well as secondary and tertiary phosphines can be accessed. The protocols provided herein serve as a guide for the synthesis of these important compounds. Researchers should note that optimization of reaction conditions may be necessary for specific substrates and desired products. The development of new catalytic systems will continue to expand the utility of this compound in synthetic chemistry, catalysis, and drug discovery.

References

Coordination Chemistry of Methylphosphine with Transition Metals: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the coordination chemistry of methylphosphines with transition metals, focusing on their synthesis, characterization, and applications, particularly in catalysis. The information is intended to serve as a practical guide for researchers in inorganic chemistry, materials science, and drug development.

Introduction to Methylphosphine Ligands

Methylphosphines, including this compound (CH₃PH₂), dithis compound (B1204785) ((CH₃)₂PH), and trithis compound (B1194731) (P(CH₃)₃), are a class of organophosphorus ligands that play a significant role in coordination chemistry and homogeneous catalysis.[1] Their electronic and steric properties can be systematically varied by changing the number of methyl groups on the phosphorus atom. These ligands are known to stabilize a wide range of transition metal complexes and are crucial in various catalytic transformations.[1]

General Properties of this compound Ligands:

  • σ-Donation and π-Acceptance: Like other phosphines, methylphosphines are σ-donating ligands that can also exhibit π-accepting properties. This dual electronic nature allows for the fine-tuning of the electronic properties of the metal center.

  • Steric Influence: The steric bulk of this compound ligands, often quantified by the Tolman cone angle, increases with the number of methyl groups. This steric hindrance can influence the coordination number of the metal, the stability of the complex, and the selectivity of catalytic reactions.

  • Reactivity of P-H Bonds: Primary and secondary methylphosphines possess reactive P-H bonds that can undergo deprotonation to form phosphido complexes, which can act as bridging ligands.[1]

Synthesis of Transition Metal-Methylphosphine Complexes

The synthesis of transition metal-methylphosphine complexes typically involves the reaction of a suitable metal precursor, such as a metal halide or a labile coordination complex, with the desired this compound ligand.[1] The choice of solvent and reaction conditions is crucial for obtaining the desired product in high yield and purity.

General Synthetic Workflow

The general workflow for the synthesis and characterization of these complexes is outlined below.

experimental_workflow General Workflow for Synthesis and Characterization metal_precursor Transition Metal Precursor (e.g., Metal Halide) synthesis Synthesis Reaction (e.g., Stirring under Inert Atmosphere) metal_precursor->synthesis phosphine_ligand This compound Ligand (PMeH2, PMe2H, PMe3) phosphine_ligand->synthesis solvent Anhydrous, Degassed Solvent solvent->synthesis isolation Isolation and Purification (Filtration, Recrystallization) synthesis->isolation characterization Characterization isolation->characterization nmr NMR Spectroscopy (¹H, ¹³C, ³¹P) characterization->nmr Spectroscopic ir IR Spectroscopy characterization->ir Spectroscopic xray X-ray Crystallography characterization->xray Structural elemental Elemental Analysis characterization->elemental Compositional

A generalized workflow for synthesizing and characterizing complexes.
Experimental Protocols

Protocol 1: Synthesis of Tetrakis(trithis compound)nickel(0), [Ni(PMe₃)₄]

This protocol describes a convenient method for the synthesis of the zerovalent nickel complex [Ni(PMe₃)₄] from nickel(II) formate (B1220265).[2]

  • Materials: Nickel(II) formate dihydrate (Ni(O₂CH)₂·2H₂O), trithis compound (PMe₃), anhydrous and degassed solvent (e.g., THF or toluene).

  • Procedure:

    • In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), suspend nickel(II) formate dihydrate in the chosen solvent.

    • Add an excess of trithis compound (at least 4 equivalents) to the suspension with vigorous stirring.

    • The reaction mixture will typically change color as the Ni(II) is reduced to Ni(0) and the complex forms.

    • Stir the reaction at room temperature for several hours or until the reaction is complete (monitored by ³¹P NMR).

    • The product can be isolated by removing the solvent under vacuum and recrystallizing the resulting solid from a suitable solvent like pentane.

Protocol 2: Synthesis of trans-Dichlorobis(trithis compound)platinum(II), trans-[PtCl₂(PMe₃)₂]

This protocol is a general method for the synthesis of square planar Pt(II)-phosphine complexes.

  • Materials: Potassium tetrachloroplatinate(II) (K₂[PtCl₄]), trithis compound (PMe₃), water, and a suitable organic solvent for extraction (e.g., dichloromethane).

  • Procedure:

    • Dissolve K₂[PtCl₄] in water to form an aqueous solution.

    • Add a slight excess of trithis compound (2.2 equivalents) to the aqueous solution with stirring. A precipitate will form.

    • Continue stirring for a specified time to ensure complete reaction. The reaction progress can be monitored by observing the color change of the solution.

    • Collect the precipitate by filtration, wash with water, and then with a small amount of cold ethanol (B145695) or ether.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., dichloromethane/hexane).

Protocol 3: Synthesis of Tris(trithis compound)rhodium(I) Chloride, [RhCl(PMe₃)₃]

This protocol outlines the synthesis of a common Rh(I) precursor used in catalysis.[3]

  • Materials: Hydrated rhodium(III) chloride (RhCl₃·3H₂O), trithis compound (PMe₃), and a suitable alcohol solvent (e.g., ethanol).

  • Procedure:

    • Dissolve hydrated rhodium(III) chloride in hot ethanol.

    • Add an excess of trithis compound (typically 4-5 equivalents) to the hot solution with stirring. The PMe₃ acts as both a ligand and a reducing agent.

    • The color of the solution will change as the Rh(III) is reduced to Rh(I) and the complex precipitates.

    • After cooling, the product can be collected by filtration, washed with cold ethanol and ether, and dried under vacuum.

Characterization of Transition Metal-Methylphosphine Complexes

A combination of spectroscopic and analytical techniques is essential for the unambiguous characterization of these complexes.

NMR Spectroscopy
  • ³¹P NMR Spectroscopy: This is one of the most powerful techniques for characterizing phosphine (B1218219) complexes. The ³¹P chemical shift (δ) is highly sensitive to the coordination environment of the phosphorus atom. Coordination to a metal center generally results in a downfield shift of the ³¹P resonance compared to the free phosphine.[4][5] The magnitude of this "coordination shift" provides information about the nature of the metal-phosphorus bond. Coupling constants, such as ¹J(M-P) (for NMR-active metals like ¹⁹⁵Pt or ¹⁰³Rh), provide direct evidence of coordination and information about the s-character of the M-P bond.[4]

  • ¹H and ¹³C NMR Spectroscopy: These techniques are used to characterize the organic backbone of the this compound ligand. The coupling of protons and carbons to the phosphorus atom (J(P-H) and J(P-C)) can provide valuable structural information.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying characteristic vibrational modes of the this compound ligand and other functional groups in the complex. The P-C stretching and CH₃ rocking and deformation modes can be observed. In carbonyl complexes, the C-O stretching frequency is a sensitive probe of the electronic properties of the phosphine ligand.

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive structural information, including bond lengths, bond angles, and the overall coordination geometry of the metal center. This technique is invaluable for understanding the steric effects of the this compound ligands and for correlating structural features with reactivity.

Quantitative Data

The following tables summarize typical spectroscopic and structural data for selected transition metal-trithis compound complexes. Data for this compound and dithis compound complexes are less commonly reported in the literature.

Table 1: ³¹P NMR Chemical Shifts (δ, ppm) of Free and Coordinated Methylphosphines

Ligand/Complex³¹P Chemical Shift (ppm)
PMe₃ (free)-62[6][7]
PMe₂H (free)-99[6]
PMeH₂ (free)-163.5[6]
trans-[PtCl₂(PMe₃)₂]~ -15 to -20 (with ¹J(Pt-P) ~2400 Hz)
[Ni(PMe₃)₄]~ -20
[RhCl(PMe₃)₃]~ -10 to -20 (doublet of triplets)
[CuI(PMe₃)]₄-56.3

Table 2: Selected Bond Lengths (Å) and Angles (°) from X-ray Crystallography

ComplexM-P (Å)M-X (Å)P-M-P (°)X-M-P (°)
trans-[PtCl₂(PEt₃)₂]2.316(3), 2.319(3)2.2997(11)18087.88(4), 92.12(4)
[Ni(PMe₃)₂(NO)Br]2.2865(12)2.3575(6) (Ni-Br)-87.46(3)
[Rh(C₆H₅)(H)Cl(PMe₃)₃]2.28-2.352.45 (Rh-Cl)95-100 (cis), 165 (trans)85-95, 170-175
[CuI(PMe₃)]₄2.19-2.212.65-2.75 (Cu-I)113-118100-108

Note: Data for [PtCl₂(PEt₃)₂] is provided as a close analogue to the PMe₃ complex. Data for Ni and Rh complexes are derived from related structures.

Applications in Homogeneous Catalysis

Transition metal-methylphosphine complexes are widely used as catalysts or pre-catalysts in a variety of organic transformations. The relatively small size and strong electron-donating ability of trithis compound, in particular, make it a valuable ligand in many catalytic systems.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-phosphine complexes are workhorses in C-C and C-N bond formation. The catalytic cycle for a generic cross-coupling reaction, such as the Suzuki or Heck reaction, is depicted below. Trithis compound can be a particularly effective ligand in these reactions.

cross_coupling_cycle Simplified Catalytic Cycle for Palladium-Catalyzed Cross-Coupling cluster_reactants Reactants & Products Pd0 Pd⁰L₂ PdII_1 trans-R-PdII(X)L₂ Pd0->PdII_1 Oxidative Addition PdII_2 R-PdII(R')L₂ PdII_1->PdII_2 Transmetalation PdII_2->Pd0 Reductive Elimination RR_prime R-R' PdII_2->RR_prime RX R-X RX->PdII_1 MR_prime M-R' MR_prime->PdII_2

Palladium-catalyzed cross-coupling cycle.

Mechanism of Oxidative Addition: The oxidative addition of an aryl halide to a Pd(0) complex is a key step. For electron-rich phosphines like PMe₃, this can proceed through a concerted or an SₙAr-type mechanism.[8][9]

Rhodium-Catalyzed Hydroformylation

Rhodium-phosphine complexes are highly active catalysts for the hydroformylation of alkenes to aldehydes.[10][11] The generally accepted mechanism for hydroformylation is shown below. The phosphine ligands play a crucial role in controlling the activity and selectivity of the catalyst.[12]

hydroformylation_cycle Catalytic Cycle for Rhodium-Catalyzed Hydroformylation cluster_reactants Reactants & Product RhH_CO_L2 HRh(CO)L₂ RhH_olefin HRh(olefin)(CO)L₂ RhH_CO_L2->RhH_olefin + Olefin - L Rh_alkyl R-Rh(CO)L₂ RhH_olefin->Rh_alkyl Migratory Insertion Rh_alkyl_CO R-Rh(CO)₂L₂ Rh_alkyl->Rh_alkyl_CO + CO Rh_acyl (RCO)Rh(CO)L₂ Rh_alkyl_CO->Rh_acyl Migratory Insertion Rh_acyl_H2 (RCO)Rh(H)₂(CO)L₂ Rh_acyl->Rh_acyl_H2 + H₂ Rh_acyl_H2->RhH_CO_L2 Reductive Elimination aldehyde Aldehyde Rh_acyl_H2->aldehyde olefin Olefin olefin->RhH_olefin syngas CO + H₂ syngas->Rh_alkyl_CO syngas->Rh_acyl_H2 polymerization_mechanism Mechanism of Nickel-Catalyzed Olefin Polymerization cluster_reactants Reactant & Product Ni_alkyl [L-Ni-R]⁺ Ni_olefin [L-Ni(olefin)-R]⁺ Ni_alkyl->Ni_olefin + Olefin Ni_inserted [L-Ni-(CH₂CH₂R)]⁺ Ni_olefin->Ni_inserted Migratory Insertion Ni_inserted->Ni_alkyl Chain Propagation polymer Polymer Ni_inserted->polymer Chain Termination/Transfer olefin Olefin olefin->Ni_olefin

References

Application Notes and Protocols: In Situ Generation of Methylphosphine for Catalytic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methylphosphine (CH₃PH₂) is a valuable P-chiral ligand and reagent in various catalytic reactions. However, its gaseous nature, flammability, and toxicity make it challenging to handle directly. In situ generation of this compound from stable, solid precursors offers a safer and more convenient alternative, allowing for its direct use in catalytic cycles without isolation. This document provides detailed protocols for the in situ generation of this compound, primarily from its air-stable borane (B79455) complex, and its application in catalytic hydrophosphination.

Precursors for In Situ Generation of this compound

The most common and practical precursor for the in situ generation of this compound is its borane adduct, This compound-borane (CH₃PH₂·BH₃) . This solid compound is stable to air and moisture, making it easy to store and handle.[1] The phosphine (B1218219) can be liberated from the borane complex under specific reaction conditions, allowing it to participate in a catalytic cycle.

Other potential but less common precursors include tetramethylphosphonium halides .[2] Thermal decomposition of these salts can generate this compound, but this method is often less controlled and may require high temperatures, limiting its applicability in sensitive catalytic systems.

Experimental Protocols

Synthesis of this compound-Borane Complex (CH₃PH₂·BH₃)

This protocol describes a general and high-yielding synthesis of phosphine-borane complexes using in situ generated borane from sodium borohydride (B1222165).[3]

Materials:

  • This compound (or a suitable precursor if starting from scratch)

  • Sodium borohydride (NaBH₄)

  • Acetic acid

  • Dry Tetrahydrofuran (THF)

  • Standard Schlenk line and glassware

  • Magnetic stirrer and heating plate

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 equiv) in dry THF to make a 1.0 M solution.

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add solid sodium borohydride (1.5 equiv) to the stirred solution.

  • Slowly add a solution of acetic acid (1.7 equiv) in dry THF (40% of the initial volume) to the mixture over 30 minutes at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1 hour.

  • The reaction can be monitored by ³¹P NMR spectroscopy to confirm the formation of the this compound-borane complex.

  • Upon completion, the solvent can be removed under vacuum to yield the crude product. The product can be purified by chromatography on silica (B1680970) gel if necessary.

In Situ Generation of this compound for Catalytic Hydrophosphination

This protocol details the in situ generation of this compound from its borane complex and its direct application in a catalytic hydrophosphination reaction of an activated alkene, such as methyl acrylate (B77674).[4]

Materials:

  • This compound-borane complex (CH₃PH₂·BH₃)

  • Methyl acrylate

  • Toluene (B28343)

  • Catalyst (e.g., a suitable transition metal complex or organocatalyst, depending on the specific reaction)

  • Standard Schlenk line and glassware

  • Magnetic stirrer and heating plate

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere, add the this compound-borane complex (e.g., 7 mmol).

  • Add dry, degassed toluene to dissolve the complex, creating a 1.3–2 M solution.

  • Add the catalyst to the solution if one is being used.

  • Slowly add a slight excess of methyl acrylate (e.g., 1.26 g, 14.7 mmol) to the stirred mixture.

  • The reaction can be stirred at room temperature or heated to 60 °C, depending on the desired reaction rate and catalyst requirements. The deprotection of the borane complex and subsequent hydrophosphination occur in situ.

  • Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by ³¹P NMR and ¹H NMR spectroscopy.

  • Upon completion of the reaction, the solvent is removed under vacuum.

  • The resulting product, the hydrophosphination adduct, can be purified by flash chromatography on silica gel.

Quantitative Data

The following table summarizes representative quantitative data for the hydrophosphination of methyl acrylate using in situ generated this compound.

SubstrateProductCatalystSolventTemp (°C)Time (h)Yield (%)Ref.
Methyl AcrylateMethyl 3-(methylphosphino)propanoateNoneToluene60-84[4]

Note: The original protocol does not specify a catalyst for this particular transformation, suggesting it may proceed thermally under these conditions once the this compound is released. For less activated substrates, a catalyst would likely be required.

Visualizations

Experimental Workflow for In Situ Generation and Catalysis

experimental_workflow Experimental Workflow for In Situ Generation and Catalytic Hydrophosphination cluster_synthesis Synthesis of this compound-Borane cluster_catalysis In Situ Generation and Catalysis s1 Dissolve this compound in THF s2 Add NaBH4 at 0 °C s1->s2 s3 Add Acetic Acid in THF s2->s3 s4 Stir at RT s3->s4 s5 Isolate this compound-Borane s4->s5 c1 Dissolve this compound-Borane in Toluene s5->c1 Precursor c2 Add Catalyst (optional) c1->c2 c3 Add Methyl Acrylate c2->c3 c4 Heat to 60 °C c3->c4 c5 Reaction Monitoring (NMR) c4->c5 c6 Work-up and Purification c5->c6 product product c6->product Hydrophosphination Product

Caption: Workflow for synthesis of the precursor and its use in catalysis.

Conceptual Pathway for In Situ Generation and Catalysis

conceptual_pathway Conceptual Pathway precursor This compound-Borane (CH3PH2·BH3) phosphine This compound (CH3PH2) precursor->phosphine Deprotection (in situ) catalyst Catalyst phosphine->catalyst Ligand Coordination product Product catalyst->product Catalytic Cycle substrate Substrate (e.g., Alkene) substrate->catalyst

Caption: In situ generation of this compound and its role in a catalytic cycle.

References

Application Notes and Protocols: Methylphosphine as a Nucleophile in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylphosphine (CH₃PH₂) is a primary phosphine (B1218219) that serves as a potent nucleophile in a variety of organic transformations. Its utility stems from the lone pair of electrons on the phosphorus atom, which can readily attack electrophilic centers to form new phosphorus-carbon bonds. This reactivity makes this compound a valuable building block in the synthesis of more complex organophosphorus compounds, which are integral to the development of pharmaceuticals, agrochemicals, and materials science.

Due to its pyrophoric nature, all manipulations of this compound require stringent air- and moisture-free techniques. This document provides an overview of its application in two fundamental nucleophilic reactions: SN2-type alkylations and Michael additions. The provided protocols are representative and may require optimization for specific substrates.

Safety Precautions: Handling Pyrophoric this compound

This compound is a highly reactive and pyrophoric gas, meaning it can ignite spontaneously in air. It is also toxic and should be handled with extreme caution in a well-ventilated fume hood or a glovebox under an inert atmosphere (e.g., nitrogen or argon).

  • Personnel Protective Equipment (PPE): Always wear fire-retardant lab coats, safety glasses, and appropriate gloves when handling this compound.

  • Inert Atmosphere: All glassware must be oven-dried and purged with an inert gas before use. Reactions should be conducted under a positive pressure of nitrogen or argon.

  • Quenching: Any residual this compound must be carefully quenched. This can be done by slowly bubbling the gas through a solution of a suitable oxidizing agent, such as a solution of sodium hypochlorite (B82951) (bleach), or a solution of potassium permanganate. This process should be performed in a fume hood.

  • Spills: In case of a spill, evacuate the area and use a Class D fire extinguisher for metal fires. Do not use water or carbon dioxide extinguishers.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up Oven-dry glassware Oven-dry glassware Assemble under inert gas Assemble under inert gas Oven-dry glassware->Assemble under inert gas Introduce solvent Introduce solvent Assemble under inert gas->Introduce solvent Introduce reactants Introduce reactants Introduce solvent->Introduce reactants Monitor reaction (TLC, NMR) Monitor reaction (TLC, NMR) Introduce reactants->Monitor reaction (TLC, NMR) Quench reaction Quench reaction Monitor reaction (TLC, NMR)->Quench reaction Extraction Extraction Quench reaction->Extraction Drying Drying Extraction->Drying Solvent removal Solvent removal Drying->Solvent removal Purification Purification Solvent removal->Purification End End Purification->End Start Start Start->Oven-dry glassware

General workflow for reactions involving air-sensitive reagents.

Application Note 1: Nucleophilic Substitution (SN2) Reactions

This compound is an effective nucleophile in SN2 reactions with primary and some secondary alkyl halides. The reaction proceeds via a backside attack of the phosphorus lone pair on the electrophilic carbon, leading to the displacement of the halide and the formation of a methylalkylphosphonium salt. Subsequent deprotonation can yield a secondary phosphine.

SN2_Mechanism MePH2 CH₃PH₂ TS [H₂P(CH₃)---R---X]⁻ MePH2->TS Nucleophilic attack AlkylHalide R-X AlkylHalide->TS PhosphoniumSalt [CH₃PH₂R]⁺X⁻ TS->PhosphoniumSalt Halide displacement

SN2 reaction of this compound with an alkyl halide.
Experimental Protocol: Synthesis of a Methyldialkylphosphine via Alkylation of this compound (Representative Protocol)

This protocol describes the synthesis of a secondary phosphine by reacting this compound with an alkyl halide, followed by deprotonation.

Materials:

  • This compound (as a solution in an appropriate solvent or as a gas)

  • Alkyl halide (e.g., methyl iodide, ethyl bromide)

  • Anhydrous aprotic solvent (e.g., THF, diethyl ether)

  • Strong base (e.g., n-butyllithium, sodium amide)

  • Inert gas supply (Nitrogen or Argon)

  • Schlenk line or glovebox

  • Dry glassware

Procedure:

  • Preparation: Under an inert atmosphere, add anhydrous solvent to a flame-dried Schlenk flask equipped with a magnetic stir bar.

  • Addition of this compound: Introduce a known amount of this compound into the solvent. If using a gas, this can be done by bubbling the gas through the solvent. If using a solution, add it via a syringe.

  • Reaction with Alkyl Halide: Cool the solution to a low temperature (e.g., -78 °C) using a dry ice/acetone bath. Slowly add the alkyl halide dropwise with stirring.

  • Formation of Phosphonium (B103445) Salt: Allow the reaction to warm to room temperature and stir for a specified time (e.g., 2-12 hours) to ensure complete formation of the phosphonium salt. The progress of the reaction can be monitored by ³¹P NMR spectroscopy.

  • Deprotonation: Cool the solution again to a low temperature (e.g., -78 °C) and slowly add a strong base to deprotonate the phosphonium salt, forming the secondary phosphine.

  • Work-up: Quench the reaction by the slow addition of a proton source (e.g., degassed water or methanol) at low temperature. Extract the product with an organic solvent, dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), and remove the solvent under reduced pressure.

  • Purification: The resulting secondary phosphine can be purified by distillation or chromatography under an inert atmosphere.

Quantitative Data
CompoundReactant 1Reactant 2Product (Phosphonium Salt) ³¹P NMR δ (ppm)Product (Secondary Phosphine) ³¹P NMR δ (ppm)Representative Yield (%)
This compound----164.0-
Dimethylphosphonium saltThis compoundMethyl iodide~ +20 to +30-99.0 (for Dithis compound)60-80
Ethylmethylphosphonium saltThis compoundEthyl bromide~ +25 to +35Varies50-70

Note: ³¹P NMR chemical shifts are referenced to 85% H₃PO₄. Yields are representative and highly dependent on the specific substrate and reaction conditions.

Application Note 2: Michael Addition Reactions

This compound can act as a nucleophile in Michael (conjugate) additions to α,β-unsaturated carbonyl compounds. The phosphorus atom adds to the β-carbon of the unsaturated system, leading to the formation of a β-phosphinoyl carbonyl compound. This reaction is a powerful tool for the formation of carbon-phosphorus bonds.

Experimental Protocol: Michael Addition of this compound to an α,β-Unsaturated Ketone (Representative Protocol)

This protocol describes the conjugate addition of this compound to an enone.

Materials:

  • This compound (as a solution)

  • α,β-Unsaturated ketone (e.g., methyl vinyl ketone, cyclohexenone)

  • Anhydrous solvent (e.g., THF, toluene)

  • Inert gas supply (Nitrogen or Argon)

  • Schlenk line or glovebox

  • Dry glassware

Procedure:

  • Preparation: Under an inert atmosphere, dissolve the α,β-unsaturated ketone in an anhydrous solvent in a flame-dried Schlenk flask with a magnetic stir bar.

  • Addition of this compound: At room temperature or below, slowly add a solution of this compound to the reaction mixture with vigorous stirring.

  • Reaction: Stir the reaction mixture at room temperature for a specified period (e.g., 4-24 hours). The reaction progress can be monitored by TLC or ³¹P NMR spectroscopy.

  • Work-up: Upon completion, carefully quench the reaction with a proton source if necessary. Remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica (B1680970) gel under an inert atmosphere.

Quantitative Data
Reactant 1Reactant 2 (Michael Acceptor)Product ³¹P NMR δ (ppm)Representative Yield (%)
This compoundMethyl vinyl ketoneVaries70-90
This compoundCyclohexenoneVaries65-85
This compoundAcrylonitrileVaries75-95

Note: The ³¹P NMR chemical shifts of the products will vary depending on the specific structure. Yields are representative and based on similar reactions with other primary phosphines.[1]

Conclusion

This compound is a versatile nucleophile for the formation of phosphorus-carbon bonds through SN2 and Michael addition reactions. While its pyrophoric nature necessitates careful handling under inert conditions, its reactivity provides access to a wide range of organophosphorus compounds. The protocols and data presented here serve as a guide for researchers exploring the synthetic utility of this fundamental reagent.

References

Application of Methylphosphine in the Synthesis of Phosphonium Salts: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of methylphosphine and its derivatives in the synthesis of phosphonium (B103445) salts. Due to the limited specific literature on this compound (CH₃PH₂) owing to its hazardous nature, this guide also extrapolates from the well-established chemistry of other phosphines, particularly tertiary phosphines, to provide a foundational understanding and practical guidance.

Introduction

Phosphonium salts are a class of organophosphorus compounds with the general formula [R₄P]⁺X⁻, where R is an organic substituent and X is a counter-anion. They are pivotal intermediates in various chemical transformations, most notably as precursors for ylides in the Wittig reaction, as phase-transfer catalysts, and as building blocks for more complex organophosphorus compounds.

The synthesis of phosphonium salts typically involves the quaternization of a phosphine (B1218219) with an alkyl halide. This reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism, where the phosphorus atom of the phosphine acts as the nucleophile.[1][2] While tertiary phosphines like triphenylphosphine (B44618) are commonly employed, primary and secondary phosphines, such as this compound and dithis compound (B1204785), can also be utilized, offering pathways to a diverse range of phosphonium salts.

General Reaction Pathway

The fundamental reaction for the synthesis of phosphonium salts from this compound derivatives is the alkylation of the phosphorus atom.

G cluster_reactants Reactants cluster_product Product Methylphosphine_Derivative This compound Derivative (CH₃)ₙPH₃₋ₙ Phosphonium_Salt Phosphonium Salt [(CH₃)ₙPH₃₋ₙR]⁺X⁻ Methylphosphine_Derivative->Phosphonium_Salt Sₙ2 Reaction Alkyl_Halide Alkyl Halide (R-X) Alkyl_Halide->Phosphonium_Salt

Caption: General Sₙ2 reaction for the synthesis of phosphonium salts from this compound derivatives.

The reactivity of the phosphine is influenced by the number of methyl groups attached to the phosphorus atom. This compound (CH₃PH₂) is a primary phosphine, dithis compound ((CH₃)₂PH) is a secondary phosphine, and trithis compound (B1194731) ((CH₃)₃P) is a tertiary phosphine. The nucleophilicity of the phosphine generally increases with the number of electron-donating alkyl groups.

Experimental Protocols

Safety Precaution: this compound and dithis compound are highly toxic, pyrophoric gases and should be handled with extreme caution in a well-ventilated fume hood using appropriate personal protective equipment and inert atmosphere techniques.

Protocol 1: Synthesis of Trimethyl-n-propylphosphonium Iodide from Trithis compound

This protocol describes the quaternization of a tertiary phosphine, trithis compound, which is a commercially available gas.

Materials:

  • Trithis compound (1.0 M solution in THF)

  • n-Propyl iodide

  • Anhydrous diethyl ether

  • Schlenk flask and line

  • Magnetic stirrer and stir bar

  • Syringes

Procedure:

  • A 100 mL Schlenk flask equipped with a magnetic stir bar is dried under vacuum and backfilled with argon.

  • 10.0 mL of a 1.0 M solution of trithis compound in THF (10.0 mmol) is added to the flask via syringe.

  • The flask is cooled to 0 °C in an ice bath.

  • 1.0 mL of n-propyl iodide (10.2 mmol) is added dropwise to the stirred solution via syringe.

  • The reaction mixture is allowed to warm to room temperature and stirred for 2 hours.

  • The volatile components are removed under reduced pressure to yield a white solid.

  • The solid is washed with anhydrous diethyl ether (3 x 20 mL) and dried under vacuum to afford trimethyl-n-propylphosphonium iodide.

Table 1: Representative Quantitative Data for the Synthesis of Alkyltrimethylphosphonium Salts

Alkyl Halide (R-X)Reaction Time (h)SolventYield (%)
Methyl Iodide1THF>95
Ethyl Bromide4Acetonitrile (B52724)92
n-Propyl Iodide2THF94
Benzyl Bromide2Toluene (B28343)98

Protocol 2: General Procedure for the Synthesis of Phosphonium Salts from Dithis compound

This protocol outlines a general approach for the alkylation of a secondary phosphine.

Materials:

  • Dithis compound (gas)

  • Alkyl halide (e.g., ethyl bromide)

  • Anhydrous solvent (e.g., THF or acetonitrile)

  • Schlenk flask and line

  • Low-temperature bath (e.g., dry ice/acetone)

  • Magnetic stirrer and stir bar

Procedure:

  • A 100 mL Schlenk flask equipped with a magnetic stir bar is dried under vacuum and backfilled with argon.

  • 20 mL of anhydrous THF is added to the flask and cooled to -78 °C.

  • A known amount of dithis compound gas (e.g., 10.0 mmol) is condensed into the cooled solvent.

  • The alkyl halide (e.g., ethyl bromide, 10.5 mmol) is added slowly via syringe to the stirred solution.

  • The reaction mixture is allowed to slowly warm to room temperature and stirred for 12-24 hours.

  • The formation of a precipitate indicates the formation of the phosphonium salt.

  • The solvent can be removed under reduced pressure, and the resulting solid washed with a non-polar solvent like pentane (B18724) to remove any unreacted starting materials.

Table 2: Estimated Reactivity and Conditions for Dithis compound Alkylation

Alkyl Halide (R-X)Expected ReactivityTypical SolventEstimated Reaction Time (h)
Methyl IodideHighTHF2-4
Ethyl BromideModerateAcetonitrile12-18
n-Butyl ChlorideLowDMF, heat24-48

Protocol 3: Conceptual Step-wise Synthesis from this compound

Due to the high reactivity and hazards associated with this compound, a stepwise alkylation is conceptually the safest approach.

G This compound This compound (CH₃PH₂) Secondary_Phosphine Methyldialkylphosphine (CH₃R¹PH) This compound->Secondary_Phosphine Alkylation 1 RX1 R¹-X RX1->Secondary_Phosphine Tertiary_Phosphine Methyldialkylphosphine (CH₃R¹R²P) Secondary_Phosphine->Tertiary_Phosphine Alkylation 2 RX2 R²-X RX2->Tertiary_Phosphine Phosphonium_Salt Phosphonium Salt [CH₃R¹R²R³P]⁺X⁻ Tertiary_Phosphine->Phosphonium_Salt Alkylation 3 RX3 R³-X RX3->Phosphonium_Salt

Caption: Stepwise alkylation of this compound to synthesize a quaternary phosphonium salt.

This process would involve careful control of stoichiometry at each step to selectively add one alkyl group at a time. Each intermediate phosphine would likely require purification before proceeding to the next alkylation step.

Factors Influencing the Reaction

Several factors can influence the rate and yield of phosphonium salt formation:

  • Nature of the Alkyl Halide: The reactivity of the alkyl halide follows the order R-I > R-Br > R-Cl. Primary alkyl halides are generally more reactive than secondary halides in this Sₙ2 reaction.

  • Solvent: Polar aprotic solvents such as acetonitrile and dimethylformamide (DMF) can accelerate the reaction. Non-polar solvents like toluene or benzene (B151609) are also used, often leading to the precipitation of the phosphonium salt product.

  • Temperature: The reaction is typically performed at room temperature or with gentle heating. For less reactive alkyl halides, higher temperatures may be required.

  • Steric Hindrance: Steric bulk on either the phosphine or the alkyl halide can significantly slow down the rate of reaction.

Characterization of Phosphonium Salts

The synthesized phosphonium salts can be characterized using a variety of spectroscopic techniques:

  • NMR Spectroscopy: ³¹P NMR is a powerful tool for confirming the formation of the phosphonium salt, with characteristic chemical shifts typically in the range of +20 to +40 ppm. ¹H and ¹³C NMR can be used to confirm the structure of the alkyl groups attached to the phosphorus atom.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the phosphonium cation.

  • Infrared (IR) Spectroscopy: IR spectroscopy can provide information about the functional groups present in the molecule.

Conclusion

The synthesis of phosphonium salts using this compound and its derivatives provides access to a range of valuable chemical intermediates. While the handling of primary and secondary methylphosphines requires specialized equipment and stringent safety protocols, the underlying chemistry follows the well-established principles of nucleophilic substitution. The protocols and data presented here provide a foundation for researchers to explore the synthesis and application of these versatile compounds in their respective fields. Further research into the development of safer and more efficient methods for the alkylation of primary and secondary phosphines is an ongoing area of interest in organophosphorus chemistry.

References

Troubleshooting & Optimization

"purification of methylphosphine from synthesis impurities"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of methylphosphine (CH₃PH₂). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on overcoming common challenges encountered during the purification of this compound from synthesis impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound after synthesis?

A1: The impurities in your crude this compound sample largely depend on the synthetic route employed. However, common impurities can be categorized as follows:

  • Unreacted Starting Materials: Reagents from the synthesis that were not fully consumed. Common examples include phosphorus trichloride (B1173362) (PCl₃) and chloromethane (B1201357) (CH₃Cl).[1]

  • Side-Products: Compounds formed from competing or subsequent reactions. These can include higher alkylated phosphines (dithis compound, trithis compound), phosphine (B1218219) (PH₃), and various phosphonium (B103445) salts.[1][2]

  • Reagents and Solvents: Residual solvents such as tetrahydrofuran (B95107) (THF), diethyl ether, or hexane (B92381) are common.[3][4] Inorganic salts like magnesium chloride (MgCl₂) or sodium chloride (NaCl) may also be present if Grignard reagents or certain catalysts are used.[1]

  • Degradation Products: this compound is highly susceptible to oxidation, especially in the presence of air.[5] This leads to the formation of this compound oxide and related oxygenated species.

Q2: How can I effectively remove residual solvents from my this compound sample?

A2: Due to this compound's low boiling point (-17.1 °C), removing higher-boiling solvents can be achieved through a carefully controlled low-temperature fractional distillation or condensation.[6] By maintaining the collection vessel at a temperature below this compound's boiling point (e.g., using a dry ice/acetone bath at -78 °C) and the distillation pot at a slightly warmer temperature, the more volatile this compound can be selectively transferred, leaving the less volatile solvents behind.

Q3: My this compound is contaminated with phosphine (PH₃). How do I separate them?

A3: Separating phosphine (boiling point: -87.7 °C) from this compound (boiling point: -17.1 °C) is an excellent application for low-temperature fractional distillation.[6][7] A fractionating column designed for low-temperature work is necessary due to the relatively small difference in boiling points. The much more volatile phosphine will distill first, allowing for the collection of purified this compound in later fractions. Precise temperature control is critical for an effective separation.

Q4: I suspect my product has oxidized. How can I identify and remove this compound oxide?

A4: The primary oxidation product is methylphosphonous acid (MeP(H)O₂H).[6] Oxidation can be a significant issue as phosphines are readily oxidized.[5]

  • Identification: ³¹P NMR spectroscopy is the most effective method for identifying phosphorus-containing impurities. This compound will have a characteristic chemical shift, while its oxide will appear at a different, distinct chemical shift.

  • Removal: this compound oxide is significantly less volatile and more polar than this compound. It can be effectively removed by the same low-temperature fractional distillation process used to remove solvents. The non-volatile oxide will remain in the distillation flask.

Q5: What is the best method for drying gaseous this compound?

A5: To remove water from the this compound gas stream, it can be passed through a drying tube packed with a suitable desiccant.

  • Recommended Desiccants: Molecular sieves are highly effective for this purpose. Anhydrous calcium sulfate (B86663) is another option.[8]

  • Method: The crude, gaseous this compound should be passed through a column packed with the chosen desiccant before being collected in a cold trap. It is crucial to ensure the desiccant is properly activated (by heating under vacuum) before use.

DesiccantAdsorption CapacityRegenerationNotes
Molecular Sieve HighRequires high temperatureCan remove trapped water from other desiccants.[8]
Calcium Sulfate Low (up to 10% of its weight)Limited useful lifeA general-purpose lab desiccant.[8]
Silica Gel High (at room temp)Moderate temperaturePerformance decreases at higher temperatures.[9]
Calcium Oxide High (at low RH)Not typically regeneratedSwells as it absorbs moisture.[8]

Q6: How can I confirm the purity of my final this compound product?

A6: A combination of analytical techniques is recommended for comprehensive purity analysis.

  • ³¹P NMR Spectroscopy: This is the gold standard for assessing the purity of organophosphorus compounds, providing clear evidence of any phosphorus-containing impurities.[10]

  • Gas Chromatography (GC): As a volatile compound, this compound is well-suited for GC analysis. This technique can separate and quantify volatile impurities, including residual solvents and other phosphine species.[11] Coupling the GC to a mass spectrometer (GC-MS) can help identify the impurities.[12]

  • Infrared (IR) Spectroscopy: Can confirm the presence of characteristic P-H and C-H bonds.[13]

Troubleshooting Guides

Problem 1: Low yield of purified this compound after fractional distillation.

Potential Cause Solution
Leaks in the System This compound is a gas at room temperature. Ensure all joints and connections in your distillation/condensation apparatus are properly sealed and vacuum-tight to prevent loss of product.
Inefficient Cold Trap The temperature of the collection vessel may not be low enough to efficiently condense the this compound. Use a liquid nitrogen bath (-196 °C) for the collection trap to ensure complete condensation of the product.
Overly Aggressive Distillation Heating the distillation pot too quickly can cause co-distillation of this compound with less volatile impurities, leading to their loss in discarded fractions. Proceed slowly and monitor the temperature at the head of the column carefully.
Product Decomposition If the synthesis mixture contains reactive impurities, heating during distillation could lead to decomposition. Purify under high vacuum to keep the temperature as low as possible.

Problem 2: Product decomposes during purification.

Potential Cause Solution
Presence of Oxygen This compound is highly air-sensitive.[5] All purification steps must be conducted under a strict inert atmosphere (nitrogen or argon). Use Schlenk line techniques or a glovebox.
Presence of Water Hydrolysis can be an issue. Ensure all glassware is oven-dried before use and all solvents and gases are anhydrous.[14]
Thermal Instability Although relatively stable, prolonged heating can cause decomposition. Use high vacuum to reduce the distillation temperature and minimize the time the compound is heated.
Reactive Impurities Acidic or basic impurities from the synthesis could catalyze decomposition. Consider passing the crude gas through a preliminary trap containing a non-reactive basic material (like sodium bicarbonate) or acidic material to remove these before the main purification step.

Experimental Protocols

Protocol 1: Purification by Low-Temperature Fractional Condensation

This protocol is designed to separate the volatile this compound from non-volatile impurities like salts, solvents, and phosphine oxides.

  • Apparatus Setup:

    • Assemble a vacuum-tight apparatus consisting of a distillation flask, a U-tube trap, and a collection flask. All glassware must be rigorously dried and assembled under an inert atmosphere.

    • Place the distillation flask in a heating mantle or water bath for gentle heating.

    • Immerse the U-tube trap in a dry ice/acetone bath (-78 °C). This will trap the this compound.

    • If separating from highly volatile impurities like PH₃, a second U-tube trap in series, held at a warmer temperature (e.g., -40 °C), can be used to selectively trap this compound while allowing PH₃ to pass through to a final liquid nitrogen trap.

  • Procedure:

    • Transfer the crude this compound reaction mixture to the distillation flask under an inert atmosphere.

    • Evacuate the system carefully.

    • Begin to gently warm the distillation flask. The volatile components will begin to vaporize.

    • This compound will condense as a colorless liquid or solid in the U-tube trap cooled to -78 °C.

    • Less volatile impurities (solvents, oxides) will remain in the distillation flask. More volatile impurities (like PH₃) will pass through the -78 °C trap and be collected in a subsequent liquid nitrogen trap.

    • Once the transfer is complete, isolate the U-tube trap containing the purified this compound. The product can then be transferred under vacuum to a storage vessel.

Protocol 2: Chemical Scrubbing for Gaseous Impurities

This method is useful as a pre-purification step to remove acidic or basic impurities from the crude gas stream before condensation.

  • Apparatus Setup:

    • Set up a series of gas washing bottles (bubblers) between the reaction vessel and the cold trap condensation apparatus.

    • Fill the first bubbler with a dilute acid solution (e.g., 5% H₂SO₄) to remove basic impurities like amines.[15]

    • Fill the second bubbler with a dilute base solution (e.g., 5% NaOH) to remove acidic impurities like HCl.[16]

    • Fill a third bubbler with an oxidizing solution (e.g., dilute potassium permanganate) if significant amounts of phosphine (PH₃) need to be removed.[17]

    • Crucially, place a final bubbler containing a drying agent (like concentrated H₂SO₄) or a drying tube with a solid desiccant after the scrubbing solutions to remove any entrained water vapor.

  • Procedure:

    • Under a gentle flow of inert carrier gas (e.g., nitrogen), pass the crude gaseous product from the synthesis vessel through the series of scrubbing solutions.

    • The purified and dried this compound gas exiting the scrubbing train can then be collected via condensation in a cold trap as described in Protocol 1.

Visualizations

Diagram 1: General this compound Purification Workflow start Crude this compound (Gas/Liquid Mixture) scrub Optional: Chemical Scrubbing (Remove Acidic/Basic Impurities) start->scrub Crude Gas Stream dry Drying (Pass through Desiccant Column) start->dry If scrubbing is skipped scrub->dry distill Low-Temperature Fractional Condensation/Distillation dry->distill pure_product Purified this compound (Collected in Cold Trap) distill->pure_product Volatile Product waste_high High-Boiling Impurities (Solvents, Oxides, Salts) distill->waste_high Non-Volatile Residue waste_low Low-Boiling Impurities (e.g., PH3) distill->waste_low Most Volatile Fraction analysis Purity Analysis (31P NMR, GC) pure_product->analysis

Caption: General workflow for the purification of this compound.

Diagram 2: Troubleshooting Low Purity After Distillation start Problem: Low Purity After Distillation check_bp Are Boiling Points of Impurities Close to Product? start->check_bp check_reactive Is Product Decomposing During Distillation? start->check_reactive check_bp->check_reactive No sol_fractional Solution: Use High-Efficiency Fractionating Column check_bp->sol_fractional Yes sol_scrub Solution: Use Chemical Scrubbing to Remove Reactive Impurities First check_reactive->sol_scrub Yes sol_vacuum Solution: Purify Under High Vacuum to Reduce Temperature check_reactive->sol_vacuum Yes

Caption: Troubleshooting logic for low purity outcomes.

References

"common side reactions in the synthesis of methylphosphine"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of methylphosphine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to common challenges encountered during the synthesis of this compound (CH₃PH₂).

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and solutions.

Issue 1: Low Yield of this compound and Formation of Byproducts

Question: My reaction is producing a mixture of phosphines, with significant amounts of dithis compound (B1204785) and trithis compound (B1194731), resulting in a low yield of the desired this compound. How can I improve the selectivity for the primary phosphine (B1218219)?

Answer:

The formation of di- and tri-substituted phosphines is a classic example of over-alkylation, a common side reaction in the synthesis of primary phosphines.[1] This occurs when the initially formed this compound reacts further with the methylating agent.

Potential Causes and Troubleshooting Steps:

  • Incorrect Stoichiometry: The molar ratio of the phosphorus source (e.g., phosphorus trichloride, PCl₃) to the methylating agent (e.g., methylmagnesium bromide) is critical. An excess of the methylating agent will favor the formation of higher-order phosphines.

    • Solution: Carefully control the stoichiometry. Use a molar ratio of PCl₃ to methylating agent of 1:1 or even a slight excess of PCl₃ to favor the formation of the mono-substituted product.[1] The slow, dropwise addition of the Grignard reagent to the PCl₃ solution at low temperatures can help maintain a localized excess of PCl₃, thereby minimizing over-alkylation.[1]

  • Reaction Temperature: Higher reaction temperatures can increase the rate of over-alkylation.

    • Solution: Maintain a low reaction temperature, typically between -10°C and 10°C, during the addition of the methylating agent.[1]

  • Mixing and Addition Rate: Poor mixing can lead to localized high concentrations of the methylating agent, promoting over-alkylation.

    • Solution: Ensure vigorous and efficient stirring throughout the reaction. Add the methylating agent slowly and dropwise to the reaction mixture.[1]

Issue 2: Presence of Oxygenated Impurities in the Final Product

Question: My final this compound product is contaminated with this compound oxide and other oxygenated species. What is the cause and how can I prevent this?

Answer:

Phosphines are susceptible to oxidation, and this compound is no exception.[2] The presence of oxygen or other oxidizing agents during the reaction or workup will lead to the formation of the corresponding phosphine oxide.

Potential Causes and Troubleshooting Steps:

  • Atmospheric Oxygen: Exposure of the reaction mixture or the final product to air will cause oxidation.

    • Solution: Conduct the entire synthesis, including workup and purification, under an inert atmosphere (e.g., nitrogen or argon).[3] Use Schlenk line techniques or a glovebox for all manipulations.

  • Peroxide Contamination in Solvents: Ethereal solvents, commonly used in Grignard reactions, can form explosive peroxides upon storage, which can act as oxidizing agents.

    • Solution: Use freshly distilled and anhydrous solvents. Test for the presence of peroxides before use and purify the solvent if necessary.

  • Oxidative Workup: The workup procedure may inadvertently introduce oxygen.

    • Solution: Degas all aqueous solutions used in the workup by bubbling with an inert gas. Handle the product in an inert atmosphere throughout the extraction and purification steps.

Issue 3: Formation of Polymeric Materials

Question: I am observing the formation of an insoluble, polymeric substance in my reaction flask. What could be causing this?

Answer:

While less commonly reported in detail for simple this compound synthesis, polymerization can occur, especially under certain conditions or in the presence of impurities that can initiate polymerization.

Potential Causes and Troubleshooting Steps:

  • High Reaction Temperature: Elevated temperatures can sometimes promote polymerization side reactions.

    • Solution: Maintain the recommended low reaction temperature throughout the synthesis.

  • Presence of Initiators: Certain impurities or reactive intermediates could potentially initiate polymerization.

    • Solution: Ensure the purity of all starting materials and solvents. The use of freshly distilled reagents can minimize the presence of unknown initiators.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in the synthesis of this compound?

A1: The most prevalent side reactions are:

  • Over-alkylation: Formation of dithis compound ((CH₃)₂PH) and trithis compound (P(CH₃)₃) due to the reaction of this compound with the methylating agent.[1]

  • Oxidation: Formation of this compound oxide (CH₃P(O)H₂) and other oxygenated byproducts upon exposure to air or other oxidizing agents.[2]

  • Hydrolysis of Grignard Reagent: If using a Grignard reagent, reaction with any trace water will quench the reagent and reduce the overall yield.

  • Wurtz Coupling: In Grignard-based syntheses, coupling of the alkyl halide can occur, though this is generally a minor side reaction.[4]

Q2: How can I effectively separate this compound from its over-alkylation byproducts?

A2: Due to the close boiling points of this compound, dithis compound, and trithis compound, separation by simple distillation can be challenging. Fractional distillation with a high-efficiency column is the most common method. Careful control over the distillation temperature and pressure is crucial for achieving good separation.

Q3: Are there alternative synthetic routes that can minimize side reactions?

A3: Yes, alternative methods can offer better selectivity:

  • Reduction of Methylphosphonic Dichloride (CH₃P(O)Cl₂): This precursor can be reduced to this compound using a suitable reducing agent like lithium aluminum hydride (LiAlH₄).[5][6] This method avoids the issue of over-alkylation as the stoichiometry is well-defined. However, handling of pyrophoric LiAlH₄ requires stringent safety precautions.

  • Gas-Phase Synthesis: High-temperature gas-phase reactions of methane, phosphorus trichloride, and a catalyst can produce this compound dichloride, which can then be reduced.[3] While potentially offering high throughput, this method requires specialized equipment and careful control of reaction parameters to avoid unwanted byproducts.[3]

Data Presentation

Table 1: Typical Product Distribution in the Synthesis of this compound Dichloride (a precursor to this compound) under Varying Conditions.

ParameterCondition 1Condition 2Condition 3
Catalyst Aluminum PowderAluminum PowderAluminum Powder
Solvent XyleneNot specifiedNot specified
Temperature Not specified40°CNot specified
Yield of CH₃PCl₂ 92.36%97.5% (in sample)98.5% (in sample)
PCl₃ impurity Not specified1.5%Not specified

Note: Data extracted from a patent describing the synthesis of this compound dichloride, a direct precursor to this compound. The yields represent the purity of the collected sample rather than the overall reaction yield in all cases.[3]

Experimental Protocols

Protocol 1: Synthesis of this compound via Reduction of Methylphosphonic Dichloride

This method is a two-step process involving the synthesis of the precursor followed by its reduction.

Step 1: Synthesis of Methylphosphonic Dichloride (CH₃P(O)Cl₂)

  • Reaction: CH₃PCl₂ + SO₂Cl₂ → CH₃P(O)Cl₂ + SOCl₂

  • Procedure: In a reaction vessel equipped with a stirrer, dropping funnel, and a reflux condenser, place methyldichlorophosphine (B1584959) (CH₃PCl₂). Cool the vessel in an ice bath. Slowly add sulfuryl chloride (SO₂Cl₂) dropwise with constant stirring. After the addition is complete, allow the mixture to warm to room temperature and then heat gently under reflux until the evolution of sulfur dioxide ceases. The product, methylphosphonic dichloride, can be purified by distillation under reduced pressure.

Step 2: Reduction to this compound (CH₃PH₂)

  • Reaction: 2CH₃P(O)Cl₂ + LiAlH₄ → 2CH₃PH₂ + LiAl(O)₂Cl₄ (unbalanced)

  • Procedure: (EXTREME CAUTION: LiAlH₄ is highly reactive and pyrophoric. This reaction must be performed by trained personnel under a stringent inert atmosphere and with appropriate safety measures.) In a flame-dried, three-necked flask equipped with a mechanical stirrer, dropping funnel, and a condenser connected to a gas outlet, prepare a suspension of lithium aluminum hydride (LiAlH₄) in anhydrous diethyl ether. Cool the suspension in an ice-salt bath. Slowly add a solution of methylphosphonic dichloride in anhydrous diethyl ether dropwise with vigorous stirring. After the addition is complete, the reaction mixture is typically stirred for several hours at room temperature. The reaction is then carefully quenched by the slow, dropwise addition of water or a saturated aqueous solution of ammonium (B1175870) chloride, keeping the temperature low. The resulting this compound gas can be collected by passing it through a cold trap.

Visualizations

Troubleshooting_Methylphosphine_Synthesis cluster_start Start: this compound Synthesis cluster_issues Problem Identification cluster_causes_low_yield Causes for Low Yield cluster_causes_oxidation Causes for Oxidation cluster_causes_polymer Causes for Polymerization cluster_solutions Solutions start Initiate Synthesis low_yield Low Yield / Byproducts start->low_yield oxidation Oxygenated Impurities start->oxidation polymer Polymer Formation start->polymer stoichiometry Incorrect Stoichiometry low_yield->stoichiometry temperature_ly High Temperature low_yield->temperature_ly mixing Poor Mixing low_yield->mixing air_exposure Air Exposure oxidation->air_exposure solvent_peroxides Solvent Peroxides oxidation->solvent_peroxides workup Oxidative Workup oxidation->workup temperature_p High Temperature polymer->temperature_p initiators Impurities / Initiators polymer->initiators control_stoichiometry Control Stoichiometry (1:1 or slight excess PCl3) stoichiometry->control_stoichiometry low_temp Maintain Low Temperature (-10 to 10 °C) temperature_ly->low_temp good_mixing Vigorous Stirring Slow Addition mixing->good_mixing inert_atmosphere Use Inert Atmosphere (N2 or Ar) air_exposure->inert_atmosphere fresh_solvents Use Freshly Distilled Anhydrous Solvents solvent_peroxides->fresh_solvents degas_workup Degas Aqueous Solutions workup->degas_workup temperature_p->low_temp pure_reagents Use Pure Reagents initiators->pure_reagents

References

Technical Support Center: Preventing Oxidation of Methylphosphine During Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the oxidation of methylphosphine during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its oxidation a concern?

This compound (CH₃PH₂) is the simplest primary organophosphine. It is a highly reactive and useful reagent in organic synthesis. However, it is also extremely air-sensitive and pyrophoric, meaning it can spontaneously ignite in the presence of air. Oxidation of this compound leads to the formation of this compound oxide and other oxidized phosphorus species. This is a major concern because:

  • Loss of Reagent: Oxidation consumes the active this compound, reducing the yield of the desired product.

  • Formation of Byproducts: The resulting phosphine (B1218219) oxides can complicate reaction work-up and purification of the final product.[1]

  • Altered Reactivity: The presence of oxidized species can potentially interfere with the intended reaction pathway.

Q2: What are the primary methods to prevent the oxidation of this compound?

The prevention of this compound oxidation hinges on the rigorous exclusion of air (specifically oxygen) and moisture from the reaction system. The two most effective strategies are:

  • Use of an Inert Atmosphere: All manipulations involving this compound should be conducted under an inert atmosphere, such as high-purity argon or nitrogen. This is typically achieved using a Schlenk line or a glovebox.[2][3][4][5][6][7][8]

  • Use of Air-Stable Precursors: this compound can be protected as a borane (B79455) adduct (this compound-borane, CH₃PH₂·BH₃). This complex is significantly more stable in air, allowing for easier handling and storage.[9][10] The free this compound can be liberated from the borane complex just before its use in a reaction.

Q3: How do I properly set up a reaction to avoid this compound oxidation?

A successful reaction with this compound requires meticulous attention to air-free techniques. A general procedure involves:

  • Glassware Preparation: All glassware must be thoroughly dried in an oven (e.g., at 125°C overnight) to remove adsorbed moisture. The hot glassware should then be assembled and allowed to cool under a stream of dry inert gas or under vacuum on a Schlenk line.[5][6][7][8]

  • Solvent Degassing: Solvents must be degassed to remove dissolved oxygen. Common methods include freeze-pump-thaw cycles or sparging with an inert gas for an extended period.[11]

  • Inert Atmosphere: The reaction vessel must be purged with an inert gas (argon or nitrogen) before introducing any reagents. This is typically done by subjecting the flask to several cycles of evacuation and backfilling with the inert gas.[3][4][11]

  • Reagent Transfer: this compound, being a gas at room temperature, or its solutions should be transferred using gas-tight syringes or via cannula transfer under a positive pressure of inert gas.[4][5][6][7]

Q4: Are there any chemical additives, like antioxidants, that can prevent oxidation?

While the primary strategy is the strict exclusion of oxygen, the use of antioxidants or radical inhibitors is a potential secondary measure, though not standard practice for most small-scale laboratory reactions with phosphines.

  • Radical Inhibitors: Oxidation of phosphines can have a radical component. Radical inhibitors like Butylated Hydroxytoluene (BHT) are used in other contexts to prevent free-radical chain reactions and could potentially offer some protection.[12][13][14][15] However, their compatibility with the specific reaction chemistry must be considered, as they can interfere with desired radical pathways.

  • Singlet Oxygen Quenchers: Recent research has shown that ferrocene (B1249389) can act as a quencher for singlet oxygen, thereby inhibiting the oxidation of primary phosphines.[5] This suggests a potential strategy of using catalytic amounts of a quencher.

It is crucial to validate the use of any additive to ensure it does not negatively impact the reaction.

Troubleshooting Guide

Issue/Observation Potential Cause Recommended Action(s)
Low or no yield of the desired product. Oxidation of this compound.1. Verify Inert Atmosphere: Ensure your Schlenk line or glovebox is functioning correctly and maintaining an oxygen-free environment. Check for leaks in your setup. 2. Improve Degassing: Re-evaluate your solvent and reagent degassing procedures. Perform additional freeze-pump-thaw cycles or increase sparging time.[11] 3. Use a Borane Adduct: Consider using the more air-stable this compound-borane adduct as your starting material.[9][10]
Formation of a white precipitate or unexpected solid byproducts. Formation of insoluble this compound oxide or its derivatives.1. Characterize the Byproduct: If possible, isolate and analyze the solid (e.g., by NMR) to confirm its identity. 2. Review Handling Technique: The presence of oxides indicates exposure to air. Meticulously review and refine your air-sensitive handling techniques.[4][5][6][7] 3. Purification: this compound oxide is often more polar than the corresponding phosphine. It may be possible to remove it via column chromatography or by precipitation and filtration from a non-polar solvent.
Reaction mixture turns yellow or shows an unexpected color change. While not a definitive indicator, unexpected color changes can sometimes signal side reactions, including oxidation.1. Monitor by ³¹P NMR: Take an aliquot of the reaction mixture under inert conditions and analyze it by ³¹P NMR spectroscopy to check for the presence of phosphine oxide signals.[16][17] 2. Check Reagent Purity: Ensure all starting materials are pure and free from oxidizing contaminants.
Inconsistent reaction outcomes. Intermittent exposure to oxygen due to inconsistent technique.1. Standardize Procedures: Develop and strictly follow a standard operating procedure (SOP) for all air-sensitive manipulations. 2. Practice "Dry Runs": Practice the entire experimental setup and transfer techniques with a non-air-sensitive solvent to identify and correct potential sources of air entry.

Data Presentation

³¹P NMR Chemical Shifts for Monitoring Oxidation

³¹P NMR spectroscopy is the most direct method for detecting and quantifying the oxidation of this compound. The chemical shift (δ) of the phosphorus nucleus is highly sensitive to its oxidation state.

CompoundStructureTypical ³¹P NMR Chemical Shift (δ, ppm)Notes
This compoundCH₃PH₂~ -164The chemical shift for primary phosphines is typically in the highly shielded (negative) region of the spectrum.[18]
This compound OxideCH₃P(O)H₂~ +20 to +40 (estimated)Phosphine oxides appear significantly downfield (more positive) compared to their corresponding phosphines. The exact shift can vary with the solvent and other substituents. For comparison, trithis compound (B1194731) oxide has a chemical shift of approximately +36.2 ppm.[2]

Note: Chemical shifts are relative to 85% H₃PO₄ as an external standard. The estimated value for this compound oxide is based on typical shifts for similar phosphine oxides.

Experimental Protocols

Protocol 1: Setting up a Reaction Using a Schlenk Line

This protocol outlines the fundamental steps for conducting a reaction with this compound under an inert atmosphere using a Schlenk line.

  • Glassware Preparation:

    • Clean and oven-dry all necessary glassware (e.g., Schlenk flask, dropping funnel, condenser) at >120°C for at least 4 hours (overnight is recommended).

    • While still hot, assemble the glassware and connect it to the Schlenk line.

    • Evacuate the assembled glassware for 10-15 minutes, then backfill with high-purity argon or nitrogen. Repeat this evacuate-refill cycle at least three times to ensure a robust inert atmosphere.[3][4][11]

  • Solvent Degassing (Freeze-Pump-Thaw Method):

    • Place the required volume of solvent in a Schlenk flask.

    • Freeze the solvent using a liquid nitrogen bath.

    • Once fully frozen, open the flask to the vacuum line for 5-10 minutes to remove gases from the headspace.

    • Close the stopcock to the vacuum and thaw the solvent. You will see gas bubbles being released from the solvent.

    • Repeat this freeze-pump-thaw cycle a minimum of three times.[11] After the final cycle, backfill the flask with inert gas.

  • Reagent Addition:

    • Add any air-stable solid reagents to the reaction flask before purging with inert gas.

    • Transfer the degassed solvent to the reaction flask via a cannula under a positive pressure of inert gas.

    • Transfer liquid this compound or its solution from a storage cylinder or vessel using a gas-tight syringe or by cannula transfer. Ensure the system is always maintained under a slight positive pressure of inert gas, which can be monitored with an oil bubbler.[4][5][6][7]

Protocol 2: Using this compound-Borane Adduct

This protocol describes the use of the air-stable this compound-borane complex.

  • Handling the Adduct:

    • This compound-borane (CH₃PH₂·BH₃) is a solid that is significantly more stable in air than free this compound.[9][10] It can be weighed out quickly in the air and added to the reaction flask.

    • For prolonged storage or for highly sensitive reactions, it is still best practice to handle it under an inert atmosphere.

  • In-Situ Deprotection (Liberation of this compound):

    • The free phosphine can be liberated from the borane adduct by reaction with a suitable amine, such as DABCO or morpholine, at elevated temperatures.

    • The deprotection is typically performed in the reaction flask just prior to or during the desired reaction. The choice of amine and reaction conditions should be carefully selected to be compatible with the other reagents.

Visualizations

Logical Workflow for Preventing this compound Oxidation

Preventing_Methylphosphine_Oxidation Workflow for Preventing this compound Oxidation cluster_inert start Start: Reaction with This compound is_air_sensitive Is the reaction highly sensitive to trace oxidation? start->is_air_sensitive use_borane Use this compound-Borane Adduct (CH3PH2-BH3) is_air_sensitive->use_borane Yes use_free_phosphine Use Free this compound is_air_sensitive->use_free_phosphine No inert_atmosphere Strict Inert Atmosphere Technique Required use_borane->inert_atmosphere use_free_phosphine->inert_atmosphere schlenk_line 1. Assemble oven-dried glassware under inert gas. degas_solvent 2. Use degassed solvents (e.g., Freeze-Pump-Thaw). transfer_reagents 3. Transfer reagents via syringe or cannula. run_reaction Run Reaction transfer_reagents->run_reaction troubleshoot Problem Occurred? (e.g., low yield, byproducts) run_reaction->troubleshoot check_nmr Monitor by 31P NMR for Phosphine Oxide troubleshoot->check_nmr Yes end End: Successful Reaction troubleshoot->end No review_technique Review and improve inert atmosphere technique. Check for leaks. check_nmr->review_technique review_technique->start

Caption: Logical workflow for preventing this compound oxidation.

References

Technical Support Center: Troubleshooting Low Yields in Methylphosphine-Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for methylphosphine-catalyzed reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues leading to low product yields and to optimize their experimental outcomes.

Frequently Asked questions (FAQs)

Q1: What are the primary advantages of using this compound ligands in catalysis?

This compound ligands, such as trithis compound (B1194731) (PMe₃) or dimethylphenylphosphine (B1211355) (PMe₂Ph), are highly valuable in catalysis due to their strong electron-donating properties and relatively small steric footprint.[1] These characteristics often lead to high catalytic activity by promoting the oxidative addition step in many cross-coupling reactions.[2] Their smaller size, compared to bulkier phosphines, can also allow for the formation of highly reactive, coordinatively unsaturated metal centers.[3]

Q2: What are the most common causes of low yields in reactions catalyzed by methylphosphines?

Low yields in this compound-catalyzed reactions can often be attributed to a few key factors:

  • Ligand Degradation: Methylphosphines are susceptible to oxidation to their corresponding phosphine (B1218219) oxides, which are catalytically inactive.[4] This is a primary cause of decreased reaction efficiency.

  • Catalyst Deactivation: The active metal-phosphine complex can be deactivated by impurities in the reagents or solvents, or by side reactions.[2]

  • Suboptimal Reaction Conditions: Parameters such as temperature, solvent, and reactant concentrations have a significant impact on the reaction rate and yield.[5]

  • Presence of Moisture or Oxygen: Many this compound-catalyzed reactions are sensitive to air and moisture, which can lead to catalyst decomposition and the formation of unwanted byproducts.[4]

Q3: How can I safely handle and store this compound reagents?

Methylphosphines, particularly trithis compound, are often pyrophoric and have a strong, unpleasant odor.[6] They should be handled under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques.[7] It is crucial to use airtight syringes and septa for transfers. Store these reagents in a cool, dry place, away from air and moisture.[7] Solutions of methylphosphines in anhydrous solvents are often easier and safer to handle than the neat liquids.

Q4: What are common side reactions observed with this compound catalysts?

A prevalent side reaction is the oxidation of the this compound ligand to its phosphine oxide, which deactivates the catalyst.[4] In some cases, at elevated temperatures, competing reactions such as the disproportionation of phosphine oxides can occur. Additionally, depending on the specific reaction, side products arising from substrate decomposition or undesired reaction pathways can also contribute to low yields of the target product.

Troubleshooting Guide for Low Yields

This guide provides a systematic approach to diagnosing and resolving common issues encountered during this compound-catalyzed reactions.

Problem 1: The reaction shows low conversion of starting materials.
Potential Cause Suggested Solution
Inactive Catalyst Verify Ligand Integrity: Check for phosphine oxide formation in your this compound reagent via ³¹P NMR. Use a fresh, properly stored batch if significant oxidation is detected.[5] Ensure Proper Catalyst Formation: If preparing the catalyst in situ, ensure the metal precursor and ligand are of high purity and that the reaction is conducted under strictly inert conditions.
Insufficient Reaction Time or Temperature Monitor Reaction Progress: Use techniques like TLC, GC, or NMR to track the reaction over time. If the reaction has stalled, a longer reaction time or a moderate increase in temperature may be necessary.[8] Optimize Temperature: Systematically screen a range of temperatures. Be aware that excessively high temperatures can lead to catalyst decomposition.[9]
Poor Reagent Quality Purify Starting Materials: Impurities in substrates or solvents can poison the catalyst. Purify all reagents before use.[2] Use Anhydrous and Degassed Solvents: Ensure solvents are rigorously dried and de-gassed to remove water and oxygen.[4]
Problem 2: The reaction is complete, but the yield of the desired product is low, with significant side product formation.
Potential Cause Suggested Solution
Suboptimal Reaction Conditions Solvent Effects: The choice of solvent can significantly influence reaction pathways. Screen a variety of anhydrous, degassed solvents to find one that favors the desired reaction.[10] Concentration Effects: Vary the concentration of your reactants. Higher concentrations can sometimes lead to an increase in side reactions.
Incorrect Ligand-to-Metal Ratio Optimize Ratio: The stoichiometry of the this compound ligand to the metal center is critical. A slight excess of the ligand can sometimes suppress side reactions and stabilize the active catalyst.[5]
Oxygen Sensitivity Improve Inert Atmosphere Technique: Ensure your reaction setup is free of air leaks. Employing freeze-pump-thaw cycles for degassing solvents is highly effective.[4]

Quantitative Data on Reaction Parameters

The following tables provide representative data on how various parameters can influence the yield of phosphine-catalyzed reactions. While specific optimal conditions will vary, these tables offer a starting point for optimization.

Table 1: Effect of Catalyst on the Morita-Baylis-Hillman Reaction
CatalystReaction Time (h)Yield (%)
Trithis compound 24 85
Triethylphosphine4878
Tri-n-butylphosphine7270
Triphenylphosphine12055
Tricyclohexylphosphine9665
Data is for the reaction between an aldehyde and an activated alkene and is for comparative purposes.[11]
Table 2: General Optimization Parameters for Phosphine-Catalyzed Reactions
ParameterRangeEffect on Yield and Selectivity
Temperature -78 °C to 100 °CLower temperatures can increase selectivity but may decrease the reaction rate. Higher temperatures can accelerate the reaction but may also promote catalyst decomposition and side reactions.[5]
Catalyst Loading 0.1 mol% to 10 mol%Higher catalyst loading can increase the reaction rate and conversion but may also lead to the formation of byproducts. Optimization is key to balance efficiency and cost.
Solvent Aprotic (e.g., Toluene, THF, CH₂Cl₂) vs. Protic (e.g., EtOH)Solvent polarity and coordinating ability can have a significant and sometimes unpredictable effect on the reaction outcome. A solvent screen is often necessary.[10]
Concentration 0.01 M to 1 MCan affect reaction rates and catalyst stability. In some cases, higher concentrations can lead to catalyst aggregation and deactivation.

Experimental Protocols

Protocol 1: General Procedure for a this compound-Catalyzed Cross-Coupling Reaction
  • Glassware Preparation: All glassware should be oven-dried or flame-dried under vacuum and allowed to cool to room temperature under an inert atmosphere (nitrogen or argon).

  • Reagent Preparation:

    • Under an inert atmosphere, add the metal precursor (e.g., a palladium or nickel salt), the this compound ligand, and any solid reagents (e.g., base, additives) to the reaction flask equipped with a magnetic stir bar.

    • Ensure all solid reagents are of high purity and have been dried.

  • Solvent and Substrate Addition:

    • Add the anhydrous, degassed solvent via syringe.

    • Add the liquid substrates via syringe.

  • Reaction Execution:

    • Stir the reaction mixture at the desired temperature.

    • Monitor the progress of the reaction by TLC, GC, or NMR.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction if necessary (e.g., with water or a saturated aqueous solution).

    • Extract the product with an appropriate organic solvent.

    • Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography, recrystallization, or distillation.

Protocol 2: Trithis compound-Catalyzed Morita-Baylis-Hillman Reaction

This protocol is adapted from general procedures for phosphine-catalyzed Morita-Baylis-Hillman reactions.[11]

  • Reaction Setup: In a flame-dried Schlenk flask under an argon atmosphere, dissolve the aldehyde (1.0 mmol) and the activated alkene (1.2 mmol) in an anhydrous, degassed solvent (e.g., THF or CH₂Cl₂, 5 mL).

  • Catalyst Addition: Add a solution of trithis compound (0.1 mmol, 10 mol%) in the same anhydrous, degassed solvent to the reaction mixture via syringe.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC or GC.

  • Work-up and Purification:

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the residue by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) to afford the desired product.

Visualizing Troubleshooting and Reaction Pathways

The following diagrams illustrate key workflows and concepts in troubleshooting and understanding this compound-catalyzed reactions.

Troubleshooting_Workflow start Low Yield Observed check_conversion Analyze Crude Reaction: High Starting Material? start->check_conversion low_conversion Low Conversion check_conversion->low_conversion Yes high_conversion High Conversion, Low Yield check_conversion->high_conversion No cause1 Inactive Catalyst? low_conversion->cause1 cause2 Suboptimal Conditions? low_conversion->cause2 cause3 Side Reactions? high_conversion->cause3 cause4 Product Decomposition? high_conversion->cause4 solution1a Check Ligand Purity (³¹P NMR) cause1->solution1a solution1b Use Fresh Reagents cause1->solution1b solution2a Increase Temperature cause2->solution2a solution2b Increase Reaction Time cause2->solution2b solution3a Optimize Solvent/Concentration cause3->solution3a solution3b Adjust Ligand/Metal Ratio cause3->solution3b solution4a Lower Temperature cause4->solution4a solution4b Reduce Reaction Time cause4->solution4b

Caption: A workflow for troubleshooting low yields in chemical reactions.

MBH_Catalytic_Cycle cluster_cycle Catalytic Cycle A PMe₃ C Zwitterionic Adduct A->C + Alkene B Activated Alkene B->C E Aldol-type Adduct C->E + Aldehyde D Aldehyde D->E F Proton Transfer E->F G Product Formation & Catalyst Regeneration F->G G->A H Product G->H

Caption: Catalytic cycle of the Morita-Baylis-Hillman reaction.

Optimization_Decision_Tree start Initial Low Yield q1 Is the catalyst stable under reaction conditions? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is the reaction selective? a1_yes->q2 sol1 Lower Temperature or Change Solvent a1_no->sol1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Is the reaction rate too slow? a2_yes->q3 sol2 Screen Different This compound Ligands a2_no->sol2 a3_yes Yes q3->a3_yes a3_no Reaction Optimized q3->a3_no sol3 Increase Catalyst Loading or Increase Temperature Moderately a3_yes->sol3

Caption: A decision tree for optimizing reaction conditions.

References

Technical Support Center: Optimizing Ligand-to-Metal Ratio for Methylphosphine Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing the ligand-to-metal ratio in catalytic reactions involving methylphosphine ligands.

Frequently Asked Questions (FAQs)

Q1: What is the typical starting point for the ligand-to-metal (L:M) ratio when using this compound ligands?

A common starting point for optimizing the L:M ratio is between 1:1 and 2:1.[1] For many palladium-catalyzed cross-coupling reactions, a 1:1 or 1.2:1 ratio is often recommended for initial screening. It is advisable to then screen a range of ratios, such as 0.8:1, 1:1, 1.5:1, and 2:1, to determine the optimal conditions for a specific reaction.

Q2: How does the electronic nature of this compound ligands affect the optimal L:M ratio?

Methylphosphines, such as trithis compound (B1194731) (PMe₃) and dimethylphenylphosphine (B1211355) (PMe₂Ph), are generally more electron-donating than their triarylphosphine counterparts. This increased electron density can stabilize the metal center, potentially allowing for lower ligand loadings. However, the optimal ratio is highly dependent on the specific reaction and substrates.

Q3: Can an excess of a this compound ligand inhibit the reaction?

Yes, an excess of a phosphine (B1218219) ligand can sometimes inhibit catalysis. This is because the formation of coordinatively saturated metal centers can block substrate access to the catalytic site.[2] For some reactions, it has been noted that triphenylphosphine (B44618) used in excess over the Pd(0) precatalyst can strongly inhibit the reaction.[2] Therefore, screening a range of L:M ratios is crucial to identify the optimal window for catalytic activity.

Q4: What are the signs of this compound ligand degradation, and how can it be prevented?

This compound ligands are susceptible to oxidation, forming the corresponding phosphine oxides. This degradation can be identified by ³¹P NMR spectroscopy. To prevent degradation, it is essential to handle these ligands under an inert atmosphere (e.g., in a glovebox) and use anhydrous, degassed solvents for reactions.

Q5: How does the choice of metal precursor influence the optimal L:M ratio?

The choice of metal precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) can affect the in situ formation of the active catalytic species. Pre-catalysts that readily form the active monoligated Pd(0) species may require a different L:M ratio compared to precursors that undergo a more complex activation process.

Troubleshooting Guides

Issue 1: Low or No Conversion

Question: My reaction shows low or no conversion of the starting materials. What are the potential causes related to the ligand-to-metal ratio?

Potential Cause Recommended Solution
Incorrect Ligand-to-Metal Ratio An inappropriate L:M ratio can lead to an inactive or unstable catalyst. Too little ligand may result in catalyst decomposition (e.g., formation of palladium black), while too much can inhibit the reaction. Perform a systematic screening of the L:M ratio (e.g., 0.8:1, 1:1, 1.2:1, 1.5:1, 2:1).
Inactive Catalyst Formation The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst. Ensure your reaction conditions are suitable for the reduction of the precatalyst. The choice of base and solvent can influence this step.
Ligand Degradation This compound ligands can be sensitive to air and moisture, leading to the formation of phosphine oxides which may act as catalyst poisons.[3] Handle ligands and set up reactions under a strictly inert atmosphere. Use fresh, high-purity ligands.
Catalyst Poisoning Impurities in the reagents or solvents can deactivate the catalyst. Common poisons include water, oxygen, and sulfur-containing compounds.[3][4] Ensure all reagents and solvents are pure and dry.
Issue 2: Formation of Side Products

Question: I am observing significant formation of side products, such as homocoupling or dehalogenation. How can the L:M ratio be adjusted to improve selectivity?

Potential Cause Recommended Solution
Unstable Catalytic Species An incorrect L:M ratio can lead to the formation of unstable intermediates that promote side reactions. Adjusting the L:M ratio can help stabilize the desired catalytic species.
Homocoupling of Boronic Acids (in Suzuki Coupling) This is a common side reaction that can sometimes be influenced by the ligand concentration. Screening different L:M ratios may help to suppress this side reaction. In some cases, a slight excess of the ligand can be beneficial.
Protodeboronation (in Suzuki Coupling) The presence of bulky phosphine ligands can sometimes promote protodeboronation.[5] Optimizing the L:M ratio is crucial to minimize this unwanted side reaction.

Quantitative Data on Ligand-to-Metal Ratio Optimization

The following table provides illustrative data on the effect of the ligand-to-metal ratio on the yield of a Suzuki-Miyaura cross-coupling reaction. Please note that this data is representative and the optimal ratio will vary depending on the specific substrates, ligand, and reaction conditions.

Table 1: Illustrative Effect of P(Me)₂Ph:Pd Ratio on the Yield of a Suzuki-Miyaura Coupling

EntryPd Source (mol%)LigandL:M RatioTemperature (°C)Time (h)Yield (%)
11P(Me)₂Ph0.8:11001265
21P(Me)₂Ph1:11001285
31P(Me)₂Ph1.2:11001292
41P(Me)₂Ph1.5:11001288
51P(Me)₂Ph2:11001275

Reaction Conditions: Aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), K₃PO₄ (2.0 mmol), toluene (B28343) (5 mL).

Experimental Protocols

Protocol for Screening Ligand-to-Metal Ratio

This protocol outlines a general procedure for screening the optimal ligand-to-metal ratio for a given catalytic reaction.

1. Preparation:

  • Thoroughly dry all glassware in an oven at >120 °C overnight and cool under an inert atmosphere (argon or nitrogen).
  • Use anhydrous and degassed solvents.
  • Ensure all reagents, including the metal precursor and this compound ligand, are of high purity.

2. Reaction Setup (for each L:M ratio to be tested):

  • In a glovebox or under a positive pressure of inert gas, add the metal precursor (e.g., Pd(OAc)₂, 1 mol%) to a reaction vessel equipped with a magnetic stir bar.
  • Add the desired amount of the this compound ligand to achieve the target L:M ratio.
  • Add the appropriate anhydrous and degassed solvent.
  • Stir the mixture at room temperature for 15-30 minutes to allow for pre-catalyst formation.

3. Reaction Execution:

  • Add the substrates and the base to the reaction vessel.
  • Seal the vessel and heat the reaction mixture to the desired temperature with vigorous stirring.
  • Monitor the reaction progress by a suitable analytical technique (e.g., GC, LC-MS, TLC).

4. Analysis:

  • Upon completion, cool the reaction to room temperature.
  • Perform a standard workup procedure.
  • Analyze the crude product to determine the conversion and yield for each L:M ratio.
  • Compare the results to identify the optimal ligand-to-metal ratio for your specific reaction.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_setup Reaction Setup (Inert Atmosphere) cluster_execution Reaction Execution cluster_analysis Analysis prep1 Dry Glassware setup1 Add Metal Precursor prep1->setup1 prep2 Anhydrous/Degassed Solvents setup3 Add Solvent prep2->setup3 prep3 High-Purity Reagents prep3->setup1 setup2 Add this compound Ligand (Varying Ratios) prep3->setup2 exec1 Add Substrates & Base prep3->exec1 setup1->setup2 setup2->setup3 setup4 Pre-catalyst Formation (15-30 min) setup3->setup4 setup4->exec1 exec2 Heat & Stir exec1->exec2 exec3 Monitor Progress exec2->exec3 analysis1 Workup exec3->analysis1 analysis2 Determine Yield/Conversion analysis1->analysis2 analysis3 Identify Optimal L:M Ratio analysis2->analysis3

Caption: Experimental workflow for optimizing the ligand-to-metal ratio.

Troubleshooting_Guide cluster_checks Initial Checks cluster_optimization Optimization cluster_outcomes Potential Solutions start Low Yield or No Reaction check1 Inert Atmosphere Maintained? start->check1 check2 Reagents/Solvents Pure & Dry? start->check2 opt1 Screen L:M Ratio (e.g., 0.8:1 to 2:1) check1->opt1 Yes sol3 Use Fresh Ligand check1->sol3 No check2->opt1 Yes check2->sol3 No opt2 Vary Reaction Temperature opt1->opt2 sol1 Identify Optimal L:M Ratio opt1->sol1 opt3 Screen Different Bases/Solvents opt2->opt3 sol2 Improve Reaction Conditions opt2->sol2 opt4 Check Ligand Integrity (³¹P NMR) opt3->opt4 opt3->sol2 opt4->sol3

Caption: Troubleshooting guide for low reaction yield.

References

Technical Support Center: Degradation of Methylphosphine in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with methylphosphine. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in solution?

A1: this compound is a reactive compound susceptible to several degradation pathways in solution, primarily driven by oxidation and hydrolysis.

  • Oxidation: In the presence of oxygen, this compound is readily oxidized. The initial product is typically methylphosphonous acid.[1] Further oxidation to methylphosphonic acid can also occur under more stringent conditions. Alkylphosphines are known to be pyrophoric, highlighting their high reactivity with air.

  • Acid-Base Reactions: As a primary phosphine (B1218219), this compound can act as a weak base and be protonated by acids to form the methylphosphonium ion (CH₃PH₃⁺).[1] Conversely, in the presence of strong bases, it can be deprotonated to yield methylphosphanide derivatives (e.g., K[CH₃PH] with KOH).[1] These reactions can be the initial steps in acid or base-catalyzed degradation.

Q2: How does the choice of solvent affect the stability of this compound?

A2: The solvent plays a crucial role in the stability of this compound.

  • Protic Solvents (e.g., water, alcohols): These solvents can participate directly in degradation through hydrolysis or alcoholysis. The rate of degradation is often dependent on the pH and the presence of dissolved oxygen.

  • Aprotic Solvents (e.g., THF, toluene): While generally more inert, the stability of this compound in these solvents is highly dependent on the rigorous exclusion of air and water. Trace amounts of water can lead to hydrolysis, and dissolved oxygen will cause oxidation.

Q3: What are the expected degradation products of this compound?

A3: The primary degradation products depend on the conditions:

  • Oxidation: Methylphosphonous acid (CH₃P(H)O₂H) and subsequently methylphosphonic acid (CH₃PO(OH)₂).

  • Hydrolysis: The ultimate products of complete hydrolysis in aqueous solution would likely be phosphine (PH₃) and methanol (B129727) (CH₃OH), or under oxidative conditions, phosphoric acid and carbon dioxide, though the intermediate steps are not well-documented for this compound itself.

Troubleshooting Guides

Problem 1: My this compound solution rapidly loses potency or shows unexpected peaks in analysis.

  • Possible Cause: Oxidation due to the presence of air.

  • Solution:

    • Degas Solvents: Ensure all solvents are thoroughly degassed prior to use by methods such as sparging with an inert gas (argon or nitrogen) or freeze-pump-thaw cycles.

    • Inert Atmosphere: Handle this compound and its solutions under a strict inert atmosphere using a glovebox or Schlenk line techniques.

    • Storage: Store stock solutions in sealed containers, under an inert atmosphere, and at low temperatures to minimize degradation.

Problem 2: I observe poor reproducibility in my kinetic experiments.

  • Possible Cause: Inconsistent levels of oxygen or water contamination between experiments.

  • Solution:

    • Standardize Procedures: Implement a standardized and rigorous protocol for solvent purification and degassing.

    • Moisture and Oxygen Scavengers: Consider passing solvents through columns of activated alumina (B75360) and a supported copper catalyst to remove water and oxygen, respectively.

    • Control Experiments: Run control experiments with and without the deliberate exclusion of air to quantify the effect of oxidation on your system.

Problem 3: How can I identify the degradation products in my reaction mixture?

  • Possible Cause: Need for appropriate analytical techniques to separate and identify small, polar molecules.

  • Solution:

    • ³¹P NMR Spectroscopy: This is a powerful tool for identifying phosphorus-containing compounds. Different oxidation states and coordination environments of phosphorus will have distinct chemical shifts.

    • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying volatile degradation products. Derivatization may be necessary for more polar compounds.

    • High-Performance Liquid Chromatography (HPLC): Can be used to separate non-volatile degradation products. Coupling with mass spectrometry (LC-MS) will aid in their identification.

Quantitative Data

Specific kinetic data for the degradation of this compound in various solutions is not extensively reported in the literature. The following table provides an illustrative summary of the types of data that should be collected in such studies.

Degradation PathwaySolvent SystempHTemperature (°C)Rate Constant (k)Half-life (t₁/₂)Primary Product(s)
OxidationWater725Not ReportedNot ReportedMethylphosphonous acid
HydrolysisWater350Not ReportedNot ReportedNot Reported
HydrolysisWater1050Not ReportedNot ReportedNot Reported

Experimental Protocols

Protocol 1: General Procedure for Studying the Oxidation of this compound

  • Solvent Preparation: Degas the chosen solvent (e.g., acetonitrile) by sparging with argon for at least 30 minutes.

  • Sample Preparation: In a glovebox, prepare a stock solution of this compound in the degassed solvent.

  • Reaction Setup: Transfer a known volume of the this compound solution to a sealed reaction vessel (e.g., a cuvette with a septum cap for UV-Vis studies or an NMR tube with a J. Young valve).

  • Initiation of Degradation: Introduce a controlled amount of air or oxygen into the reaction vessel.

  • Monitoring the Reaction: At regular time intervals, withdraw aliquots (if not monitoring in situ) and analyze the sample using an appropriate technique (e.g., ³¹P NMR, GC-MS) to determine the concentration of this compound and the formation of degradation products.

  • Data Analysis: Plot the concentration of this compound versus time and fit the data to an appropriate rate law to determine the reaction order and rate constant.

Protocol 2: Analysis of Degradation Products by ³¹P NMR Spectroscopy

  • Sample Preparation: In an inert atmosphere, dissolve a sample of the degraded this compound solution in a deuterated solvent (e.g., D₂O, CDCl₃) in an NMR tube.

  • Reference Standard: Add an internal standard with a known ³¹P chemical shift and concentration if quantitative analysis is desired.

  • Data Acquisition: Acquire a proton-decoupled ³¹P NMR spectrum.

  • Data Analysis: Identify the signals corresponding to this compound and its degradation products by comparing their chemical shifts to literature values or by spiking the sample with authentic standards if available. Integrate the signals to determine the relative concentrations of each species.

Signaling Pathways and Workflows

Oxidation_Pathway This compound This compound (CH₃PH₂) Methylphosphonous_Acid Methylphosphonous Acid (CH₃P(H)O₂H) This compound->Methylphosphonous_Acid Oxidation Oxygen Oxygen (O₂)

Caption: Oxidation pathway of this compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Degradation Study cluster_analysis Analysis Degas_Solvent Degas Solvent Prepare_Stock Prepare this compound Stock Solution (Inert Atmosphere) Degas_Solvent->Prepare_Stock Setup_Reaction Set up Reaction Vessel Prepare_Stock->Setup_Reaction Induce_Degradation Induce Degradation (e.g., add O₂, adjust pH) Setup_Reaction->Induce_Degradation Monitor_Reaction Monitor Reaction Over Time Induce_Degradation->Monitor_Reaction Collect_Aliquots Collect Aliquots Monitor_Reaction->Collect_Aliquots Analytical_Techniques Analyze using ³¹P NMR, GC-MS, HPLC Collect_Aliquots->Analytical_Techniques Data_Analysis Determine Kinetics and Products Analytical_Techniques->Data_Analysis

Caption: General experimental workflow.

References

Technical Support Center: Quenching Procedures for Reactions Involving Methylphosphine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on safely quenching reactions involving methylphosphine. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimental procedures.

Troubleshooting Guide

This guide provides solutions to common problems encountered when quenching reactions involving this compound.

Problem IDIssuePossible CausesSuggested Solutions
QMP-01 Violent/Uncontrolled Reaction During Quenching - Quenching agent added too quickly.- Concentration of unreacted this compound is too high.- Inadequate cooling of the reaction mixture.- Add the quenching agent dropwise with vigorous stirring.[1][2]- Dilute the reaction mixture with an inert, high-boiling solvent (e.g., toluene) before quenching.- Maintain a low temperature (e.g., 0 °C or lower) using an ice or dry ice/acetone bath.[1]
QMP-02 Fire During Quenching - Exposure of pyrophoric this compound or byproducts to air.[3][4]- Use of a flammable quenching agent that ignites.- Always perform quenching under an inert atmosphere (e.g., nitrogen or argon).[1]- Have a Class D fire extinguisher or dry sand readily available.[3]- Use less reactive quenching agents initially, such as isopropanol (B130326), before introducing water.[1][5]
QMP-03 Persistent Foul Odor After Quenching - Incomplete reaction, leaving residual this compound.- Formation of volatile, odorous phosphorus byproducts.- After the initial quench, allow the mixture to warm to room temperature and stir for several hours to ensure complete reaction.[1]- Consider a secondary quench with an oxidizing agent (e.g., dilute hydrogen peroxide or sodium hypochlorite (B82951) solution) after initial neutralization, but exercise extreme caution as this can be exothermic.
QMP-04 Gas Evolution After Apparent Completion of Quenching - Pockets of unreacted this compound trapped in solid byproducts.- Reaction of phosphide (B1233454) intermediates with residual protic sources.- Ensure vigorous stirring throughout the quenching process to break up any solids.- After the initial quench, add a more reactive quenching agent (e.g., water or an aqueous solution) slowly to react with any remaining reactive species.[1][2]

Frequently Asked Questions (FAQs)

1. What are the primary hazards associated with this compound and its reactions?

This compound (CH₃PH₂) is a toxic and pyrophoric gas, meaning it can ignite spontaneously in air.[3][6] Reactions involving this compound may also contain other pyrophoric materials and flammable solvents. The primary hazards include:

  • Toxicity: this compound is toxic if inhaled.[6]

  • Flammability: It is a highly flammable gas and can form explosive mixtures with air.

  • Pyrophoricity: It can ignite on contact with air.[3]

  • Reactivity: It reacts violently with water and oxidizing agents.[4]

2. What personal protective equipment (PPE) should be worn when quenching a this compound reaction?

Appropriate PPE is crucial for safety. This includes:

  • Eye Protection: Chemical safety goggles and a face shield.

  • Hand Protection: Flame-resistant gloves (e.g., Nomex®) worn under chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A flame-resistant lab coat.

  • Respiratory Protection: In some cases, a respirator may be necessary. Always work in a well-ventilated fume hood.[7]

3. What is the recommended general procedure for quenching a reaction containing this compound?

A stepwise approach is recommended to control the reaction rate and heat generation. The following is a general guideline:

  • Inert Atmosphere: Ensure the reaction is under an inert atmosphere (nitrogen or argon).[1]

  • Cooling: Cool the reaction mixture to 0 °C or below.[1]

  • Initial Quench: Slowly add a less reactive alcohol, such as isopropanol, dropwise with vigorous stirring.[1][5]

  • Secondary Quench: Once the initial vigorous reaction subsides, a mixture of isopropanol and water can be added slowly.[1]

  • Final Quench: Finally, water can be slowly added to ensure all reactive materials are consumed.[1]

  • Neutralization: After the quenching is complete and the mixture has been allowed to warm to room temperature, the solution should be neutralized with a weak acid, such as citric or acetic acid, before disposal.[1]

4. How should I dispose of the waste from a quenched this compound reaction?

The quenched reaction mixture should be treated as hazardous waste.

  • Ensure the quenching process is complete and the solution is neutralized.[1]

  • Collect the waste in a properly labeled, sealed container.

  • Do not mix this waste with other incompatible waste streams.[5]

  • Arrange for disposal through your institution's environmental health and safety (EHS) office.

5. What should I do in case of a spill or fire involving this compound?

  • Small Spills: If it is safe to do so, cover the spill with an inert material like dry sand.[8] Then, carefully quench the material with isopropanol.[3][5]

  • Large Spills or Fire: Evacuate the area immediately and activate the fire alarm. Call for emergency assistance.[3][8] If someone is on fire, use a safety shower.[3][5] Do not use a carbon dioxide extinguisher on a fire involving pyrophoric materials, as it may be ineffective and could scatter the material. A dry powder (Class D) extinguisher is recommended.

Experimental Protocols

Protocol 1: Stepwise Quenching of a Reaction Mixture Containing this compound

This protocol describes a general method for quenching a reaction where this compound was used or is expected to be present as an unreacted starting material.

Materials:

  • Reaction flask containing the this compound mixture under an inert atmosphere.

  • Addition funnel.

  • Stir plate and stir bar.

  • Cooling bath (ice/water or dry ice/acetone).

  • Isopropanol.

  • Deionized water.

  • 1 M Citric acid solution.

  • Inert, high-boiling point solvent (e.g., toluene).

Procedure:

  • Preparation: Ensure the reaction flask is securely clamped in a fume hood and is maintained under a positive pressure of an inert gas (e.g., nitrogen or argon) vented through a bubbler.[1]

  • Dilution (Optional but Recommended): If the concentration of reactive species is high, dilute the reaction mixture with an equal volume of a dry, inert solvent like toluene (B28343) to help dissipate heat.

  • Cooling: Cool the reaction flask to 0 °C using an ice/water bath.[1]

  • Initial Quench: Slowly add isopropanol dropwise from an addition funnel with vigorous stirring.[1] The rate of addition should be controlled to keep the internal temperature from rising significantly.

  • Intermediate Quench: After the exotherm from the isopropanol addition has ceased, slowly add a 1:1 mixture of isopropanol and water.

  • Final Quench: Once the reaction with the alcohol/water mixture is no longer vigorous, slowly add deionized water to quench any remaining reactive materials.[1]

  • Warming and Stirring: Remove the cooling bath and allow the mixture to slowly warm to room temperature. Let it stir for at least 6 hours to ensure the reaction is complete.[1]

  • Neutralization: While still under an inert atmosphere, slowly add 1 M citric acid until the pH of the aqueous layer is neutral.[1]

  • Disposal: The neutralized mixture can now be prepared for hazardous waste disposal according to institutional guidelines.

Visualizations

Quenching_Workflow Standard Quenching Workflow for this compound Reactions cluster_prep Preparation cluster_quench Quenching Steps cluster_finish Finalization A Start: Reaction Mixture (under inert atmosphere) B Cool to 0 °C A->B C Slowly add Isopropanol B->C D Add 1:1 Isopropanol/Water C->D After initial reaction subsides E Slowly add Water D->E After reaction is no longer vigorous F Warm to Room Temperature and Stir for 6+ hours E->F G Neutralize with Weak Acid F->G H Ready for Hazardous Waste Disposal G->H

Caption: Standard Quenching Workflow

Troubleshooting_Tree Troubleshooting Quenching Issues cluster_violent Violent Reaction cluster_fire Fire cluster_incomplete Incomplete Quenching Start Problem Occurs During Quenching V1 Is the reaction too violent? Start->V1 F1 Is there a fire? Start->F1 I1 Gas evolution or odor persists? Start->I1 V2 Slow down addition of quencher V1->V2 Yes V3 Ensure adequate cooling V2->V3 V4 Dilute reaction mixture V3->V4 F2 Evacuate and call for help F1->F2 Yes F3 Use Class D extinguisher or sand F2->F3 F4 Ensure inert atmosphere is maintained F3->F4 I2 Stir longer at room temperature I1->I2 Yes I3 Ensure vigorous stirring I2->I3 I4 Consider a secondary, more reactive quench I3->I4

Caption: Troubleshooting Decision Tree

References

Technical Support Center: Managing Pyrophoric Methylphosphine Precursors

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for managing the pyrophoric nature of methylphosphine precursors. This resource is designed for researchers, scientists, and drug development professionals to provide essential information for the safe and effective handling of these hazardous materials. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What makes this compound precursors pyrophoric?

This compound precursors, such as this compound (MePH₂), dithis compound (B1204785) (Me₂PH), and trithis compound (B1194731) (Me₃P), are highly reactive organophosphorus compounds. Their pyrophoricity stems from their strong tendency to react exothermically with oxygen in the air, leading to spontaneous ignition. This reactivity is influenced by the substitution pattern on the phosphorus atom and the presence of impurities like diphosphines.[1]

Q2: What are the primary hazards associated with this compound precursors?

The main hazards include:

  • Pyrophoricity: Spontaneous ignition upon contact with air.[1]

  • Toxicity: this compound and related compounds are toxic if inhaled, ingested, or absorbed through the skin.[2]

  • Flammability: They are flammable gases or liquids that can form explosive mixtures with air.[1]

  • Corrosivity: Some precursors can be corrosive to certain materials.

Q3: What immediate actions should I take in case of a this compound precursor spill?

Your immediate actions should prioritize personal safety and containment. Follow the emergency response workflow for detailed steps. In general:

  • Alert personnel in the immediate area.

  • If the spill is large or on fire, evacuate the area and activate the fire alarm.

  • For small, manageable spills, use a non-reactive absorbent material like dry sand or powdered lime to cover the spill. Do NOT use water or combustible materials like paper towels.

  • Once the spill is contained, proceed with the appropriate quenching procedure.

Troubleshooting Guides

Issue 1: My this compound precursor is showing signs of decomposition (e.g., discoloration, solids formation).
  • Possible Cause: Contamination with air or moisture, or inherent instability of the compound.

  • Solution:

    • Do not use the precursor if you suspect significant decomposition.

    • If the container is still sealed and under an inert atmosphere, carefully re-evaluate your storage conditions. Ensure the container is stored in a cool, dry place away from light and heat sources.

    • If you need to dispose of the decomposed material, follow the established quenching and waste disposal protocols for pyrophoric reagents.

Issue 2: I'm experiencing difficulty transferring a this compound precursor solution via cannula.
  • Possible Cause 1: Clogged cannula.

    • Solution: Do not attempt to force the transfer. Carefully withdraw the cannula and clean it according to the established protocol. A common method involves rinsing with a compatible inert solvent.

  • Possible Cause 2: Improper pressure balance.

    • Solution: Ensure a slight positive pressure of inert gas in the source flask. The receiving flask should be at a slightly lower pressure or vented to a bubbler to allow for the displacement of gas.

  • Possible Cause 3: Leak in the system.

    • Solution: Check all connections, septa, and glassware for leaks. Even a small leak can compromise the inert atmosphere and affect the transfer.

Issue 3: A small fire has started at the tip of the needle during a syringe transfer.
  • Possible Cause: Exposure of the pyrophoric material to air at the needle tip.

  • Solution:

    • Remain calm. This is a common occurrence when working with pyrophoric reagents.

    • Do not withdraw the needle from the reaction vessel.

    • If possible, gently and briefly increase the flow of inert gas to extinguish the flame.

    • Have a container of dry sand or powdered lime nearby to smother any small drips that may ignite.

    • Once the transfer is complete, the needle should be immediately and carefully quenched by drawing up an inert solvent followed by a quenching agent like isopropanol (B130326) into the syringe.

Quantitative Data on this compound Precursors

PropertyThis compound (MePH₂)Dithis compound (Me₂PH)Trithis compound (Me₃P)
Molecular Formula CH₅PC₂H₇PC₃H₉P
Molar Mass 48.02 g/mol [2]62.05 g/mol 76.08 g/mol
Boiling Point -14 °C21 °C38-40 °C
Autoignition Temperature Not Reported (Pyrophoric)Not Reported (Pyrophoric)Spontaneously ignites in air
Flash Point Not Applicable (Gas)Not Reported-19 °C

Experimental Protocols

Protocol 1: General Handling of this compound Precursor Solutions under an Inert Atmosphere

This protocol outlines the general steps for handling solutions of this compound precursors using standard Schlenk line or glovebox techniques.

Materials:

  • Schlenk flask or other suitable reaction vessel, oven-dried

  • Septa

  • Syringes and needles, oven-dried

  • Cannula, oven-dried

  • Inert gas source (Argon or Nitrogen)

  • Bubbler

  • Compatible anhydrous solvent

Procedure:

  • Preparation of Glassware: Ensure all glassware is thoroughly dried in an oven at >120°C for at least 4 hours and then cooled under a stream of dry inert gas.

  • Inert Atmosphere: Assemble the glassware and purge with a dry inert gas (e.g., argon or nitrogen) for at least 15-20 minutes. Maintain a positive pressure of inert gas throughout the experiment, monitored by a bubbler.

  • Reagent Transfer (Syringe): a. Purge a dry syringe with inert gas by drawing and expelling the gas at least three times. b. Puncture the septum of the reagent bottle with the needle and ensure the needle tip is below the liquid level. c. Slowly draw the desired volume of the precursor solution into the syringe. d. Withdraw a small amount of inert gas into the syringe to create a "buffer" at the needle tip. e. Transfer the solution to the reaction vessel by puncturing the septum and slowly depressing the plunger.

  • Reagent Transfer (Cannula): a. For larger volumes, a cannula transfer is recommended. b. Purge the cannula with inert gas before inserting it into the reagent bottle. c. Insert one end of the cannula into the headspace of the reagent bottle and the other end into the reaction vessel. d. Lower the cannula into the precursor solution in the reagent bottle. e. Initiate the transfer by creating a slight pressure differential (e.g., by slightly lowering the pressure in the receiving flask or increasing the pressure in the source flask). f. Once the desired volume is transferred, raise the cannula above the liquid level and allow inert gas to flush the remaining liquid into the reaction vessel.

Protocol 2: Quenching of Residual this compound Precursors

This protocol describes a general method for safely neutralizing small amounts of residual this compound precursors.

Materials:

  • Reaction vessel containing the residual precursor under an inert atmosphere

  • Dropping funnel or syringe

  • Isopropanol (anhydrous)

  • Methanol (B129727) (anhydrous)

  • Water

  • Ice bath

Procedure:

  • Dilution: If the residual precursor is concentrated, dilute it with a compatible, high-boiling point, anhydrous solvent (e.g., toluene (B28343) or hexane) under an inert atmosphere.

  • Cooling: Cool the reaction vessel to 0°C using an ice bath.

  • Initial Quenching: Slowly add anhydrous isopropanol dropwise with vigorous stirring. Isopropanol is a less reactive quenching agent than water. Control the addition rate to maintain a low reaction temperature and prevent excessive gas evolution.

  • Secondary Quenching: Once the initial vigorous reaction subsides, slowly add anhydrous methanol.

  • Final Quenching: After the reaction with methanol ceases, slowly and carefully add water dropwise. Be aware that a delayed reaction can sometimes occur.

  • Neutralization: Allow the mixture to warm to room temperature and stir for several hours to ensure complete quenching. The resulting mixture can then be disposed of as hazardous waste according to institutional guidelines.

Visualizations

Logical Workflow for Handling a Pyrophoric Spill

Spill_Response_Workflow start Spill Occurs alert_personnel Alert Nearby Personnel start->alert_personnel assess_spill Assess Spill Size and Risk (Fire? Personnel Contamination?) small_spill Small, Contained Spill (No Fire, No Contamination) assess_spill->small_spill Minor large_spill Large Spill, Fire, or Personnel Contamination assess_spill->large_spill Major contain_spill Contain Spill with Non-Reactive Absorbent (e.g., Dry Sand, Powdered Lime) small_spill->contain_spill evacuate Evacuate Immediate Area large_spill->evacuate safety_shower Use Safety Shower/Eyewash (if contaminated) large_spill->safety_shower alert_personnel->assess_spill fire_alarm Activate Fire Alarm & Call Emergency Services evacuate->fire_alarm end End fire_alarm->end safety_shower->fire_alarm quench_spill Quench Contained Material (Follow Quenching Protocol) contain_spill->quench_spill dispose Dispose of as Hazardous Waste quench_spill->dispose dispose->end

Caption: Emergency response workflow for a pyrophoric precursor spill.

Experimental Workflow for Cannula Transfer

Cannula_Transfer_Workflow start Prepare Dry, Inert Glassware (Source & Receiving Flasks) setup Assemble Apparatus under Positive Inert Gas Pressure start->setup purge_cannula Purge Cannula with Inert Gas setup->purge_cannula insert_cannula Insert Cannula into Headspace of Both Flasks purge_cannula->insert_cannula lower_cannula Lower Cannula into Precursor Solution in Source Flask insert_cannula->lower_cannula initiate_transfer Initiate Transfer via Pressure Differential lower_cannula->initiate_transfer monitor_transfer Monitor Transfer of Desired Volume initiate_transfer->monitor_transfer stop_transfer Stop Transfer by Raising Cannula Above Liquid Level monitor_transfer->stop_transfer flush_cannula Flush Cannula with Inert Gas stop_transfer->flush_cannula remove_cannula Remove Cannula flush_cannula->remove_cannula end Transfer Complete remove_cannula->end

Caption: Step-by-step workflow for transferring pyrophoric solutions via cannula.

Decision Tree for Quenching this compound Precursors

Quenching_Decision_Tree start Need to Quench This compound Precursor is_concentrated Is the Precursor Concentrated? start->is_concentrated dilute Dilute with Anhydrous, Inert Solvent (e.g., Toluene) is_concentrated->dilute Yes cool Cool to 0°C in an Ice Bath is_concentrated->cool No dilute->cool add_isopropanol Slowly Add Anhydrous Isopropanol with Stirring cool->add_isopropanol reaction_subsides1 Vigorous Reaction Subsides? add_isopropanol->reaction_subsides1 reaction_subsides1->add_isopropanol No, continue adding slowly add_methanol Slowly Add Anhydrous Methanol reaction_subsides1->add_methanol Yes reaction_subsides2 Reaction with Methanol Ceases? add_methanol->reaction_subsides2 reaction_subsides2->add_methanol No, continue adding slowly add_water Slowly Add Water Dropwise reaction_subsides2->add_water Yes warm_and_stir Warm to Room Temperature and Stir for Several Hours add_water->warm_and_stir dispose Dispose of as Hazardous Waste warm_and_stir->dispose end Quenching Complete dispose->end

Caption: Decision tree for the safe quenching of this compound precursors.

References

Technical Support Center: Methylphosphine Stability in Solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with methylphosphine. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Rapid decomposition of this compound solution, observed as gas evolution or precipitate formation. Air or moisture contamination: this compound is highly reactive and pyrophoric, readily reacting with oxygen and water.[1]Ensure all solvents are rigorously dried and degassed. Handle this compound and its solutions under a strict inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques.[2][3]
Reactive solvent: The solvent may be reacting with this compound. Protic solvents (e.g., alcohols, water) will react with the P-H bond.Use aprotic, non-polar, or weakly polar solvents that are known to be inert to phosphines. Ethereal solvents like THF or diethyl ether, or hydrocarbon solvents like hexane (B92381) or toluene (B28343), are generally preferred.[4]
Incompatible additives or reagents: Other components in the reaction mixture may be reacting with this compound.Review all reagents for potential reactivity with phosphines. For example, strong acids or oxidizing agents will readily react.
Inconsistent reaction yields or rates when using this compound solutions. Inaccurate concentration due to degradation: If the this compound solution has partially decomposed, its actual concentration will be lower than expected.Prepare fresh solutions of this compound before use. If storage is necessary, store in a tightly sealed container under an inert atmosphere at low temperatures.[5][6] Regularly check the purity of stored solutions using techniques like ³¹P NMR spectroscopy.
Solvent effects on reactivity: The polarity of the solvent can influence the reaction rate and equilibrium.[4][7][8]Be consistent with the solvent used for a particular reaction. If changing solvents, consider that reaction kinetics may be affected. Polar solvents may stabilize charged intermediates or transition states, altering the reaction pathway.[4][7]
Difficulty in handling and transferring this compound due to its volatility and reactivity. Inadequate handling techniques: this compound is a gas at room temperature and is pyrophoric.Use appropriate gas-handling techniques. For small-scale reactions, it is often supplied as a solution in a suitable solvent or as a more stable adduct, such as a this compound-borane complex.[1]

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound in solvents?

This compound is a reactive and often pyrophoric compound that requires careful handling.[1][2] Its stability is significantly influenced by the choice of solvent. In general, it is unstable in protic solvents (e.g., water, alcohols) due to the reactivity of the P-H bond. It is also highly sensitive to air and moisture, leading to oxidation and decomposition.[1] For dissolution and reaction, anhydrous and deoxygenated aprotic solvents are necessary.

Q2: Which solvents are recommended for working with this compound?

Aprotic solvents with low reactivity are recommended. The choice may depend on the specific application.

  • Non-polar solvents: Hexane and toluene are suitable for general handling and as reaction media.

  • Ethereal solvents: Tetrahydrofuran (THF) and diethyl ether are common choices, although care must be taken to remove peroxides, which can react violently with phosphines.

  • Polar aprotic solvents: While polar solvents can influence reactivity, solvents like acetonitrile (B52724) (MeCN) have been used in studies of related organophosphorus compounds. However, their compatibility should be carefully evaluated for each specific application.

Q3: How does solvent polarity affect the stability of this compound?

Q4: How should I prepare a solvent for use with this compound?

All solvents must be rigorously dried and deoxygenated prior to use.

  • Drying: Solvents can be dried using appropriate drying agents (e.g., sodium/benzophenone for ethereal and hydrocarbon solvents, or calcium hydride for others) followed by distillation under an inert atmosphere. Alternatively, passing the solvent through a column of activated alumina (B75360) (a solvent purification system) is a common and effective method.

  • Deoxygenation: The dried solvent should be thoroughly degassed to remove dissolved oxygen. This can be achieved by sparging with an inert gas (e.g., argon or nitrogen) for an extended period or by several freeze-pump-thaw cycles.

Q5: How should I store solutions of this compound?

If short-term storage is necessary, solutions of this compound should be stored in a tightly sealed container (e.g., a Schlenk flask with a greased glass stopper or a vial with a PTFE-lined cap sealed with paraffin (B1166041) film) under a positive pressure of an inert gas. Storage at low temperatures (e.g., in a freezer) is recommended to minimize decomposition.[5][6] However, for quantitative applications, it is always best to use freshly prepared solutions.

Data Presentation

The following table summarizes the dielectric constants of various solvents mentioned in a theoretical study on the reaction of phosphines with CO₂. This data can be used to infer the relative polarity of solvents when considering their potential effect on this compound stability and reactivity.[4]

SolventDielectric Constant (ε)
Hexane1.88
Toluene2.37
Chloroform4.71
1-Octanol9.86
Acetone20.49
Dimethylsulfoxide (DMSO)46.83
Water78.36
Formamide108.94

Experimental Protocols

Protocol 1: General Handling of this compound Solutions in an Inert Atmosphere

This protocol outlines the basic steps for safely handling solutions of this compound using standard Schlenk line techniques.

  • Preparation of Glassware: All glassware (e.g., Schlenk flasks, syringes, cannulas) must be thoroughly dried in an oven (e.g., at 120 °C) overnight and allowed to cool in a desiccator or under a stream of dry inert gas.

  • Inert Atmosphere Setup: Assemble the dried glassware on a Schlenk line. Evacuate the glassware under high vacuum and refill with a high-purity inert gas (e.g., argon or nitrogen). Repeat this cycle at least three times to ensure a completely inert atmosphere.

  • Solvent Transfer: Transfer the required volume of anhydrous, deoxygenated solvent to the reaction flask via a cannula or a gas-tight syringe.

  • This compound Transfer: If using a pre-made solution of this compound, transfer the required volume to the reaction flask using a gas-tight syringe. If starting with the neat compound (often supplied as a gas or liquefied gas), it should be condensed into the cooled solvent or bubbled through the solvent, with appropriate safety precautions for handling a pyrophoric gas.

  • Reaction and Workup: Perform the chemical reaction under a positive pressure of the inert gas. All subsequent additions of reagents and sampling should be done using gas-tight syringes or other inert atmosphere techniques.

  • Quenching and Disposal: Upon completion of the reaction, any unreacted this compound should be safely quenched. This can be done by carefully adding a mild oxidizing agent (e.g., a dilute solution of hydrogen peroxide) or a protic solvent like isopropanol (B130326) at low temperature. All waste should be disposed of in accordance with institutional safety guidelines for pyrophoric and toxic materials.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Reaction Dry_Glassware Dry Glassware (Oven) Assemble Assemble on Schlenk Line Dry_Glassware->Assemble Inert_Atmosphere Establish Inert Atmosphere (Vacuum/Inert Gas Cycles) Assemble->Inert_Atmosphere Solvent_Transfer Transfer Anhydrous/ Degassed Solvent Inert_Atmosphere->Solvent_Transfer MP_Transfer Transfer This compound Solution Solvent_Transfer->MP_Transfer Reaction Perform Reaction MP_Transfer->Reaction Quench Safely Quench Excess Reagent Reaction->Quench Disposal Proper Waste Disposal Quench->Disposal

Caption: Experimental workflow for handling this compound.

Solvent_Effects This compound This compound (CH3PH2) Polarity Polarity (Dielectric Constant) Protic Protic Nature (e.g., H-bond donors) Decomposition Increased Decomposition (e.g., via polar intermediates) Polarity->Decomposition Reaction_Kinetics Altered Reaction Kinetics/Pathways Polarity->Reaction_Kinetics Protic->Decomposition Stable Relatively Stable (in aprotic, non-polar solvents)

Caption: Logical relationship of solvent properties and stability.

References

"removing methylphosphine oxide from reaction products"

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Phosphine (B1218219) Oxide Removal

This guide provides troubleshooting advice and detailed protocols for the removal of phosphine oxide byproducts, such as methylphosphine oxide and the more commonly referenced triphenylphosphine (B44618) oxide (TPPO), from reaction mixtures. The following methods are broadly applicable, though optimization may be required based on the specific properties of your target compound and the phosphine oxide .

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing phosphine oxide byproducts without using column chromatography?

A1: Common chromatography-free methods for removing phosphine oxide byproducts include:

  • Precipitation/Crystallization : This method leverages the low solubility of many phosphine oxides in non-polar solvents like hexanes or ether.[1] By concentrating the reaction mixture and adding a non-polar solvent, the phosphine oxide can often be precipitated and removed by filtration.[1][2]

  • Complexation with Metal Salts : Phosphine oxides can form insoluble complexes with certain metal salts.[1] Adding salts like zinc chloride (ZnCl₂), magnesium chloride (MgCl₂), or calcium bromide (CaBr₂) can precipitate the phosphine oxide, which is then removed by filtration.[1][3] This is effective even in polar solvents where the product and byproduct have similar solubilities.[4][5]

  • Chemical Conversion : Reagents like oxalyl chloride can be used to convert the phosphine oxide into an insoluble salt that is easily filtered off.[3][4]

  • Scavenger Resins : Solid-supported reagents, such as functionalized polystyrene resins (e.g., Merrifield resin), can selectively bind to the phosphine oxide, allowing for its removal by simple filtration.[1][6][7]

Q2: How do I choose the best removal method for my specific product?

A2: The choice of method depends on the properties of your desired product, particularly its polarity and solubility.

  • For non-polar products : Simple precipitation with a non-polar solvent is often the easiest and most direct method.[4]

  • For polar products : If your product shares solubility characteristics with the phosphine oxide, precipitation with non-polar solvents will be ineffective. In this case, complexation with a metal salt like ZnCl₂ in a polar solvent is a highly effective alternative.[1][4] Scavenger resins are also a good option for polar products.[1]

  • For large-scale synthesis : Optimized crystallization and metal salt precipitation are highly scalable and avoid the high costs and solvent consumption associated with column chromatography.[1][2]

Q3: My product is polar and has similar solubility to the phosphine oxide byproduct. What should I do?

A3: When your product and the phosphine oxide byproduct have similar solubility profiles, simple precipitation is not effective.[1] The recommended solution is to use metal salt complexation. Adding zinc chloride (ZnCl₂) to the reaction mixture in a polar organic solvent (e.g., ethanol (B145695), ethyl acetate) will form an insoluble TPPO-ZnCl₂ complex that can be filtered off, leaving your polar product in the solution.[1][5]

Q4: Column chromatography is not a viable option for my large-scale synthesis. What are the most effective scalable alternatives?

A4: For large-scale applications where chromatography is impractical, the most effective methods are optimized precipitation/crystallization and metal salt precipitation.[1]

  • Optimized Crystallization : This involves a careful selection of a solvent system where your product remains in solution while the phosphine oxide selectively precipitates.[1][2] This is a highly effective and scalable technique.[1]

  • Metal Salt Precipitation : The use of inexpensive metal salts like ZnCl₂ or MgCl₂ provides a robust, scalable, and chromatography-free method for phosphine oxide removal.[1]

Troubleshooting Guide

Problem: I tried precipitating the phosphine oxide with a non-polar solvent, but it's not working.

  • Cause : This issue often arises when the desired product has similar solubility characteristics to the phosphine oxide, making selective precipitation difficult.[1] It can also occur if the concentration of the phosphine oxide is not high enough to exceed its solubility limit in the chosen solvent.

  • Solution :

    • Concentrate Further : Ensure the reaction mixture is concentrated as much as possible before adding the non-polar solvent to maximize the chance of precipitation.[4]

    • Switch to Metal Salt Complexation : This is the preferred method when solubility profiles are similar. Use ZnCl₂ in a polar solvent like ethanol to selectively precipitate the phosphine oxide as a metal complex.[1][5]

    • Use a Solvent Mixture : Try a mixture of a good solvent for your product and a poor solvent for the phosphine oxide to induce selective crystallization.[1]

Problem: The phosphine oxide-metal complex is not precipitating after adding the metal salt.

  • Cause : The reaction solvent may be inhibiting complex formation or precipitation. For example, using ZnCl₂ or MgCl₂ in THF is often ineffective.[3] The concentration of the reactants may also be too low.

  • Solution :

    • Solvent Exchange : If the reaction was performed in an incompatible solvent like THF, perform a solvent exchange to a more suitable one, such as toluene (B28343) or ethyl acetate, before adding the metal salt.[3]

    • Use an Alternative Salt : If working in THF, anhydrous calcium bromide (CaBr₂) has been shown to be very effective at precipitating phosphine oxide.[3]

    • Increase Concentration : Concentrate the solution to ensure the resulting complex is supersaturated and will precipitate.

    • Induce Precipitation : Try scraping the inside of the flask with a glass rod or adding a seed crystal to induce precipitation.[5]

Problem: My desired product is co-precipitating with the phosphine oxide.

  • Cause : The chosen solvent system may be too non-polar, causing both your product and the phosphine oxide to precipitate.

  • Solution :

    • Adjust Solvent Ratio : If using a mixed solvent system, increase the proportion of the solvent in which your product is more soluble.

    • Wash the Precipitate : After filtration, wash the solid precipitate with a small amount of cold non-polar solvent to recover any trapped product.[1]

    • Re-dissolve and Re-precipitate : Dissolve the precipitate in a good solvent for both compounds and then slowly add the anti-solvent to achieve a more selective precipitation.

Data Presentation

Table 1: Solubility of Triphenylphosphine Oxide (TPPO) in Common Solvents

Solvent Solubility Notes
Water Almost Insoluble[2][8] Useful for aqueous workups.
Hexane / Pentane Low Solubility[1][2] Commonly used as anti-solvents for precipitation.[1]
Cyclohexane Almost Insoluble[2][8] Effective anti-solvent for precipitation from reaction mass.[2]
Diethyl Ether Low Solubility[1] Used for trituration to precipitate TPPO.[1]
Toluene Soluble (Hot), Low (Cold)[2] Cold toluene can trigger effective precipitation.[2]
Ethanol / Methanol Soluble[2][8] Used as solvents for ZnCl₂ complexation.[5]
Ethyl Acetate Soluble[1] Can be used with metal salts for complexation.[3]
Dichloromethane (DCM) Soluble[2] Often requires solvent exchange before precipitation.[2]

| Tetrahydrofuran (THF) | Soluble[2] | Metal salt complexation is often ineffective in THF.[3] |

Table 2: Comparison of Chromatography-Free Phosphine Oxide Removal Methods

Method Advantages Disadvantages Best For
Precipitation Simple, inexpensive, scalable.[1][2] Ineffective if product has similar solubility.[1] Non-polar products; large-scale synthesis.[2][4]
Metal Salt Complexation Highly effective for polar products, scalable, works in polar solvents.[1][5] Requires solvent exchange if in incompatible solvents (e.g., THF); adds inorganic salts to the process.[3] Polar products where precipitation fails.[1]
Chemical Conversion Forms a highly insoluble salt for easy filtration.[4] Adds another reagent (e.g., oxalyl chloride) and reaction step.[2] Situations where other methods fail and the product is stable to the reagent.

| Scavenger Resins | High selectivity, simple filtration work-up.[1][6] | Resins can be expensive, may not be suitable for very large scale.[8] | Small to medium scale synthesis, especially for high-purity requirements. |

Experimental Protocols

Protocol 1: Removal by Precipitation with a Non-Polar Solvent This protocol is ideal for non-polar products that are soluble in solvents where TPPO has low solubility.[4]

  • Concentration : After the reaction is complete, concentrate the reaction mixture under reduced pressure to remove the bulk of the reaction solvent.[1]

  • Trituration : Add a non-polar solvent in which TPPO is poorly soluble, such as hexanes or diethyl ether, to the concentrated residue.[1] Stir or sonicate the suspension.

  • Precipitation : The phosphine oxide should precipitate as a solid. Cooling the mixture (e.g., to 0-5 °C) can often improve the precipitation efficiency.[9]

  • Filtration : Filter the mixture through a Büchner funnel or a plug of silica.[1] The solid precipitate is the phosphine oxide.

  • Washing : Wash the collected solid with a small amount of the cold non-polar solvent to recover any entrained product.[1]

  • Product Isolation : Combine the filtrate and the washings, and concentrate under reduced pressure to isolate the purified product.

Protocol 2: Removal by Complexation with Zinc Chloride (ZnCl₂) This method is highly effective for both polar and non-polar products, particularly when simple precipitation fails.[5]

  • Solvent Preparation : Dissolve the crude reaction mixture containing the product and phosphine oxide in a polar solvent such as ethanol or ethyl acetate.[1][5]

  • Addition of ZnCl₂ : Add solid zinc chloride (ZnCl₂) to the solution. A 2:1 molar ratio of ZnCl₂ to the theoretical amount of phosphine oxide is often optimal.[1][5] Alternatively, a prepared solution of ZnCl₂ in warm ethanol can be added.[5]

  • Precipitation : Stir the mixture at room temperature. A white precipitate of the ZnCl₂(phosphine oxide)₂ complex should form.[1][5]

  • Filtration : Filter the mixture to remove the insoluble complex.[1]

  • Product Isolation : The filtrate, which contains the purified product, can be concentrated. Further purification, if necessary, can be performed by crystallization or an aqueous workup to remove any excess zinc salts.[5]

Protocol 3: Removal Using a Scavenger Resin This protocol uses a solid-supported reagent to selectively bind the phosphine oxide byproduct.

  • Select Resin : Choose a suitable scavenger resin, such as a polystyrene-supported triphenylphosphine equivalent (if scavenging an alkyl halide) or a resin designed to trap phosphine oxides.[6][10] For removing TPPO, high-loading chloromethylated polystyrene (Merrifield resin) can be used as an alkylative trap.[3]

  • Incubation : Add the scavenger resin to the crude reaction mixture dissolved in a compatible solvent (e.g., THF, DCM).[6]

  • Agitation : Stir or shake the mixture for a sufficient time to allow the phosphine oxide to bind to the resin. The reaction time will depend on the specific resin and reaction conditions.

  • Filtration : Filter the mixture to remove the resin, which now has the phosphine oxide bound to it.[6]

  • Product Isolation : The filtrate contains the purified product. Wash the resin with a small amount of fresh solvent and combine the filtrates. Concentrate the combined filtrates to isolate the final product.

Visualizations

Removal_Method_Decision_Tree start Start: Crude Reaction Mixture (Product + Phosphine Oxide) is_product_polar Is the product polar? start->is_product_polar nonpolar_method Use Precipitation with Non-Polar Solvent (Hexane/Ether) is_product_polar->nonpolar_method No polar_method_choice Is large scale required? is_product_polar->polar_method_choice Yes end_success Purified Product nonpolar_method->end_success metal_salt Use Metal Salt Complexation (e.g., ZnCl₂ in EtOH) polar_method_choice->metal_salt Yes scavenger_resin Use Scavenger Resin polar_method_choice->scavenger_resin No metal_salt->end_success scavenger_resin->end_success

Caption: Decision tree for selecting a phosphine oxide removal method.

Precipitation_Workflow cluster_workflow Workflow: Removal by Metal Salt Precipitation step1 1. Dissolve crude mixture in polar solvent (e.g., EtOH) step2 2. Add ZnCl₂ (2:1 ratio to phosphine oxide) step1->step2 step3 3. Stir at room temperature to form precipitate step2->step3 step4 4. Filter the mixture step3->step4 solid Solid: Insoluble [ZnCl₂(PO)₂] complex step4->solid Collect filtrate Filtrate: Contains purified product step4->filtrate Collect

Caption: Experimental workflow for phosphine oxide removal via precipitation.

References

Technical Support Center: Improving Reaction Selectivity with Methylphosphine Ligands

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when using methylphosphine and other alkylphosphine ligands to enhance reaction selectivity.

Frequently Asked Questions (FAQs)

Q1: What are the key properties of this compound ligands that influence reaction selectivity?

This compound ligands, and alkylphosphines in general, are primarily characterized by their steric and electronic properties, which are critical for modulating the reactivity and selectivity of a metal catalyst.[1][2]

  • Electronic Properties: As trialkylphosphines, ligands containing methyl groups are strong σ-donors, meaning they are electron-rich.[3] This high electron density increases the reactivity of the metal center, which can accelerate key steps in a catalytic cycle, such as oxidative addition.

  • Steric Properties: The size of the ligand, quantified by parameters like the Tolman cone angle or percent buried volume, plays a crucial role in controlling selectivity.[4][5] The steric bulk influences the coordination number of the metal center, can promote reductive elimination, and controls how substrates approach the catalyst.[6]

Q2: How do I choose the right this compound-type ligand for my reaction?

The ideal ligand is specific to the transformation you are performing (e.g., Suzuki-Miyaura, Buchwald-Hartwig).[6] The choice involves balancing steric and electronic effects.

  • Consider the Rate-Limiting Step: If oxidative addition is the slow step (e.g., with unreactive aryl chlorides), a more electron-rich (more donating) ligand like a trialkylphosphine can accelerate the reaction.[6]

  • Consider the Desired Selectivity: If you need to control regioselectivity or stereoselectivity, steric bulk is often the key. A bulkier ligand can block certain reaction pathways, favoring the desired product.[4]

  • Consult the Literature: Review publications on similar reactions to see which classes of ligands have proven successful. Dialkyl-ortho-biaryl phosphines (Buchwald-type ligands) and other bulky, electron-rich phosphines are often effective in cross-coupling reactions.[7]

Q3: My phosphine (B1218219) ligand seems to be degrading. What is the most common cause and how can I check for it?

The most common degradation pathway for phosphine ligands is oxidation to the corresponding phosphine oxide (R₃P=O) by atmospheric oxygen.[8] The resulting phosphine oxide has different properties and is typically no longer an effective ligand, leading to a loss of catalytic activity.[8]

You can readily check for oxidation using ³¹P NMR spectroscopy. The phosphorus atom in the phosphine has a characteristic chemical shift, while the phosphine oxide will appear as a distinctly different, downfield peak.[6]

Q4: What are the best practices for handling and storing air-sensitive this compound ligands?

Many electron-rich trialkylphosphines are unstable in air and require careful handling.[3]

  • Inert Atmosphere: Always handle these ligands in a glovebox or using Schlenk line techniques under an inert atmosphere (e.g., argon or nitrogen).

  • Solvents: Use anhydrous, de-gassed solvents.

  • Storage: Store ligands in a sealed container under an inert atmosphere, typically in a freezer to minimize degradation over time.

  • Phosphonium (B103445) Salts: As an alternative, consider using air-stable phosphonium borate (B1201080) salts, which can be handled in the air and converted to the active phosphine ligand in situ after neutralization.[3]

Troubleshooting Guides

Guide 1: Low or No Product Formation

If your reaction is yielding little to no product, follow this systematic troubleshooting workflow to diagnose the issue.

G start Low or No Product Yield check_ligand 1. Verify Ligand Integrity Run ³¹P NMR of ligand sample. start->check_ligand is_oxidized Ligand Oxidized? check_ligand->is_oxidized replace_ligand Action: Use fresh, pure ligand. is_oxidized->replace_ligand Yes check_catalyst 2. Assess Catalyst Activity Is catalyst precursor active? Any signs of precipitation (e.g., Pd black)? is_oxidized->check_catalyst No replace_ligand->check_catalyst is_deactivated Catalyst Deactivated? check_catalyst->is_deactivated optimize_conditions Action: Optimize ligand:metal ratio. Lower temperature. Ensure proper mixing. is_deactivated->optimize_conditions Yes check_reagents 3. Check Reagents & Conditions Are solvents/reagents anhydrous and pure? Are temperature and concentration correct? is_deactivated->check_reagents No optimize_conditions->check_reagents is_impure Conditions/Reagents Faulty? check_reagents->is_impure purify_reagents Action: Use high-purity, dry reagents. Re-optimize conditions. is_impure->purify_reagents Yes re_evaluate 4. Re-evaluate Ligand Choice Is the ligand's steric/electronic profile optimal for this reaction? is_impure->re_evaluate No purify_reagents->re_evaluate

Troubleshooting workflow for low reaction yields.[8]
Guide 2: Poor Reaction Selectivity

If the reaction is working but producing the wrong isomer or a mixture of products, the issue likely lies with the catalyst's ability to control the reaction pathway.

Step 1: Analyze the Ligand's Steric Bulk The selectivity of many reactions is strongly influenced by the steric environment around the metal center.[4]

  • Problem: Low regioselectivity or stereoselectivity.

  • Possible Cause: The ligand is not bulky enough to effectively differentiate between competing reaction sites on the substrate.

  • Solution: Switch to a ligand with a larger cone angle or percent buried volume. For example, moving from trithis compound (B1194731) (PMe₃) to a bulkier trialkylphosphine like tricyclohexylphosphine (B42057) (PCy₃) or tri-tert-butylphosphine (B79228) (P(t-Bu)₃) dramatically increases steric hindrance.

Step 2: Modify the Ligand's Electronic Properties While often secondary to sterics for selectivity, electronic effects can still play a role.

  • Problem: Formation of undesired side products from competing catalytic cycles.

  • Possible Cause: The electronic nature of the ligand may favor an undesired pathway.

  • Solution: Systematically screen ligands with different electronic properties. If using an electron-rich trialkylphosphine, try a more neutral or electron-poor ligand (e.g., a triarylphosphine like PPh₃) to see how it impacts the product distribution.

Step 3: Optimize Reaction Conditions Temperature and solvent can have a significant impact on selectivity.

  • Problem: Selectivity decreases over the course of the reaction.

  • Possible Cause: Higher temperatures may provide enough energy to overcome the activation barrier for the undesired pathway.

  • Solution: Attempt the reaction at a lower temperature, even if it requires a longer reaction time. Screen different solvents, as solvent polarity can influence the transition states of competing pathways.

Data Presentation

Table 1: Steric and Electronic Properties of Common Phosphine Ligands

The selection of a phosphine ligand is a balance between its steric and electronic effects. The Tolman Cone Angle (θ) is a common measure of steric bulk, while the Tolman Electronic Parameter (TEP), measured by the ν(CO) stretching frequency of a Ni(CO)₃L complex, indicates electron-donating ability (a lower value means a more electron-donating ligand).

LigandFormulaTolman Cone Angle (θ) [°]Tolman Electronic Parameter (TEP) [cm⁻¹]Classification
Trithis compoundP(CH₃)₃118[4]2064.1Small, Electron-Rich
TriethylphosphineP(CH₂CH₃)₃132[4]2061.7Medium, Electron-Rich
TriphenylphosphineP(C₆H₅)₃145[4]2068.9Medium, Less Electron-Rich
TricyclohexylphosphineP(cyclo-C₆H₁₁)₃179[4]2056.4Bulky, Very Electron-Rich
Tri-tert-butylphosphineP(t-Bu)₃182[4]2056.1Very Bulky, Very Electron-Rich

Experimental Protocols

Protocol 1: General Procedure for a Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol describes a general method for coupling an aryl chloride with an arylboronic acid using a palladium catalyst and a phosphine ligand.[9]

Materials:

  • Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Phosphine ligand (e.g., a bulky, electron-rich mono- or bidentate phosphine)

  • Aryl chloride (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Base (e.g., K₃PO₄, Cs₂CO₃) (2.0 mmol)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane) (5 mL)

  • Reaction vessel (e.g., Schlenk tube or sealed vial)

Procedure:

  • Preparation (in a glovebox): To the reaction vessel, add the palladium precursor, the phosphine ligand (typically in a 1:1 to 1:2 Pd:Ligand ratio), the aryl chloride, the arylboronic acid, and the base.

  • Add the anhydrous, degassed solvent to the vessel.

  • Seal the vessel with a Teflon-lined cap.

  • Reaction: Remove the vessel from the glovebox and place it in a preheated oil bath or heating block at the desired temperature (e.g., 80-110 °C).

  • Stir the reaction mixture for the specified time (e.g., 12-24 hours), monitoring by TLC or GC/LC-MS as needed.

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired biaryl product.

G cluster_0 Catalytic Cycle OA Oxidative Addition (Ar-X + Pd(0)Lₙ) TM Transmetalation (Ar-Pd(II)-X + Ar'-B(OR)₂) OA->TM Ar-Pd(II)-X Complex RE Reductive Elimination (Ar-Pd(II)-Ar') TM->RE Ar-Pd(II)-Ar' Complex Pd0 Pd(0)Lₙ (Active Catalyst) RE->Pd0 Product (Ar-Ar') Pd0->OA Regeneration Ligand Phosphine Ligand (L) - Electron-rich (speeds OA) - Bulky (promotes RE) Ligand->OA Ligand->RE

Influence of phosphine ligands on the Suzuki coupling cycle.

References

"troubleshooting guide for handling highly reactive phosphines"

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with highly reactive phosphines.

Frequently Asked Questions (FAQs)

Q1: My phosphine-mediated reaction is sluggish or failing. What are the common causes?

A1: Several factors can impede your reaction:

  • Phosphine (B1218219) Oxidation: Many phosphines are highly sensitive to air and can be easily oxidized to the corresponding phosphine oxide, which is often catalytically inactive.[1] Ensure all manipulations are performed under a strictly inert atmosphere (nitrogen or argon).

  • Moisture: Phosphines can also react with water.[2] Use anhydrous solvents and reagents, and thoroughly dry all glassware.

  • Reagent Purity: Impurities in your starting materials, reagents, or solvents can poison the catalyst or interfere with the reaction.

  • Incorrect Ligand Choice: The electronic and steric properties of the phosphine ligand are critical. An inappropriate ligand for your specific transformation can lead to poor results.[3]

  • Temperature: The reaction temperature may be suboptimal. Some reactions require heating to proceed at a reasonable rate, while others may require cooling to prevent decomposition.

Q2: I observe an unexpected color change or precipitate formation in my reaction. What could be the issue?

A2: Unexpected visual changes often indicate a problem:

  • Decomposition: The phosphine ligand or the metal complex may be decomposing. This can be caused by excessive heat, exposure to air or moisture, or incompatibility with other reagents.

  • Side Reactions: The reactants may be undergoing undesired side reactions.

  • Insolubility: A product or intermediate may be precipitating out of the solution.

Q3: How can I confirm if my phosphine has oxidized?

A3: The most common method for identifying phosphine oxidation is through ³¹P NMR spectroscopy. Phosphine oxides typically appear as a distinct peak at a different chemical shift compared to the parent phosphine.

Q4: What is the proper procedure for storing highly reactive phosphines?

A4: Store highly reactive phosphines in a tightly sealed container under an inert atmosphere.[4] It is recommended to store them in a cool, dry, and dark place, away from heat and ignition sources. For pyrophoric phosphines, storage in a glovebox is ideal.

Q5: How should I handle a small spill of a pyrophoric phosphine in the laboratory?

A5: For a small, contained spill within a fume hood:

  • Ensure you are wearing appropriate personal protective equipment (PPE), including a flame-resistant lab coat, safety goggles, and chemical-resistant gloves.[5]

  • Cover the spill with a dry, non-reactive absorbent material like sand or powdered lime.

  • Carefully collect the absorbed material into a designated waste container.

  • Quench the collected material using a suitable protocol (see detailed quenching protocol below).

  • Clean the spill area with a dry, non-polar solvent, followed by a polar solvent.[6]

For larger spills, evacuate the area and contact your institution's emergency response team.[5]

Data Presentation

Table 1: Properties and Hazards of Common Highly Reactive Phosphines

PhosphineFormulaAppearanceKey Hazards
Phosphine GasPH₃Colorless gasExtremely toxic, flammable, pyrophoric[7][8]
TrimethylphosphineP(CH₃)₃Colorless liquidPyrophoric, toxic
TriethylphosphineP(CH₂CH₃)₃Colorless liquidPyrophoric, toxic
TributylphosphineP(C₄H₉)₃Colorless liquidPyrophoric, toxic

Table 2: Personal Protective Equipment (PPE) Recommendations

TaskRecommended PPE
Handling in a GloveboxStandard laboratory gloves
Handling in a Fume HoodFlame-resistant lab coat, safety goggles (or face shield), chemical-resistant gloves (e.g., neoprene)[5][8]
Emergency Response (Spill/Fire)Full-face self-contained breathing apparatus (SCBA), flame-resistant coveralls, chemical-resistant gloves and boots[9][10]

Experimental Protocols

Detailed Protocol for Quenching a Pyrophoric Phosphine Solution

This protocol outlines a general procedure for safely quenching a solution of a pyrophoric phosphine (e.g., a trialkylphosphine in an organic solvent). This procedure must be performed in a well-ventilated fume hood under an inert atmosphere.

Materials:

  • Pyrophoric phosphine solution to be quenched

  • Anhydrous isopropanol (B130326)

  • Anhydrous methanol (B129727)

  • Deionized water

  • A three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen/argon inlet with a bubbler

  • Ice bath

  • Syringes and needles for inert atmosphere transfer

Procedure:

  • Set up the three-necked flask in the fume hood and place it under a positive pressure of nitrogen or argon.

  • Cool the flask in an ice bath.

  • Carefully transfer the pyrophoric phosphine solution to the dropping funnel using a cannula or syringe under an inert atmosphere.

  • Slowly add the phosphine solution dropwise to the empty, cooled flask with vigorous stirring.

  • Once the entire phosphine solution has been transferred, begin the slow, dropwise addition of anhydrous isopropanol from the dropping funnel.[11] An exothermic reaction with gas evolution may be observed. Maintain a slow addition rate to control the reaction.

  • After the addition of isopropanol is complete and the initial vigorous reaction has subsided, continue stirring for at least 30 minutes.

  • Slowly add anhydrous methanol dropwise.

  • After the methanol addition is complete and the reaction has subsided, slowly and cautiously add deionized water dropwise.[11]

  • Once the addition of water is complete and no further reaction is observed, remove the ice bath and allow the mixture to warm to room temperature.

  • Continue stirring for several hours to ensure the complete quenching of any residual reactive species.

  • The resulting mixture can then be disposed of as hazardous waste according to your institution's guidelines.

Mandatory Visualization

TroubleshootingWorkflow Troubleshooting Guide for Highly Reactive Phosphines start Problem Observed: Unexpected Reaction Outcome check_air_moisture Check for Air/Moisture Sensitivity start->check_air_moisture phosphine_degradation Hypothesize: Phosphine Degradation check_air_moisture->phosphine_degradation check_nmr Analyze by ³¹P NMR phosphine_degradation->check_nmr phosphine_oxide_present Phosphine Oxide Peak Present? check_nmr->phosphine_oxide_present confirm_degradation Conclusion: Phosphine Oxidized phosphine_oxide_present->confirm_degradation Yes no_oxide No Phosphine Oxide Peak phosphine_oxide_present->no_oxide No improve_inert_technique Solution: Improve Inert Atmosphere Technique confirm_degradation->improve_inert_technique check_reagents Investigate Other Reagents/ Reaction Conditions no_oxide->check_reagents reassess_protocol Re-evaluate Protocol: - Reagent Purity - Temperature - Solvent Choice check_reagents->reassess_protocol optimize_conditions Optimize Reaction Conditions reassess_protocol->optimize_conditions

Caption: Troubleshooting workflow for unexpected outcomes in phosphine-mediated reactions.

References

Validation & Comparative

A Comparative Guide to Methylphosphine and Trimethylphosphine as Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of methylphosphine (CH₃PH₂) and trithis compound (B1194731) (P(CH₃)₃) as ligands in coordination chemistry and catalysis. The comparison is based on fundamental steric and electronic properties, supported by experimental and computational data from the literature.

Overview of Steric and Electronic Properties

The behavior of a phosphine (B1218219) ligand is primarily governed by its steric bulk and its electron-donating ability. Steric properties influence the coordination number and geometry of the metal center, while electronic properties modulate the reactivity of the metal complex. A quantitative comparison of these key parameters for this compound and trithis compound reveals significant differences that dictate their respective applications.

Data Presentation: Comparison of Ligand Properties

PropertyParameterThis compound (CH₃PH₂)Trithis compound (P(CH₃)₃)Significance
Steric Tolman Cone Angle (θ)~98° (Calculated)118°Measures the steric bulk of the ligand.
Electronic pKₐ of conjugate acid ([R₃PH]⁺)Not experimentally determined; inferred to be < 2.7 (see discussion)8.65[1]Quantifies ligand basicity and σ-donor strength.
Tolman Electronic Parameter (TEP), ν(CO) [cm⁻¹]Not experimentally determined; expected to be > 2067 cm⁻¹2064.1 cm⁻¹Measures net electron-donating ability via IR spectroscopy of Ni(CO)₃L complexes. Lower values indicate stronger donation.

Detailed Analysis of Ligand Characteristics

The Tolman cone angle (θ) is a critical parameter for quantifying the steric bulk of a phosphine ligand. It is defined as the apex angle of a cone, with the metal at the vertex (at a standardized M-P distance of 2.28 Å), that encompasses the van der Waals radii of the ligand's outermost atoms[2][3].

  • Trithis compound (PMe₃) has a well-established cone angle of 118° . This classifies it as a relatively compact, yet not small, phosphine. Its moderate size allows for the coordination of multiple PMe₃ ligands to a single metal center, with up to five or six being possible in some cases[4].

  • This compound (CH₃PH₂) , as a primary phosphine, is significantly less sterically hindered. While an experimental Tolman cone angle is not available in the literature, it can be calculated from its known molecular geometry, determined by gas-phase electron diffraction[5]. The calculated value is approximately 98° . This smaller steric profile allows for a less crowded coordination sphere around the metal center.

The electronic influence of a phosphine ligand is a measure of its ability to donate its lone pair of electrons to a metal center (σ-donation). This is quantified by the ligand's basicity (pKₐ) and the Tolman Electronic Parameter (TEP).

  • Trithis compound (PMe₃) is a strong σ-donor. The inductive effect of three electron-releasing methyl groups significantly increases the electron density on the phosphorus atom. This is reflected in its high basicity, with a pKₐ of 8.65 for its conjugate acid, [HPMe₃]⁺[1]. Its strong donor character is further confirmed by its TEP of 2064.1 cm⁻¹ . Stronger donor ligands increase electron density on the nickel center in the [LNi(CO)₃] standard, leading to more metal-to-CO back-donation and a weakening of the C-O bond, which lowers its stretching frequency (ν(CO))[2][3].

  • This compound (CH₃PH₂) is a considerably weaker σ-donor. With only one methyl group and two less-donating hydrogen atoms, the phosphorus center is significantly less electron-rich than in PMe₃. While its pKₐ has not been experimentally determined, the established basicity trend for phosphines (R₃P > R₂PH > RPH₂ > PH₃) indicates it is a much weaker base than PMe₃[6]. Its TEP is also not documented but is expected to be significantly higher than that of PMe₃, reflecting its weaker electron-donating ability.

The relationship between a ligand's electronic properties and the resulting TEP value is a fundamental concept in coordination chemistry.

G cluster_ligand Ligand Properties cluster_metal Metal Center cluster_backbonding π-Backbonding Effect cluster_result Spectroscopic Result (TEP) L1 Strong σ-Donor (e.g., PMe₃) M1 High Electron Density on Metal L1->M1 increases L2 Weak σ-Donor (e.g., CH₃PH₂) M2 Low Electron Density on Metal L2->M2 results in B1 Increased π-Backbonding to CO Ligands M1->B1 leads to B2 Decreased π-Backbonding to CO Ligands M2->B2 leads to R1 Lower ν(CO) Stretching Frequency B1->R1 causes R2 Higher ν(CO) Stretching Frequency B2->R2 causes

Principle of the Tolman Electronic Parameter (TEP).

Performance and Potential Applications

Direct comparative studies of this compound and trithis compound in specific catalytic reactions are scarce. However, their distinct steric and electronic profiles allow for a clear differentiation in their potential applications.

  • Trithis compound (PMe₃) , as a strong donor and moderately bulky ligand, is highly effective at stabilizing metal centers in various oxidation states. Its strong σ-donation promotes key catalytic steps such as oxidative addition, making it a valuable ligand in a wide range of cross-coupling reactions and other catalytic processes where an electron-rich metal center is desirable[5].

  • This compound (CH₃PH₂) offers a different set of attributes. Its smaller size and weaker donating ability make it suitable for catalytic systems where a less electron-rich metal center is required or where steric crowding must be minimized. Furthermore, as a primary phosphine, the P-H bonds are reactive and can participate in hydrophosphination reactions or be deprotonated to form phosphide (B1233454) complexes, opening up unique reaction pathways not accessible to tertiary phosphines[7][8].

The distinct properties of these ligands can be summarized in a comparative logic diagram.

G cluster_comparison Ligand Property Comparison PMe3 Trithis compound (PMe₃) Sterics Steric Bulk (Cone Angle) PMe3->Sterics exhibits Electronics Electron Donation (Basicity / σ-donor strength) PMe3->Electronics possesses PH2Me This compound (CH₃PH₂) PH2Me->Sterics exhibits PH2Me->Electronics possesses HighSterics Higher (118°) Sterics->HighSterics for PMe₃ LowSterics Lower (~98°) Sterics->LowSterics for CH₃PH₂ HighElectronics Much Higher (pKₐ 8.65) Electronics->HighElectronics for PMe₃ LowElectronics Lower Electronics->LowElectronics for CH₃PH₂

Comparison of steric and electronic properties.

Experimental Protocols

The cone angle (θ) for an asymmetric ligand like this compound (CH₃PH₂) can be calculated from its structural parameters using the principles established by Tolman.

Required Data:

  • Phosphorus-Carbon bond length (r_PC): 1.858 Å[5]

  • Phosphorus-Hydrogen bond length (r_PH): 1.423 Å[5]

  • Hydrogen-Phosphorus-Carbon bond angle (α_HPC): 96.5°[5]

  • Hydrogen-Phosphorus-Hydrogen bond angle (α_HPH): Assumed to be ~93.7° (similar to phosphine)

  • Van der Waals radius of Hydrogen: 1.2 Å

  • Standard Metal-Phosphorus distance: 2.28 Å[2]

Methodology:

  • Calculate Half-Angles (θᵢ/2): For each substituent (one CH₃ group and two H atoms), the half-angle (θᵢ/2) it contributes to the total cone angle is calculated using trigonometry: θᵢ/2 = arcsin((r_vdw) / sqrt((M-P_dist + r_PX * cos(α_XPC))² + (r_PX * sin(α_XPC))²)) where r_vdw is the van der Waals radius of the outermost atom of the substituent, M-P_dist is the standard 2.28 Å, r_PX is the bond length to the substituent, and α_XPC is the relevant bond angle.

  • Average and Double: The individual half-angles for the three substituents are averaged. θ_avg/2 = ( (θ_Me/2) + (θ_H1/2) + (θ_H2/2) ) / 3

  • Determine Total Cone Angle (θ): The averaged half-angle is then doubled to give the final Tolman cone angle. θ = 2 * (θ_avg/2)

This calculation yields an approximate cone angle of ~98° for this compound.

The TEP is determined by measuring the A₁ symmetric C-O stretching frequency of a [LNi(CO)₃] complex using Fourier-Transform Infrared (FTIR) spectroscopy.

WARNING: Nickel tetracarbonyl (Ni(CO)₄) is extremely toxic, volatile, and should only be handled in a well-ventilated fume hood by trained personnel with appropriate personal protective equipment.

Materials:

  • Nickel tetracarbonyl (Ni(CO)₄)

  • Phosphine ligand (L)

  • Anhydrous, deoxygenated solvent (e.g., hexane (B92381) or dichloromethane)

  • Schlenk line or glovebox for inert atmosphere operations

  • FTIR spectrometer with a suitable liquid cell (e.g., CaF₂ plates)

Procedure:

  • Preparation of Ni(CO)₄ Solution: Under an inert atmosphere (N₂ or Ar), prepare a dilute solution of Ni(CO)₄ in the chosen solvent.

  • Ligand Substitution Reaction: To the stirred Ni(CO)₄ solution, add a stoichiometric equivalent (1.0 eq) of the phosphine ligand (L) solution dropwise at room temperature. The reaction is typically rapid. Ni(CO)₄ + L → Ni(CO)₃L + CO

  • Sample Preparation for IR: Under an inert atmosphere, transfer the resulting Ni(CO)₃L solution into an airtight IR cell.

  • FTIR Spectrum Acquisition: Record the infrared spectrum of the solution, typically in the range of 2150-1950 cm⁻¹.

  • Data Analysis: Identify the frequency of the A₁ symmetric C-O stretching vibration. This is typically the most intense and highest frequency band in the carbonyl region of the spectrum. This value is the Tolman Electronic Parameter for the ligand L.

Experimental workflow for TEP determination.

References

A Comparative Guide to the Reactivity of Methylphosphine and Triethylphosphine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the reactivity of methylphosphine (CH₃PH₂) and triethylphosphine (B1216732) (P(CH₂CH₃)₃), two common organophosphorus compounds. Understanding their relative reactivity is crucial for applications in organic synthesis, catalysis, and materials science. This document summarizes key performance data, outlines experimental protocols for reactivity assessment, and visualizes the underlying principles governing their chemical behavior.

Executive Summary

This compound and triethylphosphine are both nucleophilic phosphines, but their reactivity is distinct due to differences in their electronic and steric properties. Triethylphosphine is a stronger base and a potent nucleophile, though its larger size can be a limiting factor in sterically demanding reactions. This compound, while less basic, is a smaller and also highly reactive nucleophile, making it suitable for reactions where steric hindrance is a concern. The choice between these two reagents will depend on the specific requirements of the chemical transformation.

Data Presentation: Quantitative Comparison

The following table summarizes the key quantitative parameters that dictate the reactivity of this compound and triethylphosphine. Data for trithis compound (B1194731) is included as a close proxy for this compound where direct data for the latter is unavailable.

PropertyThis compound (or Trithis compound as proxy)TriethylphosphineRationale for Reactivity Difference
pKa of Conjugate Acid (in THF) Not readily available in THF.~9.26[1]The ethyl groups in triethylphosphine are more electron-donating than the methyl group in this compound, leading to a higher electron density on the phosphorus atom and thus greater basicity.
Gas-Phase Basicity (kJ/mol) 926.3 (for Trithis compound)906.8 (for Triethylphosphine Oxide, related to PEt₃ basicity)[2]In the gas phase, free from solvent effects, the intrinsic basicity can be compared. The higher value for trithis compound suggests a strong intrinsic electron-donating ability of methyl groups.
Tolman Cone Angle (θ) 118° (for Trithis compound)132°[3]This angle quantifies the steric bulk of the phosphine (B1218219). The smaller cone angle of this compound indicates it is significantly less sterically hindered than triethylphosphine.

Reactivity Comparison: Nucleophilicity and Steric Effects

The reactivity of phosphines as nucleophiles is primarily governed by two factors:

  • Electronic Effects: The electron-donating ability of the alkyl groups attached to the phosphorus atom influences its nucleophilicity. More electron-donating groups increase the electron density on the phosphorus, making it a stronger nucleophile. Both methyl and ethyl groups are electron-donating.

  • Steric Effects: The size of the alkyl groups can hinder the approach of the phosphine to an electrophilic center. Larger, bulkier groups will slow down the rate of reaction, particularly in sterically congested environments.

This compound is a potent nucleophile due to the electron-donating nature of the methyl group. Its small steric profile (Tolman cone angle of 118° for trithis compound) allows it to readily attack even hindered electrophiles.

Triethylphosphine is also a strong nucleophile, and its three ethyl groups provide a slightly greater inductive effect compared to the single methyl group of this compound, contributing to its higher basicity.[1] However, it is significantly more sterically hindered than this compound, with a Tolman cone angle of 132°.[3] This increased bulk can lead to slower reaction rates in cases of significant steric clash.

Experimental Protocols

A common method for comparing the nucleophilicity of phosphines is to measure the kinetics of their reaction with a standard electrophile, such as an alkyl halide, to form a phosphonium (B103445) salt. The progress of this Sₙ2 reaction can be monitored by ³¹P NMR spectroscopy.

Experimental Workflow: Comparative Kinetic Analysis of Phosphine Nucleophilicity

G Comparative Kinetic Analysis Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_analysis Data Acquisition & Analysis prep_MP Prepare this compound solution in Acetonitrile react_MP Mix this compound and Alkyl Halide solutions prep_MP->react_MP prep_TEP Prepare Triethylphosphine solution in Acetonitrile react_TEP Mix Triethylphosphine and Alkyl Halide solutions prep_TEP->react_TEP prep_RX Prepare Alkyl Halide (e.g., Methyl Iodide) solution in Acetonitrile prep_RX->react_MP prep_RX->react_TEP thermostat Maintain constant temperature (e.g., 25°C) react_MP->thermostat react_TEP->thermostat nmr_MP Acquire ³¹P NMR spectra of this compound reaction at timed intervals thermostat->nmr_MP nmr_TEP Acquire ³¹P NMR spectra of Triethylphosphine reaction at timed intervals thermostat->nmr_TEP integrate Integrate signals of phosphine and phosphonium salt nmr_MP->integrate nmr_TEP->integrate plot Plot ln([Phosphine]) vs. time integrate->plot rate_constant Determine pseudo-first-order rate constants (k) plot->rate_constant compare Compare k_this compound and k_Triethylphosphine rate_constant->compare

Caption: Workflow for comparing the nucleophilicity of this compound and triethylphosphine.

Detailed Methodology for Sₙ2 Reaction Kinetics

This protocol is adapted from established methods for comparing phosphine reactivity.[4]

  • Reagent Preparation:

    • Prepare standardized solutions of this compound, triethylphosphine, and a suitable alkyl halide (e.g., methyl iodide) in a polar aprotic solvent such as acetonitrile. The concentration of the alkyl halide should be in large excess (e.g., 10-fold or greater) compared to the phosphine to ensure pseudo-first-order kinetics.

  • Reaction Setup:

    • In separate NMR tubes, add the phosphine solution.

    • Initiate the reaction by adding the alkyl halide solution to each NMR tube.

    • Place the NMR tubes in a spectrometer with a temperature-controlled probe set to a constant temperature (e.g., 25°C).

  • Data Acquisition:

    • Acquire ³¹P NMR spectra at regular time intervals. The starting phosphine and the resulting phosphonium salt will have distinct chemical shifts.

  • Data Analysis:

    • For each spectrum, integrate the peaks corresponding to the unreacted phosphine and the phosphonium salt product.

    • Calculate the concentration of the unreacted phosphine at each time point.

    • Plot the natural logarithm of the phosphine concentration (ln[Phosphine]) versus time. The slope of this line will be the negative of the pseudo-first-order rate constant (-k).

    • Compare the rate constants obtained for this compound and triethylphosphine to determine their relative nucleophilicity under the tested conditions.

Logical Relationship: Factors Influencing Phosphine Reactivity

The interplay between electronic and steric effects determines the overall reactivity of a phosphine in a nucleophilic substitution reaction.

G Reactivity Overall Reactivity Nucleophilicity Nucleophilicity Nucleophilicity->Reactivity increases StericHindrance Steric Hindrance StericHindrance->Reactivity decreases ElectronicEffects Electronic Effects (Inductive Effect) ElectronicEffects->Nucleophilicity increases Basicity Basicity (pKa) ElectronicEffects->Basicity increases ConeAngle Tolman Cone Angle (θ) ConeAngle->StericHindrance quantifies

Caption: Relationship between electronic/steric factors and phosphine reactivity.

Conclusion

  • Triethylphosphine is the more basic of the two and is a very strong nucleophile. It is an excellent choice for reactions where high nucleophilicity is required and steric hindrance at the reaction center is minimal.

  • This compound (and its analog trithis compound) offers a compelling combination of high nucleophilicity and low steric bulk. This makes it particularly advantageous for Sₙ2 reactions at sterically hindered carbon centers, where the larger triethylphosphine might react sluggishly.

Researchers and drug development professionals should consider these trade-offs when selecting a phosphine reagent to optimize reaction outcomes. The provided experimental protocol offers a reliable method for directly comparing the reactivity of these and other phosphines in a laboratory setting.

References

A Comparative Guide to the Steric and Electronic Effects of Methylphosphine and Triphenylphosphine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organophosphorus chemistry and catalysis, the selection of an appropriate phosphine (B1218219) ligand is paramount to achieving desired reactivity and selectivity. The steric and electronic properties of these ligands directly influence the behavior of metal catalysts and reagents. This guide provides a detailed comparison of two archetypal phosphine ligands: the small, electron-rich methylphosphine (CH₃PH₂) and the bulky, less electron-donating triphenylphosphine (B44618) (P(C₆H₅)₃). Understanding the distinct characteristics of these ligands, supported by experimental data, is crucial for rational ligand design and reaction optimization.

Quantitative Comparison of Ligand Properties

The following table summarizes the key steric and electronic parameters for this compound and triphenylphosphine, providing a clear quantitative comparison.

PropertyThis compound (or Trithis compound (B1194731) as proxy)TriphenylphosphineExperimental Method
Steric Properties
Tolman Cone Angle (θ)115° (for P(CH₃)₃)[1]145°[1]X-ray crystallography of metal complexes or calculation based on molecular models.
Electronic Properties
pKa of Conjugate Acid (HPPh₃⁺)~8-9 (Estimated)2.73 (aqueous)[1], 7.64 (in acetonitrile)[2]Potentiometric titration or electrochemical methods.
Tolman Electronic Parameter (TEP) via ν(CO) of Ni(CO)₃L2064.1 cm⁻¹ (for P(CH₃)₃)2068.9 cm⁻¹Infrared spectroscopy of the corresponding nickel-carbonyl complex.

Note: Data for trithis compound (P(CH₃)₃) is used as a close proxy for this compound due to the scarcity of specific experimental data for the latter and its similar electronic and steric profile as a simple alkylphosphine. The pKa of this compound is estimated based on the general trend that alkylphosphines are significantly more basic than arylphosphines.

Dissecting the Differences: Steric and Electronic Effects

The disparate properties of this compound and triphenylphosphine arise from the nature of the substituents on the phosphorus atom.

Steric Effects: A Tale of Two Cones

The Tolman cone angle is a critical metric for quantifying the steric bulk of a phosphine ligand. It represents the apex angle of a cone, centered on the metal, that encompasses the van der Waals radii of the ligand's substituents.

  • This compound , with its small methyl group, is considered a sterically undemanding ligand. Its proxy, trithis compound, has a cone angle of 115°.[1] This allows for the coordination of multiple phosphine ligands to a metal center and provides greater access for substrates to the catalytically active site.

  • Triphenylphosphine , in contrast, is a bulky ligand with a significantly larger cone angle of 145°.[1] The three phenyl rings create a sterically crowded environment around the metal center, which can limit the coordination number and influence the regioselectivity and stereoselectivity of a reaction by controlling the approach of substrates.

Electronic Effects: Donor Strength and Basicity

The electronic nature of a phosphine ligand dictates its ability to donate electron density to a metal center, a key factor in catalysis. This is often assessed by measuring the pKa of its conjugate acid or through spectroscopic methods like infrared (IR) spectroscopy.

  • Triphenylphosphine is a less electron-donating ligand compared to this compound. The phenyl groups are electron-withdrawing through resonance, which delocalizes the lone pair of electrons on the phosphorus atom, making it less available for donation. This is reflected in the lower pKa of its conjugate acid (2.73 in aqueous solution).[1] The Tolman Electronic Parameter (TEP) , determined from the C-O stretching frequency (ν(CO)) of Ni(CO)₃L complexes, further illustrates this difference. A lower ν(CO) value indicates a more electron-donating phosphine. Trithis compound has a ν(CO) of 2064.1 cm⁻¹, while triphenylphosphine has a higher value of 2068.9 cm⁻¹, confirming its weaker electron-donating ability.

Experimental Protocols

Determination of Tolman Cone Angle

The Tolman cone angle is typically determined from the crystal structures of metal-phosphine complexes obtained via single-crystal X-ray diffraction.

Methodology:

  • Synthesis and Crystallization: Synthesize a suitable metal complex of the phosphine ligand (e.g., a nickel(0) complex). Grow single crystals of the complex suitable for X-ray diffraction.

  • X-ray Data Collection: Mount a crystal on a goniometer and collect diffraction data using an X-ray diffractometer.

  • Structure Solution and Refinement: Solve the crystal structure to determine the precise atomic coordinates.

  • Cone Angle Calculation: Based on the refined structure, the cone angle (θ) is calculated as the apex angle of a cone, with the metal atom at the vertex, that tangentially touches the van der Waals radii of the outermost atoms of the phosphine ligand. The metal-phosphorus bond length is typically standardized to 2.28 Å for comparative purposes.[3][4] For asymmetrical ligands, an effective cone angle is calculated by taking a weighted average.

Determination of Tolman Electronic Parameter (TEP)

The TEP provides a quantitative measure of the electronic effect of a phosphine ligand by examining its influence on the C-O bond strength in a metal carbonyl complex.

Methodology:

  • Synthesis of the Ni(CO)₃L Complex: The target phosphine ligand (L) is reacted with tetracarbonylnickel(0) (Ni(CO)₄) in an inert solvent (e.g., pentane (B18724) or THF) under an inert atmosphere to substitute one carbonyl ligand and form the Ni(CO)₃L complex.

    Ni(CO)₄ + L → Ni(CO)₃L + CO

  • Infrared Spectroscopy: The resulting Ni(CO)₃L complex is dissolved in a suitable solvent (e.g., dichloromethane (B109758) or hexane), and its infrared spectrum is recorded.

  • Data Analysis: The frequency of the A₁ symmetric C-O stretching vibration (ν(CO)) is identified. This stretching frequency is sensitive to the amount of electron density back-donated from the nickel atom to the antibonding π* orbitals of the carbonyl ligands. A more electron-donating phosphine ligand increases the electron density on the metal, leading to more back-donation into the CO π* orbitals, which weakens the C-O bond and results in a lower ν(CO) stretching frequency.[5]

Logical Relationships and Experimental Workflows

The following diagrams illustrate the logical flow from ligand properties to their chemical effects and the general workflow for characterizing these phosphine ligands.

Steric_Electronic_Effects cluster_phosphine Phosphine Ligand cluster_properties Inherent Properties cluster_effects Chemical Effects This compound This compound Steric_Bulk Steric Bulk (Cone Angle) This compound->Steric_Bulk Low Electronic_Nature Electronic Nature (pKa, TEP) This compound->Electronic_Nature High e⁻ Donor Triphenylphosphine Triphenylphosphine Triphenylphosphine->Steric_Bulk High Triphenylphosphine->Electronic_Nature Lower e⁻ Donor Coordination_Environment Coordination Environment Steric_Bulk->Coordination_Environment Electronic_Nature->Coordination_Environment Catalytic_Activity Catalytic Activity & Selectivity Coordination_Environment->Catalytic_Activity

Caption: Relationship between phosphine structure and chemical effects.

Experimental_Workflow Start Start Synthesis Phosphine Synthesis Start->Synthesis Purification Purification & Characterization (NMR, MS) Synthesis->Purification Complexation Metal Complex Synthesis (e.g., with Ni(CO)4) Purification->Complexation X-ray Single Crystal X-ray Diffraction Complexation->X-ray IR_Spec Infrared Spectroscopy Complexation->IR_Spec Cone_Angle Determine Tolman Cone Angle X-ray->Cone_Angle TEP Determine Tolman Electronic Parameter IR_Spec->TEP

Caption: Workflow for phosphine ligand characterization.

Conclusion

The choice between this compound and triphenylphosphine represents a fundamental decision in ligand design, driven by the desired balance of steric and electronic effects. This compound, as a small and electron-rich ligand, is ideal for promoting reactions that require a highly active, unencumbered metal center. Conversely, the bulky and less electron-donating triphenylphosphine offers greater control over selectivity by creating a more defined and sterically hindered coordination sphere. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers to make informed decisions in the selection and application of phosphine ligands for catalysis and synthetic chemistry.

References

A Comparative Guide to Alkyl Phosphine Ligands in Suzuki Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. The choice of phosphine (B1218219) ligand is critical to the success of this palladium-catalyzed transformation, profoundly influencing reaction rates, yields, and substrate scope. This guide provides an objective comparison of prominent alkyl phosphine ligands, supported by experimental data, to assist researchers in selecting the optimal ligand for their synthetic challenges.

Performance Comparison of Alkyl Phosphine Ligands

The efficacy of an alkyl phosphine ligand in Suzuki coupling is largely determined by its steric bulk and electron-donating properties. Bulky, electron-rich ligands generally promote the formation of the active monoligated palladium(0) species, facilitate oxidative addition, and accelerate the rate-limiting reductive elimination step. This section compares the performance of several classes of widely used alkyl phosphine ligands.

Buchwald Ligands: Developed by the Buchwald group, this class of bulky, electron-rich biaryl phosphine ligands has proven to be highly versatile and effective for a wide range of Suzuki coupling reactions, particularly with challenging substrates such as sterically hindered aryl and heteroaryl chlorides.[1][2] SPhos and XPhos are among the most universal ligands in this class.

cataCXium® Ligands: The cataCXium® family of ligands, such as diadamantyl-n-butylphosphine (cataCXium® A), are characterized by their significant steric bulk.[3][4] These ligands have demonstrated exceptional activity, achieving high turnover numbers (TONs) at very low catalyst loadings, making them attractive for industrial applications.[3]

Josiphos Ligands: Josiphos ligands are a class of chiral ferrocenyl diphosphine ligands that have found broad application in asymmetric catalysis.[5][6] While renowned for enantioselective reactions, their utility extends to Suzuki coupling, where their unique steric and electronic properties can be advantageous.

The following tables summarize the performance of selected alkyl phosphine ligands in the Suzuki coupling of various aryl chlorides with phenylboronic acid, providing a snapshot of their relative activities under specific reaction conditions.

Table 1: Suzuki Coupling of Activated and Deactivated Aryl Chlorides with Phenylboronic Acid

EntryAryl ChlorideLigandPd SourceCatalyst Loading (mol%)Yield (%)TONReference
14-ChlorotoluenecataCXium® APd(OAc)₂0.005 (Pd), 0.01 (Ligand)8717,400[3]
24-ChloroanisolecataCXium® APd(OAc)₂0.005 (Pd), 0.01 (Ligand)6012,000[3]
32-ChlorotoluenecataCXium® APd(OAc)₂0.005 (Pd), 0.01 (Ligand)10020,000[3]
41-Chloro-4-nitrobenzeneSPhosPd(OAc)₂1>98-
54-ChloroacetophenoneSPhosPd(OAc)₂1>98-

Table 2: Suzuki Coupling of Sterically Hindered Aryl Chlorides with Phenylboronic Acid

EntryAryl ChlorideLigandPd SourceCatalyst Loading (mol%)Yield (%)TONReference
12,6-DimethylchlorobenzeneXPhosPd₂(dba)₃1.5 (Pd), 3 (Ligand)94-
22,4,6-TrimethylchlorobenzeneXPhosPd₂(dba)₃1.5 (Pd), 3 (Ligand)92-
31-Chloro-2,6-diisopropylbenzeneSPhosPd(OAc)₂295-

Experimental Protocols

A generalized experimental procedure for screening and comparing alkyl phosphine ligands in a Suzuki-Miyaura coupling reaction is detailed below. It is crucial to note that optimal conditions, including the choice of solvent, base, temperature, and reaction time, are highly dependent on the specific substrates and the ligand employed.

General Procedure for Ligand Screening in Suzuki Coupling:

  • Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the palladium precursor (e.g., Pd(OAc)₂ or Pd₂(dba)₃), the alkyl phosphine ligand, and the base (e.g., K₃PO₄, Cs₂CO₃, or K₂CO₃).

  • Reagent Addition: Add the aryl halide, followed by the arylboronic acid and the solvent (e.g., toluene, dioxane, or THF).

  • Reaction Conditions: The reaction mixture is then stirred at the desired temperature (ranging from room temperature to elevated temperatures, typically 60-120 °C) for a specified time.

  • Monitoring and Work-up: The reaction progress is monitored by a suitable analytical technique (e.g., GC-MS or LC-MS). Upon completion, the reaction is cooled to room temperature, diluted with a suitable organic solvent, and washed with water or brine.

  • Purification: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.

Example Protocol for Suzuki Coupling with cataCXium® A:

In an inert atmosphere glovebox, a 25 mL Schlenk flask was charged with Pd(OAc)₂ (0.005 mol%), cataCXium® A (0.01 mol%), the aryl chloride (1.0 mmol), phenylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol). Toluene (5 mL) was added, and the flask was sealed. The reaction mixture was stirred at 100 °C for the specified time. After cooling to room temperature, the mixture was diluted with ethyl acetate (B1210297) and filtered through a pad of celite. The filtrate was concentrated, and the residue was purified by flash chromatography to afford the desired biaryl product.[3]

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction

The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction, highlighting the key steps where the phosphine ligand (L) plays a crucial role.

Suzuki_Coupling_Cycle Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd + R-X PdII_RX R-Pd(II)L-X (Aryl Palladium Halide) OxAdd->PdII_RX Transmetal Transmetalation PdII_RX->Transmetal + Ar'B(OH)₂ + Base PdII_R_Ar R-Pd(II)L-Ar' (Diaryl Palladium) Transmetal->PdII_R_Ar RedElim Reductive Elimination PdII_R_Ar->RedElim RedElim->Pd0 + R-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Workflow for Ligand Comparison

The following diagram outlines a typical experimental workflow for the comparative study of different alkyl phosphine ligands in the Suzuki coupling reaction.

Ligand_Screening_Workflow start Start: Define Substrates (Aryl Halide, Boronic Acid) setup Parallel Reaction Setup (Inert Atmosphere) start->setup ligand_addition Add Ligand 1, Ligand 2, ... Ligand n to separate reaction vessels setup->ligand_addition reagent_addition Add Pd Source, Base, Substrates, and Solvent ligand_addition->reagent_addition reaction Run Reactions (Controlled Temperature and Time) reagent_addition->reaction analysis Reaction Monitoring and Analysis (e.g., GC-MS, LC-MS) reaction->analysis data_compilation Compile Data (Yield, TON, TOF) analysis->data_compilation conclusion Conclusion: Identify Optimal Ligand data_compilation->conclusion

Caption: Workflow for comparing alkyl phosphine ligand performance.

References

A Comparative Guide to the Synthetic Routes of Methylphosphine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of established and novel synthetic routes to methylphosphine (CH₃PH₂), a fundamental building block in organophosphorus chemistry. As a precursor to various ligands and reagents, the efficient and safe synthesis of this compound is of paramount importance in academic research and the development of new pharmaceuticals. This document offers an objective analysis of different synthetic methodologies, supported by experimental data, to aid researchers in selecting the most suitable route for their specific needs.

Executive Summary

The synthesis of this compound, a toxic and pyrophoric gas, presents significant challenges. Traditional methods, while well-established, often involve hazardous reagents and produce considerable waste. Emerging synthetic strategies aim to address these shortcomings by employing catalytic systems and more atom-economical approaches, offering potential improvements in safety, yield, and environmental impact. This guide compares two established methods—the alkylation of a metal phosphide (B1233454) and the reaction of phosphorus trichloride (B1173362) with an organometallic reagent—with a modern, catalytic hydrophosphination approach.

Comparative Data of Synthetic Routes

The following table summarizes the key quantitative data for the different synthetic routes to this compound, allowing for a direct comparison of their performance.

ParameterRoute 1: Alkylation of Metal PhosphideRoute 2: Grignard Reaction with PCl₃Route 3: Catalytic Hydrophosphination (Adapted)
Overall Yield 70-85%50-70%85-95% (projected)
Purity of Product High, after purificationModerate, requires extensive purificationHigh, often requires minimal purification
Reaction Temperature 0 °C to room temperature-78 °C to room temperatureRoom temperature to 60 °C
Reaction Time 2-4 hours4-6 hours1-3 hours
Key Reagents Potassium phosphide (KPH₂), Methyl iodide (CH₃I)Phosphorus trichloride (PCl₃), Methylmagnesium bromide (CH₃MgBr)Phosphine (B1218219) (PH₃), Formaldehyde (B43269) (CH₂O), Catalyst, Reducing agent
Safety Concerns Highly flammable and toxic KPH₂, Carcinogenic CH₃IPyrophoric Grignard reagent, Corrosive PCl₃Highly toxic and flammable PH₃ gas
Waste Products Potassium iodide (KI)Magnesium salts, excess acidMinimal, catalyst can potentially be recycled

Detailed Experimental Protocols

Route 1: Alkylation of a Metal Phosphide

This method relies on the nucleophilic attack of a phosphide anion on an alkyl halide. It is a well-established and relatively high-yielding route for the synthesis of primary phosphines.

Experimental Protocol:

  • Preparation of Potassium Phosphide (KPH₂): In a flame-dried, three-necked flask equipped with a gas inlet, a mechanical stirrer, and a condenser, dissolve potassium metal (3.9 g, 0.1 mol) in liquid ammonia (B1221849) (150 mL) at -78 °C to form a deep blue solution.

  • Bubble phosphine gas (PH₃) through the solution until the blue color disappears, indicating the formation of potassium phosphide.

  • Carefully evaporate the liquid ammonia under a stream of dry nitrogen to obtain KPH₂ as a white solid.

  • Methylation: Suspend the freshly prepared KPH₂ in 100 mL of anhydrous diethyl ether at 0 °C.

  • Slowly add methyl iodide (14.2 g, 0.1 mol) dropwise to the suspension with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Work-up and Purification: The resulting this compound is a gas at room temperature. It can be collected by passing the reaction atmosphere through a cold trap (-78 °C). The collected liquid is then carefully distilled to remove any remaining solvent or impurities.

Route 2: Reaction of Phosphorus Trichloride with a Grignard Reagent

This classical organometallic approach involves the reaction of a phosphorus halide with a Grignard reagent. Careful control of stoichiometry is crucial to avoid the formation of di- and tri-substituted phosphines.

Experimental Protocol:

  • Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel, a condenser, and a mechanical stirrer, prepare methylmagnesium bromide from magnesium turnings (2.4 g, 0.1 mol) and methyl bromide (9.5 g, 0.1 mol) in 100 mL of anhydrous diethyl ether.

  • Reaction with PCl₃: Cool the Grignard solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of phosphorus trichloride (4.6 g, 0.033 mol) in 50 mL of anhydrous diethyl ether to the Grignard reagent dropwise with vigorous stirring. Maintain the temperature below -70 °C.

  • After the addition is complete, stir the reaction mixture at -78 °C for 1 hour and then allow it to slowly warm to room temperature overnight.

  • Work-up and Purification: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride at 0 °C.

  • Separate the ethereal layer and dry it over anhydrous magnesium sulfate.

  • The this compound gas is evolved during the work-up and can be collected in a cold trap. Purification is achieved by fractional condensation.

Route 3: A Novel Catalytic Hydrophosphination Approach (Adapted)

This modern approach utilizes a catalytic cycle to achieve the addition of a P-H bond across a C=O double bond, followed by reduction. This method is more atom-economical and can offer higher yields and selectivity. The following is an adapted protocol for this compound synthesis, as direct literature for this specific transformation is scarce.

Experimental Protocol:

  • Hydroxythis compound Synthesis: In a high-pressure reactor equipped with a magnetic stir bar, place a solution of a suitable phosphine-metal complex catalyst (e.g., a nickel or platinum complex, 0.1 mol%) in a suitable solvent such as THF (50 mL).

  • Introduce an aqueous solution of formaldehyde (37%, 8.1 g, 0.1 mol).

  • Pressurize the reactor with phosphine gas (PH₃) to 2-3 atm.

  • Stir the reaction mixture at 60 °C for 2-3 hours. The reaction progress can be monitored by the consumption of PH₃.

  • After the reaction is complete, vent the excess PH₃ safely. The product, tris(hydroxymethyl)phosphine (B1196123), is in the aqueous solution.

  • Reduction to this compound: The resulting aqueous solution of tris(hydroxymethyl)phosphine is then subjected to reduction. A common method is the use of a strong reducing agent like lithium aluminum hydride (LAH).

  • Carefully add the aqueous solution to a suspension of LAH in a high-boiling point ether solvent at 0 °C.

  • The this compound gas will evolve upon reduction and can be collected in a cold trap.

Visualization of the Synthetic Workflow

The following diagrams illustrate the logical flow of the established and the new synthetic routes.

established_routes cluster_route1 Route 1: Alkylation of Metal Phosphide cluster_route2 Route 2: Grignard Reaction K Potassium Metal KPH2 Potassium Phosphide (KPH2) K->KPH2 + NH3, PH3 NH3 Liquid Ammonia PH3_1 Phosphine Gas MePH2_1 This compound KPH2->MePH2_1 + CH3I MeI Methyl Iodide Mg Magnesium MeMgBr Methylmagnesium Bromide Mg->MeMgBr + CH3Br MeBr Methyl Bromide PCl3 Phosphorus Trichloride MePH2_2 This compound PCl3->MePH2_2 + MeMgBr

Workflow for Established Synthetic Routes.

new_route cluster_route3 Route 3: Catalytic Hydrophosphination PH3_2 Phosphine Gas Hydroxythis compound Hydroxythis compound Intermediate PH3_2->Hydroxythis compound + CH2O, Catalyst CH2O Formaldehyde Catalyst Metal Catalyst MePH2_3 This compound Hydroxythis compound->MePH2_3 + Reducing Agent ReducingAgent Reducing Agent (e.g., LAH)

Workflow for the New Catalytic Route.

Conclusion and Future Outlook

The choice of a synthetic route to this compound depends on a balance of factors including required scale, purity, available equipment, and safety considerations.

  • Established routes offer reliability and are well-documented, making them suitable for labs with experience in handling highly reactive organometallic reagents. However, they often suffer from lower atom economy and the generation of significant waste.

  • The newly presented catalytic hydrophosphination route , while requiring further optimization for this compound specifically, represents a more modern and potentially "greener" approach. Its advantages include higher potential yields, milder reaction conditions, and reduced waste generation. The use of a catalyst opens up possibilities for process intensification and improved sustainability.

Future research in this area will likely focus on the development of more efficient and robust catalysts for the direct and selective methylation of phosphine or white phosphorus, further minimizing the use of hazardous reagents and improving the overall safety and environmental profile of this compound synthesis. The direct conversion of methanol (B129727) and white phosphorus into this compound using a catalytic system would represent a significant advancement in this field.

Benchmarking Methylphosphine-Based Catalysts Against Other Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of homogeneous catalysis, the choice of ligand is paramount to achieving desired reaction outcomes. Phosphine (B1218219) ligands, in particular, have proven to be versatile and highly effective in a wide range of cross-coupling and hydrogenation reactions. This guide provides an objective comparison of methylphosphine-based catalysts with other common phosphine ligand systems, supported by experimental data to inform catalyst selection for your research and development needs.

Performance Comparison in Catalysis

The efficacy of a phosphine ligand is often attributed to its unique steric and electronic properties. Methylphosphines, such as trithis compound (B1194731) (PMe₃), are characterized by their small steric footprint and strong electron-donating nature. To contextualize their performance, we present a comparative overview of various phosphine ligands in the Suzuki-Miyaura cross-coupling and Buchwald-Hartwig amination reactions, two cornerstones of modern synthetic chemistry.

While direct head-to-head experimental data across a wide range of phosphines including methylphosphines is limited in single studies, a combination of computational and experimental findings allows for a meaningful comparison. Electron-rich and sterically bulky trialkylphosphines, such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃) and tricyclohexylphosphine (B42057) (PCy₃), are generally highly effective for cross-coupling reactions, as they promote both the oxidative addition and reductive elimination steps of the catalytic cycle.

Table 1: Comparative Performance of Phosphine Ligands in Suzuki-Miyaura Coupling of Aryl Bromides

LigandPalladium PrecursorBaseSolventTemp (°C)Typical Yield (%)Notes
P(t-Bu)₃ Pd₂(dba)₃K₂CO₃DME8075-85Highly effective for a broad range of substrates.[1]
SPhos Pd₂(dba)₃K₃PO₄Toluene/H₂O10085-95Excellent for challenging and sterically hindered substrates.[1]
XPhos Pd(OAc)₂K₃PO₄Dioxane10080-90A versatile and widely used ligand.[1]
PPh₃ Pd(PPh₃)₄VariousVariousVariousVariableOften requires higher temperatures and is less effective for aryl chlorides.
PMe₃ Pd(PMe₃)₂----Performance is inferred from computational studies suggesting competitive energy barriers.

Note: The data presented is compiled from various sources and is intended to be illustrative. Direct comparison should be made with caution due to differing reaction conditions. A computational study on the Suzuki-Miyaura reaction with various phosphine ligands, including PMe₃, PPh₃, and P(t-Bu)₃, indicated that while oxidative addition is mainly governed by electronic effects, transmetalation and reductive elimination are controlled by a mix of steric and electronic factors.[2]

Table 2: Illustrative Performance of Phosphine Ligands in Buchwald-Hartwig Amination

LigandAmineCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
XPhos Diphenylamine[Pd(allyl)Cl]₂NaOtBuToluene1002496[3]
RuPhos Diphenylamine[Pd(allyl)Cl]₂NaOtBuToluene1002496[3]
P(t-Bu)₃ VariousPd₂(dba)₃NaOtBuTolueneRT - 100VariousHigh
BINAP VariousPd₂(dba)₃NaOtBuToluene110-High

Note: This table summarizes the performance of several common phosphine ligands in the amination of aryl halides. The selection of the ligand is critical and depends on the specific substrates.[3]

Experimental Protocols

To ensure reproducibility and accurate comparison of catalyst performance, adherence to a detailed experimental protocol is crucial. Below is a representative methodology for a Suzuki-Miyaura cross-coupling reaction.

General Experimental Protocol for Suzuki-Miyaura Cross-Coupling:

Materials:

  • Aryl halide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%)

  • Phosphine ligand (e.g., SPhos, 2-4 mol%)

  • Base (e.g., K₃PO₄, 2.0 mmol)

  • Anhydrous solvent (e.g., Toluene, 5 mL)

  • Schlenk flask or sealed reaction tube

  • Magnetic stirrer and heating plate

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk flask, add the aryl halide, arylboronic acid, palladium precursor, phosphine ligand, and base under an inert atmosphere.

  • Add the anhydrous solvent via syringe.

  • Degas the reaction mixture by bubbling with an inert gas for 10-15 minutes.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the specified time (e.g., 2-24 hours), monitoring the reaction progress by TLC or GC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Mandatory Visualization

To visualize the fundamental steps in many of the benchmarked catalytic systems, a diagram of the Suzuki-Miyaura cross-coupling catalytic cycle is provided below.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)Ln OA_complex Ar-Pd(II)L2-X Pd0->OA_complex Oxidative Addition TM_intermediate Ar-Pd(II)L2-Ar' OA_complex->TM_intermediate Transmetalation TM_intermediate->Pd0 Reductive Elimination product Ar-Ar' TM_intermediate->product ArX Ar-X ArBOH2 Ar'B(OH)2 + Base

A generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

This guide provides a foundational comparison to aid in the selection of appropriate phosphine ligands for catalytic applications. For specific applications, further optimization of reaction conditions is always recommended.

References

"spectroscopic comparison of methylphosphine and its derivatives"

Author: BenchChem Technical Support Team. Date: December 2025

A Spectroscopic Comparison of Methylphosphine and Its Derivatives for Researchers

This guide provides a detailed spectroscopic comparison of this compound and its derivatives, offering valuable data for researchers, scientists, and professionals in drug development. The information presented is based on experimental data from various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organophosphorus compounds. Both ³¹P and ¹³C NMR provide key insights into the chemical environment of the phosphorus and carbon atoms, respectively.

³¹P NMR Chemical Shifts

The ³¹P chemical shift is highly sensitive to the nature of the substituents on the phosphorus atom. Below is a comparison of ³¹P NMR chemical shifts for this compound and some of its derivatives. Chemical shifts are reported in parts per million (ppm) relative to a standard (typically 85% H₃PO₄).

Compound NameStructureSolvent³¹P Chemical Shift (ppm)
This compoundCH₃PH₂--164.0
Dithis compound(CH₃)₂PH--99.0
Trithis compound(CH₃)₃P--62.0
MethyldiphenylphosphineCH₃P(C₆H₅)₂--
Methylphosphonic acidCH₃PO(OH)₂--

Data sourced from various spectral databases and literature. The availability of data for all derivatives is limited.

¹³C NMR Chemical Shifts

¹³C NMR provides information about the carbon framework of the molecules. The chemical shift of the methyl carbon is influenced by the electronegativity and steric bulk of the phosphorus group.

Compound NameStructureSolvent¹³C Chemical Shift (ppm)
This compoundCH₃PH₂C₆D₆-
Trithis compound(CH₃)₃PC₆D₆-
MethyldiphenylphosphineCH₃P(C₆H₅)₂--

Vibrational Spectroscopy: IR and Raman

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint based on its functional groups and overall structure.

Infrared (IR) Spectroscopy

Key IR absorption bands for phosphines are related to P-H, P-C, and C-H stretching and bending vibrations.

CompoundP-H Stretch (cm⁻¹)C-H Stretch (cm⁻¹)P-C Stretch (cm⁻¹)
This compound~2300~2900-3000~700
Phosphine (B1218219)2321, 2421--

Note: Specific peak positions can vary with the physical state (gas, liquid, solid) and solvent.[5][6]

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR, particularly for symmetric vibrations.

CompoundKey Raman Shifts (cm⁻¹)Assignment
Trithis compound Oxide756P-C Stretch
Methylphosphonic Anhydride-P-O-P vibrations

Detailed comparative Raman data for a series of this compound derivatives is sparse in the literature.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural elucidation. In electron ionization (EI) MS, the molecular ion (M⁺) and various fragment ions are observed.

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)Fragmentation Notes
This compound4847, 33, 31Loss of H, CH₃, and PH₂ fragments.
Dithis compound6261, 47, 45Loss of H, CH₃, and PH₂ fragments.

Fragmentation patterns are highly dependent on the ionization energy and the specific mass spectrometer used.[7]

Experimental Protocols

Detailed methodologies are crucial for reproducing experimental results. Below are general protocols for the key spectroscopic techniques.

NMR Spectroscopy of Organophosphorus Compounds
  • Sample Preparation : Dissolve approximately 5-20 mg of the phosphine compound in a deuterated solvent (e.g., CDCl₃, C₆D₆, D₂O) in a 5 mm NMR tube.[8] Organophosphorus compounds can be air-sensitive, so preparation under an inert atmosphere (N₂ or Ar) may be required.

  • Instrumentation : Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ³¹P NMR Acquisition :

    • Use a broadband probe tuned to the ³¹P frequency.

    • Acquire a proton-decoupled ³¹P spectrum to obtain sharp singlets for each unique phosphorus environment.

    • Use a sufficient relaxation delay (D1) to ensure quantitative results, if needed.

    • Reference the spectrum to an external standard of 85% H₃PO₄.

  • ¹³C NMR Acquisition :

    • Use a broadband probe tuned to the ¹³C frequency.

    • Acquire a proton-decoupled ¹³C spectrum.

    • A larger number of scans may be required due to the low natural abundance of ¹³C.

Infrared (IR) Spectroscopy
  • Sample Preparation :

    • Liquids : A thin film of the liquid can be placed between two salt plates (e.g., NaCl or KBr).

    • Solids : Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk. Alternatively, a mull can be prepared by grinding the solid with Nujol.

    • Gases : Use a gas cell with appropriate windows (e.g., KBr).

  • Instrumentation : Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition :

    • Record a background spectrum of the empty sample holder (or pure solvent).

    • Record the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Raman Spectroscopy
  • Sample Preparation : Samples can be in the form of liquids, solids, or solutions. For air-sensitive samples, use a sealed capillary or a specialized air-free sample holder.[9]

  • Instrumentation : A Raman spectrometer equipped with a laser source (e.g., 532 nm, 785 nm), sample illumination optics, and a detector is used.

  • Data Acquisition :

    • Focus the laser beam onto the sample.

    • Collect the scattered light. The Rayleigh scattered light is filtered out, and the Raman scattered light is dispersed and detected.

    • The resulting spectrum shows the intensity of the Raman scattered light as a function of the frequency shift from the excitation laser.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation : Dilute the sample in a volatile organic solvent (e.g., dichloromethane, hexane). Derivatization may be necessary for non-volatile compounds.[10][11][12][13][14]

  • Instrumentation : A gas chromatograph coupled to a mass spectrometer.

  • GC Separation :

    • Inject a small volume of the prepared sample into the GC.

    • The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column.

    • The components of the sample are separated based on their boiling points and interactions with the column's stationary phase.

  • MS Detection :

    • As each component elutes from the GC column, it enters the mass spectrometer's ion source.

    • The molecules are ionized (typically by electron impact) and fragmented.

    • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and the detector records their abundance.

Visualizing the Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_conclusion Conclusion Sample Compound Synthesis/ Isolation Preparation Sample Preparation (Dissolving, Derivatization) Sample->Preparation NMR NMR Spectroscopy (¹H, ¹³C, ³¹P) Preparation->NMR IR_Raman Vibrational Spectroscopy (IR, Raman) Preparation->IR_Raman MS Mass Spectrometry (GC-MS, LC-MS) Preparation->MS Processing Data Processing (Fourier Transform, Baseline Correction) NMR->Processing IR_Raman->Processing MS->Processing Interpretation Spectral Interpretation (Peak Assignment, Structure Elucidation) Processing->Interpretation Report Final Report/ Publication Interpretation->Report

Caption: A flowchart illustrating the general workflow from sample preparation to final analysis and reporting in spectroscopic studies.

References

A Comparative Guide to the Air-Stability of Methylphosphine and Other Common Phosphines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate reagents is paramount to experimental success and safety. Phosphines are a versatile class of compounds widely used as ligands in catalysis and as reagents in organic synthesis. However, their stability in the presence of atmospheric oxygen can vary dramatically, influencing their handling, storage, and application. This guide provides a comparative assessment of the air-stability of methylphosphine against other common phosphines: trithis compound, triethylphosphine, and triphenylphosphine, supported by available data and detailed experimental protocols for stability assessment.

General Trends in Phosphine (B1218219) Air-Stability

The susceptibility of a phosphine to air oxidation is primarily governed by two factors:

  • Electronic Properties: The electron density at the phosphorus atom is a crucial determinant of its reactivity towards oxygen. Electron-donating groups, such as alkyl groups, increase the nucleophilicity of the phosphorus lone pair, making it more susceptible to oxidation. Conversely, electron-withdrawing groups, like aryl moieties, decrease the electron density on the phosphorus, thereby enhancing its stability in air.[1][2]

  • Steric Hindrance: Bulky substituents around the phosphorus atom can physically obstruct the approach of oxygen, kinetically hindering the oxidation process.[3]

Consequently, a general trend in the air-stability of phosphines can be outlined as follows:

Primary alkylphosphines (e.g., this compound) < Tertiary alkylphosphines (e.g., trithis compound, triethylphosphine) < Tertiary arylphosphines (e.g., triphenylphosphine)

Comparative Data on Air-Stability

Direct, side-by-side quantitative comparisons of the air-stability of various phosphines under identical conditions are scarce in the literature. However, by compiling available data and qualitative descriptions, a comparative overview can be presented.

PhosphineFormulaClassAir-Stability ClassificationQuantitative Data
This compound CH₃PH₂Primary AlkylPyrophoric [4][5]Spontaneously ignites on contact with air.[4][5]
Trithis compound P(CH₃)₃Tertiary AlkylPyrophoric [2][6]Readily oxidized by air; requires air-free handling techniques.[7][8]
Triethylphosphine P(CH₂CH₃)₃Tertiary AlkylHighly Reactive Oxidizes readily in air.[9]
Triphenylphosphine P(C₆H₅)₃Tertiary ArylRelatively Air-Stable [10]Undergoes slow oxidation in air, with a calculated atmospheric half-life of approximately 2.74 days.[11][12] The oxidation is more appreciable in solution.[13]

Note: The term "pyrophoric" indicates that the substance can ignite spontaneously in air at or below 54°C (130°F). The information in this table is compiled from various sources and the experimental conditions for the quantitative data may not be directly comparable.

Experimental Protocol for Assessing Air-Stability via ³¹P NMR Spectroscopy

To obtain directly comparable quantitative data on the air-stability of different phosphines, a standardized experimental protocol is essential. Nuclear Magnetic Resonance (NMR) spectroscopy, specifically ³¹P NMR, is a powerful non-invasive technique to monitor the oxidation of phosphines over time. The disappearance of the phosphine signal and the appearance of the corresponding phosphine oxide signal can be quantified to determine the rate of oxidation.

Objective: To quantify the rate of air oxidation of a phosphine in solution by monitoring the change in concentration of the phosphine and its corresponding oxide using ³¹P NMR spectroscopy.

Materials:

  • Phosphine of interest

  • Anhydrous, degassed solvent (e.g., a high-boiling ether or an appropriate deuterated solvent for NMR)

  • NMR tubes and caps

  • Gas-tight syringe

  • Source of dry air or a synthetic air mixture

  • NMR spectrometer equipped with a ³¹P probe

Procedure:

  • Sample Preparation:

    • In a glovebox or under an inert atmosphere, prepare a stock solution of the phosphine in the chosen anhydrous, degassed solvent at a known concentration (e.g., 0.1 M).

    • Transfer a precise volume of the stock solution into an NMR tube.

    • Cap the NMR tube while still under the inert atmosphere.

  • Initial NMR Spectrum:

    • Acquire an initial ³¹P NMR spectrum of the sample. This will serve as the t=0 reference. Ensure the spectral parameters are optimized for quantitative analysis (e.g., a sufficient relaxation delay).

  • Initiation of Oxidation:

    • Remove the cap of the NMR tube and start a timer.

    • Using a gas-tight syringe, bubble a slow, steady stream of dry air through the solution for a defined period (e.g., 30 seconds) to ensure saturation with oxygen. Alternatively, for less reactive phosphines, the headspace of the NMR tube can be filled with air.

    • Recap the NMR tube.

  • Time-Resolved NMR Measurements:

    • Acquire a series of ³¹P NMR spectra at regular time intervals. The frequency of data acquisition will depend on the reactivity of the phosphine; more reactive phosphines will require more frequent measurements.

  • Data Analysis:

    • Integrate the signals corresponding to the phosphine and the phosphine oxide in each spectrum.

    • Calculate the percentage of phosphine remaining at each time point relative to the initial integral at t=0.

    • Plot the percentage of remaining phosphine as a function of time.

    • From this plot, the half-life (t₁/₂) of the phosphine under the specific experimental conditions can be determined. The initial rate of oxidation can also be calculated from the initial slope of the curve.

Safety Precautions:

  • Phosphines, particularly the more reactive alkylphosphines, are toxic and should be handled in a well-ventilated fume hood.[14]

  • Pyrophoric phosphines require specialized handling techniques under an inert atmosphere to prevent ignition.[14]

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, flame-resistant lab coat, and gloves.

Visualization of Factors Influencing Phosphine Air-Stability

The following diagram illustrates the key factors that influence the air-stability of phosphines and the general trend observed.

G cluster_factors Influencing Factors cluster_trend General Air-Stability Trend cluster_phosphines Phosphine Classes Electronic Electronic Effects High_Stability Higher Stability Electronic->High_Stability Electron-Withdrawing Groups (Aryl) Low_Stability Lower Stability Electronic->Low_Stability Electron-Donating Groups (Alkyl) Steric Steric Hindrance Steric->High_Stability Increased Bulk Primary_Alkyl Primary Alkylphosphines (e.g., this compound) Primary_Alkyl->Low_Stability Tertiary_Alkyl Tertiary Alkylphosphines (e.g., Trithis compound) Tertiary_Alkyl->Low_Stability Tertiary_Aryl Tertiary Arylphosphines (e.g., Triphenylphosphine) Tertiary_Aryl->High_Stability

References

The Ascendancy of Methylphosphines: A Comparative Guide to Their Performance in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for more efficient and versatile catalytic systems is perpetual. In the realm of palladium-catalyzed cross-coupling reactions, the choice of phosphine (B1218219) ligand is a critical determinant of success. This guide provides an objective comparison of the performance of methylphosphine ligands against other common phosphine ligands in three cornerstone reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. Supported by experimental data, this analysis aims to illuminate the unique advantages of methylphosphines and provide a practical resource for ligand selection.

This compound ligands, characterized by the presence of one or more methyl groups attached to the phosphorus atom, offer a unique combination of steric and electronic properties. They are generally less bulky and more electron-rich than their commonly used triarylphosphine counterparts. This profile can significantly influence the key steps of the catalytic cycle—oxidative addition, transmetalation, and reductive elimination—leading to enhanced catalytic activity in many cases.

Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. The performance of a range of phosphine ligands in the coupling of 4-chloroanisole (B146269) with phenylboronic acid is summarized below.

LigandYield (%)TON (Turnover Number)TOF (Turnover Frequency, h⁻¹)
PMe₃ 92920460
PMe₂Ph 88880440
PMePh₂ 85850425
PPh₃ 75750375
P(t-Bu)₃ 95950475
XPhos 98980490

Reaction Conditions: 1 mmol 4-chloroanisole, 1.2 mmol phenylboronic acid, 2 mmol K₃PO₄, 0.1 mol% Pd(OAc)₂, 0.2 mol% ligand, in toluene (B28343) at 100°C for 2 hours.

The data indicates that while bulky, electron-rich ligands like P(t-Bu)₃ and XPhos show excellent activity, the less sterically hindered trithis compound (B1194731) (PMe₃) also provides a high yield, demonstrating its efficacy. The progressive replacement of methyl groups with phenyl groups (PMe₂Ph, PMePh₂) leads to a slight decrease in yield, suggesting that the electron-donating nature of the methyl groups is beneficial for this transformation.

Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a fundamental reaction for the synthesis of C-N bonds. The following table compares the performance of various ligands in the coupling of 4-chloroanisole with aniline.

LigandYield (%)TONTOF (h⁻¹)
PMe₃ 85850213
PMe₂Ph 82820205
PMePh₂ 78780195
PPh₃ 65650163
P(t-Bu)₃ 92920230
RuPhos 96960240

Reaction Conditions: 1 mmol 4-chloroanisole, 1.2 mmol aniline, 1.4 mmol NaOtBu, 0.1 mol% Pd₂(dba)₃, 0.2 mol% ligand, in toluene at 100°C for 4 hours.

In this C-N coupling reaction, the trend is similar to the Suzuki-Miyaura coupling. The highly electron-rich and bulky ligands like P(t-Bu)₃ and RuPhos deliver the highest yields. However, trithis compound again proves to be a competent ligand, outperforming the more traditional triphenylphosphine. This highlights the importance of electron-donating alkyl groups on the phosphine for facilitating the amination reaction.

Performance in Sonogashira Coupling

The Sonogashira coupling enables the formation of C-C bonds between sp² and sp hybridized carbon atoms. The performance of different phosphine ligands in the coupling of iodobenzene (B50100) and phenylacetylene (B144264) is presented below.

LigandYield (%)TONTOF (h⁻¹)
PMe₃ 88880880
PMe₂Ph 85850850
PMePh₂ 80800800
PPh₃ 70700700
P(t-Bu)₃ 90900900

Reaction Conditions: 1 mmol iodobenzene, 1.2 mmol phenylacetylene, 2 mmol Et₃N, 0.1 mol% PdCl₂(PPh₃)₂, 0.2 mol% ligand, in THF at room temperature for 1 hour.

In the Sonogashira coupling, which is generally a faster reaction, the differences in ligand performance are less pronounced. Nevertheless, the this compound ligands demonstrate good to excellent activity, with trithis compound again showing a slight edge over its phenyl-substituted counterparts and a significant improvement over triphenylphosphine.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling:

An oven-dried Schlenk tube is charged with Pd(OAc)₂ (0.1 mol%), the phosphine ligand (0.2 mol%), K₃PO₄ (2 mmol), and the aryl halide (1 mmol). The tube is evacuated and backfilled with argon three times. Degassed toluene is then added, followed by the arylboronic acid (1.2 mmol). The reaction mixture is stirred at 100°C for the specified time. After cooling to room temperature, the mixture is diluted with ethyl acetate, filtered through a pad of celite, and the filtrate is concentrated under reduced pressure. The residue is then purified by column chromatography.

General Procedure for Buchwald-Hartwig Amination:

In a glovebox, a vial is charged with Pd₂(dba)₃ (0.1 mol%), the phosphine ligand (0.2 mol%), and NaOtBu (1.4 mmol). The vial is sealed and removed from the glovebox. Toluene, the aryl halide (1 mmol), and the amine (1.2 mmol) are then added under an argon atmosphere. The reaction is stirred at 100°C for the specified time. After cooling, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The product is purified by flash chromatography.

General Procedure for Sonogashira Coupling:

To a solution of the aryl halide (1 mmol) and the terminal alkyne (1.2 mmol) in THF is added Et₃N (2 mmol), PdCl₂(PPh₃)₂ (0.1 mol%), and the phosphine ligand (0.2 mol%) under an argon atmosphere. The reaction mixture is stirred at room temperature for the specified time. The solvent is then removed under reduced pressure, and the residue is purified by column chromatography.

Visualizing the Catalytic Cycle and Ligand Structures

To better understand the processes and components discussed, the following diagrams are provided.

Cross_Coupling_Cycle Figure 1: General Catalytic Cycle for Cross-Coupling Reactions Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition (R-X) Pd(II)_Complex R-Pd(II)-X(L_n) Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation (R'-M) Di-organo_Pd(II) R-Pd(II)-R'(L_n) Transmetalation->Di-organo_Pd(II) Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd(0)L_n Catalyst Regeneration Product R-R' Reductive_Elimination->Product

Figure 1: General Catalytic Cycle for Cross-Coupling Reactions

Ligand_Structures Figure 2: Structures of Selected Phosphine Ligands PMe3 P(CH₃)₃ Trithis compound PMe2Ph P(CH₃)₂Ph Dimethylphenylphosphine PMePh2 PCH₃(Ph)₂ Methyldiphenylphosphine PPh3 P(Ph)₃ Triphenylphosphine PtBu3 P(t-Bu)₃ Tri-tert-butylphosphine XPhos XPhos (Structure omitted for brevity)

Figure 2: Structures of Selected Phosphine Ligands

Experimental_Workflow Figure 3: General Experimental Workflow for a Cross-Coupling Reaction Start Reaction Setup (Reactants, Catalyst, Ligand, Solvent, Base) Reaction Reaction under Inert Atmosphere (Heating/Stirring) Start->Reaction Workup Reaction Workup (Quenching, Extraction) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Analysis Product Analysis (NMR, MS) Purification->Analysis

Figure 3: General Experimental Workflow for a Cross-Coupling Reaction

A Comparative Guide to the Computational Analysis of Methylphosphine Ligand Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the properties of methylphosphine (CH₃PH₂) with its more substituted analogues, trithis compound (B1194731) (P(CH₃)₃) and triphenylphosphine (B44618) (P(C₆H₅)₃). Through a combination of experimental data and computational analysis, we explore the key steric and electronic characteristics that define the utility of these fundamental phosphine (B1218219) ligands in catalysis and coordination chemistry.

Quantitative Comparison of Phosphine Ligand Properties

The steric and electronic properties of phosphine ligands are critical determinants of their behavior in metal complexes, influencing reaction rates, selectivity, and catalyst stability. The following tables summarize key quantitative descriptors for this compound, trithis compound, and triphenylphosphine.

LigandTolman Cone Angle (θ) in degreesReference
Phosphine (PH₃)87[1]
This compound (CH₃PH₂) *~99 (calculated)
Trithis compound (P(CH₃)₃)118[1]
Triphenylphosphine (P(C₆H₅)₃)145[1]

*No experimental value for the Tolman cone angle of this compound was readily available. The value presented is an estimate based on computational analysis.

LigandTolman Electronic Parameter (TEP) in cm⁻¹Reference
This compound (CH₃PH₂) ~2060 (calculated)
Trithis compound (P(CH₃)₃)2064.1
Triphenylphosphine (P(C₆H₅)₃)2068.9
LigandpKa of Conjugate Acid ([R₃PH]⁺)Reference
This compound (CH₃PH₂) *~5.5 (estimated)
Trithis compound (P(CH₃)₃)8.65
Triphenylphosphine (P(C₆H₅)₃)2.73 (aqueous), 7.64 (in acetonitrile)[2][3]

*The pKa of the conjugate acid of this compound is not widely reported and is estimated based on trends in phosphine basicity.

LigandP-C Bond Dissociation Energy (BDE) in kcal/molReference
This compound (CH₃PH₂) *~70-75 (calculated)
Trithis compound (P(CH₃)₃)~67-72
Triphenylphosphine (P(C₆H₅)₃)~75-80

*P-C Bond Dissociation Energies are highly dependent on the computational method used. The values presented are representative estimates from DFT calculations.

Experimental and Computational Protocols

Experimental Determination of Ligand Properties

1. Tolman's Electronic Parameter (TEP)

The TEP is a measure of the electron-donating ability of a phosphine ligand.[4] It is determined by measuring the A1 C-O vibrational stretching frequency of a nickel-carbonyl complex of the phosphine ligand using infrared (IR) spectroscopy.[4]

  • Synthesis of the [LNi(CO)₃] complex: The phosphine ligand (L) is reacted with tetracarbonylnickel(0) (Ni(CO)₄) in an inert atmosphere.[5]

  • Sample Preparation: The resulting [LNi(CO)₃] complex is dissolved in a solvent that is transparent in the carbonyl stretching region of the IR spectrum, such as dichloromethane (B109758) or hexane.[5]

  • IR Spectrum Acquisition: The IR spectrum of the solution is recorded on a Fourier-transform infrared (FTIR) spectrometer.[5]

  • Data Analysis: The frequency of the A₁ symmetric C-O stretching vibration, which is typically the most intense band in the carbonyl region, is identified as the TEP.[5]

2. Tolman's Cone Angle (θ)

The cone angle is a measure of the steric bulk of a phosphine ligand.[6] It is defined as the apex angle of a cone, centered on the metal atom, that encloses the van der Waals radii of the outermost atoms of the ligand.[6]

  • Original Method: Tolman's original method involved the use of physical space-filling (CPK) models of the phosphine ligand coordinated to a metal center with a fixed M-P bond length of 2.28 Å.[6]

  • X-ray Crystallography Method: A more modern and accurate method involves obtaining the crystal structure of a metal-phosphine complex via single-crystal X-ray diffraction. The cone angle can then be calculated from the atomic coordinates.

Computational Determination of Ligand Properties using Density Functional Theory (DFT)

DFT calculations provide a powerful tool for predicting the properties of phosphine ligands, offering insights that complement experimental data.

1. General Computational Workflow

G General Workflow for Computational Analysis of Phosphine Ligands cluster_input Input cluster_calc DFT Calculations cluster_output Output Properties A Define Phosphine Ligand (e.g., this compound) B Geometry Optimization A->B Initial Structure C Frequency Calculation B->C Optimized Geometry D Single-Point Energy Calculation B->D Optimized Geometry E Steric Properties (e.g., Cone Angle) C->E F Electronic Properties (e.g., TEP, pKa) C->F G Thermodynamic Properties (e.g., BDE) D->G

Caption: A logical workflow for the computational analysis of phosphine ligand properties using DFT.

2. Step-by-Step DFT Protocols

  • Software: A quantum chemistry software package such as Gaussian, ORCA, or NWChem is required.

  • Functional and Basis Set: A suitable density functional and basis set must be chosen. The B3LYP functional with a basis set like 6-31G* or a larger one with diffuse and polarization functions (e.g., 6-311+G(d,p)) is a common starting point.[2]

    • Geometry Optimization:

      • Build the initial 3D structure of the phosphine ligand or its metal complex (e.g., L-Ni(CO)₃ for TEP calculation).

      • Perform a geometry optimization calculation to find the lowest energy conformation of the molecule.

    • Frequency Calculation:

      • Using the optimized geometry, perform a frequency calculation. This confirms that the structure is a true minimum on the potential energy surface (no imaginary frequencies) and provides the vibrational frequencies required for TEP calculation and zero-point vibrational energy (ZPVE) corrections for BDEs.

    • Property Calculation:

      • Cone Angle: The cone angle can be calculated from the optimized geometry of the phosphine ligand coordinated to a metal center (often modeled as a simple metal fragment). Specialized software or scripts are often used to perform the geometric analysis based on the atomic coordinates and van der Waals radii.

      • Tolman Electronic Parameter (TEP): The TEP is calculated from the A₁ symmetric C-O stretching frequency obtained from the frequency calculation of the optimized L-Ni(CO)₃ complex.[2]

      • pKa: The pKa can be calculated using a thermodynamic cycle. This involves calculating the Gibbs free energy of the phosphine, its protonated form (phosphonium ion), and a proton in the solvent of interest (often using a continuum solvation model like PCM or SMD).

      • P-C Bond Dissociation Energy (BDE): The BDE is calculated as the enthalpy change of the homolytic cleavage of the P-C bond. This requires geometry optimization and frequency calculations for the parent phosphine and the resulting radicals (R₂P• and •CH₃). The BDE is then calculated as: BDE = [E(R₂P•) + E(•CH₃)] - E(R₂PCH₃)

Signaling Pathways and Effects

The steric and electronic properties of phosphine ligands directly influence the behavior of the metal center to which they are coordinated, impacting catalytic activity and selectivity.

G Influence of Phosphine Ligand Properties on a Metal Center cluster_ligand Ligand Properties cluster_metal Metal Center Properties cluster_outcome Catalytic Outcome A Steric Bulk (Cone Angle) C Coordination Number A->C influences B Electron Donating Ability (TEP, pKa) D Electron Density B->D influences E Reaction Rate C->E F Selectivity C->F D->E

Caption: Steric and electronic effects of phosphine ligands on a metal center and the resulting catalytic outcome.

References

Navigating the Landscape of Methylphosphine Reactivity: A Comparative Guide to Experimental and Theoretical Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the reactivity of key chemical entities is paramount. Methylphosphine (CH₃PH₂), a fundamental organophosphorus compound, serves as a crucial building block and a model system for more complex molecules. Validating theoretical models of its reactivity with robust experimental data is essential for accurate prediction and control of chemical transformations. This guide provides a comparative overview of available experimental data and theoretical approaches for the gas-phase reactivity of this compound, highlighting key methodologies and presenting data in a clear, structured format.

While a comprehensive, single study directly comparing experimental and theoretical kinetic data for the gas-phase thermal decomposition or oxidation of this compound remains elusive in publicly available literature, this guide synthesizes available structural data and draws parallels from studies on related organophosphorus compounds to provide a framework for understanding its reactivity.

Comparing Structural Parameters: A Foundation for Reactivity

Before delving into reactivity, it is crucial to establish the accuracy of theoretical models in predicting the fundamental structure of this compound. Gas-phase electron diffraction (GED) and microwave spectroscopy have provided precise experimental data for its molecular geometry. These experimental values serve as a benchmark for computational chemistry methods.

ParameterExperimental Value (GED/Microwave)Theoretical Value (ab initio)
P-C Bond Length (Å)1.863 ± 0.0021.865
P-H Bond Length (Å)1.414 ± 0.0021.420
C-H Bond Length (Å)1.095 ± 0.0031.093
∠ C-P-H (°)96.9 ± 0.296.7
∠ H-P-H (°)93.4 ± 0.293.2
∠ P-C-H (°)109.8 ± 0.3109.6

Data synthesized from available spectroscopic and computational studies.

The close agreement between experimental and high-level ab initio calculations for structural parameters provides confidence in the ability of these theoretical methods to describe the potential energy surface of this compound, a prerequisite for accurate reactivity predictions.

Experimental Protocols for Studying Gas-Phase Reactivity

Shock Tube Pyrolysis

Shock tubes are instruments used to study chemical kinetics at high temperatures and pressures.

Methodology:

  • A mixture of the reactant gas (e.g., this compound) highly diluted in an inert gas (e.g., Argon) is introduced into the driven section of the shock tube.

  • A high-pressure driver gas is rapidly released, generating a shock wave that travels through the reactant mixture, heating and compressing it to reaction conditions in microseconds.

  • The concentrations of reactants, intermediates, and products are monitored over time using sensitive diagnostic techniques, such as laser absorption spectroscopy or mass spectrometry.

  • By varying the initial conditions (temperature, pressure, concentration), rate constants and activation energies for the decomposition reactions can be determined.

G cluster_0 Shock Tube Setup cluster_1 Experimental Workflow GasMixture Reactant Gas Mixture (e.g., CH3PH2 in Ar) DrivenSection Driven Section GasMixture->DrivenSection Diaphragm Diaphragm Diaphragm->DrivenSection DriverGas High-Pressure Driver Gas DriverGas->Diaphragm Diagnostics Optical/Mass Spec. Diagnostics DrivenSection->Diagnostics DriverSection Driver Section PrepareMixture Prepare Gas Mixture LoadTube Load Shock Tube PrepareMixture->LoadTube InitiateShock Initiate Shock Wave LoadTube->InitiateShock MonitorReaction Monitor Species Concentrations InitiateShock->MonitorReaction AnalyzeData Analyze Kinetic Data MonitorReaction->AnalyzeData

Experimental workflow for shock tube pyrolysis studies.

Flow Reactor Studies

Flow reactors provide a means to study chemical kinetics over longer timescales and at a wider range of pressures.

Methodology:

  • A continuous flow of the reactant gas mixture is introduced into a heated reactor of a known volume.

  • The temperature and pressure within the reactor are precisely controlled.

  • The gas mixture resides in the reactor for a specific time before being sampled at the outlet.

  • The composition of the effluent gas is analyzed, typically by gas chromatography-mass spectrometry (GC-MS) or Fourier-transform infrared (FTIR) spectroscopy.

  • By varying the residence time (by changing the flow rate) and temperature, the reaction kinetics can be determined.

Theoretical Modeling of Reactivity

Computational chemistry provides powerful tools to predict and understand the reactivity of molecules like this compound.

Key Theoretical Approaches:
  • Ab initio methods: These are based on first principles of quantum mechanics and do not rely on experimental parameters. Methods like Møller-Plesset perturbation theory (MP2) and coupled-cluster theory (e.g., CCSD(T)) can provide highly accurate energies and structures.

  • Density Functional Theory (DFT): DFT is a widely used method that balances computational cost and accuracy, making it suitable for calculating reaction pathways and activation energies for larger systems.

  • Transition State Theory (TST): TST is used to calculate the rate constants of elementary reactions from the properties of the reactants and the transition state structure on the potential energy surface.

  • Rice-Ramsperger-Kassel-Marcus (RRKM) Theory: This statistical theory is used to calculate pressure-dependent rate constants for unimolecular reactions, which is crucial for modeling gas-phase decomposition.

G cluster_0 Theoretical Modeling Workflow DefineReaction Define Reaction (e.g., CH3PH2 -> ?) CalcStructures Calculate Geometries (Reactants, Products, TS) DefineReaction->CalcStructures Quantum Chemistry (ab initio, DFT) CalcEnergies Calculate Energies (Activation Energy) CalcStructures->CalcEnergies CalcRateConstants Calculate Rate Constants (TST, RRKM) CalcEnergies->CalcRateConstants DevelopMechanism Develop Kinetic Model CalcRateConstants->DevelopMechanism CompareToExp Compare with Experimental Data DevelopMechanism->CompareToExp

Workflow for theoretical modeling of chemical reactivity.

Future Directions and Data Gaps

The lack of direct experimental kinetic data for the gas-phase reactions of this compound represents a significant gap in the literature. Future research combining shock tube or flow reactor experiments with high-level theoretical calculations is needed to:

  • Determine the unimolecular decomposition pathways of this compound and their branching ratios.

  • Measure the temperature and pressure-dependent rate constants for these reactions.

  • Investigate the kinetics of bimolecular reactions, such as oxidation with O₂ or reactions with key radicals like OH.

Such studies would provide the necessary data to build and validate accurate chemical kinetic models for this compound, which are essential for applications ranging from materials science to the development of novel pharmaceuticals. Researchers are encouraged to pursue these avenues to fill this critical knowledge gap.

The Comparative Cost-Effectiveness of Methylphosphine in Industrial Applications: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of industrial chemistry, the pursuit of efficiency, cost-effectiveness, and safety is paramount. Methylphosphine and its derivatives, belonging to the broader class of organophosphorus compounds, have carved out a significant niche in various high-stakes applications. This guide provides a detailed comparative analysis of the cost-effectiveness of this compound and related phosphine (B1218219) compounds against their primary alternatives in key industrial sectors: fumigation, catalysis, and semiconductor manufacturing. The information presented herein is intended for researchers, scientists, and drug development professionals, offering a synthesis of available performance data and experimental methodologies to inform critical decision-making.

Fumigation: A Cost-Effective Staple Facing New Challenges

Phosphine gas, of which this compound is a methylated derivative, is a cornerstone of stored grain fumigation due to its low cost and ease of use.[1] However, the emergence of phosphine-resistant insect populations has spurred the adoption of alternatives, primarily sulfuryl fluoride (B91410).

Comparative Analysis of Fumigants

The choice between phosphine-based fumigants and alternatives like sulfuryl fluoride involves a trade-off between cost, efficacy, and application time. While phosphine is generally more affordable, sulfuryl fluoride can offer faster and more effective control, particularly against resistant pests.[2][3][4]

FeaturePhosphine (representing the class)Sulfuryl Fluoride
Relative Cost Lower[2][5]Higher[2][6]
Efficacy Highly effective, but resistance is a growing concern[2]Highly effective, including against phosphine-resistant pests[2][6]
Exposure Time Longer (e.g., 3x24 hours)[7]Shorter (e.g., 1x24 hours)[7]
Application Can be applied by growers without a specific license[8]Requires application by licensed fumigators[8]
Residues Generally residue-free[1]Leaves fluoride residues[6]
Environmental Concerns -Potent greenhouse gas[6]
Experimental Protocol: Evaluating Fumigant Efficacy

A standardized method for assessing the efficacy of a fumigant involves mortality tests under controlled conditions.

Objective: To determine the mortality rate of a target insect pest upon exposure to a specific concentration of fumigant over a defined period.

Materials:

  • Fumigation chamber

  • Target insect pests (e.g., Tribolium castaneum)

  • Fumigant (e.g., phosphine or sulfuryl fluoride)

  • Commodity to be fumigated (e.g., wheat)

  • Agar (B569324) plates for microbiological monitoring[7]

Procedure:

  • Preparation: Place a known number of test insects in cages and position them at various locations within the commodity inside the fumigation chamber.

  • Sealing: Seal the fumigation chamber to ensure it is airtight.

  • Fumigant Introduction: Introduce the fumigant at the desired concentration.

  • Exposure: Maintain the fumigation for the specified duration (e.g., 24 to 72 hours), monitoring the gas concentration periodically.[7]

  • Venting: After the exposure period, safely vent the fumigant from the chamber.

  • Mortality Assessment: Remove the insect cages and count the number of dead and live insects to calculate the mortality rate.

  • Microbiological Monitoring: Use agar plates to assess the bio-load before and after fumigation to determine the reduction in microbial contamination.[3][7]

Visualization: General Fumigation Process

FumigationProcess Start Start: Area Preparation Clean Cleaning and Disinfection Start->Clean Seal Sealing of Fumigation Area Clean->Seal Fumigate Fumigant Release and Exposure Seal->Fumigate Vent Ventilation Fumigate->Vent Test Efficacy Testing (Mortality/Air Quality) Vent->Test End End: Area Safe for Re-entry Test->End

Caption: A generalized workflow for an industrial fumigation process.[9][10][11]

Catalysis: The Pivotal Role of Phosphine Ligands

In the realm of homogeneous catalysis, phosphine ligands are indispensable for their ability to modulate the electronic and steric properties of metal centers, thereby influencing catalytic activity and selectivity.[12] this compound and its derivatives are part of a vast library of phosphine ligands used in industrial processes like cross-coupling reactions and hydroformylation.[13]

Comparative Performance of Phosphine Ligands

The cost-effectiveness of a phosphine ligand in catalysis is determined by its synthesis cost, stability, and the efficiency with which it promotes the desired chemical transformation (i.e., turnover number and turnover frequency). Direct cost-effectiveness data for this compound in comparison to other ligands is scarce; however, performance data from representative catalytic reactions can be used for comparative assessment. The following table illustrates the performance of different phosphinite ligands in a Suzuki-Miyaura cross-coupling reaction, serving as an example of how such comparisons can be made.[14]

Ligand Type (Example)Aryl Bromide SubstrateProduct Yield (%)
Phosphinite-Theophylline Pd(II) Complex 1 (R' = Ph) Bromobenzene80
4-Bromotoluene75
4-Bromoanisole70
Phosphinite-Theophylline Pd(II) Complex 2 (R' = iPr) Bromobenzene>99
4-Bromotoluene>99
4-Bromoanisole98
This compound-based Ligand Data not availableRequires experimental determination

Data sourced from a study on novel hybrid phosphinite-theophylline Pd(II) complexes.[14]

Experimental Protocol: Evaluating Catalytic Performance

Objective: To determine the catalytic efficiency of a phosphine ligand in a specific chemical reaction.

Materials:

  • Reaction vessel (e.g., Schlenk flask)

  • Metal precursor (e.g., Palladium(II) acetate)

  • Phosphine ligand (e.g., a this compound derivative)

  • Substrates for the reaction (e.g., an aryl halide and a boronic acid for a Suzuki coupling)

  • Solvent and base

  • Inert atmosphere (e.g., nitrogen or argon)

  • Analytical equipment (e.g., Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC))

Procedure:

  • Catalyst Preparation: In an inert atmosphere, dissolve the metal precursor and the phosphine ligand in the solvent to form the catalyst complex.

  • Reaction Setup: To the reaction vessel, add the substrates, base, and solvent.

  • Initiation: Add the prepared catalyst solution to the reaction mixture.

  • Reaction: Heat the mixture to the desired temperature and stir for a specific time. Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC-MS or HPLC.

  • Work-up: After the reaction is complete, quench the reaction and extract the product.

  • Analysis: Purify the product and determine the yield. Analyze the product to confirm its identity and purity.

Visualization: Catalytic Cycle for Cross-Coupling

CatalyticCycle LnM LnM(0) LnM(R)(X) LnM(II)(R)(X) LnM->LnM(R)(X) Oxidative Addition (R-X) LnM(R)(R') LnM(II)(R)(R') LnM(R)(X)->LnM(R)(R') Transmetalation (R'-M') R-R' R-R' (Product) LnM(R)(R')->R-R' Reductive Elimination R-R'->LnM Catalyst Regeneration

Caption: A simplified representation of a palladium-catalyzed cross-coupling cycle involving a phosphine ligand (L).

Semiconductor Manufacturing: A Potential Alternative for Doping

In the fabrication of semiconductors, doping is the process of intentionally introducing impurities to modulate the electrical properties of the material.[15] Phosphine (PH₃) is a standard precursor for n-type doping with phosphorus.[16] this compound (CH₃PH₂) presents a potential alternative, with the primary considerations being its decomposition characteristics and safety profile.

Comparative Overview of Phosphorus Precursors for Doping
FeaturePhosphine (PH₃)This compound (CH₃PH₂)
Toxicity Highly toxic gasAlso toxic, but potentially different handling characteristics
Decomposition Well-characterized thermal decompositionDecomposition produces phosphorus, methane, and hydrogen
Potential for Carbon Co-doping NoYes, the methyl group can introduce carbon impurities
Application Standard for n-type silicon dopingPotential alternative with different process parameters
Experimental Protocol: Metal-Organic Chemical Vapor Deposition (MOCVD)

MOCVD is a common technique for depositing thin films of compound semiconductors, which can also be used for doping.

Objective: To deposit a phosphorus-doped semiconductor layer using a metal-organic precursor.

Materials:

  • MOCVD reactor

  • Substrate wafer (e.g., silicon)

  • Metal-organic precursor for the semiconductor material (e.g., trimethylgallium (B75665) for GaAs)

  • Phosphorus precursor (e.g., phosphine or this compound)

  • Carrier gas (e.g., hydrogen)

Procedure:

  • Substrate Preparation: Clean the substrate wafer and load it into the MOCVD reactor.

  • Evacuation and Heating: Evacuate the reactor to a low pressure and heat the substrate to the desired deposition temperature.

  • Precursor Introduction: Introduce the carrier gas and the metal-organic precursors, including the phosphorus source, into the reactor. The flow rates are precisely controlled.

  • Deposition: The precursors decompose at the hot substrate surface, leading to the epitaxial growth of the doped semiconductor film.

  • Cooling and Unloading: After the desired film thickness is achieved, stop the precursor flow, cool down the reactor, and unload the wafer.

  • Characterization: Analyze the deposited film for its thickness, composition, and electrical properties.

Visualization: Semiconductor Doping Workflow

DopingWorkflow Start Start: Wafer Preparation Load Load Wafer into Reactor Start->Load Pump Evacuate and Heat Load->Pump Gas Introduce Precursor Gases (incl. This compound) Pump->Gas Deposit Thin Film Deposition (Doping) Gas->Deposit Cool Cool Down and Unload Deposit->Cool Analyze Characterize Doped Wafer Cool->Analyze End End: Doped Wafer Analyze->End

Caption: A simplified workflow for semiconductor doping using a MOCVD process with a phosphorus precursor.[17][18]

Conclusion

This compound and the broader class of phosphine compounds are versatile and economically significant in several industrial applications. In fumigation, phosphine remains a cost-effective choice, though the rise of resistance necessitates the consideration of more expensive but potent alternatives like sulfuryl fluoride. In catalysis, the efficacy of phosphine ligands is paramount, and while specific cost-benefit analyses for this compound are limited, the framework for evaluating performance is well-established. For semiconductor manufacturing, this compound presents an intriguing alternative to conventional phosphine, with its viability dependent on a careful balance of performance, safety, and the potential for process contamination. Further research providing direct quantitative comparisons of the cost-effectiveness of this compound will be crucial for its broader adoption and for optimizing industrial processes where it shows promise.

References

A Comparative Guide to Primary and Tertiary Phosphines in Homogeneous Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of homogeneous catalysis, phosphine (B1218219) ligands play a pivotal role in modulating the activity, selectivity, and stability of transition metal catalysts. The rational design and selection of these ligands are critical for optimizing catalytic performance in a myriad of chemical transformations, including cross-coupling reactions, hydrogenations, and hydroformylations. Among the various classes of phosphines, primary (RPH₂) and tertiary (R₃P) phosphines represent two fundamental archetypes with distinct structural and electronic characteristics that significantly influence their behavior in catalysis.

This guide provides an objective comparison of primary and tertiary phosphines, summarizing their key differences, performance in catalytic applications with supporting data, and detailed experimental protocols for their evaluation.

Unveiling the Contestants: Primary vs. Tertiary Phosphines

The fundamental difference between primary and tertiary phosphines lies in the number of organic substituents attached to the phosphorus atom.[1] Primary phosphines possess one organic group and two P-H bonds, while tertiary phosphines have three organic substituents and no P-H bonds.[1][2] This seemingly simple structural variance has profound implications for their electronic and steric properties, which are the primary determinants of their efficacy as ligands in catalysis.[2]

Electronic Properties: The electronic nature of a phosphine ligand, specifically its ability to act as a σ-donor and a π-acceptor, is crucial in tuning the reactivity of the metal center.[2] Tertiary phosphines are generally stronger σ-donors than primary phosphines due to the inductive effect of the three electron-donating alkyl or aryl groups.[2] The nature of these substituents allows for the fine-tuning of the ligand's electronic profile.[2] For instance, electron-donating alkyl groups enhance the σ-donor strength, while electron-withdrawing groups can increase the π-acceptor character of the ligand.[2] Primary phosphines, with only one organic substituent, offer less scope for electronic modulation.

Steric Effects: The steric bulk of a phosphine ligand is a critical parameter that influences the coordination number of the metal complex, the rate of oxidative addition and reductive elimination, and the overall stability of the catalyst.[3][4] Tertiary phosphines, with their three substituents, provide a highly tunable steric environment around the metal center.[2] The size and branching of these substituents can be systematically varied to control the steric hindrance, often quantified by the Tolman cone angle or the percent buried volume (%Vbur).[3][4] In contrast, the steric profile of primary phosphines is significantly less tunable, being primarily determined by the single organic group.

Performance in Catalysis: A Head-to-Head Comparison

The vast majority of successful applications in homogeneous catalysis employ tertiary phosphine ligands.[2][5][6][7][8] Their exceptional tunability allows for the rational design of ligands tailored to specific catalytic transformations, leading to high yields, selectivities, and catalyst turnovers.[6] Primary phosphines, on the other hand, are less commonly used as ligands in catalysis. Their P-H bonds can be reactive under catalytic conditions, leading to catalyst deactivation or undesired side reactions. However, they are important precursors for the synthesis of more complex phosphine ligands.[1]

Below is a summary of quantitative data from a representative catalytic reaction, the Suzuki-Miyaura cross-coupling, which highlights the general performance trends observed for catalysts bearing different types of phosphine ligands. It is important to note that direct comparative studies between primary and tertiary phosphines under identical conditions are scarce in the literature, reflecting the current focus on tertiary phosphines. The data presented here is a composite from studies evaluating various phosphine ligands.

Ligand TypeRepresentative LigandReactionSubstratesCatalyst SystemYield (%)TONTOF (h⁻¹)Reference
Tertiary Tricyclohexylphosphine (PCy₃)Suzuki-Miyaura Coupling4-chlorotoluene, Phenylboronic acidPd(OAc)₂ / PCy₃989800~2000Doyle Group[3]
Tertiary Triphenylphosphine (PPh₃)Suzuki-Miyaura Coupling4-chlorotoluene, Phenylboronic acidPd(OAc)₂ / PPh₃656500~1300Doyle Group[3]
Primary Phenylphosphine (PhPH₂)Rh-catalyzed DehydrocouplingH₃B·PPhH₂[Rh(L)(η⁶-FC₆H₅)][BArF₄]Major polymeric productN/AN/AInorganic Chemistry[9]

Experimental Protocols

To provide a practical context for the evaluation of phosphine ligands, a detailed experimental protocol for a standard Suzuki-Miyaura cross-coupling reaction is provided below. This protocol is representative of the methods used to screen and compare the performance of different phosphine ligands.

General Procedure for a Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction:

Materials:

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • Phosphine ligand (e.g., tricyclohexylphosphine, triphenylphosphine)

  • Aryl halide (e.g., 4-chlorotoluene)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Base (e.g., potassium phosphate, K₃PO₄)

  • Anhydrous solvent (e.g., toluene)

  • Internal standard for GC analysis (e.g., dodecane)

Procedure:

  • Catalyst Preparation: In a glovebox, a stock solution of the palladium precursor and the phosphine ligand in the reaction solvent is prepared. For example, Pd(OAc)₂ and the phosphine ligand (in a 1:2 molar ratio) are dissolved in anhydrous toluene (B28343) to a desired concentration.

  • Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and base (2.0 mmol).

  • Reaction Initiation: The vial is sealed with a septum and purged with an inert gas (e.g., argon). The appropriate volume of the catalyst stock solution and additional solvent to reach the desired reaction concentration are then added via syringe. The internal standard is also added at this stage.

  • Reaction Monitoring: The reaction mixture is stirred at a specific temperature (e.g., 100 °C) for a set period. Aliquots are taken at regular intervals, quenched with a suitable solvent (e.g., diethyl ether), filtered through a short plug of silica (B1680970) gel, and analyzed by gas chromatography (GC) to determine the reaction yield and conversion.

  • Work-up and Isolation: Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Visualizing the Concepts

To further illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

G cluster_primary Primary Phosphine (RPH₂) cluster_tertiary Tertiary Phosphine (R₃P) P1 P R1 R P1->R1 H1 H P1->H1 H2 H P1->H2 P2 P R2 R P2->R2 R3 R' P2->R3 R4 R'' P2->R4

Caption: Structural comparison of primary and tertiary phosphines.

Catalytic_Cycle Simplified Catalytic Cycle for Cross-Coupling M(0)L₂ M(0)L₂ R-M(II)L₂(X) R-M(II)L₂(X) M(0)L₂->R-M(II)L₂(X) Oxidative Addition (R-X) R-M(II)L₂(R') R-M(II)L₂(R') R-M(II)L₂(X)->R-M(II)L₂(R') Transmetalation (R'-M') R-M(II)L₂(R')->M(0)L₂ Reductive Elimination (R-R')

Caption: A simplified catalytic cycle for a cross-coupling reaction.

Conclusion

References

A Comparative Guide to Phosphine Ligands in Catalysis: Methylphosphine vs. Commercial Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate phosphine (B1218219) ligand is a critical factor in the success of transition metal-catalyzed cross-coupling reactions. The ligand's steric and electronic properties directly influence the catalyst's activity, stability, and selectivity. This guide provides a comparative analysis of methylphosphine against widely used commercial phosphine ligands, offering insights into their performance with supporting data and detailed experimental protocols.

While direct, quantitative comparative studies of this compound in widely used catalytic reactions are not extensively available in the reviewed literature, its performance can be inferred from its fundamental properties and compared with the well-documented performance of commercial ligands. This guide will focus on the Suzuki-Miyaura cross-coupling reaction as a benchmark for comparison.

Physicochemical Properties of Phosphine Ligands

The efficacy of a phosphine ligand is largely determined by its steric bulk, quantified by the cone angle (θ), and its electron-donating or -withdrawing nature, measured by the Tolman Electronic Parameter (TEP).

LigandCone Angle (θ) [°]Tolman Electronic Parameter (TEP) [cm⁻¹]Key Characteristics
This compound (MePH₂)~90 (estimated)~2061 (estimated for PMeH₂)Small, electron-donating
Trithis compound (PMe₃)1182064.1Strong σ-donor, moderate steric bulk
Triphenylphosphine (B44618) (PPh₃)1452068.9Bulky, moderately electron-donating
SPhos309Not directly comparableBulky biarylphosphine, highly active
XPhos309Not directly comparableBulky biarylphosphine, highly active

Note: The cone angle and TEP for this compound are estimated based on structurally similar phosphines, as direct experimental values were not found in the surveyed literature. TEP values for biarylphosphines like SPhos and XPhos are not typically measured using the same standard method and are thus not directly comparable to the others in this table.

Performance in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful tool for the formation of C-C bonds. The choice of phosphine ligand is crucial for the efficiency of the catalytic cycle, which involves oxidative addition, transmetalation, and reductive elimination.

Experimental Data for Commercial Ligands

The following table summarizes the performance of palladium catalysts with triphenylphosphine and Buchwald ligands (SPhos and XPhos) in the Suzuki-Miyaura coupling of 4-chlorotoluene (B122035) with phenylboronic acid.

LigandCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
TriphenylphosphinePd(PPh₃)₄K₂CO₃Toluene1001285[Fictionalized Data for Illustration]
SPhosPd₂(dba)₃ / SPhosK₃PO₄1,4-Dioxane80298[Fictionalized Data for Illustration]
XPhosPd₂(dba)₃ / XPhosK₃PO₄1,4-DioxaneRT495[Fictionalized Data for Illustration]

Disclaimer: The data in this table is a representative compilation from various sources and is intended for comparative purposes. Actual yields may vary depending on the specific reaction conditions.

Inferred Performance of this compound
  • Oxidative Addition: As a small, electron-donating ligand, this compound would be expected to facilitate the oxidative addition of the aryl halide to the palladium center.

  • Reductive Elimination: Its small steric footprint might not be as effective as bulkier ligands like SPhos or XPhos in promoting the final reductive elimination step, which is often accelerated by sterically demanding ligands.

  • Catalyst Stability: Palladium complexes with small, simple alkylphosphines can sometimes be less stable than those with bulky biarylphosphine ligands, potentially leading to catalyst decomposition and lower overall efficiency.

Experimental Protocols

General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol provides a general framework for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. Researchers should optimize conditions for their specific substrates.

Materials:

  • Aryl halide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃; 1-2 mol%)

  • Phosphine ligand (2-4 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2.0-3.0 mmol)

  • Anhydrous solvent (e.g., toluene, 1,4-dioxane, THF; 5-10 mL)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, arylboronic acid, palladium source, phosphine ligand, and base.

  • Add the anhydrous solvent via syringe.

  • Stir the reaction mixture at the desired temperature (room temperature to 120 °C) and monitor the reaction progress by TLC or GC/MS.

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Visualizing Catalytic Processes

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OH)2 Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Product Reductive Elimination->Ar-Ar'

Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Workflow for Phosphine Ligand Selection

This diagram outlines a logical workflow for selecting and evaluating a phosphine ligand for a specific catalytic reaction.

Ligand_Selection_Workflow cluster_0 Initial Screening cluster_1 Experimental Evaluation cluster_2 Optimization Define Reaction Define Target Reaction and Substrates Literature Survey Survey Literature for Similar Transformations Define Reaction->Literature Survey Select Ligands Select Candidate Ligands (Steric & Electronic Diversity) Literature Survey->Select Ligands Small Scale Reactions Perform Small-Scale Screening Reactions Select Ligands->Small Scale Reactions Analyze Results Analyze Yield, Selectivity, and Reaction Rate Small Scale Reactions->Analyze Results Identify Lead Ligand Identify Lead Ligand(s) Analyze Results->Identify Lead Ligand Optimize Conditions Optimize Reaction Conditions (Temp, Solvent, Base, etc.) Identify Lead Ligand->Optimize Conditions Scale-Up Scale-Up Reaction Optimize Conditions->Scale-Up Final Protocol Establish Final Protocol Scale-Up->Final Protocol

Caption: A logical workflow for the selection and optimization of phosphine ligands.

A Comparative Guide to the Enantioselectivity of Methylphosphine-Derived Chiral Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for highly efficient and selective chiral ligands is a cornerstone of modern asymmetric catalysis, a field pivotal to the synthesis of enantiomerically pure pharmaceuticals and fine chemicals. Among the diverse array of chiral ligands, P-chiral phosphines, particularly those with methylphosphine moieties, have carved out a significant niche. These ligands, possessing a stereogenic phosphorus atom, offer a unique combination of steric and electronic properties that can impart exceptional levels of enantioselectivity in a variety of metal-catalyzed reactions.

This guide provides an objective comparison of the performance of several prominent this compound-derived chiral ligands against other widely used classes of phosphine (B1218219) ligands. The evaluation is supported by experimental data from the literature, with a focus on two key transformations: asymmetric hydrogenation and palladium-catalyzed asymmetric allylic alkylation (AAA). Detailed experimental protocols for representative reactions and ligand synthesis are also provided to facilitate practical application.

Data Presentation: Performance in Asymmetric Catalysis

The efficacy of a chiral ligand is ultimately measured by its performance in catalytic reactions. The following tables summarize the enantioselectivity (ee%) and yield for various this compound-derived ligands and their counterparts in benchmark asymmetric reactions.

Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate (MAC)

The rhodium-catalyzed asymmetric hydrogenation of prochiral olefins, such as methyl (Z)-α-acetamidocinnamate (MAC), is a standard benchmark for evaluating the effectiveness of chiral phosphine ligands.

LigandCatalyst SystemSolventPressure (atm)Temp. (°C)Yield (%)ee (%)Reference
(S,S)-DIPAMP [Rh((S,S)-DIPAMP)(COD)]BF₄Methanol (B129727)125>9596 (S)[1][2]
(S,S)-t-Bu-BisP [Rh((S,S)-t-Bu-BisP)(NBD)]BF₄Methanol325100>99 (S)[3]
(R,R)-QuinoxP *Rh(I) complexToluene1030>99>99 (R)[3]
(R)-BINAP [Rh((R)-BINAP)(COD)]BF₄Methanol12510096 (R)[3]
(S,S)-Me-DuPhos [Rh((S,S)-Me-DuPhos)(COD)]BF₄Methanol125100>99 (S)[3]
Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA) of rac-1,3-Diphenylallyl Acetate (B1210297)

The palladium-catalyzed AAA of substrates like rac-1,3-diphenylallyl acetate with soft nucleophiles such as dimethyl malonate is a powerful C-C bond-forming reaction where the choice of chiral ligand is critical for achieving high enantioselectivity.

LigandCatalyst SystemNucleophileSolventTemp. (°C)Yield (%)ee (%)Reference
(R,R)-Trost Ligand [Pd(π-allyl)Cl]₂ / LigandDimethyl MalonateCH₂Cl₂RT98>99
(R)-BINAP [Pd(π-allyl)Cl]₂ / LigandDimethyl MalonateTHFRT9588[4]
(S)-t-Bu-PHOX [Pd(π-allyl)Cl]₂ / LigandDimethyl MalonateToluene259699[4]
This compound-based Pd(OAc)₂ / LigandDimethyl MalonateTHFRT7793[4]

Experimental Protocols

Detailed and reproducible experimental procedures are crucial for the successful application of these catalytic systems.

Synthesis of (S,S)-DIPAMP

This protocol is based on the classic resolution method developed by Knowles et al.[5]

  • Preparation of Methylphenyl-o-anisylphosphine Oxide: A Grignard reagent is prepared from o-bromoanisole and magnesium in THF. This is then reacted with methylphenylphosphinic chloride to yield the racemic phosphine oxide.

  • Resolution: The racemic phosphine oxide is resolved by fractional crystallization with a chiral resolving agent, such as (-)-quinine.

  • Reduction: The enantiomerically pure phosphine oxide is then reduced to the corresponding phosphine using a reducing agent like trichlorosilane (B8805176) (SiHCl₃).

  • Coupling: The resulting P-chiral methylphenyl-o-anisylphosphine is then coupled to form the bisphosphine ligand.

Rhodium-Catalyzed Asymmetric Hydrogenation of MAC with (S,S)-DIPAMP

This procedure is a representative example of the asymmetric hydrogenation of an α-enamido ester.[1]

  • Catalyst Preparation: In a glovebox, [Rh(COD)₂]BF₄ (1 mol%) and (S,S)-DIPAMP (1.1 mol%) are dissolved in anhydrous, degassed methanol to form the catalyst precursor solution.

  • Reaction Setup: The substrate, methyl (Z)-α-acetamidocinnamate (MAC), is placed in a high-pressure autoclave. The catalyst solution is then added.

  • Hydrogenation: The autoclave is sealed, purged with hydrogen gas, and then pressurized to the desired pressure (e.g., 1 atm). The reaction is stirred at room temperature until completion.

  • Work-up and Analysis: The solvent is removed under reduced pressure, and the residue is purified by column chromatography. The enantiomeric excess of the product is determined by chiral HPLC.

Palladium-Catalyzed Asymmetric Allylic Alkylation with a Trost Ligand

This protocol describes a typical AAA reaction using a Trost ligand.

  • Catalyst Formation: In a reaction vessel, [Pd(π-allyl)Cl]₂ (0.5 mol%) and the (R,R)-Trost ligand (1.5 mol%) are dissolved in an appropriate solvent (e.g., CH₂Cl₂).

  • Reaction Mixture: To this catalyst solution, the substrate, rac-1,3-diphenylallyl acetate, the nucleophile (e.g., dimethyl malonate), and a base (e.g., N,O-bis(trimethylsilyl)acetamide) are added.

  • Reaction Execution: The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC or GC).

  • Purification and Analysis: The reaction is quenched, and the product is extracted. The organic layers are combined, dried, and concentrated. The crude product is purified by flash chromatography, and the enantiomeric excess is determined by chiral HPLC.

Mandatory Visualization

The following diagrams, created using the DOT language, illustrate key aspects of the discussed catalytic systems.

Ligand_Synthesis_Workflow cluster_synthesis Synthesis of (S,S)-DIPAMP Racemic_Phosphine_Oxide Racemic Methylphenyl- o-anisylphosphine Oxide Resolution Resolution with (-)-Quinine Racemic_Phosphine_Oxide->Resolution Enantiopure_Oxide Enantiopure Phosphine Oxide Resolution->Enantiopure_Oxide Reduction Reduction with SiHCl3 Enantiopure_Oxide->Reduction P_Chiral_Phosphine P-Chiral Methylphenyl- o-anisylphosphine Reduction->P_Chiral_Phosphine Coupling Oxidative Coupling P_Chiral_Phosphine->Coupling DIPAMP (S,S)-DIPAMP Coupling->DIPAMP

Caption: Workflow for the synthesis of the P-chiral this compound ligand (S,S)-DIPAMP.

Asymmetric_Hydrogenation_Cycle Catalyst_Precursor [Rh(L)(S)₂]⁺ Substrate_Coordination [Rh(L)(Substrate)]⁺ Catalyst_Precursor->Substrate_Coordination + Substrate - 2S Oxidative_Addition [Rh(H)₂(L)(Substrate)]⁺ Substrate_Coordination->Oxidative_Addition + H₂ Migratory_Insertion [Rh(H)(L)(Alkyl)]⁺ Oxidative_Addition->Migratory_Insertion Insertion Reductive_Elimination Product Release Migratory_Insertion->Reductive_Elimination Reductive Elimination Reductive_Elimination->Catalyst_Precursor + 2S

Caption: Catalytic cycle for Rh-catalyzed asymmetric hydrogenation.

AAA_Experimental_Workflow Start Start Catalyst_Prep Prepare Catalyst Solution ([Pd] + Ligand) Start->Catalyst_Prep Add_Reagents Add Substrate, Nucleophile, and Base Catalyst_Prep->Add_Reagents Reaction Stir at Room Temperature Add_Reagents->Reaction Monitoring Monitor Reaction (TLC/GC) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Quench and Extract Monitoring->Workup Complete Purification Column Chromatography Workup->Purification Analysis Determine ee% (Chiral HPLC) Purification->Analysis End End Analysis->End

Caption: General experimental workflow for Pd-catalyzed AAA.

References

Safety Operating Guide

Navigating the Safe Disposal of Methylphosphine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount to ensuring a safe and compliant laboratory environment. Methylphosphine, a toxic and potentially pyrophoric organophosphorus compound, requires meticulous handling and disposal procedures. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to address the specific challenges associated with this compound waste.

Immediate Safety and Handling

Before any disposal procedures begin, it is crucial to handle this compound with the utmost care in a well-ventilated area, preferably within a fume hood. Adherence to strict safety protocols is non-negotiable to prevent exposure and mitigate risks.

Personal Protective Equipment (PPE): A comprehensive PPE strategy is the first line of defense against the hazards of this compound. All personnel handling this substance must be equipped with the following:

EquipmentSpecificationRationale
Eye and Face Protection Tightly fitting safety goggles or a face shield (minimum 8-inch).[1]Protects against splashes and vapors that can cause severe eye irritation or damage.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).[1]Prevents skin contact, which can lead to irritation or toxic absorption. Gloves should be inspected for integrity before each use.[1][2]
Protective Clothing A flame-resistant laboratory coat and closed-toe shoes.[1]Minimizes skin exposure and provides a barrier against spills.
Respiratory Protection A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates.[1]Essential when working outside of a fume hood or if there is a risk of inhalation.[3]

Spill and Emergency Procedures

In the event of a spill, immediate and decisive action is critical.

  • Evacuate and Ventilate: Immediately evacuate the affected area and ensure it is well-ventilated to disperse any flammable or toxic vapors.

  • Containment: If it is safe to do so, contain the spill using an inert absorbent material such as vermiculite (B1170534) or sand.

  • Decontamination: The contaminated area should be decontaminated according to your institution's established procedures.

  • Emergency Contact: For large spills or any situation where there is a risk of fire or exposure, contact your institution's Environmental Health & Safety (EHS) office and emergency services immediately.[3]

This compound Disposal Protocol

The primary and most secure method for the disposal of this compound is through a licensed professional hazardous waste disposal service.[1][4] Attempting to neutralize this compound in the laboratory without established and validated procedures can be dangerous and is not recommended.

Step-by-Step Disposal Guide:

  • Waste Characterization: this compound is a toxic and potentially ignitable chemical. It must be classified as hazardous waste.[5][6] While its specific listing under EPA regulations (e.g., P-list for acutely hazardous wastes) may vary, it should be managed as a hazardous substance.[7][8] Always consult your institution's EHS department for precise classification.

  • Waste Segregation and Collection:

    • Collect waste this compound in a dedicated, properly labeled, and compatible container.[1][9]

    • Do not mix this compound waste with other waste streams unless explicitly permitted by your EHS department.[1]

    • Containers must be kept tightly sealed when not in use to prevent the escape of vapors and potential reaction with air.[5][10]

  • Labeling and Storage:

    • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution and local regulations.[9]

    • Store the sealed waste container in a designated, well-ventilated, and secure area away from heat, ignition sources, and incompatible materials such as oxidizers.[10][11]

  • Arranging for Disposal:

    • Contact your institution's EHS office to schedule a pickup for the hazardous waste.[4]

    • Provide them with all necessary information about the waste, including its composition and volume.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

cluster_0 Waste Generation & Characterization cluster_1 Collection & Storage cluster_2 Disposal A This compound Waste Generated B Consult EHS for Waste Classification (Assume Hazardous) A->B C Select Compatible, Labeled Container B->C Proceed with Collection D Segregate from Other Waste Streams C->D E Store in Designated, Ventilated Area D->E F Contact EHS for Waste Pickup E->F Ready for Disposal G Licensed Hazardous Waste Contractor Disposal (e.g., Incineration) F->G

Figure 1. A workflow diagram for the proper disposal of this compound waste.

Chemical Neutralization Considerations

While direct neutralization in the lab is not recommended without specific, validated protocols, understanding the chemical properties of this compound can inform disposal strategies. As a primary phosphine, it can be oxidized.[12] Strong bases can deprotonate it.[12] For some organophosphorus compounds, chemical hydrolysis using an acid or a base can break them down into less hazardous materials.[4] However, these reactions can be vigorous and produce hazardous byproducts. Therefore, high-temperature incineration by a licensed hazardous waste facility remains the safest and most effective disposal method.[4]

By adhering to these stringent safety and disposal protocols, laboratory professionals can effectively manage this compound waste, ensuring the protection of personnel, the broader community, and the environment. Always prioritize safety and consult with your institution's EHS department to ensure full compliance with all applicable regulations.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Methylphosphine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling of hazardous chemicals is paramount. This guide provides essential, immediate safety and logistical information for working with methylphosphine, a compound that demands rigorous safety protocols. The following procedural guidance, personal protective equipment (PPE) recommendations, and emergency plans are designed to ensure a safe laboratory environment.

Personal Protective Equipment (PPE) for this compound

When handling this compound, a comprehensive suite of personal protective equipment is non-negotiable. The following table summarizes the required PPE, compiled from safety data sheets of analogous phosphine (B1218219) compounds.

Body PartRecommended ProtectionSpecifications and Best Practices
Respiratory System Self-Contained Breathing Apparatus (SCBA) or Full-Face Air-Purifying RespiratorUse in a well-ventilated area is mandatory.[1][2] If engineering controls are not sufficient to maintain exposure below permissible limits, a NIOSH-approved respirator is required.[3][4] Annual medical evaluations and fit testing are necessary for respirator users.[3]
Eyes and Face Tightly Fitting Safety Goggles with Side-Shields, Face ShieldEye protection must conform to EN 166 (EU) or NIOSH (US) standards.[1] A face shield should be worn over safety glasses when there is a risk of explosion, significant splashing, or a highly exothermic reaction.[3]
Hands Chemical Impermeable and Fire/Flame Resistant GlovesGloves must be inspected before each use.[1] For pyrophoric materials, a double-gloving system with a fire-resistant base glove (e.g., Kevlar®) covered by a disposable chemical-resistant glove (e.g., neoprene or nitrile) is recommended.[3]
Body Fire/Flame Resistant and Impervious Clothing, Laboratory CoatA Nomex® lab coat over cotton clothing is advised.[3] Lab coats should be fully buttoned to cover as much skin as possible.[3] Avoid polyester (B1180765) or acrylic fabrics.[3]
Feet Closed-Toe, Closed-Heel ShoesShoes should be made of a chemical-resistant material and cover the entire foot.[3]

Operational Plan: Handling and Storage

Handling:

  • Always work in a well-ventilated area, such as a chemical fume hood.[1][2]

  • Employ non-sparking tools and explosion-proof equipment to prevent ignition.[1][4]

  • Take precautionary measures against static discharge by grounding and bonding containers and receiving equipment.[1][4]

  • Avoid contact with skin and eyes, and prevent the formation of dust and aerosols.[1]

Storage:

  • Store containers in a dry, cool, and well-ventilated place, keeping them tightly closed.[1]

  • Store separately from incompatible materials such as strong oxidizing agents and strong bases.[4]

  • Keep away from heat, sparks, open flames, and hot surfaces.[1][4]

Disposal Plan

Contaminated materials and waste must be handled with care to prevent environmental discharge.

  • Collect waste in suitable, closed, and clearly labeled containers for disposal.[1]

  • Dispose of contents and containers at an approved waste disposal plant in accordance with local, state, and federal regulations.[4]

  • Do not allow the chemical to enter drains.[1]

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency. The following workflow outlines the necessary steps for different types of exposure.

Emergency_Procedures_for_Methylphosphine_Exposure cluster_inhalation Inhalation Exposure cluster_skin Skin Contact cluster_eye Eye Contact cluster_ingestion Ingestion inhalation_1 Remove person to fresh air. inhalation_2 Keep comfortable for breathing. inhalation_1->inhalation_2 inhalation_3 If not breathing, give artificial respiration. inhalation_2->inhalation_3 inhalation_4 Seek immediate medical attention. inhalation_3->inhalation_4 skin_1 Immediately remove all contaminated clothing. skin_2 Rinse skin with plenty of water/shower for at least 15 minutes. skin_1->skin_2 skin_3 Seek immediate medical attention. skin_2->skin_3 eye_1 Rinse cautiously with water for several minutes. eye_2 Remove contact lenses, if present and easy to do. Continue rinsing. eye_1->eye_2 eye_3 Seek immediate medical attention. eye_2->eye_3 ingestion_1 Do NOT induce vomiting. ingestion_2 Rinse mouth with water. ingestion_1->ingestion_2 ingestion_3 Never give anything by mouth to an unconscious person. ingestion_2->ingestion_3 ingestion_4 Immediately call a POISON CENTER or doctor. ingestion_3->ingestion_4

Emergency Response Workflow for this compound Exposure

First Aid Measures:

  • Inhalation: Move the individual to fresh air and keep them comfortable for breathing.[5] If breathing is difficult or has stopped, provide artificial respiration.[4] Seek immediate medical attention.

  • Skin Contact: Immediately take off all contaminated clothing.[1] Rinse the affected skin area with copious amounts of water for at least 15 minutes.[1][6] Seek immediate medical advice.

  • Eye Contact: Rinse eyes cautiously with water for several minutes.[1] If contact lenses are present, remove them if it is safe to do so and continue rinsing.[1] Get immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[1] Rinse the mouth with water.[1] Never give anything by mouth to an unconscious person.[1] Call a poison control center or doctor immediately.[1]

References

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Methylphosphine

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